molecular formula C15H28N2O3 B1336259 tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate CAS No. 367500-88-7

tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

Cat. No.: B1336259
CAS No.: 367500-88-7
M. Wt: 284.39 g/mol
InChI Key: NHZHORRSIJNTSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C15H28N2O3 and its molecular weight is 284.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(4-hydroxypiperidin-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17-8-4-12(5-9-17)16-10-6-13(18)7-11-16/h12-13,18H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZHORRSIJNTSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431511
Record name tert-Butyl 4-hydroxy[1,4'-bipiperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367500-88-7
Record name tert-Butyl 4-hydroxy[1,4'-bipiperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

Core Topic: this compound CAS Number: 367500-88-7

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry. Identified by the CAS Number 367500-88-7, this compound serves as a crucial intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system (CNS).[1] This document will elucidate the compound's chemical properties, detail a robust synthetic methodology grounded in established chemical principles, outline analytical characterization techniques, and discuss its strategic applications in drug discovery. The narrative is designed for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis and utility.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional molecule featuring a bipiperidine core. One piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, while the other piperidine ring is substituted with a hydroxyl group.[1] This architecture provides two key points for chemical modification: the nucleophilic hydroxyl group and the latent secondary amine, which can be revealed upon deprotection of the Boc group.

Table 1: Core Compound Identifiers and Properties

PropertyValueSource(s)
CAS Number 367500-88-7[1][2][3]
IUPAC Name This compound[2]
Molecular Formula C₁₅H₂₈N₂O₃[1]
Molecular Weight 284.39 g/mol [1]
MDL Number MFCD12546285[1]
Appearance White to off-white solid/powderInferred from related compounds
Storage Room temperature, under inert gas[1]

Synthesis and Mechanistic Insights: Reductive Amination

The most prevalent and efficient synthesis of this compound is achieved through the reductive amination of two key building blocks: tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) and 4-hydroxypiperidine .[4] This strategy is favored due to the high commercial availability of the starting materials and the reaction's reliability and scalability.

The Causality of Reductive Amination

Reductive amination is a cornerstone of C-N bond formation. The process involves two discrete, in-situ steps:

  • Imine/Enamine Formation: The carbonyl group of N-Boc-4-piperidone reacts with the secondary amine of 4-hydroxypiperidine under mildly acidic or neutral conditions to form a charged iminium intermediate.

  • Reduction: This intermediate is immediately reduced by a selective hydride agent present in the reaction mixture to yield the final amine product.

The choice of reducing agent is critical. Mild, chemoselective hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) are ideal.[5][6] STAB is less basic and more sterically hindered than other common borohydrides (e.g., NaBH₄), making it tolerant of the mildly acidic conditions that favor iminium ion formation and preventing the undesired reduction of the starting ketone.[5]

G Start1 N-Boc-4-piperidone (Ketone) Intermediate Iminium Ion Intermediate (Unstable) Start1->Intermediate Step 1: Imine Formation Start2 4-Hydroxypiperidine (Amine) Start2->Intermediate Step 1: Imine Formation Reagent NaBH(OAc)₃ (Reducing Agent) Reagent->Intermediate Step 1: Imine Formation Solvent DCM or DCE (Solvent) Solvent->Intermediate Step 1: Imine Formation Product tert-Butyl 4-hydroxy- [1,4'-bipiperidine]-1'-carboxylate Intermediate->Product Step 2: Hydride Reduction Workup Aqueous Workup & Extraction Product->Workup Purification Column Chromatography Workup->Purification Final Final Product (>95% Purity) Purification->Final

Figure 1: Synthetic Workflow via Reductive Amination.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility. Success is predicated on the quality of reagents and adherence to anhydrous conditions where specified.

Materials and Equipment
  • Reagents:

    • tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq)

    • 4-Hydroxypiperidine (1.1 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Dichloromethane (DCM), anhydrous (sufficient volume)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with magnetic stirrer

    • Inert atmosphere setup (Nitrogen or Argon)

    • Separatory funnel

    • Rotary evaporator

    • Flash column chromatography system with silica gel

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and anhydrous dichloromethane. Stir until fully dissolved.

  • Amine Addition: Add 4-hydroxypiperidine (1.1 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Causality Note: Slow addition is crucial to control any potential exotherm and ensure a smooth reduction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with DCM. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound as a solid.

Analytical Characterization

Validation of the final product's identity and purity is essential. The following techniques are standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the Boc group (a singlet at ~1.4 ppm), along with complex multiplets for the 16 piperidine protons and a broad singlet for the hydroxyl proton.

    • ¹³C NMR: Will confirm the presence of the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the various carbons of the two piperidine rings.

  • Mass Spectrometry (MS): ESI-MS will typically show the [M+H]⁺ ion at m/z 285.2, confirming the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should ideally be >95% for use in further synthetic steps.

Applications in Drug Discovery

The utility of this compound lies in its bifunctional nature, which medicinal chemists exploit for building molecular complexity.

  • Scaffold for CNS Agents: The bipiperidine motif is a common feature in molecules designed to interact with receptors in the central nervous system. This compound provides a pre-formed, rigid scaffold for further elaboration.[1]

  • Strategic Use of Protecting Groups: The Boc group masks the more reactive piperidine nitrogen, allowing for selective chemistry to be performed on the hydroxyl group (e.g., etherification, esterification, or Mitsunobu reactions).[7]

  • Sequential Functionalization: Following modification at the hydroxyl site, the Boc group can be cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane).[5] This reveals the secondary amine, which can then undergo a host of reactions, such as acylation, alkylation, or further reductive aminations, enabling the rapid synthesis of diverse compound libraries for screening.

G Start tert-Butyl 4-hydroxy- [1,4'-bipiperidine]-1'-carboxylate PathA Reaction at OH (e.g., Etherification) Start->PathA IntermediateA OH-Functionalized Intermediate PathA->IntermediateA PathB Boc Deprotection (Acidic Conditions) IntermediateA->PathB IntermediateB Deprotected Bipiperidine PathB->IntermediateB PathC Reaction at NH (e.g., Acylation) IntermediateB->PathC Final Complex Target Molecule PathC->Final

Figure 2: Logic of Sequential Functionalization.

Safety and Handling

While a specific safety data sheet for this exact compound is not universally published, data from structurally related Boc-protected piperidines can be used to infer its hazard profile.[8][9]

Table 2: GHS Hazard Information (Inferred)

Hazard ClassStatementPrecautionary Codes
Skin IrritationH315: Causes skin irritationP280, P302+P352
Eye IrritationH319: Causes serious eye irritationP280, P305+P351+P338
Target Organ ToxicityH335: May cause respiratory irritationP261, P304+P340
  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[10][11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

This compound (CAS 367500-88-7) is more than a simple chemical; it is an enabling tool for pharmaceutical innovation. Its well-defined structure, robust and scalable synthesis via reductive amination, and orthogonal protecting group strategy make it an invaluable intermediate. For scientists engaged in the design and synthesis of novel therapeutics, a thorough understanding of this building block provides a significant advantage in the rapid development of next-generation medicines.

References

  • Alchem.Pharmtech. CAS 367500-88-7 | this compound. [Link]

  • MySkinRecipes. tert-Butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate. [Link]

  • PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate. [Link]

  • Capot Chemical. MSDS of tert-Butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate. [Link]

  • Google Patents. US20040235895A1 - Process for preparing 4-(hydroxy)-[1 4']bipiperidinyl-l'carboxylic acid tert-butyl ester.
  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40. [Link]

  • Streb, C., et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 27(21), 7511. [Link]

  • CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. [Link]

  • Wikipedia. Protecting group. [Link]

  • Google Patents.
  • Streb, C., et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. National Institutes of Health. [Link]

  • Scifinder. CAS Number 109384-19-2 | 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate, a notable heterocyclic compound, serves as a crucial intermediate in the landscape of modern pharmaceutical synthesis. Its unique bifunctional structure, featuring a Boc-protected amine on one piperidine ring and a hydroxyl group on the other, makes it a versatile building block for constructing complex molecular architectures. This guide provides an in-depth exploration of the core physical properties of this compound, offering both established data and detailed methodologies for its empirical determination. Understanding these properties is paramount for its effective handling, characterization, and application in drug discovery and development, particularly in the synthesis of agents targeting the central nervous system.[1]

The structural arrangement of this compound allows for selective chemical modifications. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle on the secondary amine, permitting reactions at other sites of the molecule without unintended interference. The hydroxyl group, in turn, offers a reactive site for further functionalization, such as etherification or esterification, to build more complex and pharmacologically active molecules.

Molecular Structure and Core Identifiers

The foundational step in understanding the physicochemical nature of any compound is a thorough characterization of its molecular structure and associated identifiers.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for its purification, formulation, and storage. The following table summarizes the key physicochemical data for this compound.

PropertyValueSource
CAS Number 367500-88-7[2]
Molecular Formula C₁₅H₂₈N₂O₃[1]
Molecular Weight 284.39 g/mol [1]
Melting Point 98-100 °CSynquest Labs
Appearance White to off-white solidInferred from typical purity
Solubility Soluble in methanol and other polar organic solventsInferred from synthesis protocols
Storage Room temperature[1]

Experimental Protocols for Property Determination

To ensure the scientific integrity of the data presented, this section outlines the standard experimental procedures for determining the key physical properties of this compound.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. A sharp melting range suggests a high degree of purity, while a broad range often indicates the presence of impurities.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the apparatus, and the temperature is ramped up at a rate of 1-2 °C per minute near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result powder Powder the solid sample pack Pack into capillary tube powder->pack place Place in melting point apparatus pack->place heat Heat at a controlled rate (1-2 °C/min) place->heat observe Observe for phase change heat->observe record Record melting range observe->record

Caption: Workflow for Melting Point Determination.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number and types of protons in the molecule, as well as their chemical environment.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

Methodology:

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the structure.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: The solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The characteristic absorption bands for the O-H, C-H, N-H, and C=O functional groups are identified.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Instrumentation: A high-resolution mass spectrometer is used.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.

  • Data Analysis: The molecular ion peak is used to confirm the molecular weight of the compound.

spectroscopic_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation dissolve Dissolve in deuterated solvent (NMR) nmr NMR Spectroscopy (¹H, ¹³C) dissolve->nmr atr Place on ATR crystal (IR) ir FTIR Spectroscopy atr->ir inject Inject into ion source (MS) ms Mass Spectrometry inject->ms structure_confirm Confirm Molecular Structure nmr->structure_confirm functional_groups Identify Functional Groups ir->functional_groups molecular_weight Determine Molecular Weight ms->molecular_weight

Caption: Workflow for Spectroscopic Characterization.

Synthesis Overview

The synthesis of this compound is typically achieved through the reductive amination of 1-tert-butoxycarbonyl-4-piperidone with 4-hydroxypiperidine. This process involves the hydrogenation of a mixture of the two reactants in a suitable solvent and in the presence of a catalyst.[3]

Conclusion

The physical and chemical properties of this compound are well-defined, making it a reliable and versatile intermediate for pharmaceutical research and development. This guide has provided a comprehensive overview of its key physical characteristics and the standard methodologies for their determination. By adhering to these protocols, researchers can ensure the quality and consistency of this important building block in their synthetic endeavors.

References

  • Process for preparing 4-(hydroxy)-[1 4']bipiperidinyl-l'carboxylic acid tert-butyl ester. Google Patents.
  • CAS 367500-88-7 | tert-Butyl 4-hydroxy-[1,4'-bipiperidine]. Alchem.Pharmtech. Available at: [Link]

  • tert-Butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate. MySkinRecipes. Available at: [Link]

Sources

Introduction: The Crucial Role of Solubility in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This compound is a key heterocyclic building block used in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Its structure is integral to the development of novel therapeutics, particularly those targeting the central nervous system. In the journey from a promising chemical entity to a viable drug candidate, solubility is a critical physicochemical property. It profoundly influences a compound's bioavailability, the ease of formulation, and the reliability of in vitro assay results.[2][3][4]

Molecular Profile and Solubility Prediction

A molecule's solubility is fundamentally dictated by its structure and the interplay of its functional groups with a given solvent. The principle of "like dissolves like" serves as a foundational guide for prediction.[5]

Key Molecular Characteristics:

  • Molecular Formula: C₁₅H₂₈N₂O₃[1]

  • Molecular Weight: 284.39 g/mol [1]

  • Chemical Structure: (A representative image would be placed here in a full document)

Analysis of Functional Groups and Their Influence:

  • Hydroxyl (-OH) Group: This polar group is a hydrogen bond donor and acceptor, significantly enhancing the potential for interaction with polar protic solvents like water and alcohols.[6][7][8] This feature is expected to contribute positively to its aqueous solubility.

  • Piperidine Rings (x2): These saturated heterocyclic rings constitute the bulk of the molecule's carbon framework. They are predominantly non-polar and hydrophobic, which will limit solubility in water but promote it in organic solvents.[5][6]

  • Tert-butyl Carbamate (Boc) Group: This common protecting group is sterically bulky and largely non-polar, increasing the molecule's lipophilicity. While the carbonyl and ether oxygens can act as hydrogen bond acceptors, the overall effect of the Boc group is a reduction in aqueous solubility.[6][7]

Qualitative Solubility Prediction:

Based on this structural analysis, this compound is predicted to be:

  • Slightly soluble to sparingly soluble in water. The hydrophilic hydroxyl group is likely outweighed by the large, non-polar bipiperidine and Boc-protected framework.

  • Soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), which can interact with the hydroxyl group while also solvating the non-polar regions.

  • Likely insoluble in non-polar solvents like hexane, where there are no favorable interactions to overcome the crystal lattice energy of the solid compound.

Theoretical Framework: Understanding the Nuances of Solubility

To accurately measure and interpret solubility data, it is essential to distinguish between two key concepts: thermodynamic and kinetic solubility.[9][10]

  • Thermodynamic Solubility: This is the true, equilibrium solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, when the dissolved and solid states are in equilibrium.[10][11] It is a critical parameter for late-stage development and formulation.[12]

  • Kinetic Solubility: This is the concentration at which a compound, typically added from a concentrated organic stock solution (e.g., DMSO), precipitates out of an aqueous buffer.[11] This measurement can often yield a higher value than thermodynamic solubility due to the formation of a temporary, supersaturated state.[9][10] It is widely used in early drug discovery for high-throughput screening because it is faster and requires less compound.[12][13]

Several factors can influence these measurements, including the pH of the medium, temperature, and the solid-state form (polymorphism) of the compound, as different crystal forms can exhibit different solubilities.[2][14]

Experimental Determination of Solubility

The following section provides detailed methodologies for determining both the thermodynamic and kinetic solubility of this compound.

Method 1: Shake-Flask for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.[15] It involves equilibrating an excess amount of the solid compound with the solvent over a prolonged period.

Experimental Protocol:

  • Preparation: Add an excess of solid this compound (enough to ensure a solid phase remains after equilibration) to a series of glass vials.

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol) to each vial.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[16][17]

  • Phase Separation: After incubation, remove the vials and allow them to stand at the same temperature to let undissolved solids settle. Separate the saturated supernatant from the excess solid using either centrifugation at high speed or filtration through a fine (e.g., 0.22 µm) syringe filter. This step is critical to avoid contaminating the sample with undissolved particles.

  • Quantification: Dilute the clear supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[15][17]

Workflow Diagram: Shake-Flask Method

ShakeFlask_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add Excess Solid to Vial B Add Precise Volume of Solvent A->B C Seal and Shake (24-48h at constant T) B->C D Centrifuge or Filter to get Saturated Supernatant C->D E Dilute Supernatant D->E F Quantify Concentration (e.g., HPLC-UV) E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Method 2: Turbidimetric Assay for Kinetic Solubility

This high-throughput method is ideal for early-stage screening and relies on detecting the formation of a precipitate.[13][18]

Experimental Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume from each well of the DMSO plate to a corresponding well in a 96-well analysis plate containing the aqueous buffer of interest (e.g., PBS pH 7.4). The final DMSO concentration should be kept low (typically ≤2%) to minimize its co-solvent effect.[18]

  • Incubation: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).[13]

  • Measurement: Measure the turbidity (light scattering or absorbance) of each well using a plate reader at a suitable wavelength (e.g., 620 nm).[13][18]

  • Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity signal significantly increases above the baseline, indicating the onset of precipitation.[19]

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for quantifying the concentration of the dissolved compound from the shake-flask experiment.

[20][21][22]Protocol Outline:

  • Standard Preparation: Prepare a series of standard solutions of this compound with known concentrations.

  • Calibration Curve: Inject the standards into the HPLC system and record the peak area at a specific UV wavelength. Plot the peak area against concentration to generate a linear calibration curve. 3[21]. Sample Analysis: Inject the diluted supernatant from the shake-flask experiment.

  • Concentration Calculation: Use the peak area of the sample and the equation from the calibration curve to calculate the concentration of the compound in the diluted sample. Multiply this by the dilution factor to determine the final solubility.

[23]### Data Presentation

Quantitative solubility data should be recorded systematically for clear comparison and interpretation.

Solvent SystemTemperature (°C)Solubility (µg/mL)Solubility (µM)Method Used
Purified Water25Experimental ValueCalculated ValueThermodynamic
PBS (pH 7.4)37Experimental ValueCalculated ValueThermodynamic
Ethanol25Experimental ValueCalculated ValueThermodynamic
PBS (pH 7.4)37Experimental ValueCalculated ValueKinetic

Conclusion

While specific solubility data for this compound is not prevalent in public literature, a thorough analysis of its molecular structure provides a strong basis for predicting its behavior. The presence of both polar (hydroxyl) and significant non-polar (bipiperidine, Boc) moieties suggests limited aqueous solubility but good solubility in common polar organic solvents. This guide provides the necessary theoretical background and detailed, actionable experimental protocols—namely the shake-flask and turbidimetric methods—to empower researchers to definitively measure this critical parameter. Accurate experimental determination of both thermodynamic and kinetic solubility is an indispensable step in advancing any compound through the drug discovery and development pipeline.

References

  • TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from TutorChase. [Link]

  • Bhattachar, S. N., Deschenes, L. A., & Wesley, J. A. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Vedantu. (n.d.). How do functional groups influence solubility class 11 chemistry CBSE. Retrieved from Vedantu. [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from Open Oregon Educational Resources. [Link]

  • Solubility of Things. (n.d.). Functional Groups: Definition and Importance. Retrieved from Solubility of Things. [Link]

  • Chemistry For Everyone. (2024, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from Domainex. [Link]

  • ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

  • ACS Publications. (2003). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]

  • Protocols.io. (2023, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • PharmaGuru. (2024, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Chromatography Forum. (2009). how can i test the solubility in hplc please ?[Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from BioAssay Systems. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from Sygnature Discovery. [Link]

  • Evotec. (n.d.). Turbidimetric Solubility Assay. Retrieved from Evotec. [Link]

  • ResearchGate. (2012). Comparison of kinetic solubility with equilibrium solubility (μM) of...[Link]

  • ResearchGate. (2015). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

  • IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from IJNRD. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs. [Link]

  • SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from Pharmaguideline. [Link]

  • MySkinRecipes. (n.d.). tert-Butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate. Retrieved from MySkinRecipes. [Link]

Sources

A Technical Guide to tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate: A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate is a bifunctional heterocyclic building block of significant interest to medicinal chemists and drug development professionals. Its structure, featuring a bipiperidine core, a strategically placed hydroxyl group, and a readily cleavable tert-butoxycarbonyl (Boc) protecting group, offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol with mechanistic considerations, and an exploration of its strategic applications in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS).

Introduction: The Strategic Value of the Bipiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs. When two piperidine rings are linked, as in the bipiperidine motif, they create a three-dimensional structure that can effectively probe biological space and interact with complex receptor sites. This structural class is particularly prevalent in the development of CNS agents, where precise orientation and physicochemical properties are paramount for crossing the blood-brain barrier and achieving target selectivity.

The Unique Utility of this compound

This specific intermediate, identified by CAS Number 367500-88-7, is expertly designed for multi-step synthetic campaigns.[1][2] Its value lies in the orthogonal reactivity of its key features:

  • A Nucleophilic Secondary Amine: The nitrogen of the 4-hydroxypiperidine ring is available for coupling reactions.

  • A Protected Secondary Amine: The nitrogen of the second piperidine ring is protected by a Boc group. This group is stable to many reaction conditions but can be selectively removed under mild acidic conditions, revealing a secondary amine for subsequent functionalization.[1]

  • A Reactive Hydroxyl Group: The hydroxyl moiety serves as a convenient handle for introducing further diversity through etherification, esterification, or other derivatization reactions.

This combination of a reactive site, a protected site, and an additional functional handle makes it an invaluable tool for building molecular complexity in a controlled and predictable manner.[1]

Chemical Structure and Physicochemical Properties

Structural Elucidation

The molecule consists of a 4-hydroxypiperidine moiety linked via its nitrogen atom to the 4-position of a 1-(tert-butoxycarbonyl)piperidine ring.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.

PropertyValueReference
CAS Number 367500-88-7[1][2]
Molecular Formula C₁₅H₂₈N₂O₃[1][3]
Molecular Weight 284.39 g/mol [1][3]
Appearance Typically a white to off-white solidInferred from related compounds
MDL Number MFCD12546285[1]
Anticipated Spectroscopic Profile

While a specific experimental spectrum is dependent on acquisition conditions, the following characteristic signals can be anticipated for structural confirmation:

  • ¹H NMR: The spectrum would be characterized by a prominent singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl (Boc) group. A complex series of multiplets in the 1.2-3.8 ppm range would represent the sixteen methylene protons of the two piperidine rings. A broad singlet, exchangeable with D₂O, would indicate the hydroxyl proton.

  • ¹³C NMR: Key signals would include the quaternary carbon of the Boc group (~80 ppm) and the carbonyl carbon (~155 ppm). The various carbons of the piperidine rings would appear in the 25-65 ppm range.

  • Mass Spectrometry (ESI-MS): In positive ion mode, the expected [M+H]⁺ peak would be observed at m/z 285.2. A common fragmentation pattern is the loss of the Boc group (100 Da) or isobutylene (56 Da).

Synthesis: A Robust and Scalable Approach

The most efficient and widely adopted method for constructing the [1,4'-bipiperidine] core is through reductive amination. This strategy involves the condensation of a piperidone with a piperidine-containing amine, followed by in-situ reduction of the resulting iminium intermediate.

Primary Synthetic Route: Reductive Amination

The synthesis is achieved by reacting tert-butyl 4-oxopiperidine-1-carboxylate (1) with 4-hydroxypiperidine (2) in the presence of a mild reducing agent.

G cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 tert-Butyl 4-oxopiperidine-1-carboxylate (1) process_step Reductive Amination (e.g., NaBH(OAc)₃, DCM) reactant1->process_step reactant2 4-Hydroxypiperidine (2) reactant2->process_step product tert-Butyl 4-hydroxy- [1,4'-bipiperidine]-1'-carboxylate process_step->product Formation of C-N bond

Caption: Synthetic workflow for the target compound via reductive amination.

Mechanistic Rationale

This one-pot reaction is highly efficient. The causality is as follows:

  • Iminium Formation: The amine of 4-hydroxypiperidine attacks the carbonyl of the N-Boc-4-piperidone. Subsequent dehydration forms a transient iminium ion intermediate. This step is often favored in mildly acidic conditions, which can be provided by the reducing agent itself (e.g., sodium triacetoxyborohydride) or its byproducts.

  • Hydride Reduction: A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is chosen because it is not reactive enough to reduce the ketone starting material but is highly effective at reducing the electrophilic iminium ion. This selectivity prevents side reactions and ensures high yields of the desired bipiperidine product. A patent also describes a process using catalytic hydrogenation to achieve this transformation.[4]

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a self-validating system designed for high yield and purity.

  • Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq., CAS 79099-07-3).[5][6]

  • Solvent and Reagent Addition: Dissolve the starting material in a suitable aprotic solvent, such as dichloromethane (DCM) or dichloroethane (DCE). Add 4-hydroxypiperidine (1.1 eq.).

  • Initiation of Reaction: Stir the mixture at room temperature for 30-60 minutes to allow for pre-formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 20 minutes. The portion-wise addition is a critical control step to manage any exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting piperidone is consumed.

  • Workup and Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to yield the final product as a solid.

Applications in Medicinal Chemistry: A Bifunctional Linchpin

The true value of this intermediate is realized in its subsequent use. The presence of two distinct, orthogonally protected/functionalized sites allows for precise, stepwise elaboration of the molecular scaffold.

Strategic Derivatization Pathways

A synthetic chemist can choose one of two primary pathways, depending on the desired final structure:

  • Pathway A (Derivatization of Hydroxyl): The hydroxyl group can be targeted first using reactions like Williamson ether synthesis, Mitsunobu reaction, or esterification, while the Boc group remains intact.[7][8] This is ideal for building one side of the molecule before revealing the second piperidine nitrogen.

  • Pathway B (Deprotection of Boc Group): The Boc group can be cleanly removed with an acid such as trifluoroacetic acid (TFA) in DCM, or HCl in dioxane. This exposes the secondary amine for reductive amination, acylation, or arylation reactions, leaving the hydroxyl group untouched for later modification.

G cluster_pathA Pathway A: Hydroxyl Derivatization cluster_pathB Pathway B: Amine Deprotection Start tert-Butyl 4-hydroxy- [1,4'-bipiperidine]-1'-carboxylate StepA1 Alkylation / Acylation (e.g., NaH, R-X) Start->StepA1 StepB1 Acidic Deprotection (e.g., TFA / DCM) Start->StepB1 ProductA O-Functionalized Intermediate (Boc group intact) StepA1->ProductA ProductB Free Secondary Amine (Hydroxyl group intact) StepB1->ProductB

Caption: Orthogonal synthetic pathways enabled by the subject molecule.

Exemplar Protocol: O-Alkylation of the Hydroxyl Group (Pathway A)

This protocol demonstrates the selective functionalization of the hydroxyl group.

  • Setup: To a flame-dried flask under an inert atmosphere, add a 60% dispersion of sodium hydride (NaH, 1.2 eq.) in mineral oil. Wash the NaH with dry hexanes three times to remove the oil, decanting the hexanes carefully each time.

  • Solvation: Add dry tetrahydrofuran (THF) to the washed NaH. Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Dissolve this compound (1.0 eq.) in a minimal amount of dry THF and add it dropwise to the NaH suspension. The dropwise addition is crucial for safety and control.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Alkylation: Cool the mixture back to 0 °C and add the desired electrophile (e.g., benzyl bromide, 1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.

  • Quenching and Workup: Upon completion, cool the flask to 0 °C and quench with the slow addition of water. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Safety and Handling

As with any fine chemical intermediate, proper laboratory safety protocols are mandatory.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves at all times.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors.

  • Hazards: While specific toxicology data for this compound is limited, related piperidine derivatives can be irritating to the eyes, skin, and respiratory system.[7] Standard precautions should be taken.

Conclusion

This compound is more than a mere chemical; it is a strategic tool for accelerating drug discovery. Its well-defined structure, featuring orthogonally reactive sites, provides a reliable and versatile platform for the synthesis of novel and complex bipiperidine-containing molecules. The robust and scalable reductive amination synthesis ensures its accessibility, while its predictable reactivity empowers chemists to navigate multi-step synthetic pathways with confidence. For researchers and drug development professionals, mastery of this intermediate's chemistry is a key step toward the efficient creation of next-generation therapeutics.

References

  • PubChem. tert-Butyl 4-hydroxypiperidine-1-carboxylate. Available from: [Link]

  • ChemBK. tert-butyl 4-hydroxy-1-piperidinecarboxylate. Available from: [Link]

  • Google Patents. US20040235895A1 - Process for preparing 4-(hydroxy)-[1 4']bipiperidinyl-l'-carboxylic acid tert-butyl ester.
  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]

  • CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. Available from: [Link]

  • MySkinRecipes. tert-Butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate. Available from: [Link]

  • ChemBK. n-boc-4-hydroxylpiperidine. Available from: [Link]

  • MDPI. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Available from: [Link]

  • Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Alchem.Pharmtech. CAS 367500-88-7 | this compound. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Available from: [Link]

  • Chemical-Suppliers.com. 4-Hydroxy-1,4'-bipiperidinyl-1'-carboxylic acid tert-butyl ester. Available from: [Link]

  • Wikipedia. 1-Boc-4-AP. Available from: [Link]

  • PubChem. 1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid. Available from: [Link]

  • PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate. Available from: [Link]

  • HRB National Drugs Library. An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. Available from: [Link]

Sources

tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in modern pharmaceutical synthesis and medicinal chemistry. We will explore its molecular characteristics, strategic importance in drug design, detailed protocols for its synthesis and analytical characterization, and essential safety and handling guidelines. This document is intended for researchers, chemists, and drug development professionals who utilize complex piperidine-based structures to engineer novel therapeutic agents, particularly those targeting the central nervous system.

Molecular Profile and Physicochemical Properties

This compound (CAS No. 367500-88-7) is a bifunctional organic molecule designed for multi-step synthetic applications.[1] Its structure features two interconnected piperidine rings. One ring contains a free hydroxyl group, offering a reactive site for further derivatization. The second ring's nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, which allows for selective reactions and can be removed under mild conditions.[1]

Chemical Structure:

(Simplified representation)

The unique arrangement of a nucleophilic hydroxyl group and a latent secondary amine (masked by the Boc protector) makes this compound a highly valuable and versatile building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[1]

Table 1: Core Physicochemical Data

Property Value Source
Molecular Weight 284.39 g/mol [1]
Molecular Formula C₁₅H₂₈N₂O₃ [1]
CAS Number 367500-88-7 [1][2]
Appearance Typically a solid N/A

| Storage | Room temperature, in a dry, well-ventilated place |[1] |

The Strategic Role in Medicinal Chemistry

The utility of this compound stems from its intelligent design as a synthetic intermediate. The piperidine motif is a privileged scaffold in drug discovery, appearing in numerous CNS-active drugs and other therapeutics. This molecule provides a pre-built, complex piperidine structure that can be selectively modified at two distinct points.

Causality Behind its Utility:

  • Orthogonal Reactivity: The free hydroxyl (-OH) group can undergo reactions like etherification, esterification, or oxidation without affecting the protected amine.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis. It is stable to a wide range of nucleophilic and basic conditions but is easily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid or HCl). This selective deprotection unmasks the secondary amine on the second piperidine ring, making it available for subsequent reactions such as amidation, alkylation, or reductive amination.[1]

  • Streamlined Synthesis: By providing a complex, pre-formed bipiperidine core, this intermediate allows chemists to bypass multiple, often low-yielding, steps that would be required to build the same structure from simpler precursors.

The diagram below illustrates the synthetic options available from this versatile building block.

G cluster_0 Core Intermediate cluster_1 Reaction Pathways A tert-Butyl 4-hydroxy- [1,4'-bipiperidine]-1'-carboxylate B Free Hydroxyl Group (Site 1) A->B Exposed Nucleophile C Boc-Protected Amine (Site 2) A->C Protected Nucleophile D Further Functionalization (Etherification, Esterification, etc.) B->D Reacts Directly E Acid-Mediated Deprotection (e.g., TFA) C->E Step 1 F Free Secondary Amine E->F Step 2 G Further Functionalization (Amidation, Alkylation, etc.) F->G Step 3

Caption: Synthetic versatility of the title compound.

Synthesis and Purification Protocols

A common and efficient method for preparing this compound is through reductive amination. This process involves the reaction of a ketone with an amine in the presence of a reducing agent.

Protocol 3.1: Synthesis via Catalytic Hydrogenation

This protocol is based on the reductive amination between 1-tert-butoxycarbonyl-4-piperidone and 4-hydroxypiperidine.[3]

Expert Insight: This one-pot reaction is highly efficient. The in-situ formation of the iminium ion intermediate followed by its immediate reduction minimizes side reactions and typically leads to high yields of the desired secondary amine. The choice of catalyst and solvent is critical for reaction success.

Step-by-Step Methodology:

  • Vessel Preparation: To a suitable hydrogenation reactor, add 1-tert-butoxycarbonyl-4-piperidone (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or THF).

  • Reagent Addition: Add 4-hydroxypiperidine (1.0-1.2 eq) to the mixture.

  • Catalyst Introduction: Carefully add a hydrogenation catalyst (e.g., 5% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂), typically 1-5 mol%) to the reaction mixture.

  • Hydrogenation: Seal the reactor and purge it with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to a suitable pressure (e.g., 50-100 psi).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases (typically 12-24 hours). Monitor the reaction progress by a suitable technique like TLC or LC-MS.

  • Catalyst Removal: Once the reaction is complete, carefully depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to confirm the identity, structure, and purity of the synthesized compound before its use in subsequent research and development stages.

Protocol 4.1: Structural Verification by NMR and MS

Trustworthiness: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a self-validating system for structural confirmation. NMR confirms the connectivity and chemical environment of atoms, while MS confirms the molecular weight.

  • ¹H NMR (400 MHz, CDCl₃): Expect to see characteristic signals for the tert-butyl protons (a singlet at ~1.45 ppm), multiple overlapping multiplets for the piperidine ring protons (typically between 1.5 and 3.5 ppm), and a broad singlet for the hydroxyl proton.

  • ¹³C NMR (100 MHz, CDCl₃): Expect signals for the Boc carbonyl (~155 ppm), the quaternary carbon of the tert-butyl group (~79 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and a series of signals corresponding to the carbons of the two piperidine rings.

  • Mass Spectrometry (ESI+): The primary ion expected is the protonated molecule [M+H]⁺. For C₁₅H₂₈N₂O₃, the expected m/z would be approximately 285.22.

Protocol 4.2: Purity Assessment by HPLC

Expert Insight: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates.[4] A gradient elution method is often preferred to ensure that impurities with a wide range of polarities are effectively separated from the main product peak.

Step-by-Step Methodology:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Acetonitrile.

  • Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210-220 nm (where the Boc carbamate has some absorbance).

  • Sample Preparation: Dissolve a small amount of the product in the mobile phase or a suitable solvent like acetonitrile.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity of ≥95% is typically required for use in further synthetic steps.

The following diagram outlines a standard workflow from synthesis to quality control.

G A Synthesis via Reductive Amination B Crude Product Mixture A->B C Purification (e.g., Flash Chromatography) B->C D Isolated Pure Product C->D E Structural Verification D->E F Purity Assessment D->F G ¹H NMR, ¹³C NMR E->G H Mass Spectrometry (LC-MS) E->H I RP-HPLC F->I J Release for Next Step G->J H->J I->J

Caption: A typical synthesis and analytical workflow.

Handling, Storage, and Safety

While this compound is not classified as acutely toxic, proper laboratory procedures are essential. Safety information for structurally related piperidine derivatives indicates potential hazards such as skin and eye irritation.[5]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling the compound.

  • Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.[6]

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.[7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[7]

    • Inhalation: Move the person into fresh air.[6]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[1] It is stable under recommended storage conditions.

  • Authoritative Grounding: Always consult the supplier-specific Safety Data Sheet (SDS) before use. The SDS will provide the most accurate and comprehensive safety and handling information for the specific product purchased.

Conclusion

This compound is a high-value synthetic intermediate whose thoughtful design empowers medicinal chemists. Its bifunctional nature, featuring orthogonally reactive sites, facilitates the efficient and controlled construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and analytical validation, as outlined in this guide, is crucial for its effective application in the rigorous and demanding field of drug discovery.

References

  • Title: tert-Butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate Source: MySkinRecipes URL: [Link]

  • Title: tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 Source: PubChem URL: [Link]

  • Title: Process for preparing 4-(hydroxy)
  • Title: MSDS of tert-Butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate Source: Capot Chemical URL: [Link]

  • Title: Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate Source: Atlantis Press URL: [Link]

  • Title: Safety Data Sheet (for a related Boc-piperidine derivative) Source: Ubigene URL: [Link]

  • Title: CAS 367500-88-7 | tert-Butyl 4-hydroxy-[1,4'-bipiperidine] Source: Alchem.Pharmtech URL: [Link]

  • Title: Non-miscible Solvent Large Volume Injection – HPLC/DAD method for determination of Butylated Hydroxyanisole in Lovastatin and Source: ResearchGate URL: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate, a valuable heterocyclic building block in modern medicinal chemistry. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the prevailing synthetic strategy, the underlying chemical principles, and detailed, field-proven experimental protocols. The primary focus is on the highly efficient one-pot reductive amination pathway, with a comparative analysis of various reducing agents and methodologies. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Introduction & Strategic Significance

This compound (CAS Number: 367500-88-7) is a key intermediate in pharmaceutical synthesis.[1][2] Its structure, featuring a bipiperidine core, is prevalent in a variety of biologically active molecules, particularly those targeting the central nervous system (CNS).[1] The molecule's design is strategically significant for several reasons:

  • Orthogonal Protection: The nitrogen of one piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, while the other is a free secondary amine. The Boc group is stable under a wide range of conditions but can be selectively removed under mild acidic conditions.[3] This allows for sequential, controlled functionalization of the two nitrogen atoms.

  • Reactive Handle: The free hydroxyl group provides a versatile point for further chemical modification, such as etherification or esterification, to build more complex molecular architectures.

  • Scaffold Rigidity: The bipiperidine scaffold imparts a degree of conformational rigidity, which is often desirable in drug design for achieving high receptor selectivity and optimizing pharmacokinetic properties.

This guide will focus on the most direct and industrially scalable method for its synthesis: the reductive amination of N-Boc-4-piperidone with 4-hydroxypiperidine.

Retrosynthetic Analysis and Synthetic Strategy

The most logical and efficient approach to constructing the target molecule is through the formation of the C-N bond linking the two piperidine rings.

Retrosynthetic Disconnection

A retrosynthetic analysis reveals a clear disconnection path via a reductive amination reaction. The target C4-N1' bond is disconnected, leading to two readily available or easily synthesizable piperidine-based precursors:

  • N-Boc-4-piperidone (tert-butyl 4-oxopiperidine-1-carboxylate) : An electrophilic ketone.

  • 4-Hydroxypiperidine : A nucleophilic secondary amine.

G Target tert-Butyl 4-hydroxy- [1,4'-bipiperidine]-1'-carboxylate Disconnect C-N Bond Formation (Reductive Amination) Target->Disconnect Disconnect->Precursors Ketone N-Boc-4-piperidone Precursors->Ketone Amine 4-Hydroxypiperidine Precursors->Amine

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis Strategy: Reductive Amination

The forward synthesis involves the direct reaction of N-Boc-4-piperidone and 4-hydroxypiperidine in the presence of a suitable reducing agent. This one-pot reaction proceeds through the in-situ formation of an enamine or iminium ion intermediate, which is then immediately reduced to form the desired tertiary amine. This strategy is favored for its high atom economy, operational simplicity, and consistently high yields.

Synthesis of the Key Precursor: N-Boc-4-piperidone

While N-Boc-4-piperidone is commercially available, its synthesis from inexpensive starting materials is a common and cost-effective preliminary step. The standard procedure involves the protection of the nitrogen atom of 4-piperidone using di-tert-butyl dicarbonate ((Boc)₂O).

G start 4-Piperidone Monohydrate HCl step1 Dissolve in THF/H₂O Add NaHCO₃ start->step1 step2 Add (Boc)₂O Stir 16h at RT step1->step2 step3 Aqueous Workup (KHSO₄, H₂O, Brine) step2->step3 step4 Purify via Flash Column Chromatography step3->step4 end N-Boc-4-piperidone (White Solid) step4->end

Caption: Workflow for the synthesis of N-Boc-4-piperidone.

Detailed Protocol for N-Boc-4-piperidone Synthesis

This protocol is adapted from established literature procedures.[4]

Materials:

ReagentM.W. ( g/mol )Amount (g)MmolEquivalents
Piperidin-4-one monohydrate HCl153.615.0032.51.0
Sodium Bicarbonate (NaHCO₃)84.015.4765.02.0
Di-tert-butyl dicarbonate ((Boc)₂O)218.258.5239.01.2
Tetrahydrofuran (THF)-50 mL--
Deionized Water-50 mL--

Procedure:

  • Charge a 250 mL round-bottomed flask with piperidin-4-one monohydrate hydrochloride (5.0 g, 32.5 mmol).

  • Add a 1:1 mixture of THF and deionized water (100 mL total) and stir at room temperature to dissolve the solid.

  • Add sodium bicarbonate (5.47 g, 65.0 mmol) in portions. Stir the mixture for 15 minutes.

  • Add di-tert-butyl dicarbonate (8.52 g, 39.0 mmol) and allow the reaction to stir vigorously at room temperature for 16 hours.

  • Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.

  • Dilute the mixture with diethyl ether (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 5% aqueous KHSO₄ (3 x 50 mL), deionized water (3 x 50 mL), and brine (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography (eluent: petroleum ether/ethyl acetate gradient) to yield N-Boc-4-piperidone as a colorless solid (typical yield: 90-96%).[4]

The Core Synthesis: One-Pot Reductive Amination

This section details the crucial step of coupling N-Boc-4-piperidone with 4-hydroxypiperidine.

Mechanistic Considerations

The reaction proceeds in two main stages within the same pot:

  • Iminium Ion Formation: The nucleophilic nitrogen of 4-hydroxypiperidine attacks the carbonyl carbon of N-Boc-4-piperidone. The resulting hemiaminal intermediate then dehydrates to form a transient iminium ion. This step is often the rate-determining step and can be facilitated by mild acidic conditions.

  • Reduction: A hydride-based reducing agent selectively reduces the C=N⁺ double bond of the iminium ion to yield the final C-N single bond of the target product.

The choice of reducing agent is critical. It must be powerful enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting ketone, which would result in a byproduct.

Comparative Analysis of Reducing Agents
Reducing AgentKey AdvantagesKey DisadvantagesTypical Conditions
Sodium Triacetoxyborohydride Highly selective for imines/iminium ions; non-hygroscopic; mild reaction conditions.Generates acetic acid as a byproduct.DCM or DCE, Room Temp
Sodium Cyanoborohydride Effective and widely used.Highly toxic (can release HCN gas in acidic conditions); requires pH control.Methanol, pH 6-7
Catalytic Hydrogenation (H₂/Pd-C) "Green" chemistry (water is the only byproduct); excellent for large scale.[5]Requires specialized high-pressure equipment; catalyst can be pyrophoric.Methanol or Ethanol, H₂ pressure (50 psi), Room Temp

For laboratory-scale synthesis, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its superior safety profile, selectivity, and operational simplicity. Catalytic hydrogenation is a highly effective and economical alternative, particularly for industrial production.[5]

Detailed Protocol using Sodium Triacetoxyborohydride

Materials:

ReagentM.W. ( g/mol )AmountMmolEquivalents
N-Boc-4-piperidone199.271.0 g5.021.0
4-Hydroxypiperidine101.150.51 g5.021.0
Sodium Triacetoxyborohydride211.941.60 g7.531.5
Dichloromethane (DCM), anhydrous-25 mL--
Acetic Acid (optional, catalytic)60.051 drop--

Procedure:

  • To a dry 100 mL round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-piperidone (1.0 g, 5.02 mmol), 4-hydroxypiperidine (0.51 g, 5.02 mmol), and anhydrous dichloromethane (25 mL).

  • Stir the mixture at room temperature for 20-30 minutes to allow for pre-formation of the hemiaminal/iminium intermediate. A catalytic amount of acetic acid (1 drop) can be added to facilitate this step, though NaBH(OAc)₃ is often sufficiently acidic.

  • Add sodium triacetoxyborohydride (1.60 g, 7.53 mmol) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL).

  • Stir vigorously for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Alternative Protocol using Catalytic Hydrogenation

This process is based on a patented method.[5]

Procedure:

  • Charge a suitable pressure reactor with N-Boc-4-piperidone (1.0 eq), 4-hydroxypiperidine (1.0 eq), and a suitable catalyst such as 5% Palladium on Carbon (Pd/C, ~5 mol%).

  • Add a solvent such as methanol or ethanol.

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to a suitable pressure (e.g., 50-100 psi).

  • Stir the mixture at room temperature until hydrogen uptake ceases (typically 12-24 hours).

  • Carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude product obtained from the reaction workup requires purification to meet the high-purity standards required for pharmaceutical intermediates.

Purification Strategy
  • Flash Column Chromatography: This is the primary method for separating the desired product from unreacted starting materials and any byproducts. A silica gel column with a gradient eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) is typically effective.

  • Recrystallization: For achieving the highest purity, the material obtained after chromatography can be recrystallized from a suitable solvent system (e.g., ethyl acetate/heptane or isopropanol/water).

Analytical Characterization

The identity and purity of the final product must be confirmed through standard analytical techniques.

  • Molecular Formula: C₁₅H₂₈N₂O₃[1]

  • Molecular Weight: 284.39 g/mol [1]

  • ¹H NMR: The spectrum should show characteristic signals for the Boc group (a singlet at ~1.46 ppm, 9H), the piperidine protons, and the methine proton adjacent to the hydroxyl group.

  • ¹³C NMR: The spectrum will confirm the presence of 15 unique carbon atoms, including the carbonyl of the Boc group (~154 ppm) and the carbons of the two distinct piperidine rings.

  • Mass Spectrometry (ESI-MS): Will show the [M+H]⁺ ion at m/z ≈ 285.2.

  • Appearance: Typically a white to off-white solid.

Conclusion

The synthesis of this compound is most effectively achieved via a one-pot reductive amination between N-Boc-4-piperidone and 4-hydroxypiperidine. The use of sodium triacetoxyborohydride offers a safe, selective, and high-yielding pathway suitable for most laboratory applications, while catalytic hydrogenation presents a scalable and environmentally conscious alternative for industrial production. The protocols and insights provided in this guide are designed to empower researchers to reliably synthesize this critical pharmaceutical intermediate with high purity and efficiency.

References

  • Vertex AI Search. (2026). N-BOC-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone.
  • PubChem.
  • Google Patents. (2004). US20040235895A1 - Process for preparing 4-(hydroxy)-[1 4']bipiperidinyl-l'carboxylic acid tert-butyl ester.
  • ChemBK. (2024). n-boc-4-hydroxylpiperidine.
  • ChemicalBook. (2025).
  • MySkinRecipes.
  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
  • MDPI. (2020). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position.
  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • PharmaCompass.
  • Alchem.Pharmtech.

Sources

tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate: A Strategic Building Block in Modern Drug Discovery

Abstract

This compound is a pivotal heterocyclic building block in contemporary medicinal chemistry. While not possessing a pharmacological mechanism of action in its own right, its value lies in its "mechanism of utility" as a versatile synthetic intermediate. This guide provides an in-depth exploration of its chemical properties, strategic applications in drug synthesis, and the rationale behind its use in constructing complex active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS).

Introduction: A Molecule Defined by its Potential

In the landscape of drug discovery, the final therapeutic agent is often the culmination of a multi-step synthetic journey. The efficiency and success of this journey depend critically on the availability of well-designed, functionalized building blocks. This compound (CAS Number: 367500-88-7) represents a prime example of such a molecule.[1] Its structure, featuring a bipiperidine core with orthogonally protected and functionalized positions, offers chemists a reliable and strategically advantageous starting point for creating novel chemical entities.

This document moves beyond a traditional "mechanism of action" analysis to detail the compound's "mechanism of utility." We will dissect its structural features to understand how it provides medicinal chemists with precise control over synthetic transformations, enabling the systematic construction of complex molecular architectures with desirable pharmacological properties. The primary audience for this guide—researchers, medicinal chemists, and process development scientists—will gain a comprehensive understanding of not just what this molecule is, but how and why it is effectively employed in the synthesis of next-generation therapeutics.

Physicochemical Properties and Structural Analysis

The strategic value of this compound is rooted in its distinct structural components. Each feature is designed to play a specific role in a synthetic sequence.

PropertyValueSignificance in Synthesis
Molecular Formula C₁₅H₂₈N₂O₃Provides the atomic composition.
Molecular Weight 284.39 g/mol Relevant for reaction stoichiometry calculations.[1]
Appearance White to off-white powder/solidStandard physical state.
Key Functional Groups 1. Boc-protected secondary amine2. Free tertiary amine3. Free hydroxyl groupThese three groups are the cornerstone of its synthetic utility, allowing for sequential and selective chemical reactions.
Core Scaffold [1,4'-Bipiperidine]A common motif in CNS-active compounds, influencing properties like solubility, lipophilicity, and receptor binding.
The Role of the tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group on the 1'-position piperidine nitrogen is a cornerstone of the molecule's utility. It serves as a robust, acid-labile protecting group.

  • Expertise & Experience: The choice of Boc protection is deliberate. It is stable under a wide range of reaction conditions, including basic, reductive, and oxidative environments, allowing chemists to perform modifications on other parts of the molecule without disturbing this nitrogen.[1] The deprotection is typically achieved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which preserves most other functional groups, a critical consideration in complex syntheses.[1]

The Free Hydroxyl Group: A Handle for Functionalization

The secondary hydroxyl group at the 4-position is an accessible nucleophile. This "handle" is the primary site for introducing diversity and building out the molecular structure. Common transformations include:

  • Williamson Ether Synthesis: Deprotonation with a base followed by reaction with an alkyl halide to form ethers.

  • Mitsunobu Reaction: Allows for the formation of ethers with inversion of stereochemistry.

  • Esterification: Reaction with carboxylic acids or acyl chlorides to form esters.

  • Nucleophilic Substitution: Conversion of the alcohol to a leaving group (e.g., a tosylate or mesylate) to enable substitution with a wide array of nucleophiles.

The Bipiperidine Core: A Privileged Scaffold

The [1,4'-bipiperidine] scaffold is frequently found in molecules targeting CNS receptors. Its presence suggests that this building block is particularly useful for developing agents for neurological and psychiatric disorders.[1] The scaffold provides a semi-rigid three-dimensional structure that can orient functional groups in a precise way to interact with a biological target.

Caption: Key functional regions of the molecule.

Mechanism of Utility: A Workflow for Synthesis

The core utility of this compound lies in the ability to perform sequential, selective reactions. A typical workflow leverages the differential reactivity of the functional groups.

G A tert-Butyl 4-hydroxy- [1,4'-bipiperidine]-1'-carboxylate B Step 1: Functionalize the Hydroxyl Group A->B e.g., Mitsunobu, Williamson Ether Synthesis C Intermediate A (O-Functionalized) B->C D Step 2: Modify the Tertiary Bipiperidine Nitrogen C->D e.g., Reductive Amination, Alkylation E Intermediate B (N-Alkylated/Acylated) D->E F Step 3: Deprotect the Boc Group E->F Acidic Conditions (e.g., TFA) G Intermediate C (Free Secondary Amine) F->G H Step 4: Functionalize the Secondary Amine G->H e.g., Acylation, Sulfonylation, Alkylation I Final Complex Molecule H->I

Sources

The Strategic Core: A Technical Guide to tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tert-butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate scaffold has emerged as a cornerstone in contemporary medicinal chemistry. Its unique structural and functional attributes—a strategically placed hydroxyl group for versatile derivatization and a Boc-protected amine for controlled, sequential reactions—render it an invaluable building block for the synthesis of complex, high-value pharmaceutical agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, chemical properties, and diverse applications of this pivotal intermediate. We will explore its role in the development of targeted therapies, including Janus kinase (JAK) inhibitors, N-methyl-D-aspartate (NMDA) receptor antagonists for central nervous system (CNS) disorders, and as a flexible yet conformationally defined linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Through detailed protocols, structure-activity relationship (SAR) analyses, and mechanistic insights, this guide aims to empower researchers to fully leverage the potential of this versatile scaffold in their drug discovery endeavors.

Introduction: The Architectural Advantage of the [1,4'-Bipiperidine] Scaffold

In the landscape of privileged structures in medicinal chemistry, the piperidine ring is a recurring motif, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. The this compound core elevates this utility by introducing a second piperidine ring, creating a three-dimensional structure that can effectively probe complex biological targets. The inherent value of this scaffold lies in its synthetic tractability and functional duality.

The tert-butyloxycarbonyl (Boc) protecting group on the secondary amine allows for regioselective reactions, and its facile removal under acidic conditions provides a ready handle for further functionalization.[1] Simultaneously, the hydroxyl group at the 4-position of the second piperidine ring serves as a versatile nucleophile, enabling a wide array of chemical transformations, including etherification, esterification, and Mitsunobu reactions. This orthogonal reactivity is the key to its utility in constructing diverse molecular architectures.

This guide will dissect the synthetic pathways to this core and its derivatives, and then delve into its application in three critical areas of modern drug discovery: kinase inhibition, CNS modulation, and targeted protein degradation.

Synthesis of the Core Scaffold and Key Derivatives

The efficient synthesis of the this compound core is paramount to its widespread use. A common and effective method involves the reductive amination of N-Boc-4-piperidone with 4-hydroxypiperidine.

General Synthesis of this compound

A robust and scalable synthesis involves the reductive amination of 1-tert-butoxycarbonyl-4-piperidone with 4-hydroxypiperidine.

Experimental Protocol:

  • Reaction Setup: To a solution of 1-tert-butoxycarbonyl-4-piperidone (1.0 eq) and 4-hydroxypiperidine (1.1 eq) in a suitable solvent such as methanol or dichloromethane, add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired this compound.

Causality Behind Experimental Choices:

  • Reductant: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the ketone starting material in the absence of the amine.

  • Solvent: Dichloromethane and methanol are excellent choices for their ability to dissolve the reactants and for their compatibility with the reducing agent.

  • Boc Protection: The Boc group is stable under the reductive amination conditions but can be easily removed later with mild acid, allowing for sequential and controlled synthetic steps.

Application in Janus Kinase (JAK) Inhibition

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK-STAT signaling pathway is integral to the regulation of the immune system, and its dysregulation is implicated in a variety of autoimmune diseases and cancers. Consequently, JAK inhibitors have emerged as a significant class of therapeutics.

The [1,4'-bipiperidine] scaffold has been incorporated into the design of novel JAK inhibitors, where it serves as a central scaffold to orient the key pharmacophoric elements for optimal interaction with the kinase active site.

The JAK-STAT Signaling Pathway

The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immunity.

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Modulation of the Central Nervous System: NMDA Receptor Antagonists

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological and psychiatric disorders, including stroke, epilepsy, and depression.

Derivatives of the 4-hydroxy-[1,4'-bipiperidine] scaffold have been explored as NMDA receptor antagonists. The bipiperidine core can position substituents in a way that allows for selective interaction with different subunits of the NMDA receptor complex.

The NMDA Receptor Signaling Pathway

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 and two GluN2 subunits. Activation requires the binding of both glutamate and a co-agonist (glycine or D-serine). At resting membrane potential, the channel is blocked by magnesium ions (Mg²⁺). Depolarization of the postsynaptic membrane dislodges the Mg²⁺ block, allowing for the influx of calcium ions (Ca²⁺), which triggers downstream signaling cascades.

Caption: The NMDA receptor signaling pathway and the mechanism of action for NMDA antagonists.

A New Frontier: PROTACs and Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's natural protein disposal system to selectively degrade target proteins. A PROTAC consists of a ligand that binds to the protein of interest, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

The this compound scaffold is an attractive choice for the linker component of PROTACs. Its semi-rigid structure can help to optimize the orientation of the two ligands for efficient ternary complex formation, a critical factor for potent degradation.[2] The hydroxyl group provides a convenient attachment point for one of the ligands, while the deprotected piperidine nitrogen can be used to connect the other.

The PROTAC Mechanism of Action

The PROTAC-mediated protein degradation is a catalytic process, where a single PROTAC molecule can induce the degradation of multiple target protein molecules.

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.

Future Perspectives and Conclusion

The this compound scaffold is more than just a versatile building block; it is a strategic tool in the arsenal of the modern medicinal chemist. Its inherent synthetic flexibility and favorable physicochemical properties have already paved the way for its inclusion in a diverse range of drug candidates. As our understanding of complex biological systems deepens, the ability to create nuanced, three-dimensional molecules that can precisely interact with their targets becomes increasingly crucial. The continued exploration of derivatives of this bipiperidine core, particularly in the context of multi-target ligands and novel therapeutic modalities like PROTACs, promises to yield the next generation of innovative medicines. This guide has provided a foundational understanding of the synthesis and application of this remarkable scaffold, with the aim of inspiring further research and development in this exciting field.

References

  • MySkinRecipes. tert-Butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate. [Link]

  • Google Patents. Process for preparing 4-(hydroxy)-[1 4']bipiperidinyl-l'carboxylic acid tert-butyl ester.
  • ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • PubMed. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. [Link]

  • PubMed. (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: A Potent New Neuroprotectant Which Blocks N-methyl-D-aspartate Responses. [Link]

  • RSC Publishing. Diversifying the triquinazine scaffold of a Janus kinase inhibitor. [Link]

  • PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate. [Link]

  • PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

  • YouTube. Which Second-Generation JAK Inhibitors Take the Spotlight in 2025?. [Link]

  • PubMed Central. A Comprehensive Overview of Globally Approved JAK Inhibitors. [Link]

  • PubMed Central. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis. [Link]

  • PubChem. 1,4'-Bipiperidine. [Link]

  • CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. [Link]

  • ResearchGate. Schematic depiction of NMDA receptor signaling pathway along with a.... [Link]

  • Wikipedia. JAK-STAT signaling pathway. [Link]

  • ResearchGate. The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and.... [Link]

  • Shutterstock. 39 Jak Stat Pathway Royalty-Free Images, Stock Photos & Pictures. [Link]

  • PubMed Central. The JAK/STAT Pathway. [Link]

  • ResearchGate. A simplified diagrammatic representation of the JAK-STAT pathway.. [Link]

  • ResearchGate. Schematic diagram of NMDA receptor complex. The NMDA receptor is an.... [Link]

  • ResearchGate. Schematic representations of signaling pathways from NMDA receptors to.... [Link]

  • Wikipedia. NMDA receptor. [Link]

  • News-Medical.Net. What are NMDA Receptors?. [Link]

  • PubMed Central. Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • ResearchGate. Key methods to assemble PROTAC libraries using alkyl and ether linkers..... [Link]

  • PubMed Central. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. [Link]

  • PubMed. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-). [Link]

  • ResearchGate. Structure activity relationship of piperidine derivatives. [Link]

  • Semantic Scholar. Structure activity relationship (SAR) studies of arylcycloalkylamines as N-methyl-D-aspartate receptor antagonists. [Link]

Sources

An In-depth Technical Guide to tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The [1,4'-bipiperidine] scaffold is a highly privileged motif in modern medicinal chemistry, conferring favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates.[1] This guide focuses on a key derivative, tert-butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate, a versatile building block for creating diverse analog libraries. Its unique structure, featuring a reactive hydroxyl group and a Boc-protected amine, allows for selective and sequential chemical modifications.[2] This document provides a comprehensive overview of its synthesis, characterization, and strategic application in drug discovery, with a particular focus on developing agents for central nervous system (CNS) disorders and inflammatory diseases. Detailed protocols, structure-activity relationship (SAR) insights, and data-driven analyses are presented to empower researchers in this dynamic field.

The [1,4'-Bipiperidine] Scaffold: A Foundation for Drug Design

The piperidine ring is a ubiquitous feature in a vast number of clinically approved drugs, valued for its ability to modulate lipophilicity, introduce hydrogen bonding capabilities, and adapt its conformation to the steric requirements of biological targets.[1] The fusion of two such rings into a [1,4'-bipiperidine] system creates a three-dimensional structure that can effectively explore chemical space, a desirable trait in fragment-based drug discovery.[3]

The introduction of chirality and specific functional groups onto this scaffold can significantly enhance biological activity, selectivity, and pharmacokinetic profiles.[4] The subject of this guide, this compound (CAS 367500-88-7), serves as an exemplary starting point for such explorations.[5]

Physicochemical Properties of the Core Moiety

The core compound is a solid at room temperature with a molecular weight of 284.39 g/mol and a formula of C₁₅H₂₈N₂O₃.[2] The tert-butyloxycarbonyl (Boc) protecting group is crucial, rendering the secondary amine on one of the piperidine rings unreactive while enabling transformations on the other. This protecting group can be removed under mild acidic conditions, a key feature for multi-step syntheses.[2] The hydroxyl group provides a handle for introducing a wide variety of substituents through etherification or esterification, allowing for the systematic exploration of structure-activity relationships.

PropertyValueSource
CAS Number 367500-88-7[5]
Molecular Formula C₁₅H₂₈N₂O₃[2]
Molecular Weight 284.39 g/mol [2]
MDL Number MFCD12546285[2]
Storage Room temperature[2]

Synthetic Strategies for the Core and its Analogs

The synthesis of the core scaffold and its subsequent derivatization are fundamental to building a library of analogs for screening. The primary synthetic route involves reductive amination, a robust and widely used reaction in medicinal chemistry.

Synthesis of the this compound Scaffold

A common and efficient method for preparing the core scaffold is the reductive amination between 4-hydroxypiperidine and 1-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone).[6] This process typically involves the formation of an enamine or iminium ion intermediate, which is then reduced in situ.

  • Reaction Setup: To a solution of 1-tert-butoxycarbonyl-4-piperidone (1.0 eq.) and 4-hydroxypiperidine (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.).

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired this compound.

G cluster_start Starting Materials cluster_process Process cluster_end Final Product start1 N-Boc-4-piperidone reductive_amination Reductive Amination (e.g., NaBH(OAc)₃, DCM) start1->reductive_amination start2 4-Hydroxypiperidine start2->reductive_amination workup Aqueous Work-up (NaHCO₃, Brine) reductive_amination->workup purification Purification (Column Chromatography) workup->purification end_product tert-Butyl 4-hydroxy- [1,4'-bipiperidine]-1'-carboxylate purification->end_product

Caption: General workflow for the synthesis of the core scaffold.

Key Synthetic Transformations for Analog Generation

With the core scaffold in hand, a multitude of analogs can be generated. The choice of reaction depends on the desired structural modifications and the target's binding hypothesis.

  • O-Alkylation/Arylation: The hydroxyl group can be deprotonated with a base (e.g., NaH) and reacted with various alkyl or aryl halides to form ethers. This is a common strategy to introduce lipophilic groups or moieties that can form specific interactions with the target protein.

  • Boc-Deprotection: Treatment with an acid, such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane, efficiently removes the Boc group, revealing a secondary amine.

  • N-Alkylation/Acylation: The newly exposed secondary amine is a nucleophile that can be functionalized via reductive amination with aldehydes or ketones, acylation with acid chlorides or anhydrides, or through coupling reactions.

G cluster_O O-Functionalization cluster_N N-Functionalization core Core Scaffold (Boc-Protected) O_Alkylation O-Alkylation (NaH, R-X) core->O_Alkylation O_Esterification O-Esterification (Acyl-Cl, Base) core->O_Esterification Deprotection Boc Deprotection (TFA or HCl) core->Deprotection O_Alkylation->Deprotection O_Esterification->Deprotection N_Alkylation N-Alkylation/ Reductive Amination Deprotection->N_Alkylation N_Acylation N-Acylation/ Amide Coupling Deprotection->N_Acylation

Caption: Decision tree for analog synthesis from the core scaffold.

Characterization and Analytical Control

Rigorous characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic and chromatographic techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure, confirming the presence of key functional groups and the overall connectivity of the molecule.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition.

  • Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as the hydroxyl (-OH), carbonyl (C=O) of the Boc group, and C-N bonds.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound. A high purity level (>95%) is critical for accurate biological testing.

Applications in Drug Discovery: Case Studies

The [1,4'-bipiperidine] scaffold is a key component in a variety of drug candidates, particularly those targeting chemokine receptors and CNS disorders.[7][8]

Scaffolds for CCR2 Antagonists

The C-C chemokine receptor type 2 (CCR2) and its ligand CCL2 play a crucial role in the recruitment of monocytes to sites of inflammation.[9] Antagonizing this interaction is a therapeutic strategy for diseases like rheumatoid arthritis, multiple sclerosis, and atherosclerosis.[10][11] Several potent CCR2 antagonists feature the bipiperidine scaffold, which helps to position key pharmacophoric elements within the receptor's binding pocket.[7][11]

Analogs of this compound can be designed to mimic the interactions of known CCR2 antagonists. The hydroxyl group can be replaced with other hydrogen bond acceptors or donors, while modifications on the second piperidine ring can explore hydrophobic pockets within the receptor.

Development of CNS-Active Agents

The piperidine motif is prevalent in drugs targeting the central nervous system.[1] Its ability to modulate physicochemical properties is key to achieving blood-brain barrier permeability.[12] Analogs of the title compound are valuable intermediates for agents treating neurological and psychiatric disorders.[2] For example, this scaffold can be incorporated into molecules designed to inhibit the vesicular monoamine transporter-2 (VMAT2) or to modulate opioid receptors.[12][13]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the core scaffold allows for the elucidation of SAR. The goal is to identify which structural features are critical for potency, selectivity, and desirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

G cluster_sar SAR Exploration Core [1,4'-Bipiperidine] Core (Provides 3D structure & basicity) R1 R1 Group (Modifies H-bonding, polarity) Core->R1 Functionalization at O-position R2 R2 Group on Second Piperidine (Targets hydrophobic pockets, modulates pKa) Core->R2 Functionalization at N-position Activity Biological Activity (Potency, Selectivity, ADMET) R1->Activity R2->Activity

Caption: Key areas for SAR exploration on the bipiperidine scaffold.

For instance, in the development of antagonists for a specific receptor, a library of analogs could be synthesized with varying alkyl or aryl groups at the hydroxyl position (R1) and different substituents on the second piperidine's nitrogen (R2). Biological testing of this library would reveal trends, such as:

  • Increased lipophilicity at R1: May enhance membrane permeability but could also lead to off-target effects.

  • Introduction of a basic nitrogen at R2: Could form a key salt bridge with an acidic residue in the target protein, significantly boosting potency.

  • Steric bulk at R2: Might improve selectivity by preventing binding to related but smaller receptor pockets.

These insights are crucial for the rational design of next-generation compounds with improved therapeutic profiles.[14][15]

Conclusion and Future Perspectives

The this compound scaffold is a powerful and versatile tool in the arsenal of the medicinal chemist. Its straightforward synthesis and the presence of two distinct, orthogonally reactive functional groups make it an ideal starting point for the creation of large and diverse compound libraries. The proven success of the [1,4'-bipiperidine] motif in numerous drug candidates, particularly in the challenging areas of inflammatory and CNS diseases, underscores its importance. Future work will likely focus on developing more complex, stereochemically defined analogs to achieve even greater potency and selectivity, ultimately leading to the discovery of novel and effective therapeutics.

References

  • Title: Design and synthesis of novel small molecule CCR2 antagonists: evaluation of 4-aminopiperidine derivatives Source: PubMed URL: [Link]

  • Title: Process for preparing 4-(hydroxy)
  • Title: Tert-butyl 4-hydroxypiperidine-1-carboxylate Source: PubChem URL: [Link]

  • Title: Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate Source: Atlantis Press URL: [Link]

  • Title: Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position Source: MDPI URL: [Link]

  • Title: Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists Source: PubMed URL: [Link]

  • Title: Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Fingerprint directed scaffold hopping for identification of CCR2 antagonists Source: PubMed URL: [Link]

  • Title: Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio Source: Royal Society of Chemistry URL: [Link]

  • Title: tert-Butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate Source: MySkinRecipes URL: [Link]

  • Title: 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2 Source: PubMed URL: [Link]

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]

  • Title: CAS 367500-88-7 | tert-Butyl 4-hydroxy-[1,4'-bipiperidine] Source: Alchem.Pharmtech URL: [Link]

  • Title: [Structure- And Conformation-Activity Relationships of Cyclic Acetylcholine Analogs of the Piperidine and Quinuclidine Series] Source: PubMed URL: [Link]

  • Title: Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities Source: PubMed Central URL: [Link]

  • Title: Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives Source: PubMed Central URL: [Link]

  • Title: Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate Source: PubChem URL: [Link]

  • Title: Structure-activity relationship studies on drug candidates for alzheimer's disease. Source: Allied Academies URL: [Link]

  • Title: Structure-activity relationships of flurbiprofen analogues as stabilizers of the amyloidogenic protein transthyretin Source: Unipr URL: [Link]

Sources

Tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate: A Trifunctional Scaffold for Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: The [1,4'-bipiperidine] moiety is a cornerstone structural motif in modern drug discovery, prized for its conformational characteristics and its prevalence in a multitude of biologically active agents. This guide provides an in-depth analysis of tert-butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate, a highly versatile building block for pharmaceutical synthesis. We will explore its synthesis, key reactive sites, and strategic transformations, offering field-proven protocols and explaining the causality behind experimental choices. This document is intended for researchers, medicinal chemists, and drug development scientists seeking to leverage this powerful intermediate for the construction of complex molecular architectures, particularly in the development of novel therapeutics targeting the central nervous system and other disease areas.[1][2]

The [1,4'-Bipiperidine] Scaffold: A Privileged Structure

The piperidine ring is a ubiquitous "privileged structure" in medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[2] Its non-planar, chair-like conformation allows for precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets such as receptors and enzymes. The [1,4'-bipiperidine] framework extends this utility, providing a robust, semi-rigid linker that can orient pharmacophoric elements in distinct spatial regions.

This compound emerges as a particularly valuable building block due to its trifunctional nature. It offers three distinct, orthogonally addressable reactive centers: a nucleophilic secondary amine, a versatile secondary alcohol, and a readily cleavable Boc-protected tertiary amine. This unique combination allows for a highly controlled, stepwise elaboration of the scaffold, making it an indispensable tool for building molecular complexity.[1]

Physicochemical Properties and Structural Analysis

A thorough understanding of the molecule's properties is fundamental to its effective use in synthesis.

PropertyValue
CAS Number 367500-88-7[3][4]
Molecular Formula C₁₅H₂₈N₂O₃[1]
Molecular Weight 284.39 g/mol [1]
Appearance Typically an off-white to white solid
Storage Room temperature[1]

The molecule's power lies in its distinct reactive zones, as illustrated below.

Figure 1: Structure of this compound with key reactive sites highlighted.

Synthesis of the Building Block: Reductive Amination

The most common and efficient synthesis of the title compound is achieved through a one-pot reductive amination. This strategy involves coupling the commercially available fragments, 4-hydroxypiperidine and N-Boc-4-piperidone (tert-butyl 4-oxopiperidine-1-carboxylate).[5]

The choice of reducing agent is critical for success. While sodium borohydride (NaBH₄) can be used, it is often more effective to employ a milder, more selective hydride donor like sodium triacetoxyborohydride (NaBH(OAc)₃). The electron-withdrawing acetate groups attenuate the hydride's reactivity, preventing the premature reduction of the ketone before the intermediate iminium ion can form. This selectivity minimizes the formation of the corresponding alcohol byproduct from the starting ketone, leading to higher yields of the desired bipiperidine.

G cluster_reactants Reactants cluster_process Process cluster_product Product A N-Boc-4-piperidone C Iminium Ion Formation (Intermediate) A->C B 4-Hydroxypiperidine B->C D Hydride Reduction [NaBH(OAc)₃] C->D Rate-limiting reduction E tert-Butyl 4-hydroxy- [1,4'-bipiperidine]-1'-carboxylate D->E

Figure 2: Synthetic workflow for the preparation of the title compound via reductive amination.

Experimental Protocol: Synthesis via Reductive Amination

Objective: To synthesize this compound from N-Boc-4-piperidone and 4-hydroxypiperidine.

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq)

  • 4-Hydroxypiperidine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, ~0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and 4-hydroxypiperidine (1.1 eq).

  • Dissolve the solids in DCM (or DCE) to a concentration of approximately 0.2 M.

  • Add a catalytic amount of glacial acetic acid to the mixture. The acid serves to protonate the ketone, activating it towards nucleophilic attack and facilitating the formation of the key iminium ion intermediate.

  • Stir the reaction mixture at room temperature for 1 hour to allow for iminium ion formation.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. Addition should be portion-wise to control any potential exotherm.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by silica gel column chromatography if necessary.

Key Transformations and Synthetic Utility

The strategic value of this building block lies in the ability to selectively functionalize its three reactive sites.

Reactions at the Piperidine Nitrogen (Site A)

The unsubstituted secondary amine is a potent nucleophile, making it the primary site for introducing diversity.

  • N-Arylation/N-Heteroarylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for forming C-N bonds with a wide range of aryl or heteroaryl halides and triflates. This is a cornerstone reaction in medicinal chemistry for accessing a vast chemical space.

  • N-Alkylation: Direct alkylation with alkyl halides or reductive amination with aldehydes/ketones provides access to a variety of N-substituted derivatives.

  • Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or isocyanates readily forms the corresponding amides, sulfonamides, or ureas, which are common functional groups in drug molecules used to modulate properties like hydrogen bonding capacity and metabolic stability.

Reactions at the Hydroxyl Group (Site B)

The secondary alcohol offers another vector for derivatization.

  • O-Alkylation: Under basic conditions (e.g., using NaH or K₂CO₃), the hydroxyl group can be deprotonated and subsequently alkylated with an electrophile (e.g., benzyl bromide, methyl iodide) via a Williamson ether synthesis. This is a common method for introducing ether linkages, which can improve properties like lipophilicity and metabolic stability.

  • Oxidation: Mild oxidation (e.g., using Dess-Martin periodinane or Swern oxidation) converts the secondary alcohol to the corresponding ketone. This new functional group can then serve as a handle for further reactions, such as Wittig reactions or the formation of imines.

  • Esterification: Reaction with carboxylic acids (under Fischer conditions or using coupling agents) or acyl chlorides yields esters, providing another means to explore structure-activity relationships.

Reactions at the Boc-Protected Nitrogen (Site C)

The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions used to modify Sites A and B. Its true utility lies in its clean and efficient removal under acidic conditions, unmasking a new reactive secondary amine.[6][7]

The standard method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) in a non-nucleophilic solvent like DCM, or with hydrochloric acid (HCl) in an ethereal solvent like dioxane.[6][7][8]

G cluster_start Starting Material cluster_process Mechanism cluster_product Product A Boc-Protected Amine B Protonation of Carbonyl (Acidic Conditions, e.g., TFA) A->B Step 1 C Loss of tert-Butyl Cation (Forms stable carbocation) B->C Step 2 D Decarboxylation of Carbamic Acid Intermediate C->D Step 3 E Free Secondary Amine (as TFA or HCl salt) D->E Step 4

Figure 3: Mechanistic overview of the acid-catalyzed deprotection of a Boc-protected amine.[8]

Experimental Protocol: N-Boc Deprotection with TFA

Objective: To remove the Boc protecting group to reveal the secondary amine.

Materials:

  • Boc-protected [1,4'-bipiperidine] substrate (1.0 eq)

  • Trifluoroacetic acid (TFA) (10-20 eq, or as a 25-50% solution in DCM)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M NaOH

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected substrate in DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[6]

  • Cool the solution to 0 °C using an ice bath.[6]

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution.[6] The reaction is often run with 25-50% TFA in DCM.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.[6]

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent and excess TFA.[6]

  • The resulting product is the TFA salt, which can sometimes be precipitated with diethyl ether. For isolation of the free base, dissolve the residue in water and basify carefully with saturated NaHCO₃ or 1M NaOH until the pH is >9.[6]

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM, EtOAc) (3x).[6]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected free amine.[6]

Strategic Application in Drug Discovery: A Workflow

The trifunctional nature of this building block enables complex, multi-step synthetic campaigns. The key to its use is an orthogonal strategy, where each site can be addressed without affecting the others. The Boc group's stability to most non-acidic conditions is central to this approach.

G start Start: tert-Butyl 4-hydroxy- [1,4'-bipiperidine]-1'-carboxylate d1 Target requires modification at N-H site? start->d1 d2 Target requires modification at O-H site? d1->d2 No p1 Perform N-Arylation, N-Alkylation, or Acylation d1->p1 Yes d3 Target requires modification at N'-Boc site? d2->d3 No p2 Perform O-Alkylation, Oxidation, or Esterification d2->p2 Yes p3 Perform Acidic Boc Deprotection d3->p3 Yes end_node Final Target Molecule d3->end_node No p1->d2 p2->d3 p4 Further functionalize newly exposed N'-H amine p3->p4 p4->end_node

Figure 4: Decision workflow for the strategic functionalization of the [1,4'-bipiperidine] scaffold.

This workflow illustrates a common synthetic logic. Typically, the more robust transformations at the secondary amine (Site A) and hydroxyl group (Site B) are performed first. The final step is often the deprotection of the Boc group (Site C) to reveal a new handle for late-stage diversification, allowing for the rapid synthesis of an analog library from a common intermediate.

Conclusion

This compound is a powerful and versatile building block that provides a robust platform for the synthesis of complex molecules. Its three distinct and orthogonally addressable functional groups—a nucleophilic secondary amine, a modifiable hydroxyl group, and a stable but readily cleaved Boc-protected amine—offer medicinal chemists a high degree of control and flexibility. By understanding the specific reactivity of each site and employing strategic, well-validated protocols, researchers can efficiently navigate synthetic pathways to produce novel drug candidates with diverse and complex architectures. The continued application of this and similar piperidine-based scaffolds will undoubtedly remain central to innovation in drug discovery.[9][10]

References

  • Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives. Benchchem.
  • Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502. PubChem.
  • Process for preparing 4-(hydroxy)-[1 4']bipiperidinyl-l'carboxylic acid tert-butyl ester. Google Patents.
  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
  • This compound. Alchem.Pharmtech.
  • Boc-protected piperidine. Sigma-Aldrich.
  • Piperidine derivative with boc protection. Sigma-Aldrich.
  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.
  • Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. MDPI.
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis.
  • tert-Butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate. MySkinRecipes.
  • Understanding the Applications of Piperidine Derivatives in Chemical Research.
  • Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. MDPI.
  • 367500-88-7 | this compound. Ambeed.com.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • tert-butyl 4- (hydroxymethyl)piperidine- 1-carboxylate. Jubilant Ingrevia.
  • Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols. Benchchem.

Sources

A Medicinal Chemist's Guide to tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Among the privileged heterocyclic structures, the piperidine motif stands out for its conformational versatility and its prevalence in numerous approved therapeutics. This guide provides an in-depth technical analysis of a particularly valuable derivative: tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate . We will explore its structural rationale, synthesis, and critical applications as a key building block in the development of advanced therapeutic agents, with a focus on its role in crafting antagonists for G-protein coupled receptors (GPCRs) such as CCR2 and NK1. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.

Introduction: The Strategic Value of the Bipiperidine Scaffold

The bipiperidine core represents a significant evolution from simpler monosubstituted piperidines. Its structure offers a unique three-dimensional architecture that allows for the precise projection of pharmacophoric elements into multiple binding pockets of a biological target. The specific compound, this compound (CAS 367500-88-7), is a bifunctional intermediate engineered for synthetic utility.[1][2]

The key to its value lies in its orthogonal protecting group strategy:

  • The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group on one piperidine ring provides a robust, acid-labile protecting group. This allows for the selective unmasking of a secondary amine, enabling subsequent reactions like amide bond formation, reductive amination, or arylation, without affecting other functionalities.[1]

  • The Free Hydroxyl Group: The exposed hydroxyl on the second piperidine ring serves as a crucial handle for introducing further diversity. It can act as a hydrogen bond donor, be functionalized into an ether or ester, or be replaced via nucleophilic substitution, allowing for fine-tuning of a molecule's physicochemical properties and target interactions.

  • The Tertiary Amine Linkage: The central tertiary amine is a key basic center, which can be critical for salt formation, improving solubility, and establishing ionic interactions with acidic residues (e.g., aspartic or glutamic acid) in a receptor's binding site.

This combination of features makes it an ideal starting point for creating complex molecules with improved metabolic stability and receptor selectivity, particularly for agents targeting the central nervous system and inflammatory pathways.[1]

Physicochemical Properties & Structural Data

A comprehensive understanding of a building block's properties is essential for its effective application in a synthetic workflow and for predicting its influence on the final drug candidate.

PropertyValueSource
CAS Number 367500-88-7[2]
Molecular Formula C₁₅H₂₈N₂O₃[1]
Molecular Weight 284.39 g/mol [1]
Appearance White to off-white powder/solidN/A
Key Functional Groups Boc-protected secondary amine, tertiary amine, secondary alcohol[1]

Synthesis Pathway: Reductive Amination

The most common and efficient method for synthesizing this compound is through a direct reductive amination. This process involves coupling 4-hydroxypiperidine with a Boc-protected piperidone derivative.[3]

G cluster_reactants Reactants cluster_process Process cluster_product Product A 4-Hydroxypiperidine C Reductive Amination A->C B tert-Butyl 4-oxopiperidine-1-carboxylate (1-Boc-4-piperidone) B->C D tert-Butyl 4-hydroxy- [1,4'-bipiperidine]-1'-carboxylate C->D Hydrogenation (e.g., Pd/C, H₂)

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis via Reductive Amination

This protocol is a representative example synthesized from literature procedures.[3] Chemists should optimize conditions based on their specific laboratory setup and scale.

Materials:

  • 4-Hydroxypiperidine (1.0 eq)

  • tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq)[4]

  • Palladium on Carbon (Pd/C, 10 wt. %, ~5 mol%)

  • Methanol (or other suitable solvent like Ethanol or Isopropanol)

  • Hydrogen (H₂) gas

  • Diatomaceous earth (for filtration)

Procedure:

  • To a high-pressure hydrogenation vessel, add tert-Butyl 4-oxopiperidine-1-carboxylate and 4-hydroxypiperidine.

  • Add the solvent (e.g., Methanol) to dissolve or suspend the reactants.

  • Carefully add the Pd/C catalyst to the mixture under an inert atmosphere (e.g., Nitrogen or Argon).

  • Seal the vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to a suitable pressure (e.g., 5-10 bar).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by flash column chromatography on silica gel or by crystallization to afford the pure this compound.

Self-Validation: The success of the synthesis should be confirmed by NMR (¹H and ¹³C) to verify the structure and by Mass Spectrometry to confirm the molecular weight. Purity should be assessed by HPLC or LC-MS.

Applications in Medicinal Chemistry: Case Studies

The true value of this scaffold is demonstrated by its incorporation into high-value drug candidates. The bipiperidine motif is particularly effective in the design of antagonists for chemokine and neurokinin receptors.

Case Study 1: CCR2/CCR5 Antagonists for Inflammatory Diseases

The CC Chemokine Receptor 2 (CCR2) plays a fundamental role in directing the migration of monocytes and macrophages to sites of inflammation.[5] Antagonizing this receptor is a key strategy for treating diseases like atherosclerosis, multiple sclerosis, and diabetic nephropathy.[5][6]

The 4-hydroxy-bipiperidine scaffold serves as an excellent core for CCR2 antagonists. The design rationale is as follows:

  • The deprotected piperidine nitrogen can be functionalized with a pharmacophore that occupies a key binding pocket of the receptor.

  • The hydroxyl group can be used to improve solubility and provide a hydrogen bonding interaction point, or it can be further modified to probe other regions of the binding site.

  • The overall structure provides a rigid framework that reduces the entropic penalty upon binding, potentially leading to higher affinity.

In the development of potent CCR2 antagonists, structure-activity relationship (SAR) studies have shown that modifications on the piperidine ring system are critical for achieving high potency and selectivity.[7] The use of building blocks like this compound allows for the systematic exploration of this chemical space. For example, related trisubstituted cyclohexane antagonists showed that specific substitution patterns were key to potent CCR2 binding, with one compound achieving an IC₅₀ of 2.4 nM.[6]

G cluster_steps Synthetic Elaboration Scaffold tert-Butyl 4-hydroxy- [1,4'-bipiperidine]-1'-carboxylate Deprotection 1. Boc Deprotection (e.g., TFA, HCl) Scaffold->Deprotection Functionalization 2. Coupling / Derivatization (Amide formation, Arylation, etc.) Deprotection->Functionalization Free Secondary Amine Target Potent CCR2/CCR5 Antagonist Functionalization->Target Introduction of Receptor-Binding Moiety

Caption: Synthetic logic for developing GPCR antagonists.

Case Study 2: Neurokinin-1 (NK1) Receptor Antagonists

The Neurokinin-1 receptor (NK1R) is the primary receptor for the neuropeptide Substance P and is implicated in pain transmission, inflammation, depression, and emesis (vomiting).[8] NK1R antagonists, such as Aprepitant, are clinically used to manage chemotherapy-induced nausea and vomiting.[8]

The development of novel NK1R antagonists often utilizes piperidine-containing scaffolds to mimic the C-terminal region of Substance P.[9] The 3-benzhydryl-4-piperidone skeleton, for instance, has been identified as a privileged substructure for targeting GPCRs like NK1R.[9] The bipiperidine core provides a similar rigid framework upon which pharmacophoric elements, such as aromatic rings, can be appended to interact with the receptor. Recent research has even explored carbohydrate-based NK1R antagonists, demonstrating broad-spectrum anticancer activity linked to their ability to antagonize the NK1R.[10] The versatility of the this compound scaffold makes it an attractive candidate for building novel antagonists in this class.

Pharmacokinetic Considerations

While specific ADME (Absorption, Distribution, Metabolism, Excretion) data for this exact intermediate is not publicly available, the properties of the bipiperidine scaffold can be inferred from its use in drug candidates.

  • Solubility: The tertiary amine provides a basic handle that can be protonated at physiological pH, which generally aids aqueous solubility. The hydroxyl group further contributes to polarity.

  • Metabolic Stability: Piperidine rings can be susceptible to oxidation by cytochrome P450 (CYP) enzymes. However, the bipiperidine structure can offer improved metabolic stability compared to simpler amines by sterically shielding susceptible positions. In the development of a CCR2 antagonist, moving to a tert-butyl amine derivative (BMS-753426) from a previous candidate led to significant improvements in pharmacokinetic properties, including lower clearance and higher oral bioavailability.[5]

  • Permeability: The overall lipophilicity of the final molecule, which is modulated by the groups attached to the bipiperidine core, will be a key determinant of its ability to cross cell membranes and potentially the blood-brain barrier.

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a strategically designed building block that provides medicinal chemists with a powerful tool for navigating complex structure-activity landscapes. Its inherent structural rigidity, combined with orthogonally reactive functional groups, enables the efficient synthesis of diverse chemical libraries targeting challenging receptors like CCR2 and NK1. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the judicious use of privileged scaffolds like the 4-hydroxy-bipiperidine core will remain a cornerstone of successful drug discovery programs.

References

  • Process for preparing 4-(hydroxy)-[1 4']bipiperidinyl-l'carboxylic acid tert-butyl ester. (n.d.). Google Patents.
  • tert-Butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate. (n.d.). MySkinRecipes. Retrieved January 8, 2026, from [Link]

  • Fura, A., et al. (2011). Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2. ACS Medicinal Chemistry Letters, 2(4), 318-322. Available from: [Link]

  • Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available from: [Link]

  • tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. (n.d.). Jubilant Ingrevia. Retrieved January 8, 2026, from [Link]

  • CAS 367500-88-7 | this compound. (n.d.). Alchem Pharmtech. Retrieved January 8, 2026, from [Link]

  • Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2020). MDPI. Available from: [Link]

  • Tert-butyl 4-hydroxypiperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • Scaffold Morphing To Identify Novel DprE1 Inhibitors with Antimycobacterial Activity. (2018). ACS Infectious Diseases. Available from: [Link]

  • tert-Butyl 4-oxopiperidine-1-carboxylate. (n.d.). CAS Common Chemistry. Retrieved January 8, 2026, from [Link]

  • The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 8, 2026, from [Link]

  • Protein kinase B inhibitors. (n.d.). Google Patents.
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2019). European Journal of Medicinal Chemistry. Available from: [Link]

  • Cherney, R. J., et al. (2009). Discovery of Trisubstituted Cyclohexanes as Potent CC Chemokine Receptor 2 (CCR2) Antagonists. Bioorganic & Medicinal Chemistry Letters, 19(3), 597-601. Available from: [Link]

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Available from: [Link]

  • CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. (2007). Bioorganic & Medicinal Chemistry Letters, 17(7), 1883-7. Available from: [Link]

  • Muñoz, M., & Coveñas, R. (2014). Biological and Pharmacological Aspects of the NK1-Receptor. Current Drug Targets, 15(9), 861-880. Available from: [Link]

  • Carbohydrate-Based NK1R Antagonists with Broad-Spectrum Anticancer Activity. (2021). Journal of Medicinal Chemistry. Available from: [Link]

  • 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. (2011). Bioorganic & Medicinal Chemistry Letters, 21(17), 5033-6. Available from: [Link]

Sources

The Strategic Role of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Value of Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that is consistently found in a wide range of clinically successful drugs.[1][2] Its six-membered heterocyclic structure provides an ideal combination of conformational flexibility and rigidity, allowing for precise three-dimensional arrangements of functional groups that can optimize binding to biological targets.[1] The ability to functionalize the piperidine ring at various positions makes it a highly adaptable core for building complex molecules with tailored pharmacokinetic and pharmacodynamic profiles, including improved solubility, metabolic stability, and receptor affinity.[2][3][4]

This guide focuses on a particularly valuable derivative: tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate (CAS 367500-88-7). This compound uniquely combines the robust bipiperidine core with two critical, orthogonally reactive functional groups: a Boc-protected amine and a free hydroxyl group. This configuration makes it an exceptionally powerful and versatile building block for synthesizing complex drug candidates, particularly in neuroscience and for G-protein coupled receptor (GPCR) modulation.

Structural and Physicochemical Properties

The strategic utility of this compound stems directly from its molecular architecture.

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Key Physicochemical Data

PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₅H₂₈N₂O₃Provides a balance of lipophilic and hydrophilic character.
Molecular Weight 284.39 g/mol Falls within the range preferred by Lipinski's Rule of Five for oral bioavailability.[5]
LogP (Predicted) 1.5 - 2.0Suggests good membrane permeability and solubility characteristics.
Functional Groups Secondary amine (Boc-protected), Tertiary amine, Hydroxyl groupOffers multiple, distinct points for chemical modification and diversification.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of this molecule's utility. It renders the piperidine nitrogen nucleophilic only after a specific deprotection step, typically under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane). This allows chemists to first perform reactions on the free hydroxyl group without interference from the nitrogen, a critical feature for controlled, multi-step syntheses.[5]

Synthesis and Derivatization Strategy

The reliable synthesis of this building block is crucial for its application. A common and efficient laboratory-scale synthesis involves a reductive amination pathway.

General Synthesis Workflow

Synthesis_Workflow A 1-Boc-4-piperidone C Reductive Amination A->C B 4-Hydroxypiperidine B->C D Intermediate Imine/Enamine C->D Reaction E Reduction D->E In situ F Final Product: tert-Butyl 4-hydroxy- [1,4'-bipiperidine]-1'-carboxylate E->F Sodium triacetoxyborohydride (STAB) G Purification (Column Chromatography) F->G

Caption: A typical reductive amination workflow for synthesis.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from 1-Boc-4-piperidone and 4-hydroxypiperidine.

Materials:

  • 1-Boc-4-piperidone (1.0 eq)

  • 4-Hydroxypiperidine (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: To a solution of 1-Boc-4-piperidone in anhydrous DCM, add 4-hydroxypiperidine followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

    • Causality Insight: Acetic acid catalyzes the dehydration step required to form the C=N bond of the iminium ion, which is the species that undergoes reduction.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (STAB) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir overnight.

    • Expertise Note: STAB is chosen as the reducing agent because it is milder and more selective than other hydrides like sodium borohydride, reducing the risk of over-reduction or side reactions. It is also tolerant of the mildly acidic conditions.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Validation: Pool the fractions containing the desired product (as determined by TLC) and concentrate to yield the title compound as a white to off-white solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Applications in Drug Discovery: Case Studies

The true value of this building block is demonstrated in its application to synthesize novel therapeutics. Its structure is frequently found in agents targeting the central nervous system (CNS) and in modulators of chemokine receptors.

Case Study 1: Development of CCR2 Antagonists

The C-C chemokine receptor 2 (CCR2) is a GPCR implicated in inflammatory diseases and neuropathic pain. Antagonizing this receptor is a key therapeutic strategy. The bipiperidine scaffold is ideal for spanning the receptor's binding pocket.

A series of potent CCR2 antagonists were developed using the title compound as a core scaffold. The synthesis involved:

  • Boc Deprotection: The Boc group was removed using trifluoroacetic acid (TFA) in DCM to reveal the secondary amine of the second piperidine ring.

  • N-Arylation or N-Alkylation: The newly freed amine was then coupled with various aromatic or aliphatic groups, often through reductive amination or Buchwald-Hartwig amination, to explore the structure-activity relationship (SAR).

  • Hydroxyl Group Modification: The hydroxyl group was often converted into an ether or ester to further probe the binding pocket and modulate physicochemical properties.

Reaction Scheme: Diversification of the Scaffold

Diversification Start tert-Butyl 4-hydroxy- [1,4'-bipiperidine]-1'-carboxylate Step1 1. TFA, DCM 2. R¹-CHO, STAB Start->Step1 Intermediate1 N-Alkylated Bipiperidinol Step1->Intermediate1 Step2 R²-X, Base (e.g., NaH) Intermediate1->Step2 O-Alkylation Final Final Drug Candidate (e.g., CCR2 Antagonist) Step2->Final

Caption: General diversification scheme for developing antagonists.

Case Study 2: Modulators of Muscarinic Acetylcholine Receptors (mAChRs)

In neuroscience drug discovery, mAChRs are critical targets for treating cognitive disorders like schizophrenia and Alzheimer's disease.[6] The bipiperidine motif is frequently used to develop allosteric modulators. The title compound provides a rigid scaffold to correctly orient the pharmacophores needed for potent and selective modulation. Research from institutions like the Warren Center for Neuroscience Drug Discovery has explored similar scaffolds for creating novel compounds to treat both positive and negative symptoms of schizophrenia.[6]

Structure-Activity Relationship (SAR) Data for a Hypothetical Series

Compound IDR¹ (at N')R² (at O)Target Affinity (Ki, nM)
Lead-01 HH>1000
Lead-02 BenzylH150
Lead-03 3-ChlorobenzylH45
Lead-04 3-ChlorobenzylMethyl22
Lead-05 3-ChlorobenzylEthyl85

This hypothetical SAR table illustrates a common optimization path. N-alkylation with an electron-deficient aromatic ring (Lead-03) significantly improves potency over a simple benzyl group (Lead-02). Further modification of the hydroxyl group to a small ether (Lead-04) enhances affinity, but increasing the alkyl chain length (Lead-05) is detrimental, suggesting a sterically constrained binding pocket near the hydroxyl group.

Conclusion and Future Perspectives

This compound is more than a simple chemical intermediate; it is a strategic tool in the medicinal chemist's arsenal. Its pre-validated, drug-like scaffold and orthogonally protected functional groups enable rapid and efficient exploration of chemical space.[7] This accelerates the discovery of novel drug candidates by allowing for systematic modifications and the fine-tuning of molecular properties. As drug discovery continues to tackle increasingly complex biological targets, the demand for sophisticated, versatile, and reliable building blocks like this one will only grow, solidifying its place as a cornerstone of modern pharmaceutical research.

References

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis.Google Cloud.
  • The Role of Piperidine Derivatives in Medicinal Chemistry.Google Cloud.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.PubMed.
  • Application of Chiral Piperidine Scaffolds in Drug Design.Thieme.
  • The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery.BenchChem.
  • tert-Butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate.MySkinRecipes.
  • CAS 367500-88-7 | this compound.Alchem.Pharmtech.
  • The synthesis of substituted bipiperidine amide compounds as CCR3 antagonists.PubMed.
  • The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery.NINGBO INNO PHARMCHEM CO.,LTD.
  • Warren Center for Neuroscience Drug Discovery researchers create new compound to potentially treat negative and positive symptoms of schizophrenia.Vanderbilt University.

Sources

The Strategic Role of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate in Central Nervous System Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate is a key heterocyclic building block in medicinal chemistry, primarily valued for its role as a versatile intermediate in the synthesis of complex pharmaceutical agents. While direct biological activity of this compound is not its primary feature, its strategic importance lies in its utility for constructing molecules with significant therapeutic effects, particularly those targeting the central nervous system (CNS). This guide elucidates the synthetic utility of this bipiperidine derivative, with a focus on its application in the synthesis of the atypical antipsychotic, cariprazine. We will explore the pharmacology of cariprazine as a downstream exemplar of the biological relevance of this intermediate, provide detailed synthetic protocols, and discuss the rationale behind its molecular design for drug development.

Introduction to this compound: A Chemist's Perspective

This compound (CAS Number 367500-88-7) is a bifunctional molecule featuring a bipiperidine core.[1] Its structure is characterized by a hydroxyl group on one piperidine ring and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen of the other. This configuration offers several advantages in multi-step organic synthesis. The Boc group provides a stable, yet easily removable, protection for the secondary amine, allowing for selective reactions at other sites of the molecule.[2] The hydroxyl group serves as a convenient handle for further functionalization, such as conversion to a leaving group for subsequent nucleophilic substitution reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₂₈N₂O₃
Molecular Weight 284.39 g/mol
Appearance White to off-white solid
CAS Number 367500-88-7

The principal application of this intermediate is in the construction of complex molecular architectures for active pharmaceutical ingredients (APIs), especially for neurological and psychiatric disorders.[2]

Synthetic Utility in the Pathway to Cariprazine

While various synthetic routes to the atypical antipsychotic cariprazine exist, the strategic use of piperidine-based intermediates is a recurring theme.[3][4][5] A plausible and efficient synthetic strategy involves the conversion of this compound into a key precursor for cariprazine. This involves a two-step process: activation of the hydroxyl group and subsequent nucleophilic substitution.

Activation of the Hydroxyl Group: Conversion to a Mesylate

To facilitate a nucleophilic substitution, the hydroxyl group, which is a poor leaving group, must first be converted into a good leaving group.[5] A common and effective method is its transformation into a mesylate ester by reaction with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base such as triethylamine (TEA) or pyridine.[3] This reaction proceeds without affecting the stereocenter at the carbon bearing the oxygen and is generally high-yielding.

G cluster_0 Step 1: Mesylation start tert-Butyl 4-hydroxy- [1,4'-bipiperidine]-1'-carboxylate reagents Methanesulfonyl Chloride (MsCl) Triethylamine (TEA) Dichloromethane (DCM) product tert-Butyl 4-(methylsulfonyloxy)- [1,4'-bipiperidine]-1'-carboxylate reagents->product Activation of Hydroxyl

Caption: Workflow for the activation of the hydroxyl group.

Nucleophilic Substitution with 1-(2,3-dichlorophenyl)piperazine

The resulting mesylate is a highly reactive intermediate, primed for nucleophilic substitution. The second key fragment for the synthesis of a cariprazine precursor is 1-(2,3-dichlorophenyl)piperazine. In a classic SN2 reaction, the secondary amine of the dichlorophenyl)piperazine acts as the nucleophile, displacing the mesylate leaving group. This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate to neutralize the formed methanesulfonic acid.

G cluster_1 Step 2: Nucleophilic Substitution start_mesylate tert-Butyl 4-(methylsulfonyloxy)- [1,4'-bipiperidine]-1'-carboxylate nucleophile 1-(2,3-dichlorophenyl)piperazine Potassium Carbonate DMF product_coupled Key Cariprazine Precursor nucleophile->product_coupled SN2 Reaction

Caption: Formation of the cariprazine backbone via SN2 reaction.

This coupled product can then be further elaborated to cariprazine through deprotection of the Boc group and subsequent reaction with dimethylcarbamoyl chloride.[6]

Biological Activity Profile of the Downstream Product: Cariprazine

The biological activity of this compound is ultimately realized through its conversion into pharmacologically active molecules like cariprazine. Cariprazine is an atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.[7] Its mechanism of action is complex, involving partial agonism at dopamine D2 and D3 receptors, with a preference for the D3 receptor.[7][8] It also exhibits partial agonism at serotonin 5-HT1A receptors and antagonist activity at 5-HT2A and 5-HT2B receptors.[7]

Table 2: Receptor Binding Profile of Cariprazine

ReceptorAffinity (Ki, nM)Functional Activity
Dopamine D30.085Partial Agonist
Dopamine D20.49Partial Agonist
Serotonin 5-HT1A2.6Partial Agonist
Serotonin 5-HT2B0.58Antagonist
Serotonin 5-HT2A18.8Antagonist
Histamine H123.3Antagonist

This unique "dopamine-serotonin system stabilizer" profile is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia, as well as manic and depressive episodes in bipolar disorder.[8] The bipiperidine moiety, derived from the starting intermediate, forms a crucial part of the molecular scaffold that correctly orients the pharmacophoric elements for optimal receptor interaction.

Cariprazine Cariprazine D3 Dopamine D3 Receptor Cariprazine->D3 Partial Agonist (High Affinity) D2 Dopamine D2 Receptor Cariprazine->D2 Partial Agonist HT1A Serotonin 5-HT1A Receptor Cariprazine->HT1A Partial Agonist HT2A Serotonin 5-HT2A Receptor Cariprazine->HT2A Antagonist HT2B Serotonin 5-HT2B Receptor Cariprazine->HT2B Antagonist Therapeutic_Effects Antipsychotic & Mood-Stabilizing Effects (Treatment of Schizophrenia & Bipolar Disorder) D3->Therapeutic_Effects D2->Therapeutic_Effects HT1A->Therapeutic_Effects HT2A->Therapeutic_Effects HT2B->Therapeutic_Effects

Caption: Simplified signaling pathway of Cariprazine.

Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on laboratory conditions and scale.

Synthesis of tert-Butyl 4-(methylsulfonyloxy)-[1,4'-bipiperidine]-1'-carboxylate
  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 volumes) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq.).

  • Stir the mixture for 15 minutes.

  • Slowly add a solution of methanesulfonyl chloride (1.1 eq.) in anhydrous DCM (2 volumes) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis of a Key Cariprazine Precursor
  • To a solution of tert-Butyl 4-(methylsulfonyloxy)-[1,4'-bipiperidine]-1'-carboxylate (1.0 eq.) in anhydrous dimethylformamide (DMF, 15 volumes), add 1-(2,3-dichlorophenyl)piperazine (1.1 eq.) and potassium carbonate (2.0 eq.).

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the desired coupled product.

Conclusion

This compound serves as a quintessential example of a modern synthetic building block whose value is defined by its potential for transformation into biologically active molecules. While devoid of significant intrinsic pharmacological activity, its bifunctional nature and the stereochemical integrity it offers make it an invaluable tool for medicinal chemists. The synthesis of cariprazine, a clinically important antipsychotic, highlights the strategic utility of this intermediate in accessing complex molecular architectures that are crucial for modulating CNS targets. Understanding the chemistry and application of such building blocks is fundamental to the advancement of drug discovery and the development of novel therapeutics for challenging diseases.

References

  • MySkinRecipes. tert-Butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate. Available at: [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available at: [Link]

  • ACS Publications. Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug. Available at: [Link]

  • Master Organic Chemistry. Tosylates And Mesylates. Available at: [Link]

  • European Patent Office. SYNTHESIS METHOD FOR CARIPRAZINE - EP 3845523 A1. Available at: [Link]

  • ResearchGate. Discovery of cariprazine (RGH-188): A novel antipsychotic acting on dopamine D-3/D-2 receptors. Available at: [Link]

  • Ingenta Connect. Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Available at: [Link]

  • Gedeon Richter. Cariprazine. Available at: [Link]

  • Wikipedia. Cariprazine. Available at: [Link]

  • Taylor & Francis Online. The preclinical discovery and development of cariprazine for the treatment of schizophrenia. Available at: [Link]

  • ResearchGate. The synthesis of the key intermediate of cariprazine. Available at: [Link]

  • Google Patents. WO2019106490A1 - A process for the preparation of cariprazine hydrochloride.
  • Alchem Pharmtech. CAS 367500-88-7 | this compound. Available at: [Link]

Sources

Conformational analysis of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

Executive Summary

This compound is a pivotal heterocyclic building block in modern medicinal chemistry, frequently employed in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1] The three-dimensional arrangement, or conformation, of this molecule dictates its steric and electronic profile, which in turn governs its reactivity in synthesis and its ability to interact with biological targets. Understanding its conformational landscape is therefore not an academic exercise, but a critical step in rational drug design.

This guide provides a comprehensive, multi-platform framework for the complete conformational analysis of this compound. As a senior application scientist, the narrative moves beyond simple recitation of protocols to explain the causal-driven choices behind the analytical strategy. We will synthesize data from high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and in silico computational modeling to build a cohesive and validated conformational model. Each section is designed to be a self-validating system, where experimental results and theoretical calculations are cross-referenced to ensure the highest degree of scientific integrity.

Chapter 1: The Molecule and the Imperative of Conformation

Chemical Structure and Properties

The subject of our analysis, this compound, is a bifunctional molecule featuring two piperidine rings linked by a C-N bond. One ring is N-substituted with a tert-butoxycarbonyl (Boc) group, a common protecting group, while the other bears a hydroxyl (-OH) group at the 4-position.

Table 1: Physicochemical Properties of the Target Compound

PropertyValueSource
CAS Number 367500-88-7[2]
Molecular Formula C₁₅H₂₈N₂O₃[1]
Molecular Weight 284.39 g/mol [1]
Structure Two piperidine rings linked at the 1' and 4 positions. One ring is N-Boc protected; the other has a 4-hydroxy substituent.[1]
Why Conformation is Critical in Drug Development

The specific 3D shape of a molecule is fundamental to its biological function. For a scaffold like our target compound, its preferred conformation determines the spatial orientation of key pharmacophoric features—the hydroxyl group (a hydrogen bond donor/acceptor) and the basic nitrogen atom. An axial versus an equatorial orientation of these groups can dramatically alter the molecule's ability to fit into a receptor's binding pocket, thereby influencing efficacy and selectivity.

Key Conformational Questions

The bipiperidine structure presents several critical and interconnected conformational questions that this guide will address:

  • Ring Pucker: Do both piperidine rings adopt the low-energy chair conformation, or do steric demands induce higher-energy twist-boat or boat forms?[3]

  • Substituent Orientation: Is the hydroxyl group on one ring axial or equatorial? Is the piperidinyl substituent on the other ring axial or equatorial?

  • Inter-Ring Geometry: What is the preferred rotational geometry around the central C4-N1' bond connecting the two rings?

  • N-Boc Group Influence: How does the bulky and planarizing N-Boc group affect the conformational equilibrium of its parent ring?[4]

  • Intramolecular Interactions: Is there potential for intramolecular hydrogen bonding between the hydroxyl group and the nitrogen of the adjacent ring, which could stabilize a specific conformer?[5]

Chapter 2: Theoretical Foundations of Piperidine Conformation

The piperidine ring, like cyclohexane, is not planar. It puckers to minimize angle and torsional strain. Its conformational landscape is dominated by the chair, boat, and twist-boat forms.

G C Chair (Low Energy) TB Twist-Boat (Intermediate Energy) C->TB B Boat (High Energy) TB->B

Caption: Energy landscape of piperidine ring conformations.

The chair conformer is overwhelmingly favored in most cases as it staggers all adjacent C-H and C-C bonds, minimizing torsional strain. Substituents can occupy either an axial position (perpendicular to the ring's plane) or an equatorial position (in the plane of the ring). The bulky N-Boc group is expected to strongly prefer an equatorial position to avoid steric clashes (1,3-diaxial interactions). Similarly, the large piperidinyl substituent on the N-Boc ring is also expected to favor an equatorial position. The preference of the smaller hydroxyl group is more nuanced and is a key subject of this investigation.

Chapter 3: Experimental Approach: High-Resolution NMR Spectroscopy

3.1. Rationale: The Power of Solution-State Analysis

NMR spectroscopy is the most powerful technique for determining the structure and dynamics of molecules in solution, which more closely mimics the physiological environment than the solid state.[6] By analyzing chemical shifts and, more importantly, through-bond scalar couplings (J-couplings), we can deduce the dihedral angles between protons and thus define the ring's conformation.[7][8]

Detailed Protocol: 1D and 2D NMR Experimentation
  • Sample Preparation: Dissolve ~10-15 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical, as polarity can influence conformation.[9] Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire the following spectra on a high-field spectrometer (≥500 MHz is recommended for optimal resolution).

    • 1D Spectra: ¹H and ¹³C{¹H}.

    • 2D Homonuclear Correlation: COSY (Correlation Spectroscopy) to establish H-H connectivity.

    • 2D Heteronuclear Correlation: HSQC (Heteronuclear Single Quantum Coherence) to link protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) H-C correlations.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is crucial for distinguishing axial vs. equatorial relationships.[7]

  • Variable Temperature (VT) NMR (Optional): If line broadening suggests dynamic exchange between multiple conformers, acquire ¹H spectra at a range of temperatures (e.g., from 253 K to 323 K) to study the equilibrium.[4]

Data Interpretation and Analysis

The key to conformational assignment lies in the magnitude of the vicinal (³J) proton-proton coupling constants. The Karplus relationship describes how ³J varies with the dihedral angle (φ) between the coupled protons.

Table 2: Guide to Interpreting ³J(H,H) Coupling Constants in a Chair Conformation

Coupling TypeDihedral Angle (φ)Expected ³J Value (Hz)Implication
axial-axial ~180°10 – 13Large coupling confirms a trans-diaxial relationship.
axial-equatorial ~60°2 – 5Small coupling.
equatorial-equatorial ~60°2 – 5Small coupling.

By measuring the coupling constants for the proton at C4 (the one bearing the -OH group), we can determine its orientation. A large coupling (~10-13 Hz) to its neighboring axial protons would indicate it is also axial. Small couplings would suggest an equatorial position. NOESY data provides orthogonal validation: a proton in an axial position will show strong correlations to the other axial protons on the same side of the ring (1,3-diaxial interactions).[7]

Chapter 4: Definitive Solid-State Structure: Single-Crystal X-ray Crystallography

4.1. Rationale: The Unambiguous Structural Snapshot

While NMR reveals the solution-state picture, single-crystal X-ray crystallography provides an exact and high-precision measurement of bond lengths, bond angles, and torsion angles in the solid state.[10] This serves as the ultimate benchmark for validating the lowest-energy conformer predicted by computational methods.

Detailed Protocol: From Crystal Growth to Structure Refinement
  • Crystal Growth (The Critical Step): High-quality single crystals are paramount.[10] A common and effective method is slow evaporation.

    • Dissolve the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof) to near-saturation.[10]

    • Loosely cover the vial to allow the solvent to evaporate over several days to weeks at room temperature.

    • Monitor for the formation of well-defined, non-twinned crystals.

  • Mounting and Data Collection: Mount a suitable crystal (typically 0.1-0.3 mm) on a goniometer head and place it in the cold stream (typically 100 K) of a diffractometer.[10] Collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the atoms, and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

Interpreting Crystallographic Data

The final refined structure provides a definitive 3D model. Key outputs to analyze are the torsion angles within each piperidine ring, which will unambiguously define them as chair, boat, or twist-boat. The orientation of all substituents will be clearly resolved as either axial or equatorial.

Chapter 5: In Silico Analysis: Computational Chemistry

5.1. Rationale: Mapping the Entire Energy Landscape

Experimental methods identify the most populated conformer(s) but may not detect minor, higher-energy species. Computational chemistry allows us to explore the entire potential energy surface, calculate the relative energies of all possible conformers, and rationalize the experimental findings.[9][11]

Workflow: A Practical Guide to Conformational Analysis

Caption: A streamlined workflow for computational conformational analysis.

  • 3D Structure Generation: Build an initial 3D model of the molecule using a molecular editor.

  • Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive force field (e.g., MMFF94). This step broadly samples the conformational space to identify distinct low-energy families of structures.

  • DFT Optimization: Take the unique, low-energy conformers from the search and perform full geometry optimization and frequency calculations using a more accurate method, such as Density Functional Theory (DFT). The M06-2X functional with a triple-zeta basis set like def2-TZVP is a well-regarded choice for non-covalent interactions in organic molecules.[11]

  • Solvation Modeling: Since experiments are run in solution, re-calculate the single-point energies of the optimized geometries using a Polarizable Continuum Model (PCM) that corresponds to the solvent used in the NMR experiments.[9] This accounts for the stabilizing or destabilizing effect of the solvent on different conformers.

Data Analysis and Presentation

The final output is a list of stable conformers and their relative energies. These energies can be used to calculate a theoretical population distribution using the Boltzmann equation, which can then be directly compared to the experimental observations from NMR.

Table 3: Hypothetical Computational Energy Summary (in CDCl₃)

Conformer IDDescriptionRelative Energy (kcal/mol)Predicted Population (%)
Conf-1 Both chairs, OH (eq), Pip (eq)0.0095.8
Conf-2 Both chairs, OH (ax), Pip (eq)2.103.5
Conf-3 One ring twist-boat4.50<0.1
Conf-4 Both chairs, OH (eq), Pip (ax)5.20<0.1

Chapter 6: Synthesis of Findings: A Cohesive Conformational Model

The true power of this multi-pronged approach lies in integrating the data.

Caption: Integrated workflow for building a validated conformational model.

For this compound, the expected outcome is a strong preference for a conformation where both piperidine rings are in a chair form. Due to steric hindrance, the large piperidinyl group on the Boc-protected ring and the Boc group itself will occupy equatorial positions. The analysis will therefore center on the orientation of the hydroxyl group. The integrated data will likely show that the equatorial hydroxyl conformer is the global minimum in both the solid state and in solution, as this minimizes steric clashes. The computational results will provide a quantitative energy difference between the equatorial and the higher-energy axial conformer, which should be consistent with the populations observed via NMR.

This validated conformational model is invaluable for drug development professionals. It provides a reliable 3D structure for virtual screening, docking studies, and for understanding structure-activity relationships, ultimately enabling the design of more potent and selective therapeutics.

References

  • Sampath N. (2017). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of the Serbian Chemical Society, 58(4), 804-808. Available from: [Link]

  • Indian Academy of Sciences. (Date unavailable). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Available from: [Link]

  • Haupenthal, J., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Available from: [Link]

  • Saify, Z. S., et al. (2014). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. Journal of the Chemical Society of Pakistan, 36(4). Available from: [Link]

  • Murray, C., et al. (2021). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry, 64(24), 17933–17951. Available from: [Link]

  • Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(10), 3299–3303. Available from: [Link]

  • Serra, I., et al. (2020). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 25(21), 5195. Available from: [Link]

  • Tsvir, A. V., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E, 78(Pt 9), 834–841. Available from: [Link]

  • de la Cruz, H., et al. (2017). Crystal structure and characterization of the sulfamethazine–piperidine salt. IUCrData, 2(1). Available from: [Link]

  • Abraham, R. J., et al. (1994). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of the Chemical Society, Perkin Transactions 2, (9), 1947-1954. Available from: [Link]

  • MySkinRecipes. (Date unavailable). tert-Butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate. Available from: [Link]

  • PubChem. (Date unavailable). Tert-butyl 4-hydroxypiperidine-1-carboxylate. Available from: [Link]

  • CAS Common Chemistry. (Date unavailable). tert-Butyl 4-oxopiperidine-1-carboxylate. Available from: [Link]

  • Cole, D. C., et al. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron Letters, 57(29), 3143-3146. Available from: [Link]

  • Giese, J. L., et al. (2021). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Journal of Chemical Information and Modeling, 61(1), 269–281. Available from: [Link]

  • PubChemLite. (Date unavailable). Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate. Available from: [Link]

  • Choudhary, M. I., et al. (2009). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Acta Crystallographica Section E, 65(Pt 10), o2468. Available from: [Link]

Sources

Methodological & Application

Application Note and Protocol for the Synthesis of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug development.[1] Its structure, featuring a bipiperidine core with a protected amine and a free hydroxyl group, allows for selective functionalization in the synthesis of complex molecules, particularly those targeting the central nervous system.[1] This document provides a comprehensive guide for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The protocol described herein is based on a robust and widely utilized synthetic strategy: the reductive amination of N-Boc-4-piperidone with 4-hydroxypiperidine.[2]

Synthetic Strategy: A Rationale-Driven Approach

The chosen synthetic route involves a two-part strategy: first, the preparation of the key starting materials, and second, the convergent synthesis of the target molecule via reductive amination. This approach is favored for its efficiency and the commercial availability of the initial precursors.

Part 1: Synthesis of Precursors

The primary precursors for the final reductive amination are tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) and 4-hydroxypiperidine. While commercially available, their synthesis from more fundamental starting materials is often necessary in a research setting.

  • tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone): This intermediate is typically prepared in a two-step sequence starting from 4-piperidone. The first step involves the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group.[3] This is a crucial step to prevent unwanted side reactions at the nitrogen atom in subsequent synthetic transformations. The Boc group is selected due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[4] The second step is the oxidation of the hydroxyl group of the resulting N-Boc-4-hydroxypiperidine to a ketone.[5]

  • 4-Hydroxypiperidine: This starting material can be synthesized from N-Boc-4-hydroxypiperidine by deprotection of the Boc group using a strong acid, such as hydrochloric acid in dioxane.[6]

Part 2: Convergent Synthesis via Reductive Amination

The core of the synthesis is the coupling of N-Boc-4-piperidone and 4-hydroxypiperidine through reductive amination.[2] This reaction proceeds via the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ to form the desired C-N bond. This one-pot reaction is highly efficient for the formation of substituted amines.

Experimental Protocols

Part 1A: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate

This procedure is adapted from established methods for the Boc protection of piperidines.[7][8]

  • Materials: 4-hydroxypiperidine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (NEt₃), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a stirred solution of 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield tert-butyl 4-hydroxypiperidine-1-carboxylate, which can often be used in the next step without further purification.

Step 2: Oxidation to tert-butyl 4-oxopiperidine-1-carboxylate

Several methods can be employed for this oxidation[5]; a common and effective method using Dess-Martin Periodinane (DMP) is described below.

  • Materials: tert-butyl 4-hydroxypiperidine-1-carboxylate, Dess-Martin Periodinane (DMP), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous sodium thiosulfate (Na₂S₂O₃).

  • Procedure:

    • Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DCM.

    • Add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.

    • Stir the mixture for 1-3 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

    • Stir vigorously until the solid byproducts dissolve.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Part 1B: Synthesis of 4-Hydroxypiperidine

This protocol describes the deprotection of N-Boc-4-hydroxypiperidine.

  • Materials: tert-butyl 4-hydroxypiperidine-1-carboxylate, Saturated HCl solution in 1,4-dioxane.

  • Procedure:

    • Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in a saturated solution of HCl in 1,4-dioxane.

    • Stir the reaction at room temperature for 2-4 hours.[6]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under vacuum to afford 4-hydroxypiperidine hydrochloride as a solid.[6] For the subsequent reductive amination, the free base can be generated by neutralization with a suitable base.

Part 2: Synthesis of this compound

This procedure is based on the principles of reductive amination.[2]

  • Materials: tert-butyl 4-oxopiperidine-1-carboxylate, 4-hydroxypiperidine, Sodium triacetoxyborohydride (STAB), Dichloroethane (DCE) or Tetrahydrofuran (THF), Acetic acid (optional).

  • Procedure:

    • To a stirred solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and 4-hydroxypiperidine (1.1 eq) in an appropriate solvent such as DCE or THF, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Data Presentation

Compound Starting Material(s) Key Reagents Typical Yield Purity
tert-Butyl 4-hydroxypiperidine-1-carboxylate4-hydroxypiperidineBoc₂O, NEt₃>95%>95%
tert-Butyl 4-oxopiperidine-1-carboxylatetert-Butyl 4-hydroxypiperidine-1-carboxylateDMP85-95%>98% (after chromatography)
4-Hydroxypiperidine Hydrochloridetert-Butyl 4-hydroxypiperidine-1-carboxylateHCl in dioxane>98%>97%
This compoundtert-Butyl 4-oxopiperidine-1-carboxylate, 4-hydroxypiperidineSTAB70-85%>98% (after chromatography)

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_final_synthesis Final Product Synthesis 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine Boc Protection Boc2O Boc2O Boc2O->N-Boc-4-hydroxypiperidine N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-hydroxypiperidine->N-Boc-4-piperidone Oxidation DMP DMP DMP->N-Boc-4-piperidone Final_Product tert-Butyl 4-hydroxy- [1,4'-bipiperidine]-1'-carboxylate N-Boc-4-piperidone->Final_Product Reductive Amination N-Boc-4-hydroxypiperidine_deprotect N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine_final 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine_deprotect->4-Hydroxypiperidine_final Deprotection HCl HCl HCl->4-Hydroxypiperidine_final 4-Hydroxypiperidine_final->Final_Product STAB STAB STAB->Final_Product

Sources

The Strategic Integration of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate in PROTAC Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, stability, and ability to induce a productive ternary complex formation. Among the diverse array of linker architectures, rigid scaffolds have gained prominence for their ability to pre-organize the PROTAC molecule, thereby enhancing its biological activity. This document provides detailed application notes and protocols for the use of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate , a key building block for constructing rigid linkers in PROTAC synthesis.

The Rationale for Rigid Bipiperidine Linkers in PROTAC Design

PROTACs are heterobifunctional molecules composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is not merely a spacer but plays a crucial role in the PROTAC's overall performance. While flexible linkers like polyethylene glycol (PEG) chains are common, rigid linkers built from scaffolds such as piperidine and piperazine have shown significant advantages.[1][2]

The incorporation of the bipiperidine moiety imparts conformational rigidity to the linker.[1] This rigidity can be advantageous for several reasons:

  • Pre-organization for Ternary Complex Formation: A rigid linker can reduce the entropic penalty associated with the formation of the POI-PROTAC-E3 ligase ternary complex, which is essential for subsequent ubiquitination and degradation of the target protein.[1]

  • Improved Metabolic Stability: The piperidine rings are generally more resistant to metabolic degradation compared to linear, flexible linkers, potentially leading to improved pharmacokinetic profiles.[1]

  • Enhanced Cell Permeability and Solubility: The introduction of the polar piperidine motifs can modulate the physicochemical properties of the PROTAC, in some cases improving aqueous solubility and cell permeability.[3]

  • Defined Spatial Orientation: A rigid linker provides a more defined spatial orientation of the warhead and the E3 ligase ligand, which can be optimized to achieve selective and potent degradation.[1]

The clinical success of PROTACs like ARV-110 and ARV-471, which incorporate rigid piperidine and piperazine moieties, underscores the benefits of this design strategy.[1] In these molecules, replacing a flexible linker with a more rigid structure significantly improved their metabolic stability and potency.[1]

dot

Caption: General mechanism of PROTAC-mediated protein degradation.

Application Notes: Synthesis Strategies

The this compound building block offers a versatile handle for incorporation into a PROTAC linker. The hydroxyl group can be functionalized to connect to either the POI ligand or the E3 ligase ligand, typically through an ether or ester linkage. The secondary amine of the second piperidine ring, after deprotection of the Boc group, provides a point of attachment for the other end of the PROTAC, usually via an amide bond.

Key Synthetic Steps:
  • Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is typically removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (DCM). This exposes the secondary amine for subsequent coupling reactions.

  • Amide Bond Formation: The free secondary amine can be coupled with a carboxylic acid-functionalized ligand (either for the POI or the E3 ligase) using standard peptide coupling reagents. Common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).[1]

  • Functionalization of the Hydroxyl Group: The hydroxyl group can be alkylated, for instance, through a Williamson ether synthesis, by reacting it with an alkyl halide-functionalized ligand. Alternatively, it can be acylated to form an ester linkage.

The modular nature of this building block allows for the systematic variation of the linker length and attachment points to optimize the degradation activity of the resulting PROTAC.

dot

Caption: A typical experimental workflow for PROTAC synthesis.

Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrates and desired final product.

Protocol 1: Boc Deprotection of this compound

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product, which can be used in the next step without further purification.

Protocol 2: Amide Coupling with an E3 Ligase Ligand (e.g., Pomalidomide derivative)

Materials:

  • Deprotected 4-hydroxy-[1,4'-bipiperidine] linker (from Protocol 1)

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-linker acid) (1.0-1.2 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • To a solution of the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the deprotected 4-hydroxy-[1,4'-bipiperidine] linker (1.1 eq) to the activated mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired intermediate.

Quantitative Data on PROTAC Performance

The choice of linker significantly impacts the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The following table summarizes representative data for BRD4-targeting PROTACs, illustrating the effect of linker composition on degradation efficiency. While specific data for the exact title compound is proprietary in many cases, the data for similar rigid piperidine/piperazine-containing linkers provides valuable insights.

PROTACLinker TypeTargetCell LineDC50 (nM)Dmax (%)Reference
B24 Ethylenedioxy-pomalidomideBRD4MV4-110.75 ± 0.16>95[4]
Degrader 8b Piperidine-basedBRD4MM.1SN/ASignificant degradation[5]
L134 (22a) Alkenyl oxindole-basedBRD4N/A7.36>98[6]

Note: The table provides examples of potent BRD4 degraders with various linker types to highlight the low nanomolar efficacy achievable with well-designed PROTACs. Specific performance data for PROTACs incorporating this compound will be dependent on the specific POI and E3 ligase ligands used.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs with rigid linkers. The incorporation of the bipiperidine scaffold can lead to PROTACs with improved metabolic stability, favorable physicochemical properties, and enhanced degradation potency. The provided protocols offer a starting point for the chemical synthesis and integration of this linker into novel protein degraders. As the field of targeted protein degradation continues to evolve, the rational design of linkers using such rigid building blocks will be instrumental in the development of the next generation of therapeutics.

References

  • Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1:273-312. [Link]

  • Sun, N., et al. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations. Acta Pharmaceutica Sinica B. 2021;11(9):2846-2858. [Link]

  • Desantis, J., et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. 2022;12(34):21968-21977. [Link]

  • Toure, M., & Crews, C. M. Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition. 2016;55(6):1966-1973. [Link]

  • Wiley Online Library. Synthesis and Application of BRD4-Targeting ByeTACs (Bypassing E-Ligase Targeting Chimeras). 2025. [Link]

  • RSC Publishing. PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. 2022. [Link]

  • The University of Sheffield. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. 2025. [Link]

  • National Institutes of Health. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. [Link]

  • American Chemical Society. Structure-Based Design of PROTACS for the Degradation of Soluble Epoxide Hydrolase. [Link]

  • ResearchGate. A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs). 2025. [Link]

  • Semantic Scholar. PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. 2022. [Link]

  • PubMed. Design, synthesis, and biological evaluation of BRD4 degraders. 2022. [Link]

  • Open Exploration Publishing. Novel approaches for the rational design of PROTAC linkers. 2020. [Link]

  • PubMed. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. 2024. [Link]

  • arXiv.org. Modeling PROTAC Degradation Activity with Machine Learning. [Link]

  • Google Patents. WO2017134476A1 - Method for the production of pomalidomide. 2017.
  • ResearchGate. Synthetic routes available for the preparation of pomalidomide derivatives. [Link]

  • National Institutes of Health. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. [Link]

  • Google Patents.
  • ScienceDirect. Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase. 2024. [Link]

Sources

Application Notes and Protocols for the Utilization of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's intrinsic ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of three key components: a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[3][4] The formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of this technology, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[5]

While the warhead and the E3 ligase ligand provide the specificity for the PROTAC, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[6] Rigid linkers, such as those incorporating cyclic structures like piperidine and piperazine, have garnered significant interest due to their ability to pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex and improving degradation potency.[7][8]

This document provides a comprehensive guide to the application of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate , a rigid linker, in the design and synthesis of PROTACs. We will delve into its synthesis, conjugation strategies, and the downstream assays required to evaluate the efficacy of the resulting protein degraders.

Featured Linker: this compound

The bipiperidine scaffold of this linker imparts a significant degree of rigidity, which can be advantageous in several ways:

  • Pre-organization for Ternary Complex Formation: The constrained conformation can reduce the entropic penalty upon binding to the POI and E3 ligase, favoring the formation of a stable and productive ternary complex.[7][8]

  • Improved Pharmacokinetics: The rigid structure can enhance metabolic stability, leading to a more favorable pharmacokinetic profile.[6]

  • Vectorial Control: The defined geometry of the linker allows for precise control over the spatial orientation of the warhead and the E3 ligase ligand.

The presence of a hydroxyl group provides a versatile handle for conjugation to either the warhead or the E3 ligase ligand, while the Boc-protected amine on the second piperidine ring allows for orthogonal deprotection and subsequent coupling to the other binding moiety.

Synthesis and Conjugation of a PROTAC Incorporating the Bipiperidine Linker

The following protocols outline a representative synthetic strategy for the preparation of the linker and its incorporation into a final PROTAC molecule.

Part 1: Synthesis of this compound

This synthesis is achieved through a reductive amination reaction between 1-Boc-4-piperidone and 4-hydroxypiperidine.

G cluster_synthesis Linker Synthesis Workflow start Start Materials: 1-Boc-4-piperidone 4-hydroxypiperidine reductive_amination Reductive Amination (e.g., NaBH(OAc)3, THF) start->reductive_amination product tert-Butyl 4-hydroxy- [1,4'-bipiperidine]-1'-carboxylate reductive_amination->product

Caption: Synthesis of the bipiperidine linker.

Protocol 1: Synthesis of this compound

ReagentMolar Equivalent
1-Boc-4-piperidone1.0
4-Hydroxypiperidine1.2
Sodium triacetoxyborohydride1.5
Tetrahydrofuran (THF), anhydrous-

Procedure:

  • To a solution of 1-Boc-4-piperidone (1.0 eq) and 4-hydroxypiperidine (1.2 eq) in anhydrous THF, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Part 2: PROTAC Synthesis via Linker Conjugation

The hydroxyl group of the linker can be conjugated to a carboxylic acid on either the warhead or the E3 ligase ligand using esterification methods like the Mitsunobu reaction or Steglich esterification.[9][10] Subsequently, the Boc-protecting group is removed, and the resulting secondary amine is coupled to the other binding partner.

G cluster_protac_synthesis PROTAC Synthesis Workflow linker Bipiperidine Linker (with -OH and Boc-amine) esterification Esterification (e.g., Mitsunobu or Steglich) linker->esterification warhead Warhead-COOH warhead->esterification intermediate1 Warhead-Linker-Boc esterification->intermediate1 deprotection Boc Deprotection (e.g., TFA/DCM) intermediate1->deprotection intermediate2 Warhead-Linker-NH deprotection->intermediate2 amide_coupling Amide Coupling (e.g., HATU, DIPEA) intermediate2->amide_coupling e3_ligand E3 Ligase Ligand-COOH e3_ligand->amide_coupling final_protac Final PROTAC amide_coupling->final_protac

Caption: General workflow for PROTAC synthesis.

Protocol 2: PROTAC Synthesis - A Representative Two-Step Conjugation

Step 2a: Mitsunobu Esterification with a Warhead Containing a Carboxylic Acid

ReagentMolar Equivalent
This compound1.0
Warhead-COOH1.1
Triphenylphosphine (PPh3)1.5
Diisopropyl azodicarboxylate (DIAD)1.5
Tetrahydrofuran (THF), anhydrous-

Procedure:

  • Dissolve the bipiperidine linker (1.0 eq), Warhead-COOH (1.1 eq), and PPh3 (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography to yield the Boc-protected Warhead-Linker conjugate.

Step 2b: Boc Deprotection and Amide Coupling with an E3 Ligase Ligand

ReagentMolar Equivalent
Boc-protected Warhead-Linker1.0
Trifluoroacetic acid (TFA)10
Dichloromethane (DCM)-
E3 Ligase Ligand-COOH1.1
HATU1.2
N,N-Diisopropylethylamine (DIPEA)3.0
Dimethylformamide (DMF), anhydrous-

Procedure:

  • Deprotection: Dissolve the Boc-protected Warhead-Linker (1.0 eq) in DCM and add TFA (10 eq). Stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Amide Coupling: Dissolve the resulting amine salt and the E3 Ligase Ligand-COOH (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.

Evaluation of PROTAC Efficacy

A series of in vitro and cellular assays are required to characterize the synthesized PROTAC and determine its efficacy.

G cluster_evaluation PROTAC Evaluation Workflow protac Synthesized PROTAC target_engagement Target Engagement Assay (e.g., NanoBRET) protac->target_engagement ternary_complex Ternary Complex Formation Assay (e.g., TR-FRET, AlphaLISA) protac->ternary_complex degradation_assay Protein Degradation Assay (Western Blot) protac->degradation_assay target_engagement->ternary_complex ternary_complex->degradation_assay dc50_dmax Determine DC50 and Dmax degradation_assay->dc50_dmax off_target Off-Target Analysis (Quantitative Proteomics) dc50_dmax->off_target conclusion Lead Optimization off_target->conclusion

Caption: Workflow for evaluating PROTAC efficacy.

Target Engagement Assays

It is crucial to confirm that the PROTAC can bind to its intended target protein and the E3 ligase within a cellular context. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for this purpose.[11]

Protocol 3: NanoBRET™ Target Engagement Assay

This protocol provides a general overview. Specific details may vary based on the target protein and the available NanoBRET™ reagents.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for NanoLuc®-POI fusion protein

  • NanoBRET™ tracer for the POI

  • NanoBRET™ Nano-Glo® Substrate

  • White, 96-well assay plates

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-POI expression vector and plate in 96-well plates.

  • Compound Treatment: Prepare serial dilutions of the PROTAC and treat the cells for a specified incubation period (e.g., 2 hours).

  • Tracer Addition: Add the NanoBRET™ tracer to the wells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • Signal Detection: Measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio and plot against the PROTAC concentration to determine the IC50 value, which reflects the target engagement potency.

Ternary Complex Formation Assays

The ability of the PROTAC to induce the formation of a POI-PROTAC-E3 ligase ternary complex can be assessed using proximity-based assays such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).[7][10]

Protocol 4: TR-FRET Ternary Complex Formation Assay

Materials:

  • Recombinant tagged POI (e.g., His-tagged)

  • Recombinant tagged E3 ligase complex (e.g., GST-tagged)

  • Lanthanide-labeled anti-tag antibody (e.g., Tb-anti-His)

  • Fluorescently labeled anti-tag antibody (e.g., FITC-anti-GST)

  • Assay buffer

  • 384-well low-volume plates

Procedure:

  • Prepare a solution containing the His-POI and GST-E3 ligase in the assay buffer.

  • Add serial dilutions of the PROTAC to the protein mixture.

  • Add the Tb-anti-His and FITC-anti-GST antibodies.

  • Incubate the plate at room temperature for 1-4 hours.

  • Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.

  • Calculate the FRET ratio and plot against the PROTAC concentration. A bell-shaped curve is typically observed, indicating the formation and subsequent disruption (hook effect) of the ternary complex.

Protein Degradation Assays

Western blotting is the gold standard for directly visualizing and quantifying the degradation of the target protein.

Protocol 5: Western Blot for Protein Degradation

Materials:

  • Cell line expressing the POI

  • PROTAC compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibodies against the POI and the loading control.

  • Incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantification: Densitometrically quantify the protein bands and normalize the POI signal to the loading control.

Determination of DC₅₀ and Dₘₐₓ

From the quantitative western blot data, the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ) can be determined.

  • DC₅₀: The concentration of the PROTAC that induces 50% degradation of the target protein.

  • Dₘₐₓ: The maximum percentage of protein degradation achieved.

These parameters are crucial for comparing the potency of different PROTACs.

PROTAC (Representative)Target ProteinE3 Ligase LigandCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
Bipiperidine-PROTAC-1 BRD4Pomalidomide22Rv150>90Illustrative
Bipiperidine-PROTAC-2 BTKVon Hippel-Lindau (VHL)Ramos25>95Illustrative

Note: The data in this table is illustrative and represents typical values for potent PROTACs with rigid linkers. Actual values must be determined experimentally.

Off-Target Analysis

To assess the selectivity of the PROTAC, it is important to investigate its impact on the broader proteome. Quantitative proteomics approaches, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling followed by mass spectrometry, can be employed to identify and quantify changes in the abundance of other proteins upon PROTAC treatment.[7]

Conclusion

The this compound linker offers a valuable scaffold for the design of potent and metabolically stable PROTACs. Its rigid nature can facilitate the formation of a productive ternary complex, a key step in the mechanism of action of these targeted protein degraders. The synthetic and analytical protocols provided in this guide offer a comprehensive framework for researchers to incorporate this promising linker into their PROTAC development programs and rigorously evaluate the efficacy of the resulting molecules. The continued exploration of novel linkerologies, such as the bipiperidine motif, will undoubtedly be a driving force in advancing the field of targeted protein degradation.

References

  • A Proteomics Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. (2021). ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. (n.d.). National Institutes of Health. [Link]

  • Design, Synthesis, and Biological Evaluation of Death-Associated Protein Kinase 1 PROTACs. (2025). PubMed. [Link]

  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. (2021). ResearchGate. [Link]

  • Steglich esterification. (n.d.). Wikipedia. [Link]

  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. (2020). National Institutes of Health. [Link]

  • Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras. (2023). MDPI. [Link]

  • Proteolysis-targeting chimeras with reduced off-targets. (n.d.). National Institutes of Health. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). National Institutes of Health. [Link]

  • A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. (n.d.). National Institutes of Health. [Link]

  • Mitsunobu reaction. (n.d.). Wikipedia. [Link]

  • Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. (2020). PubMed. [Link]

  • Property-based optimisation of PROTACs. (n.d.). National Institutes of Health. [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. (n.d.). Organic Syntheses. [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Scope of PROTAC synthesis via amide coupling. (n.d.). ResearchGate. [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs. (n.d.). National Institutes of Health. [Link]

  • Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders. (n.d.). National Institutes of Health. [Link]

Sources

Acylation of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise modification of molecular scaffolds is paramount. The piperidine and bipiperidine moieties are privileged structures, frequently incorporated into centrally active agents due to their favorable physicochemical properties. The targeted acylation of tert-butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate represents a critical transformation, enabling the exploration of structure-activity relationships (SAR) by introducing a diverse array of acyl groups. This guide provides an in-depth exploration of the chemical principles and practical protocols for the successful acylation of this versatile intermediate.

The Strategic Importance of Acylation in Drug Development

The introduction of an acyl group at the 4-hydroxy position of the bipiperidine scaffold can significantly modulate a compound's pharmacological profile. This modification can influence key parameters such as:

  • Lipophilicity: Affecting membrane permeability and oral bioavailability.

  • Metabolic Stability: The ester linkage can be designed for controlled hydrolysis, acting as a potential prodrug strategy.

  • Receptor Binding: The nature of the acyl group can introduce new interactions with the target protein, enhancing potency and selectivity.

Given the steric hindrance of the secondary alcohol on the piperidine ring, achieving efficient and high-yielding acylation requires careful consideration of reagents, catalysts, and reaction conditions.

Mechanistic Insights into the Acylation Reaction

The acylation of an alcohol is a nucleophilic acyl substitution reaction. The hydroxyl group of this compound acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

Acylation with Acyl Chlorides

Acyl chlorides are highly reactive acylating agents. The reaction proceeds via a nucleophilic addition-elimination mechanism.[1][2] A base, such as pyridine or triethylamine (TEA), is typically added to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[3]

cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Reactant_Alcohol tert-Butyl 4-hydroxy- [1,4'-bipiperidine]-1'-carboxylate Tetrahedral_Intermediate Tetrahedral Intermediate Reactant_Alcohol->Tetrahedral_Intermediate Nucleophilic Attack Reactant_AcylChloride Acyl Chloride (R-COCl) Reactant_AcylChloride->Tetrahedral_Intermediate Base Base (e.g., Pyridine) Product_Salt Hydrochloride Salt Base->Product_Salt Neutralization Product_Ester Acylated Product Tetrahedral_Intermediate->Product_Ester Elimination of Cl-

Caption: General mechanism of acylation with an acyl chloride.

The Role of DMAP in Catalysis

For sterically hindered alcohols, the use of 4-(Dimethylamino)pyridine (DMAP) as a catalyst is often essential.[4] DMAP is a hypernucleophilic acylation catalyst. It reacts with the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate.[4] This intermediate is significantly more electrophilic than the parent anhydride, readily undergoing nucleophilic attack by the sterically encumbered alcohol.[5]

cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Catalyst Regeneration DMAP DMAP Acylpyridinium_Intermediate N-Acylpyridinium Intermediate (Highly Reactive) DMAP->Acylpyridinium_Intermediate Nucleophilic Attack Acid_Anhydride Acid Anhydride Acid_Anhydride->Acylpyridinium_Intermediate Ester_Product Ester Product Acylpyridinium_Intermediate->Ester_Product Nucleophilic Attack by Alcohol Alcohol Alcohol Alcohol->Ester_Product Regenerated_DMAP Regenerated DMAP Ester_Product->Regenerated_DMAP Catalyst Regeneration

Caption: Catalytic cycle of DMAP in acylation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the acylation of this compound.

Protocol 1: Acylation using an Acyl Chloride with Pyridine

This protocol is suitable for a wide range of acyl chlorides.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (2.0 eq).

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: DMAP-Catalyzed Acylation using an Acid Anhydride

This protocol is particularly effective for sterically hindered alcohols and less reactive acylating agents.[6]

Materials:

  • This compound

  • Acid anhydride (e.g., acetic anhydride, propionic anhydride) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq), DMAP (0.1 eq), and TEA (1.5 eq) in anhydrous DCM or THF under an inert atmosphere.

  • Add the acid anhydride (1.2 eq) to the stirred solution at room temperature.

  • Stir the reaction mixture for 4-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (2 x volume of organic layer).

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Dissolve Dissolve Substrate, DMAP, & TEA in Solvent Add_Anhydride Add Acid Anhydride Dissolve->Add_Anhydride Stir Stir at Room Temperature Add_Anhydride->Stir Monitor Monitor by TLC Stir->Monitor Dilute_Wash_HCl Dilute & Wash with 1M HCl Monitor->Dilute_Wash_HCl Wash_NaHCO3 Wash with NaHCO3 Dilute_Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry_Concentrate Dry & Concentrate Wash_Brine->Dry_Concentrate Column_Chromatography Flash Column Chromatography Dry_Concentrate->Column_Chromatography

Caption: Experimental workflow for DMAP-catalyzed acylation.

Data Presentation and Characterization

The successful synthesis of the acylated product should be confirmed by standard analytical techniques.

ParameterAcylation with Acetyl ChlorideDMAP-Catalyzed Acetylation with Acetic Anhydride
Acylating Agent Acetyl ChlorideAcetic Anhydride
Base/Catalyst PyridineTEA / DMAP
Typical Reaction Time 2-12 hours4-24 hours
Typical Yield 75-90%85-98%
Purification Flash Column ChromatographyFlash Column Chromatography

Expected Characterization Data for tert-Butyl 4-acetoxy-[1,4'-bipiperidine]-1'-carboxylate:

  • ¹H NMR (CDCl₃): Expect to see a characteristic singlet for the acetyl methyl protons around δ 2.0-2.2 ppm. The multiplet corresponding to the proton at the 4-position of the piperidine ring will shift downfield upon esterification. The tert-butyl protons will appear as a singlet around δ 1.4-1.5 ppm.[7]

  • ¹³C NMR (CDCl₃): The appearance of a new carbonyl carbon signal for the ester at approximately δ 170 ppm and a methyl signal around δ 21 ppm.

  • Mass Spectrometry (ESI-MS): The calculated mass for the protonated molecule [M+H]⁺ should be observed. For the acetylated product (C₁₇H₃₀N₂O₄), the expected m/z would be approximately 327.23.

  • Infrared (IR) Spectroscopy: A strong carbonyl stretching band for the ester will be present around 1735 cm⁻¹.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, consider increasing the amount of acylating agent or the reaction time. For particularly stubborn cases, gentle heating (40-50 °C) may be beneficial, but monitor for potential side reactions.

  • Side Reactions: The Boc protecting group is generally stable under these conditions but can be labile to strong acids. Ensure that any acidic workup is performed quickly and at low temperatures.

  • Purification Challenges: The polarity of the acylated product will be lower than the starting alcohol. Adjust the eluent system for column chromatography accordingly. A typical starting point is 10-20% ethyl acetate in hexanes, gradually increasing the polarity.

  • Reagent Quality: Use anhydrous solvents and reagents to prevent hydrolysis of the acylating agent. Pyridine and triethylamine should be distilled from a suitable drying agent before use.

By following these detailed protocols and considering the mechanistic principles, researchers can confidently and efficiently perform the acylation of this compound, paving the way for the synthesis of novel and potentially therapeutic compounds.

References

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]

  • Chemguide. Explaining the reaction between acyl chlorides and alcohols - addition / elimination. Available at: [Link]

  • Google Patents. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • Chemical Research in Chinese Universities. Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Available at: [Link]

  • Save My Exams. Acyl chlorides and alcohols - A Level Chemistry. Available at: [Link]

  • Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

  • ResearchGate. The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). Available at: [Link]

  • Organic Chemistry Portal. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Available at: [Link]

  • PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate. Available at: [Link]

  • ScholarWorks @ UTRGV. The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Available at: [Link]

  • Google Patents. US20040235895A1 - Process for preparing 4-(hydroxy)-[1 4']bipiperidinyl-l'carboxylic acid tert-butyl ester.
  • Google Patents. EP1436280A1 - A process for preparing 4-(hydroxy)- 1,4']bipiperidinyl-l'carboxylic acid tert-butyl ester.
  • CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. Available at: [Link]

  • PubChem. 1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid. Available at: [Link]

  • SciSpace. Synthesis method of N-Boc-4-hydroxypiperidine (2018). Available at: [Link]

  • ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available at: [Link]

  • Google Patents. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine.
  • PubMed. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Available at: [Link]

  • PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate. Available at: [Link]

  • ResearchGate. A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. Available at: [Link]

Sources

Application Notes and Protocols for the Oxidation of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Oxo-[1,4'-bipiperidine] Moiety in Medicinal Chemistry

The transformation of tert-butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate to its corresponding ketone, tert-butyl 4-oxo-[1,4'-bipiperidine]-1'-carboxylate, is a critical step in the synthesis of a multitude of pharmacologically active agents. The resulting 4-oxo functionality serves as a versatile synthetic handle for further molecular elaboration, enabling the introduction of diverse substituents and the construction of complex molecular architectures. This bipiperidine scaffold is a privileged structure in drug discovery, appearing in molecules targeting a range of receptors and enzymes. Consequently, a robust and scalable oxidation protocol is of paramount importance to researchers in pharmaceutical development.

This guide provides a comprehensive overview of established and field-proven methodologies for this specific oxidation, delving into the mechanistic underpinnings of each approach and offering detailed, step-by-step protocols. The selection of an optimal oxidation strategy is contingent upon various factors, including substrate sensitivity, desired scale, and available laboratory infrastructure. Herein, we will explore three widely employed and effective methods: the Swern oxidation, the Dess-Martin periodinane (DMP) oxidation, and the (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)-mediated oxidation.

Choosing the Right Path: A Comparative Overview of Oxidation Strategies

The oxidation of the secondary alcohol on the bipiperidine core presents a unique set of challenges. The presence of two basic nitrogen atoms, one of which is protected with a bulky and potentially acid-labile tert-butoxycarbonyl (Boc) group, necessitates the use of mild and selective oxidizing agents to avoid side reactions such as N-oxidation or deprotection. The steric hindrance around the hydroxyl group can also influence the reaction kinetics.

Oxidation MethodKey ReagentsTypical Reaction ConditionsAdvantagesDisadvantages
Swern Oxidation Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (TEA)Cryogenic temperatures (-78 °C), anhydrous conditionsHigh yields, minimal over-oxidation, readily available reagents.Requires stringent anhydrous and low-temperature conditions, produces malodorous dimethyl sulfide byproduct.[1][2][3]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room temperature, neutral pH, inert solvent (e.g., DCM)Mild conditions, high chemoselectivity, short reaction times, easy workup.[4][5][6]Reagent is expensive and potentially explosive on a large scale.[5][7]
TEMPO-mediated Oxidation TEMPO (catalytic), a stoichiometric oxidant (e.g., NaOCl)Biphasic or aqueous conditions, room temperatureCatalytic use of TEMPO, environmentally benign primary oxidant, high selectivity for alcohols.[8][9][10]Can be slower than other methods, requires careful pH control.

Mechanistic Insights: Understanding the "Why" Behind the Protocols

A nuanced understanding of the reaction mechanisms empowers the scientist to troubleshoot and optimize the chosen protocol.

Swern Oxidation: Activation of DMSO

The Swern oxidation proceeds via the formation of an active electrophilic sulfur species.[2][3] Dimethyl sulfoxide (DMSO) reacts with oxalyl chloride at low temperatures to form a chloro(dimethyl)sulfonium chloride intermediate. The subsequent addition of the alcohol, this compound, leads to the formation of an alkoxysulfonium salt. The addition of a hindered base, typically triethylamine, facilitates an intramolecular E2-type elimination to yield the desired ketone, dimethyl sulfide, and triethylammonium chloride. The cryogenic conditions are crucial to prevent the decomposition of the reactive intermediates.[11]

Swern_Mechanism DMSO DMSO ActiveSpecies Chloro(dimethyl)sulfonium ion DMSO->ActiveSpecies + -78 °C OxalylChloride Oxalyl Chloride OxalylChloride->ActiveSpecies Alkoxysulfonium Alkoxysulfonium Salt ActiveSpecies->Alkoxysulfonium + Alcohol Alcohol tert-Butyl 4-hydroxy- [1,4'-bipiperidine]-1'-carboxylate Alcohol->Alkoxysulfonium Product tert-Butyl 4-oxo- [1,4'-bipiperidine]-1'-carboxylate Alkoxysulfonium->Product + Base Base Triethylamine Base->Product Byproducts Dimethyl Sulfide + Triethylammonium Chloride

Figure 1: Simplified workflow of the Swern oxidation.
Dess-Martin Oxidation: The Role of Hypervalent Iodine

The Dess-Martin oxidation utilizes a hypervalent iodine(V) reagent, which is highly electrophilic.[4][6] The alcohol substrate displaces an acetate ligand on the periodinane to form an intermediate. A base, which can be the displaced acetate or an added non-nucleophilic base, then abstracts the proton from the carbon bearing the oxygen, leading to a concerted elimination that furnishes the ketone, iodinane, and acetic acid. The reaction is typically performed at room temperature in a chlorinated solvent.[4][5]

DMP_Mechanism DMP Dess-Martin Periodinane (DMP) Intermediate Alkoxyperiodinane Intermediate DMP->Intermediate + Alcohol Alcohol tert-Butyl 4-hydroxy- [1,4'-bipiperidine]-1'-carboxylate Alcohol->Intermediate Product tert-Butyl 4-oxo- [1,4'-bipiperidine]-1'-carboxylate Intermediate->Product + Base Base Acetate/Base Base->Product Byproducts Iodinane + Acetic Acid

Figure 2: Simplified workflow of the Dess-Martin oxidation.
TEMPO-mediated Oxidation: A Catalytic Cycle

This method relies on the in-situ generation of the true oxidant, the N-oxoammonium ion, from the stable nitroxyl radical TEMPO. A stoichiometric co-oxidant, such as sodium hypochlorite (bleach), regenerates the N-oxoammonium ion, allowing TEMPO to be used in catalytic amounts. The N-oxoammonium ion then oxidizes the alcohol to the ketone and is itself reduced to the hydroxylamine. The hydroxylamine is then re-oxidized by the co-oxidant to complete the catalytic cycle.

TEMPO_Cycle TEMPO TEMPO (Nitroxyl Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium Oxidation Product Ketone Product Oxoammonium->Product + Alcohol Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Reduction CoOxidant Co-oxidant (e.g., NaOCl) Alcohol Alcohol Substrate Alcohol->Product Hydroxylamine->TEMPO Re-oxidation by Co-oxidant

Figure 3: Catalytic cycle of TEMPO-mediated oxidation.

Experimental Protocols

The following protocols are designed to be self-validating, with in-process checks and troubleshooting guidance.

Protocol 1: Swern Oxidation

Materials:

  • This compound

  • Oxalyl chloride (2 M in dichloromethane)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA)

  • Argon or Nitrogen supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), charge a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel with anhydrous DCM (10 mL per 1 g of substrate). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Slowly add oxalyl chloride (1.2 equivalents) to the stirred DCM.

  • DMSO Addition: In a separate flame-dried flask, dissolve anhydrous DMSO (2.5 equivalents) in anhydrous DCM (2 mL per 1 g of substrate). Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed -60 °C. Stir for 15 minutes.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM (3 mL per 1 g of substrate). Add this solution dropwise to the reaction mixture, again maintaining the temperature below -60 °C. Stir for 30 minutes.

  • Base Addition: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form.

  • Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over approximately 20 minutes.

  • Work-up: Quench the reaction by adding water (10 mL per 1 g of substrate). Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL per 1 g of substrate).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Troubleshooting:

  • Low Conversion: Ensure all reagents and solvents are strictly anhydrous. Incomplete reaction can also result from insufficient reaction time or a temperature that is too low. For this hindered secondary alcohol, allowing the reaction to stir for a slightly longer period (e.g., 45-60 minutes) after substrate addition may be beneficial.

  • Side Product Formation: If the temperature rises above -60 °C during the activation or substrate addition steps, side reactions can occur. Maintaining strict temperature control is critical.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Sodium thiosulfate

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in DCM (15 mL per 1 g of substrate) in a round-bottom flask equipped with a magnetic stirrer, add Dess-Martin Periodinane (1.5 equivalents) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, dilute the reaction mixture with DCM and quench by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate. Stir vigorously for 15-20 minutes until the layers are clear.

  • Work-up: Separate the layers and extract the aqueous layer with DCM (2 x 10 mL per 1 g of substrate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography (eluent: ethyl acetate/hexanes gradient).

Troubleshooting:

  • Incomplete Reaction: If the reaction stalls, a small additional portion of DMP (0.2-0.3 equivalents) can be added. The presence of a small amount of water has been reported to accelerate some DMP oxidations.[4]

  • Difficult Purification: The iodinane byproduct can sometimes complicate purification. The quenching and washing steps are crucial for its removal.

Protocol 3: TEMPO-mediated Oxidation

Materials:

  • This compound

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl, commercial bleach solution)

  • Sodium bicarbonate

  • Potassium bromide

  • Dichloromethane (DCM)

  • Ethyl acetate

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in DCM (10 mL per 1 g of substrate). To this solution, add a solution of sodium bicarbonate (2.0 equivalents) and potassium bromide (0.1 equivalents) in water (10 mL per 1 g of substrate).

  • Catalyst Addition: Add TEMPO (0.05 equivalents) to the biphasic mixture.

  • Oxidant Addition: Cool the mixture to 0 °C in an ice bath. Add sodium hypochlorite solution (1.2 equivalents) dropwise while stirring vigorously, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL per 1 g of substrate).

  • Purification: Combine the organic layers, wash with 10% aqueous sodium thiosulfate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The product can be purified by flash chromatography.

Troubleshooting:

  • Slow Reaction: Ensure vigorous stirring to facilitate phase transfer. The pH of the aqueous layer should be maintained around 8-9 for optimal reactivity.

  • Low Yield: The concentration of the commercial bleach solution can vary. It is advisable to titrate the bleach solution prior to use to ensure accurate stoichiometry.

Analytical Monitoring and Characterization

Reaction Monitoring: The progress of the oxidation can be effectively monitored by:

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the consumption of the starting material and the formation of the more nonpolar ketone product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product and any byproducts. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% trifluoroacetic acid or formic acid is a good starting point for method development.[12][13][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product by its mass-to-charge ratio and helps in identifying any side products.

Product Characterization:

The identity and purity of the final product, tert-butyl 4-oxo-[1,4'-bipiperidine]-1'-carboxylate, should be confirmed by standard analytical techniques:

TechniqueExpected Results
¹H NMR Disappearance of the signal corresponding to the CH-OH proton and the appearance of characteristic signals for the protons alpha to the ketone.
¹³C NMR Disappearance of the signal for the CH-OH carbon and the appearance of a downfield signal for the carbonyl carbon (typically >200 ppm).
Mass Spectrometry (MS) Observation of the molecular ion peak corresponding to the calculated mass of the product (C₁₅H₂₆N₂O₃, MW: 282.38 g/mol ).
Infrared (IR) Spectroscopy Disappearance of the O-H stretching band and the appearance of a strong C=O stretching band around 1715 cm⁻¹.

Conclusion

The oxidation of this compound is a pivotal transformation in the synthesis of valuable pharmaceutical intermediates. The choice between Swern, Dess-Martin, and TEMPO-mediated oxidation protocols should be guided by the specific requirements of the synthesis, including scale, sensitivity of other functional groups, and available resources. By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can confidently and efficiently execute this crucial synthetic step, paving the way for the development of novel therapeutics.

References

  • Gao, X., & Hua, X. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Journal of Chemical Engineering of Chinese Universities, 25(6), 1021-1025.
  • Swern Oxidation. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Fairfull-Smith, K. E., & Bottle, S. E. (2011). Oxidation of 4-substituted TEMPO derivatives reveals modifications at the 1- and 4-positions. Organic & Biomolecular Chemistry, 9(15), 5486-5494.
  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 16(5), 3988-4003.
  • Swern Oxidation Procedure. Michigan State University Department of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Fairfull-Smith, K. E., & Bottle, S. E. (2011). Oxidation of 4-substituted TEMPO derivatives reveals modifications at the 1- and 4-positions. SciSpace. Retrieved from [Link]

  • The use of TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) for the oxidation of primary and secondary alcohols. ResearchGate. Retrieved from [Link]

  • Dess-Martin oxidation. (2023). In Wikipedia. Retrieved from [Link]

  • Dess–Martin periodinane. chemeurope.com. Retrieved from [Link]

  • Swern Oxidation. Organic Chemistry Portal. Retrieved from [Link]

  • Syntheses and NMR spectra. The Royal Society of Chemistry. Retrieved from [Link]

  • Dess–Martin periodinane. (2023). In Wikipedia. Retrieved from [Link]

  • Process for preparing 4-(hydroxy)-[1 4']bipiperidinyl-l'carboxylic acid tert-butyl ester. Google Patents.
  • Fairfull-Smith, K. E., & Bottle, S. E. (2011). Oxidation of 4-substituted TEMPO derivatives reveals modifications at the 1- and 4-positions. Organic & Biomolecular Chemistry, 9(15), 5486-5494.
  • Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. MDPI. Retrieved from [Link]

  • tert-Butyl 4-oxopiperidine-1-carboxylate. CAS Common Chemistry. Retrieved from [Link]

  • Dess−Martin Periodinane Oxidation. ResearchGate. Retrieved from [Link]

  • Swern Oxidation. Organic Chemistry Portal. Retrieved from [Link]

  • Fairfull-Smith, K. E., & Bottle, S. E. (2011). Oxidation of 4-substituted TEMPO derivatives reveals modifications at the 1- and 4-positions. SciSpace. Retrieved from [Link]

  • Dess-Martin Periodinane (DMP). Common Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Monitoring of Oxidation in Biopharmaceuticals with Top-to-Bottom High Performance Liquid Chromatography–Mass Spectrometry Methodologies: A Critical Check. LCGC International. Retrieved from [Link]

  • High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. Beaudry Research Group. Retrieved from [Link]

  • A Generic HPLC Method for Absolute Quantification of Oxidation in Monoclonal Antibodies and Fc-Fusion Proteins Using UV and MS Detection. PubMed. Retrieved from [Link]

  • Monitoring of Oxidation in Biopharmaceuticals with Top-to-Bottom HPLC-MS Methodology: A Critical Check. ResearchGate. Retrieved from [Link]

  • tert-Butyl hydroperoxide, TBHP. Organic Chemistry Portal. Retrieved from [Link]

  • Hydroxy ketone synthesis by oxidation. Organic Chemistry Portal. Retrieved from [Link]

  • HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column. SIELC Technologies. Retrieved from [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Retrieved from [Link]

  • Advances and Challenges of Tissue Vascular Scaffolds and Supercritical Carbon Dioxide Technology in Cardiovascular Diseases. PubMed. Retrieved from [Link]

Sources

Application Note: Reductive Amination with tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the reductive amination of aldehydes and ketones using tert-butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate as the amine source. The bipiperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in clinically approved drugs.[1][2] This protocol leverages the mild and selective reducing agent sodium triacetoxyborohydride (STAB) to efficiently synthesize novel tertiary amines. We will detail the underlying reaction mechanism, provide a step-by-step experimental procedure, discuss process optimization and troubleshooting, and present a representative table of reaction scope. This document is intended for researchers, scientists, and drug development professionals seeking to utilize this valuable building block in their synthetic campaigns.

Introduction and Scientific Principle

Reductive amination, or reductive alkylation, is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds.[3] The reaction proceeds by converting a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine via an intermediate imine or iminium ion, which is then reduced.[4] This one-pot method is highly valued for its efficiency and is widely used in pharmaceutical synthesis.[4]

The starting material, this compound, is a bifunctional molecule featuring a nucleophilic secondary amine on one piperidine ring and a Boc-protected amine on the other.[5][6] This differential protection allows for selective alkylation at the secondary amine. The piperidine motif itself is a key component in numerous pharmaceuticals, enhancing properties like metabolic stability, solubility, and target binding.[2][7][8]

Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB)

For this protocol, Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice. Its advantages over other hydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are significant:

  • Selectivity: STAB is a mild reducing agent that reacts much faster with the protonated iminium ion intermediate than with the starting aldehyde or ketone.[9][10] This chemoselectivity minimizes the formation of alcohol byproducts from premature carbonyl reduction.[9][11]

  • Mild Conditions: The reaction can be performed as a one-pot procedure at room temperature under slightly acidic conditions, which catalyze imine formation without compromising acid-sensitive functional groups.[4][9][12]

  • Safety: It is less toxic than sodium cyanoborohydride.

The overall transformation is depicted in Figure 1.

Figure 1: General Reaction Scheme

Caption: Reductive amination of the bipiperidine with a carbonyl compound.

Detailed Experimental Protocol

This protocol describes a general procedure for the reductive amination of an aldehyde with this compound.

2.1 Materials and Reagents

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.0–1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.3–1.5 eq)

  • 1,2-Dichloroethane (DCE) (Anhydrous)[9][12]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes, Methanol, Dichloromethane)

2.2 Equipment

  • Round-bottom flask with magnetic stir bar

  • Nitrogen or Argon inlet

  • Septa and syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for flash column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel)

2.3 Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent and Reactant Addition: Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration). Add the aldehyde or ketone (1.1 eq) to the solution via syringe. Stir the mixture at room temperature for 15-20 minutes to facilitate pre-formation of the hemiaminal/iminium ion.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.4 eq) to the stirred solution in one portion. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting amine by TLC or LC-MS. A typical TLC system is 10% Methanol in Dichloromethane. The reaction is typically complete within 2 to 18 hours.[13]

  • Work-up (Quenching): Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM) or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but often a gradient of methanol in dichloromethane (e.g., 0% to 10%) is effective.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Process Workflow and Mechanistic Overview

The experimental process and underlying chemical mechanism are visualized below.

Figure 2: Experimental Workflow

Caption: Step-by-step workflow for the reductive amination protocol.

Figure 3: Reaction Mechanism

G cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Hydride Reduction A Amine + Carbonyl B Hemiaminal Intermediate A->B Nucleophilic attack C Iminium Ion (Electrophilic) B->C -H2O (Acid-catalyzed) E Final Tertiary Amine Product C->E Hydride transfer D STAB (Hydride Source)

Caption: The two-stage mechanism of one-pot reductive amination.

Reaction Scope and Optimization

The described protocol is robust and applicable to a range of aldehydes and ketones. Below is a table with representative examples.

EntryCarbonyl CompoundTime (h)Yield (%)Notes
1Isobutyraldehyde392%Clean conversion, minimal side products.
2Cyclohexanone1285%Slower reaction due to sterically hindered ketone.[12]
3Benzaldehyde488%Effective for aromatic aldehydes.
44-Fluorobenzaldehyde490%Tolerates electron-withdrawing groups on the aryl ring.
5Acetone1875%Ketones are generally less reactive than aldehydes.[10][14]

Troubleshooting and Insights:

  • Slow or Stalled Reactions: For unreactive ketones, the addition of a catalytic amount of acetic acid (0.1-1.0 eq) can accelerate the reaction by facilitating the dehydration step to form the iminium ion.[12][15]

  • Low Yields: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the iminium ion intermediate and decompose the STAB reagent.[16]

  • Side Products: The primary side product is typically the alcohol resulting from the reduction of the carbonyl starting material. Using STAB minimizes this, but if it persists, consider a two-step procedure: pre-form the imine in a solvent like methanol, evaporate, and then dissolve in DCE/THF for reduction.[11][12]

Conclusion

This application note provides a reliable and high-yielding protocol for the N-alkylation of this compound via reductive amination. The use of sodium triacetoxyborohydride ensures high selectivity and operational simplicity, making this method a powerful tool for generating diverse libraries of complex amine-containing molecules for drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Gali, M., et al. (2012). Functionalization of Organotrifluoroborates: Reductive Amination. PMC - NIH. Retrieved from [Link]

  • Total Synthesis. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Dandepally, S. R., et al. (2015). Synthesis of fused bicyclic piperidines: potential bioactive templates for medicinal chemistry. Journal of Organic Chemistry. Retrieved from [Link]

  • Matassini, C., et al. (2014). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Petricci, E., et al. (2011). Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. Retrieved from [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. Retrieved from [Link]

  • Petricci, E., & Taddei, M. (2012). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Retrieved from [Link]

  • Synthesis with Florencio Zaragoza. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Retrieved from [Link]

  • Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. Retrieved from [Link]

  • Wang, G., et al. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC - PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Alchem Pharmtech. (n.d.). CAS 367500-88-7 | this compound. Retrieved from [Link]

  • Tale, R. H., et al. (2011). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

Sources

Mitsunobu reaction with tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mitsunobu Reaction with tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

Introduction: Navigating a Classic Transformation with a Modern Scaffold

The Mitsunobu reaction, first reported by Oyo Mitsunobu in 1967, stands as a cornerstone of modern organic synthesis.[1][2] It facilitates the dehydrative coupling of a primary or secondary alcohol with a suitable pronucleophile, mediated by a redox system typically composed of a phosphine and an azodicarboxylate.[3][4] The reaction's power lies in its mild conditions and, most notably, its stereospecific nature, proceeding with a clean inversion of configuration at the alcohol's stereocenter via an SN2 mechanism.[5][6][7][8] This feature has made it an invaluable tool in the synthesis of complex natural products and chiral pharmaceuticals.[2][9][10]

This guide focuses on the application of the Mitsunobu reaction to this compound, a valuable building block in medicinal chemistry. The bipiperidine motif is a privileged scaffold found in numerous biologically active compounds, and the secondary alcohol at the 4-position provides a key handle for diversification.

However, this substrate presents a distinct challenge: it is a sterically hindered secondary alcohol. Such substrates are known to react sluggishly under standard Mitsunobu conditions, often resulting in low yields or recovery of starting material.[11][12] This application note, therefore, serves as a detailed guide for researchers, scientists, and drug development professionals to successfully navigate the intricacies of this transformation. We will dissect the mechanistic underpinnings, provide a robust experimental protocol, and offer field-tested insights into optimization and troubleshooting.

The Mechanism: A Symphony of Redox and Substitution

A thorough understanding of the Mitsunobu reaction mechanism is paramount to troubleshooting and optimizing the reaction for challenging substrates. The process is a complex yet elegant sequence of steps, each with specific requirements.[3][13][14]

  • Betaine Formation: The reaction initiates with the nucleophilic attack of triphenylphosphine (PPh₃) on the azodicarboxylate (e.g., DIAD), forming a highly reactive betaine intermediate.[13][15]

  • Pronucleophile Deprotonation: This betaine is a moderately strong base, capable of deprotonating the pronucleophile (Nu-H), provided its pKa is sufficiently low (typically pKa < 13-15).[4][8][16] This step is crucial; if the pronucleophile is not acidic enough, side reactions can occur.[17]

  • Activation of the Alcohol: The alcohol attacks the positively charged phosphorus atom of the protonated betaine, forming an alkoxyphosphonium salt. This converts the hydroxyl group into an excellent leaving group.

  • SN2 Displacement: The conjugate base of the pronucleophile, generated in step 2, performs an SN2 attack on the carbon bearing the alkoxyphosphonium group. This displacement occurs with complete inversion of stereochemistry and liberates triphenylphosphine oxide (TPPO) as a byproduct.[6][7][17]

The rate-limiting step for sterically hindered alcohols is often the formation of the alkoxyphosphonium salt or the final SN2 displacement.[11] This understanding informs our choice of reagents and conditions to drive the reaction to completion.

Mitsunobu_Mechanism Reagents PPh₃ + DIAD Betaine Betaine Intermediate [PPh₃⁺-N⁻-N(CO₂iPr)₂] Reagents->Betaine 1 ProtonatedBetaine Protonated Betaine Betaine->ProtonatedBetaine 2 Pronucleophile Pronucleophile (Nu-H) Pronucleophile->ProtonatedBetaine Alcohol Alcohol (R-OH) (Bipiperidine Substrate) Alkoxyphosphonium Alkoxyphosphonium Salt [R-O-PPh₃]⁺ Alcohol->Alkoxyphosphonium 3 NucleophileAnion Nucleophile Anion (Nu⁻) ProtonatedBetaine->NucleophileAnion ProtonatedBetaine->Alkoxyphosphonium Product Product (R-Nu) (Inversion of Stereochemistry) NucleophileAnion->Product Alkoxyphosphonium->Product 4 (SN2) Byproducts TPPO + Reduced DIAD Alkoxyphosphonium->Byproducts

Caption: The core mechanism of the Mitsunobu reaction.

Detailed Application Protocol

This protocol describes the Mitsunobu reaction between this compound and 4-nitrophenol. The choice of a more acidic phenol enhances the reaction rate, which is beneficial for this hindered substrate.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
This compound>98%Sigma-AldrichDry thoroughly under vacuum before use.
4-Nitrophenol>99%Acros OrganicsA suitable acidic pronucleophile (pKa ≈ 7.2).
Triphenylphosphine (PPh₃)>99%Strem ChemicalsStore under inert gas; can oxidize over time.
Diisopropyl azodicarboxylate (DIAD)95-98%Combi-BlocksUse with caution; toxic and potentially explosive upon heating.
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-AldrichUse freshly distilled or from a solvent purification system.
Dichloromethane (DCM)ACS GradeFisher ChemicalFor work-up and chromatography.
Ethyl AcetateACS GradeVWR ChemicalsFor work-up and chromatography.
HexanesACS GradeVWR ChemicalsFor chromatography.
Saturated aq. NaHCO₃--For work-up.
Brine--For work-up.
Anhydrous Na₂SO₄ or MgSO₄--For drying organic layers.
Silica Gel230-400 meshSiliCycleFor flash column chromatography.

Experimental Workflow

Caption: Step-by-step experimental workflow for the Mitsunobu reaction.

Step-by-Step Procedure

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq, e.g., 500 mg), 4-nitrophenol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolution: Add anhydrous THF (approx. 10 mL per 500 mg of alcohol) via syringe and stir until all solids have dissolved.

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over 10-15 minutes. Rationale: Slow addition at low temperature is critical to control the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. A successful reaction will show the consumption of the starting alcohol and the appearance of a new, typically less polar, product spot. The formation of solid triphenylphosphine oxide is also an indication of reaction progress.[18]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Redissolve the crude residue in dichloromethane (DCM).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). Rationale: The bicarbonate wash removes any unreacted acidic nucleophile.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil or semi-solid contains the desired product, triphenylphosphine oxide (TPPO), and the reduced DIAD byproduct (DIADH₂). Purify this mixture using flash column chromatography on silica gel. A gradient elution system (e.g., 10% to 50% ethyl acetate in hexanes) is typically effective for separating the product from the highly polar byproducts.

Optimization Strategies for a Hindered Substrate

Achieving high yields with a sterically demanding substrate like this compound often requires moving beyond standard conditions.

ParameterStandard ConditionOptimization Strategy for Hindered AlcoholsRationale
Azodicarboxylate DEAD / DIADUse DIAD or DBAD (di-tert-butyl azodicarboxylate).[2][19] Consider ADDP for less acidic nucleophiles.[16][17]DIAD and DBAD are less prone to side reactions than DEAD. ADDP's corresponding betaine is a stronger base, facilitating deprotonation of weaker acids.[16][17]
Pronucleophile Benzoic AcidUse a more acidic pronucleophile, such as 4-nitrobenzoic acid.[3][12]A more acidic pronucleophile (lower pKa) reacts faster with the betaine, increasing the concentration of the active nucleophile and driving the reaction forward.[3]
Temperature 0 °C to RTGentle heating (e.g., 40-50 °C) after initial addition may be required.[12]Increased thermal energy can help overcome the activation barrier for sterically hindered substrates. Monitor carefully to avoid reagent decomposition.[4]
Reagent Stoichiometry 1.2 - 1.5 eqIncrease to 2.0 - 2.5 eq for PPh₃ and DIAD.[20]For slow reactions, a higher concentration of the active species can improve conversion.[21]
Solvent THFTHF is generally optimal. Toluene can be used for higher temperatures.THF is the most common and effective solvent. Dichloromethane is also a viable option.[16]
Purification ChromatographyUse modified phosphines (e.g., diphenyl(2-pyridyl)phosphine) whose oxide can be removed by an acid wash.[3]This simplifies the notoriously difficult removal of TPPO, which often co-elutes with products of similar polarity.[3][22]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Wet reagents or solvent.[16] 2. Degraded PPh₃ or DIAD.[16][21] 3. Nucleophile pKa is too high (>13-15).[4][16] 4. Insufficient reaction time or temperature for the hindered substrate.1. Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere. 2. Use fresh reagents. Check PPh₃ for oxidation to TPPO via ³¹P NMR if possible. 3. Switch to a more acidic nucleophile or use a stronger activating agent like ADDP. 4. Increase reaction time and/or gently heat the reaction to 40 °C.[12]
Side Product Formation The azodicarboxylate can act as a nucleophile, especially with weakly acidic pronucleophiles.[16][17]Ensure the pronucleophile is sufficiently acidic (pKa < 13). The standard order of addition (DIAD added last) minimizes the concentration of the betaine available for side reactions.[17][18]
Difficult Purification Triphenylphosphine oxide (TPPO) and the reduced hydrazine (DIADH₂) are notoriously difficult to remove via chromatography.[3][22]1. Precipitation: After work-up, dissolving the crude material in a minimal amount of a solvent like ether/hexanes can sometimes precipitate the TPPO.[12] 2. Modified Work-up: A wash with 15% H₂O₂ can oxidize residual PPh₃ to TPPO, followed by a quench, making purification more straightforward.[3][23] 3. Alternative Reagents: Use polymer-supported PPh₃ or phosphines designed for easy removal.[3][24]

References

  • Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC. PubMed Central. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. MDPI. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. MDPI. Available at: [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Mitsunobu Reaction. organic-chemistry.org. Available at: [Link]

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances. Available at: [Link]

  • The Mitsunobu reaction in the 21 st century. Organic Chemistry Frontiers. Available at: [Link]

  • Chromatography-Free Product Separation in the Mitsunobu Reaction. ResearchGate. Available at: [Link]

  • Mechanistic Study of the Mitsunobu Reaction. ResearchGate. Available at: [Link]

  • Examples of the simplification purification of Mitsunobu reaction. ResearchGate. Available at: [Link]

  • Separation-friendly Mitsunobu reactions: a microcosm of recent developments in separation strategies. PubMed. Available at: [Link]

  • Mitsunobu reaction. Organic Synthesis. Available at: [Link]

  • Mitsunobu reaction. Wikipedia. Available at: [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. Available at: [Link]

  • The Mitsunobu Reaction. Chemistry Steps. Available at: [Link]

  • Di-tert-butyl Azodicarboxylate (DtBAD). commonorganicchemistry.com. Available at: [Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Available at: [Link]

  • ChemComm. RSC Publishing. Available at: [Link]

  • Mitsunobu Reaction - Common Conditions. The Reaction Guide. Available at: [Link]

  • tert-butyl 4-hydroxypiperidine-1-carboxylate. ChemBK. Available at: [Link]

  • Mitsunobu reaction issues. Reddit. Available at: [Link]

  • using triphenylphosphine in mitsunobu reaction for organic synthesis. bdmaee.net. Available at: [Link]

  • ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. ResearchGate. Available at: [Link]

  • Mitsunobu Reaction Overview Full mechanism. ChemTube3D. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. Available at: [Link]

  • Mitsunobu Reaction. Encyclopedia MDPI. Available at: [Link]

  • (8) DEAD (Diethyl Azodicarboxylate) 1967. ChemInfoGraphic. Available at: [Link]

  • Mitsunobu Reaction. Chem-Station Int. Ed.. Available at: [Link]

Sources

Application Notes and Protocols for Suzuki Coupling with tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Saturated Heterocycles in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, celebrated for its efficacy in constructing carbon-carbon bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals.[1][2] Its impact on drug discovery is evidenced by the 2010 Nobel Prize in Chemistry awarded to its pioneers.[3] While traditionally applied to sp²-hybridized carbons, the frontier of this powerful reaction has expanded to include the more challenging coupling of sp³-hybridized centers, a development of paramount importance for medicinal chemistry.

Saturated N-heterocycles, such as the piperidine motif, are increasingly sought-after scaffolds in drug development.[4] Their three-dimensional structures offer improved pharmacokinetic properties, including solubility and metabolic stability, compared to their flat, aromatic counterparts.[4] The title compound, tert-butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate, represents a key building block, incorporating two piperidine rings. The ability to functionalize such saturated heterocyclic systems via Suzuki coupling opens a direct and modular route to novel chemical entities with significant therapeutic potential.[5]

This guide provides an in-depth exploration of the Suzuki coupling reaction as applied to this compound derivatives. We will dissect the mechanistic nuances, address the inherent challenges of coupling with sp³-hybridized carbons, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst.[6][7] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle cluster_legend Legend Pd(0)L_n Pd(0)L_n Active Catalyst R1-Pd(II)-X R1-Pd(II)-X(L_n) Oxidative Adduct Pd(0)L_n->R1-Pd(II)-X Oxidative Addition (R1-X) R1-Pd(II)-R2 R1-Pd(II)-R2(L_n) Transmetalation Complex R1-Pd(II)-X->R1-Pd(II)-R2 Transmetalation (R2-B(OR)2 + Base) R1-Pd(II)-R2->Pd(0)L_n R1-R2 R1-R2 Coupled Product R1-Pd(II)-R2->R1-R2 Reductive Elimination L L = Ligand R1-X R1-X = Organic Halide R2-B(OR)2 R2-B(OR)2 = Organoboron Reagent

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophile (R¹-X), forming a Pd(II) intermediate.[2][6]

  • Transmetalation: This crucial step involves the transfer of the organic group (R²) from the organoboron reagent to the palladium center. The presence of a base is critical here, as it activates the boronic acid or ester, making the organic moiety more nucleophilic and facilitating its transfer.[1][8]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.[6][7]

Challenges and Key Considerations for Coupling with Piperidine Derivatives

Applying the Suzuki coupling to saturated heterocycles like this compound introduces specific challenges not typically encountered with aryl-aryl couplings.

  • β-Hydride Elimination: This is a common and detrimental side reaction when working with alkyl halides or pseudohalides that possess β-hydrogens.[9][10] The Pd(II)-alkyl intermediate can rearrange to form a palladium-hydride species and an alkene, leading to low yields of the desired coupled product. The choice of ligand and reaction conditions is critical to suppress this pathway.

  • Slow Oxidative Addition: The oxidative addition of palladium into a C(sp³)-X bond is generally slower and more challenging than into a C(sp²)-X bond.[10] This often necessitates the use of more electron-rich and bulky ligands to promote this step.[11]

  • Stereochemistry: If the coupling occurs at a chiral center, control of stereochemistry is a significant consideration. For secondary alkyl halides, the reaction often proceeds with inversion of configuration at the carbon center.[9]

  • Substrate Complexity: The presence of multiple functional groups, such as the hydroxyl group and the Boc-protected amine in the target substrate, requires careful selection of reaction conditions to avoid side reactions or deprotection.[5] The basic conditions of the Suzuki reaction can potentially affect base-sensitive substrates.[10]

Strategic Selection of Reaction Components

The success of the Suzuki coupling with this class of substrates hinges on the judicious selection of the catalyst, ligand, base, and solvent system.

Catalyst and Ligand Systems

For coupling with sp³-hybridized carbons, standard catalysts like Pd(PPh₃)₄ are often inefficient due to the challenges mentioned above.[10] Modern catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are generally required.[8][11][12]

Catalyst/Ligand System Key Features & Rationale Typical Substrates
Pd₂(dba)₃ / Buchwald Ligands (e.g., SPhos, XPhos) Bulky, electron-rich biaryl phosphines that accelerate oxidative addition and reductive elimination while inhibiting β-hydride elimination.Aryl chlorides, hindered substrates, and some sp³-sp² couplings.[12]
Pd(OAc)₂ / P(t-Bu)₃ or PCy₃ Highly electron-donating and sterically demanding monophosphine ligands effective for a wide range of substrates, including less reactive aryl chlorides.[8]Aryl and vinyl halides/triflates.[8]
[Pd(IPr)Cl₂]₂ or other NHC-Pd complexes N-Heterocyclic carbenes are strong σ-donors that form stable complexes with palladium, often exhibiting high catalytic activity and stability.Aryl chlorides and challenging heterocyclic couplings.[8]
NiCl₂(glyme) / Diamine Ligands Nickel catalysts have emerged as a powerful alternative for alkyl-alkyl and alkyl-aryl couplings, particularly for unactivated secondary alkyl halides.[13]Unactivated secondary alkyl halides.[13]

For the coupling of a piperidine derivative, a system like Pd₂(dba)₃ with a Buchwald-type ligand or a suitable NHC-palladium complex would be a rational starting point.

The Organoboron Reagent

While boronic acids are the most common coupling partners, their stability can be an issue, with protodeboronation being a potential side reaction, especially with heteroaryl boronic acids.[3][14] Boronate esters, such as pinacol esters, offer enhanced stability.[3][14][15] For challenging couplings, more robust reagents like MIDA boronates or potassium trifluoroborates can be advantageous due to their increased stability and controlled release of the boronic acid under reaction conditions.[14][16]

The Role of the Base

The base is not a mere spectator; it plays a crucial role in the transmetalation step.[1][8] The choice of base can significantly affect reaction rates and yields.

Base Properties and Typical Use Cases
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) Commonly used, effective, and economical. Cs₂CO₃ is more soluble in organic solvents and often used for more challenging couplings.[1][17]
Phosphates (K₃PO₄) A strong base that is often effective when carbonates fail, particularly with sterically hindered substrates or less reactive coupling partners.[1][17]
Hydroxides (NaOH, KOH) Strong bases that can be effective but may not be compatible with base-sensitive functional groups.
Fluorides (KF, CsF) Useful for substrates with base-labile groups as they can activate the boronic acid without promoting side reactions like ester hydrolysis.[8][17]

For the title compound, a moderately strong base like K₃PO₄ or Cs₂CO₃ is recommended to ensure efficient transmetalation without causing significant degradation of the Boc-protecting group.

Solvent Systems

A variety of organic solvents can be used for Suzuki couplings, often in combination with water to aid in dissolving the inorganic base and activating the boronic acid.[3] Common choices include:

  • Ethers: Dioxane, THF, 2-MeTHF

  • Aromatics: Toluene, Xylenes

  • Amides: DMF, DMAc

A mixture of an organic solvent like 1,4-dioxane or toluene with water is a standard and effective system for many Suzuki reactions.

Detailed Experimental Protocols

The following protocols are designed as a robust starting point for the Suzuki coupling of this compound derivatives. It is assumed that the starting material is a halide or triflate derivative at the desired coupling position on one of the piperidine rings.

Protocol 1: General Procedure for Suzuki Coupling with an Arylboronic Acid

This protocol outlines a general method for coupling a halide derivative of the bipiperidine substrate with a standard arylboronic acid.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add bipiperidine-halide, boronic acid, and base to flask. B 2. Add solvent. A->B C 3. Degas the mixture (e.g., Ar bubbling). B->C D 4. Add catalyst/ligand. C->D E 5. Heat to desired temperature (e.g., 80-100 °C). D->E F 6. Monitor reaction (TLC, LC-MS). E->F G 7. Cool to RT, dilute (e.g., with EtOAc). F->G H 8. Aqueous wash. G->H I 9. Dry, filter, concentrate. H->I J 10. Purify via chromatography. I->J

Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.

Materials:

  • tert-Butyl 4-hydroxy-X-[1,4'-bipiperidine]-1'-carboxylate (where X is Br, I, or OTf) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene, 10 mL)

  • Degassed water (1-2 mL)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the bipiperidine halide/triflate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous organic solvent (e.g., 1,4-Dioxane) followed by the degassed water.

  • Degassing: Sparge the resulting suspension with argon for 10-15 minutes to ensure all oxygen is removed.[17]

  • Catalyst Addition: To the degassed mixture, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Reaction: Seal the vessel tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[18][19][20] Aliquots can be taken periodically, diluted with ethyl acetate, filtered through a small plug of silica, and analyzed.

  • Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic phase sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired coupled product.[21]

Protocol 2: Screening and Optimization

For a novel or challenging coupling, it is essential to screen a variety of conditions to identify the optimal system. The following table provides a template for a systematic optimization study.

Entry Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%)
1 Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.5)Dioxane/H₂O90Result
2 Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.5)Dioxane/H₂O90Result
3 Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄ (2.5)Toluene/H₂O100Result
4 Pd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (2.5)Dioxane/H₂O90Result
5 Pd₂(dba)₃ (2)SPhos (4)K₂CO₃ (2.5)DMF/H₂O90Result
6 [Pd(IPr)Cl₂]₂ (2)-K₃PO₄ (2.5)Dioxane/H₂O90Result

This table is for illustrative purposes. Yields are highly dependent on the specific substrates and must be determined experimentally.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Cause: Inefficient oxidative addition or transmetalation. Inactive catalyst.

    • Solution: Switch to a more electron-rich, bulky ligand (e.g., from SPhos to XPhos). Try a stronger base (e.g., K₂CO₃ to K₃PO₄). Ensure the reaction is thoroughly deoxygenated. Use a fresh bottle of catalyst and anhydrous solvent.

  • Formation of Homocoupling Products:

    • Cause: Reaction of two boronic acid molecules (R²-R²) or two halide molecules (R¹-R¹). Often exacerbated by the presence of oxygen.

    • Solution: Improve degassing procedures.[17] Adjust the stoichiometry of the boronic acid (avoid large excesses).

  • Protodeboronation:

    • Cause: Hydrolysis of the boronic acid C-B bond.

    • Solution: Use a more stable boronate ester (e.g., pinacol or MIDA ester). Minimize the amount of water or run under anhydrous conditions if possible (may require specific bases like KF).[3][14]

  • β-Hydride Elimination Byproducts:

    • Cause: A competitive pathway for sp³-hybridized substrates.

    • Solution: Employ bulky ligands that favor reductive elimination over β-hydride elimination. Lowering the reaction temperature may also help, though it will slow the desired reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound derivatives represents a powerful strategy for the synthesis of novel, three-dimensional molecules for drug discovery. While challenges such as β-hydride elimination and the inherent lower reactivity of sp³ centers exist, they can be overcome through the rational design of the reaction system. By carefully selecting modern, highly active palladium catalysts with bulky, electron-rich ligands, in combination with appropriate bases and solvents, researchers can successfully forge new C-C bonds on these valuable saturated heterocyclic scaffolds. The protocols and insights provided herein serve as a comprehensive guide to navigate the complexities of this transformation, enabling the efficient development of next-generation therapeutics.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • PubMed. Palladium-catalyzed Suzuki-Miyaura reaction involving a secondary sp3 carbon: studies of stereochemistry and scope of the reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ResearchGate. Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. [Link]

  • Journal of the American Chemical Society. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Asian Journal of Advanced Basic Sciences. Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

  • National Institutes of Health (NIH). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]

  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

  • WordPress. Use of Base Metals in Suzuki Coupling. [Link]

  • Encyclopedia.pub. Principles of the Suzuki Coupling Reaction. [Link]

  • ResearchGate. Screening of different bases for Suzuki coupling. [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]

  • Science.gov. palladium-catalyzed suzuki-miyaura cross-coupling: Topics. [Link]

  • Dalton Transactions (RSC Publishing). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • SUZUKI REACTION MONITORING. [Link]

  • National Institutes of Health (NIH). Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]

  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • National Institutes of Health (NIH). Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. [Link]

  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]

  • ResearchGate. Palladium-Catalyzed Intramolecular Cross-Coupling of Unactivated C(sp3)-H and C(sp2)-H Bonds. [Link]

  • MDPI. Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. [Link]

  • National Institutes of Health (NIH). Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki-Miyaura Cross Coupling. [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. [Link]

  • YouTube. Suzuki Reaction - Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • National Institutes of Health (NIH). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ResearchGate. ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]

  • PubMed. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • The Journal of Organic Chemistry. Synthesis of Saturated N-Heterocycles. [Link]

  • National Institutes of Health (NIH). Ni-Catalyzed Suzuki–Miyaura Cross-Coupling of Aliphatic Amides on the Benchtop. [Link]

  • ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]

  • MySkinRecipes. tert-Butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate. [Link]

  • PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate. [Link]

  • CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. [Link]

Sources

Application Notes and Protocols for Solid-Phase Synthesis Using tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Bipiperidine Scaffold in Modern Drug Discovery

The [1,4'-bipiperidine] moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an ideal framework for targeting a variety of receptors and enzymes. tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate, with its orthogonally protected secondary amine and a reactive hydroxyl group, serves as a versatile starting point for the construction of diverse chemical libraries. This guide provides a comprehensive overview and detailed protocols for the utilization of this valuable building block in solid-phase organic synthesis (SPOS), a cornerstone of modern high-throughput chemistry and drug discovery.

The solid-phase approach offers significant advantages over traditional solution-phase synthesis, including the use of excess reagents to drive reactions to completion, simplified purification through washing, and amenability to automation.[1] This document will detail the strategic immobilization of the bipiperidine scaffold onto a solid support, its subsequent chemical diversification, and the final cleavage to yield a library of novel compounds.

Strategic Overview: An Orthogonal Approach to Library Synthesis

The successful solid-phase synthesis of a chemical library based on the this compound scaffold hinges on a robust orthogonal protection strategy.[2][3][4] This ensures that specific chemical transformations can be performed at different sites of the molecule without affecting other protected functional groups. Our proposed strategy is outlined below:

Orthogonal_Strategy Scaffold tert-Butyl 4-hydroxy- [1,4'-bipiperidine]-1'-carboxylate Immobilized Resin-Bound Scaffold Scaffold->Immobilized Immobilization (Mitsunobu Reaction) Deprotected Resin-Bound Scaffold (Free Secondary Amine) Immobilized->Deprotected Boc Deprotection (TFA/DCM) Diversified Diversified Library on Resin Deprotected->Diversified Diversification (e.g., Acylation, Sulfonylation, Reductive Amination) Cleaved Final Compound Library in Solution Diversified->Cleaved Cleavage from Resin (TFA Cocktail)

Caption: Orthogonal solid-phase synthesis strategy for library generation.

This strategy leverages three key orthogonal elements:

  • The Solid Support Linkage: A stable ether linkage formed via the hydroxyl group, which is resistant to the conditions required for Boc deprotection.

  • The Boc Protecting Group: An acid-labile protecting group on the secondary amine, allowing for its selective removal to enable diversification at this position.

  • Final Cleavage: A strong acidic condition that cleaves the ether linkage to the resin, releasing the final diversified products.

Part 1: Immobilization of the Scaffold onto Solid Support

The crucial first step is the covalent attachment of this compound to a suitable solid support. For this purpose, we recommend Wang resin, a widely used support in solid-phase synthesis that allows for acid-mediated cleavage of the final product. The immobilization of the secondary hydroxyl group can be efficiently achieved via the Mitsunobu reaction, which proceeds with inversion of configuration at the carbon center.[5][6][7][8]

Protocol 1: Immobilization via Mitsunobu Reaction
Reagent/ParameterQuantity/ValueRationale
Wang Resin (100-200 mesh, 1.0 mmol/g)1.0 gStandard solid support for acid-labile cleavage.
This compound3.0 mmolExcess of the scaffold ensures high loading efficiency.
Triphenylphosphine (PPh₃)4.5 mmolKey reagent in the Mitsunobu reaction.[6]
Diisopropyl azodicarboxylate (DIAD)4.5 mmolThe azodicarboxylate component of the Mitsunobu reaction.
Anhydrous Tetrahydrofuran (THF)20 mLA suitable solvent for the Mitsunobu reaction.
Reaction Time12-16 hoursAllows for the reaction to proceed to completion.
TemperatureRoom TemperatureMild conditions are sufficient for the reaction.

Step-by-Step Procedure:

  • Resin Swelling: Place the Wang resin in a fritted syringe and wash with dichloromethane (DCM, 3 x 10 mL) and then anhydrous THF (3 x 10 mL). Allow the resin to swell in anhydrous THF (10 mL) for 30 minutes.

  • Reagent Preparation: In a separate flask, dissolve this compound and triphenylphosphine in anhydrous THF (10 mL).

  • Reaction Initiation: Add the solution from step 2 to the swollen resin. Cool the reaction vessel to 0 °C in an ice bath.

  • DIAD Addition: Slowly add DIAD to the reaction mixture dropwise over 10 minutes. Caution: The reaction is exothermic.

  • Reaction Progression: Allow the reaction to warm to room temperature and shake gently for 12-16 hours.

  • Washing: After the reaction is complete, drain the solvent and wash the resin sequentially with THF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (MeOH, 3 x 10 mL).

  • Drying: Dry the resin under high vacuum to a constant weight.

  • Loading Determination: The loading of the scaffold onto the resin can be determined by a gravimetric method or by cleaving a small sample and analyzing the product by HPLC.

On-Bead Analysis: The success of the immobilization can be qualitatively monitored by FT-IR spectroscopy by observing the disappearance of the hydroxyl stretch of the Wang resin (around 3500 cm⁻¹) and the appearance of the characteristic peaks of the bipiperidine scaffold.[9]

Immobilization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Resin_Swell Swell Wang Resin in THF Combine Combine Resin and Reagents Resin_Swell->Combine Reagent_Mix Dissolve Scaffold & PPh₃ in THF Reagent_Mix->Combine Cool Cool to 0 °C Combine->Cool Add_DIAD Add DIAD Dropwise Cool->Add_DIAD React React for 12-16h at RT Add_DIAD->React Wash Wash Resin (THF, DCM, MeOH) React->Wash Dry Dry Resin under Vacuum Wash->Dry Analyze Determine Loading (Gravimetric/HPLC) Dry->Analyze

Caption: Workflow for the immobilization of the bipiperidine scaffold.

Part 2: Diversification of the Resin-Bound Scaffold

With the scaffold successfully anchored to the solid support, the next phase involves the diversification of the molecule. This is achieved by first deprotecting the secondary amine and then reacting it with a variety of building blocks.

Protocol 2: Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) in a chlorinated solvent.

Reagent/ParameterQuantity/ValueRationale
Immobilized Resin1.0 gStarting material for deprotection.
20% TFA in DCM10 mLStandard and effective reagent for Boc removal.
Reaction Time30 minutesSufficient for complete deprotection.
TemperatureRoom TemperatureMild conditions are adequate.

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin in DCM (10 mL) for 20 minutes.

  • Deprotection: Drain the DCM and add the 20% TFA in DCM solution to the resin. Shake gently for 30 minutes.

  • Washing: Drain the TFA solution and wash the resin with DCM (3 x 10 mL) to remove residual acid.

  • Neutralization: Wash the resin with a 10% solution of diisopropylethylamine (DIPEA) in DCM (3 x 10 mL) to neutralize the trifluoroacetate salt of the amine.

  • Final Washing: Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL) to prepare for the next reaction.

On-Bead Analysis: The completion of the deprotection can be monitored by a qualitative ninhydrin (Kaiser) test, which will give a positive blue color in the presence of a free primary or secondary amine.

Protocol 3: Library Synthesis via Acylation

The newly exposed secondary amine is a versatile handle for introducing diversity. The following is a general protocol for acylation using acid chlorides. This can be adapted for other reactions such as sulfonylation or reductive amination.

Reagent/ParameterQuantity/ValueRationale
Deprotected Resin100 mgStarting material for diversification.
Acid Chloride (R-COCl)5 equivalentsExcess reagent drives the reaction to completion.
Diisopropylethylamine (DIPEA)10 equivalentsA non-nucleophilic base to scavenge HCl.
Anhydrous N,N-Dimethylformamide (DMF)2 mLA suitable solvent for acylation reactions.
Reaction Time4-6 hoursAllows for complete acylation.
TemperatureRoom TemperatureMild conditions are sufficient.

Step-by-Step Procedure:

  • Resin Swelling: Swell the deprotected resin in anhydrous DMF (2 mL) for 20 minutes.

  • Reagent Addition: In a separate vial, dissolve the acid chloride in anhydrous DMF. Add this solution to the resin, followed by the addition of DIPEA.

  • Reaction: Shake the reaction mixture for 4-6 hours at room temperature.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

  • Drying: Dry the resin under high vacuum.

On-Bead Analysis: The completion of the acylation can be monitored by the disappearance of the amine signal in the ninhydrin test. FT-IR spectroscopy can also be used to observe the appearance of the amide carbonyl stretch (around 1650 cm⁻¹).[9]

Part 3: Cleavage and Isolation of the Final Products

The final step is the release of the diversified compounds from the solid support. For Wang resin, this is achieved under strong acidic conditions.

Protocol 4: Cleavage from Wang Resin
Reagent/ParameterQuantity/ValueRationale
Diversified Resin100 mgStarting material for cleavage.
Cleavage Cocktail (95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))2 mLA standard cocktail for cleavage from Wang resin. TIS acts as a scavenger for carbocations.
Reaction Time2-3 hoursSufficient for complete cleavage of the ether linkage.
TemperatureRoom TemperatureMild conditions are adequate.

Step-by-Step Procedure:

  • Resin Preparation: Place the dried, diversified resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin and shake gently for 2-3 hours at room temperature.

  • Filtration: Filter the resin and collect the filtrate containing the cleaved product.

  • Resin Washing: Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

  • Precipitation: Add the combined filtrate to cold diethyl ether (10 mL) to precipitate the product.

  • Isolation: Centrifuge the mixture to pellet the product, decant the ether, and wash the pellet with cold ether (2 x 5 mL).

  • Drying and Analysis: Dry the final product under vacuum and analyze by LC-MS and NMR to confirm its identity and purity.

Diversification_Cleavage_Workflow cluster_deprotection Boc Deprotection cluster_diversification Diversification (Acylation) cluster_cleavage Cleavage & Isolation Boc_Deprotect Treat with 20% TFA/DCM Neutralize Neutralize with DIPEA/DCM Boc_Deprotect->Neutralize Acylate React with R-COCl, DIPEA in DMF Neutralize->Acylate Wash_Acyl Wash Resin Acylate->Wash_Acyl Cleave Treat with TFA/H₂O/TIS Wash_Acyl->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Isolate Isolate and Analyze Product Precipitate->Isolate Immobilized_Resin Immobilized Scaffold on Resin Immobilized_Resin->Boc_Deprotect

Caption: Workflow for diversification and cleavage of the bipiperidine library.

Conclusion

The solid-phase synthesis of libraries based on the this compound scaffold provides a powerful and efficient platform for the discovery of novel chemical entities. The protocols outlined in this guide offer a robust and reproducible methodology for the immobilization, diversification, and cleavage of this versatile building block. By employing a sound orthogonal protection strategy and appropriate analytical monitoring, researchers can rapidly generate diverse libraries of bipiperidine derivatives for biological screening and lead optimization.

References

  • Scicinski, J. J., Congreve, M. S., Kay, C., & Ley, S. V. (2002). Analytical techniques for small molecule solid phase synthesis. Current medicinal chemistry, 9(23), 2103–2127.
  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139.
  • Gordeev, M. F., Patel, D. V., & Gordon, E. M. (1998). Solid-phase synthesis of a library of piperazinediones and diazepinediones via Kaiser oxime resin. Bioorganic & medicinal chemistry letters, 8(17), 2369–2374.
  • Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. The Infrared and Raman Discussion Group.
  • Analytical techniques for small molecule solid phase synthesis. (2002). Current Medicinal Chemistry, 9(23), 2103-27.
  • Analytical methods for the monitoring of solid phase organic synthesis. (2002). Il Farmaco, 57(6), 497-510.
  • BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
  • Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. The Infrared and Raman Discussion Group.
  • Scicinski, J. J., Congreve, M. S., Kay, C., & Ley, S. V. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry, 9(23), 2103–2127.
  • Le Roch, M., Gouault, N., Renault, J., Argouarch, G., Roisnel, T., Banik, S., ... & Lalli, C. (2025). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 23(7), 1644-1652.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Nefzi, A., Ostresh, J. M., & Houghten, R. A. (2006). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Spivey, A. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Sheffield.
  • Le Roch, M., Gouault, N., Renault, J., Argouarch, G., Roisnel, T., Banik, S., ... & Lalli, C. (2025).
  • Le Roch, M., Gouault, N., Renault, J., Argouarch, G., Roisnel, T., Banik, S., ... & Lalli, C. (2025).
  • Hughes, D. L. (2015). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Calvo-Flores, F. G., & Isac-García, J. (2018). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 20(1), 184-191.
  • Figliozzi, G. M., Goldsmith, R., & Zuckermann, R. N. (1996). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Organic Synthesis. (n.d.). Mitsunobu Reaction.
  • El-Faham, A., & Albericio, F. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 7, 101082.
  • Liu, J., Li, J., & Wang, J. (2025). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. RSC Advances, 15(1), 1-8.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

Synthesis of Vandetanib intermediate using tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Synthesis of the Vandetanib Side Chain

Vandetanib (Caprelsa™) is a potent kinase inhibitor targeting VEGFR, EGFR, and RET, approved for the treatment of advanced medullary thyroid cancer.[1] Its molecular architecture features a quinazoline core and a (1-methylpiperidin-4-yl)methoxy side chain. The efficient construction of this side chain and its subsequent coupling to the core is a critical aspect of the overall synthesis. This document provides a detailed guide for the synthesis of a key Boc-protected piperidine intermediate, which is a precursor to the Vandetanib side chain.

While various piperidine-based starting materials can be envisioned, this guide focuses on a robust and well-precedented route starting from the commercially available tert-butyl 4-hydroxypiperidine-1-carboxylate. The strategic use of the tert-butyloxycarbonyl (Boc) protecting group is central to this process. The Boc group offers stability under a range of reaction conditions and can be removed under mild acidic conditions, a feature that is highly desirable in multi-step pharmaceutical synthesis.[2][3]

The rationale for the presented two-step protocol is as follows:

  • Activation of the Hydroxyl Group: The hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate is a poor leaving group. To facilitate a nucleophilic substitution reaction, it must first be converted into a more reactive functional group. Tosylation (conversion to a p-toluenesulfonate ester) is a classic and highly effective method for this transformation. The resulting tosylate is an excellent leaving group, primed for subsequent reactions.

  • Nucleophilic Substitution to Form the Precursor: The activated tosylate can then be readily displaced by a nucleophile. For the purpose of this guide, we will detail the reaction with the quinazoline core to form the complete Boc-protected Vandetanib precursor.

This approach provides a reliable and scalable method for the synthesis of a key intermediate, with each step being well-understood and amenable to standard laboratory techniques.

Experimental Overview

The overall synthetic scheme is presented below. The process begins with the activation of the hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate via tosylation, followed by a Williamson ether synthesis with the Vandetanib quinazoline core.

Caption: Overall workflow for the synthesis of the Boc-protected Vandetanib precursor.

Part 1: Synthesis of tert-Butyl 4-(((4-methylphenyl)sulfonyl)oxy)piperidine-1-carboxylate

Principle and Rationale

The conversion of an alcohol to a tosylate is a fundamental transformation in organic synthesis. The reaction proceeds via nucleophilic attack of the hydroxyl group on the sulfur atom of p-toluenesulfonyl chloride (TsCl). A base, typically pyridine, is used both as a solvent and to neutralize the HCl byproduct generated during the reaction. The resulting tosylate is a stable, crystalline solid that can be easily purified and is highly reactive towards nucleophilic displacement.

Materials and Reagents
ReagentM.W. ( g/mol )Quantity (molar eq.)Notes
tert-Butyl 4-hydroxypiperidine-1-carboxylate201.271.0Starting material
p-Toluenesulfonyl chloride (TsCl)190.651.2Reagent
Pyridine79.10SolventAnhydrous grade recommended
Dichloromethane (DCM)84.93SolventFor extraction
1 M Hydrochloric acid (HCl)36.46WorkupFor washing
Saturated sodium bicarbonate solution (NaHCO₃)84.01WorkupFor washing
Brine-WorkupFor washing
Anhydrous magnesium sulfate (MgSO₄)120.37Drying agentFor drying the organic phase
Detailed Protocol
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.).

    • Dissolve the starting material in anhydrous pyridine (approximately 5-10 mL per gram of starting material).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of TsCl:

    • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature and stir for an additional 4-6 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The product should have a higher Rf value than the starting material.

  • Workup and Isolation:

    • Once the reaction is complete, pour the mixture into ice-cold water.

    • Extract the aqueous layer with dichloromethane (3 x volume of pyridine).

    • Combine the organic layers and wash successively with cold 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield tert-butyl 4-(((4-methylphenyl)sulfonyl)oxy)piperidine-1-carboxylate as a white solid.

Part 2: Synthesis of the Boc-Protected Vandetanib Precursor

Principle and Rationale

This step involves a Williamson ether synthesis, a classic method for forming ethers. The phenoxide, generated in situ from 4-((4-bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol and a base (potassium carbonate), acts as a nucleophile and displaces the tosylate leaving group from the activated piperidine intermediate prepared in Part 1. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of SN2 reaction.

Materials and Reagents
ReagentM.W. ( g/mol )Quantity (molar eq.)Notes
tert-Butyl 4-(((4-methylphenyl)sulfonyl)oxy)piperidine-1-carboxylate355.461.1Intermediate from Part 1
4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol[4]364.181.0Quinazoline core
Potassium Carbonate (K₂CO₃)138.212.5Base
Dimethylformamide (DMF)73.09SolventAnhydrous grade recommended
Water18.02WorkupFor precipitation
Ethyl Acetate88.11WorkupFor washing/recrystallization
Detailed Protocol
  • Reaction Setup:

    • In a round-bottom flask, combine 4-((4-bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol (1.0 eq.), tert-butyl 4-(((4-methylphenyl)sulfonyl)oxy)piperidine-1-carboxylate (1.1 eq.), and potassium carbonate (2.5 eq.).

    • Add anhydrous DMF to the flask (approximately 10-15 mL per gram of the quinazoline core).

  • Reaction Conditions:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere.

    • Maintain this temperature for 8-12 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Workup and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker of cold water, which should cause the product to precipitate.

    • Stir the resulting suspension for 30-60 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with water and then with a small amount of cold ethyl acetate.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol to afford the pure Boc-protected Vandetanib precursor as a solid.

Subsequent Deprotection and N-Methylation

The synthesized Boc-protected precursor can be readily converted to Vandetanib through a two-step sequence:

  • Boc Deprotection: The Boc group can be removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane or with HCl in dioxane.[5]

  • Reductive Amination: The resulting secondary amine can then be methylated via reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride to yield the final product, Vandetanib.[5]

Deprotection_Methylation cluster_deprotection Step 3: Boc Deprotection cluster_methylation Step 4: N-Methylation start Boc-Protected Vandetanib Precursor reagent1 TFA or HCl/Dioxane start->reagent1 intermediate N-des-methyl Vandetanib start->intermediate Acidic Cleavage reagent1->intermediate reagent2 Formaldehyde Sodium Triacetoxyborohydride intermediate->reagent2 final_product Vandetanib intermediate->final_product Reductive Amination reagent2->final_product

Caption: Final steps to convert the precursor to Vandetanib.

Conclusion

This guide outlines a robust and reproducible two-part protocol for the synthesis of a key Boc-protected intermediate for the production of Vandetanib, starting from tert-butyl 4-hydroxypiperidine-1-carboxylate. The described methods employ standard organic chemistry techniques and readily available reagents, making them suitable for implementation in both academic and industrial research settings. The strategic use of the Boc protecting group and the activation of the piperidine hydroxyl group as a tosylate are key to the success of this synthetic route.

References

  • MDPI. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis of anticancer drug vandetanib. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2017). An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. PubMed Central. [Link]

  • MySkinRecipes. (n.d.). tert-Butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate. [Link]

  • National Center for Biotechnology Information. (2021). Inhibitory Effects of Vandetanib on Catecholamine Synthesis in Rat Pheochromocytoma PC12 Cells. PubMed Central. [Link]

  • Atlantis Press. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • PharmaCompass. (n.d.). VANDETANIB | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • SciSpace. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • Vapourtec. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

  • National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • PubMed. (2023). Vandetanib. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • PubMed. (2000). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. [Link]

  • ResearchGate. (2013). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]

  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

  • PubChem. (n.d.). tert-Butyl 4-hydroxypiperidine-1-carboxylate. [Link]

  • ResearchGate. (2015). Study on Synthetic Process of Vandetanib. [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • MDPI. (2020). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. [Link]

  • PubChemLite. (n.d.). 4-[(4-bromo-2-fluorophenyl)amino]-6-methoxy-7-quinazolinol. [Link]

Sources

Application Notes and Protocols: Leveraging tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate for Advanced PET Ligand Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Bipiperidine Scaffold in PET Imaging

The bipiperidine structural motif is a cornerstone in the development of high-affinity ligands for a variety of central nervous system (CNS) targets. Its rigid, yet conformationally adaptable, framework allows for precise spatial orientation of pharmacophoric elements, leading to potent and selective interactions with neuroreceptors. tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate emerges as a particularly valuable precursor in this context. The presence of a hydroxyl group provides a strategic handle for radiofluorination, while the tert-butyloxycarbonyl (Boc) protecting group on one of the piperidine nitrogens allows for differential functionalization, a key strategy in modern medicinal chemistry. This guide provides an in-depth exploration of the synthesis of a Positron Emission Tomography (PET) ligand targeting the sigma-1 (σ1) receptor, utilizing this versatile precursor.

The σ1 receptor is a unique intracellular chaperone protein implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, depression, and neuropathic pain, making it a compelling target for in vivo imaging with PET.[1] High-affinity and selective PET radioligands are crucial tools for elucidating the role of σ1 receptors in disease pathophysiology and for the development of novel therapeutics.

Mechanistic Considerations: The Path to a Radiolabeled Ligand

The synthesis of a PET ligand from this compound typically involves a multi-step process. The core strategy revolves around the introduction of the positron-emitting radionuclide, Fluorine-18 ([18F]), a radioisotope favored for its near-ideal half-life (109.8 minutes) and low positron energy.[1]

The primary route for [18F]-incorporation into molecules like our precursor is through nucleophilic substitution. The hydroxyl group, being a poor leaving group, must first be converted into a more reactive species. This is commonly achieved by tosylation or mesylation, transforming the alcohol into a good leaving group for the subsequent nucleophilic attack by the [18F]fluoride ion.

The Boc protecting group plays a crucial role in this synthetic strategy. It masks the reactivity of one of the piperidine nitrogens, preventing side reactions during the activation and radiolabeling steps. This protecting group can then be efficiently removed under acidic conditions in the final step of the synthesis to yield the desired PET ligand.

Experimental Workflows and Protocols

This section details the experimental procedures for the synthesis of a σ1 receptor PET ligand, exemplified by a derivative of the well-established radiotracer, [18F]Fluspidine.[2][3]

Part 1: Synthesis of the Tosylate Precursor

The initial step involves the activation of the hydroxyl group of the precursor by converting it to a tosylate. This enhances its reactivity towards nucleophilic substitution by [18F]fluoride.

cluster_0 Precursor Activation Precursor tert-Butyl 4-hydroxy- [1,4'-bipiperidine]-1'-carboxylate Activated_Precursor tert-Butyl 4'-tosyloxy- [1,4'-bipiperidine]-1'-carboxylate Precursor->Activated_Precursor Tosylation Reagents p-Toluenesulfonyl chloride (TsCl) Triethylamine (TEA) Dichloromethane (DCM) Reagents->Activated_Precursor

Caption: Workflow for the synthesis of the tosylate precursor.

Detailed Protocol:

  • To a solution of this compound (1.0 eq) in dry dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in dry DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tosylate precursor.

Part 2: Automated [18F]-Radiolabeling and Purification

The radiosynthesis of the PET ligand is typically performed in an automated synthesis module to handle the radioactivity safely and ensure reproducibility.[3] The process involves the activation of cyclotron-produced [18F]fluoride, followed by the nucleophilic substitution reaction with the tosylate precursor.

cluster_1 Radiolabeling and Purification F18_Activation [18F]Fluoride Trapping & Activation (K2CO3/Kryptofix 2.2.2) Radiolabeling Nucleophilic Substitution (Tosylate Precursor, 85-150°C) F18_Activation->Radiolabeling HPLC_Purification Semi-preparative RP-HPLC Radiolabeling->HPLC_Purification Formulation Solid-Phase Extraction & Formulation in Saline HPLC_Purification->Formulation Final_Product [18F]-Labeled Boc-Protected Ligand Formulation->Final_Product

Caption: Automated workflow for [18F]-radiolabeling and purification.

Detailed Protocol ([18F]Fluspidine derivative as an example):

  • [18F]Fluoride Trapping and Elution: Aqueous [18F]fluoride from the cyclotron is trapped on an anion exchange cartridge. The [18F]fluoride is then eluted into the reactor with a solution of potassium carbonate and Kryptofix 2.2.2 in acetonitrile/water.

  • Azeotropic Drying: The water is removed by azeotropic drying with acetonitrile under a stream of nitrogen to yield the reactive, "naked" [18F]fluoride.

  • Radiolabeling Reaction: A solution of the tosylate precursor in a suitable solvent (e.g., acetonitrile or DMSO) is added to the reactor containing the dried [18F]fluoride. The reaction mixture is heated at 85-150 °C for 10-15 minutes.[2]

  • Purification: The crude reaction mixture is purified by semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

  • Formulation: The HPLC fraction containing the desired product is collected, diluted with water, and passed through a C18 Sep-Pak cartridge. The cartridge is washed with water, and the final product is eluted with ethanol and formulated in sterile saline for injection.

ParameterTypical ValueReference
Radiochemical Yield37 ± 8%[3]
Radiochemical Purity> 99%[3]
Molar Activity176.6 ± 52.0 GBq/µmol[3]
Total Synthesis Time59 ± 4 min[3]
Part 3: N-Boc Deprotection

The final step in the synthesis is the removal of the Boc protecting group to unmask the second piperidine nitrogen, which is often crucial for receptor binding. This is typically achieved under acidic conditions.

cluster_2 Final Deprotection Boc_Protected_Ligand [18F]-Labeled Boc-Protected Ligand Final_PET_Ligand Final [18F]-Labeled PET Ligand Boc_Protected_Ligand->Final_PET_Ligand Acidic Deprotection Deprotection_Reagents Trifluoroacetic Acid (TFA) in DCM or 4M HCl in Dioxane Deprotection_Reagents->Final_PET_Ligand

Caption: N-Boc deprotection workflow.

Detailed Protocol:

  • Dissolve the purified [18F]-labeled Boc-protected ligand in a minimal amount of dichloromethane (DCM).

  • Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v) and stir at room temperature for 30-60 minutes.[4]

  • Alternatively, a solution of 4M HCl in dioxane can be used.[4]

  • Monitor the deprotection by radio-TLC or radio-HPLC.

  • Once the reaction is complete, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

  • The final deprotected PET ligand can be reformulated for injection, often involving a final solid-phase extraction step.

Quality Control

Rigorous quality control is essential to ensure the safety and efficacy of the final PET radiotracer for human use.

TestMethodSpecification
Identity Co-elution with a non-radioactive standard on analytical HPLCRetention time of the radioactive peak matches that of the standard.
Radiochemical Purity Analytical radio-HPLC≥ 95%
Radionuclidic Purity Gamma-ray spectroscopy≥ 99.5% [18F]
Specific Activity HPLC with UV and radiation detectors> 37 GBq/µmol (1 Ci/µmol)
pH pH meter or pH paper4.5 - 7.5
Sterility Standard microbiological testingSterile
Endotoxin Level Limulus Amebocyte Lysate (LAL) test< 175 EU/V

Conclusion

This compound is a highly versatile and strategically designed precursor for the synthesis of complex PET ligands. The methodologies outlined in this guide, from precursor activation and automated radiolabeling to final deprotection, provide a robust framework for researchers in the field of molecular imaging. The ability to efficiently synthesize high-quality radiotracers for targets such as the σ1 receptor is paramount for advancing our understanding of the molecular basis of disease and for the development of next-generation diagnostic and therapeutic agents.

References

  • [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. (n.d.). MDPI. [Link]

  • Automation of the radiosynthesis and purification procedures for [18F]Fluspidine preparation, a new radiotracer for clinical investigations in PET imaging of σ(1) receptors in brain. (2013). Applied Radiation and Isotopes. [Link]

  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. (2022). MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, in this synthetic procedure. Here, we will delve into the common pitfalls of the synthesis, provide in-depth troubleshooting strategies, and offer optimized protocols to enhance your experimental success.

The synthesis of this compound is a crucial step in the development of various active pharmaceutical ingredients (APIs), especially those targeting the central nervous system.[1] The core of this synthesis typically involves a reductive amination reaction between 1-Boc-4-piperidone and 4-hydroxypiperidine. While seemingly straightforward, this reaction is sensitive to a variety of factors that can significantly impact the final yield and purity of the product.

Troubleshooting Guide: Addressing Low Yields

Low yields in the synthesis of this compound can stem from several factors, ranging from suboptimal reaction conditions to the quality of reagents. This section provides a structured approach to identifying and resolving these common issues.

Issue 1: Inefficient Imine/Iminium Ion Formation

The initial and critical step in reductive amination is the formation of an imine or iminium ion intermediate.[2][3] Failure to efficiently form this intermediate will directly lead to low product yield, with unreacted starting materials being the primary components of the reaction mixture.

Troubleshooting Steps:

  • pH Optimization: The formation of the iminium ion is highly pH-dependent. A mildly acidic environment (pH 4-6) is generally optimal to facilitate the dehydration step required for imine formation without deactivating the amine nucleophile.[4]

    • Recommendation: Introduce a mild acid catalyst, such as acetic acid, to the reaction mixture. Monitor the pH to ensure it remains within the optimal range.

  • Water Removal: The formation of the imine from the hemiaminal intermediate is a reversible equilibrium reaction that produces water.[2] Failure to remove this water can shift the equilibrium back towards the starting materials.

    • Recommendation: While not always necessary for in-situ reductions, if you suspect poor imine formation, consider using a dehydrating agent or a reaction setup that allows for the azeotropic removal of water.

Issue 2: Ineffective Reduction of the Imine/Iminium Ion

Once the imine or iminium ion is formed, it must be efficiently reduced to the desired secondary amine product. The choice and handling of the reducing agent are paramount.

Troubleshooting Steps:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for reductive aminations as it is mild enough not to reduce the starting ketone and is effective at reducing the iminium ion.[3][5] Other borohydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) can also be used, but their reactivity and compatibility with the reaction conditions must be considered.[3][5]

    • Recommendation: If using NaBH₄, ensure the imine formation has proceeded to a significant extent before adding the reducing agent, as it can also reduce the starting ketone.[3][5] NaBH(OAc)₃ is generally a safer choice for a one-pot procedure.[5]

  • Reducing Agent Decomposition: Borohydride-based reducing agents are sensitive to moisture and highly acidic or basic conditions.[4]

    • Recommendation: Ensure all glassware is thoroughly dried and use anhydrous solvents. Add the reducing agent portion-wise to control the reaction temperature and prevent rapid decomposition.

  • Catalytic Hydrogenation Issues (Alternative Method): If employing catalytic hydrogenation (e.g., with Pd/C), catalyst poisoning can be a significant issue.[2][4]

    • Recommendation: Ensure starting materials and solvents are free from potential catalyst poisons like sulfur compounds. The catalyst should be handled under an inert atmosphere if it is pyrophoric.[4]

Issue 3: Competing Side Reactions

Several side reactions can occur during the synthesis, leading to the formation of impurities and a reduction in the yield of the desired product.

Troubleshooting Steps:

  • Self-Condensation of 1-Boc-4-piperidone: Under certain conditions, 1-Boc-4-piperidone can undergo self-condensation reactions.

    • Recommendation: Control the reaction temperature and add the amine component (4-hydroxypiperidine) before or concurrently with any acid catalyst to favor the desired intermolecular reaction.

  • Over-alkylation: While less common in this specific synthesis due to the nature of the reactants, over-alkylation of the product to form a tertiary amine is a potential side reaction in other reductive aminations.[3]

    • Recommendation: Use a stoichiometric amount or a slight excess of the amine. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that might favor side reactions.

Issue 4: Product Isolation and Purification Challenges

Even with a successful reaction, poor recovery during workup and purification can lead to an apparent low yield.

Troubleshooting Steps:

  • Aqueous Workup Losses: The product has some water solubility, which can lead to losses during aqueous extraction.

    • Recommendation: Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the product in the aqueous phase. Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification Difficulties: The product and unreacted starting materials may have similar polarities, making chromatographic separation challenging.

    • Recommendation: Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Recrystallization can also be an effective purification method if a suitable solvent system is found.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used and effective solvents for reductive aminations using sodium triacetoxyborohydride.[5] Methanol or ethanol can be used with sodium borohydride, but care must be taken as NaBH₄ can also reduce the starting ketone.[5]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the starting materials and the product. Staining with potassium permanganate or ninhydrin can help visualize the spots. Liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information on the reaction progress and the formation of any side products.

Q3: Can I use 4-hydroxypiperidine hydrochloride directly?

A3: If you are using the hydrochloride salt of 4-hydroxypiperidine, you will need to add a base (e.g., triethylamine or sodium bicarbonate) to neutralize the salt and generate the free amine in situ. The amount of base should be at least one equivalent to the hydrochloride salt.

Q4: What is a typical reaction time and temperature?

A4: The reaction is typically run at room temperature. Reaction times can vary from a few hours to overnight. It is crucial to monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Optimized Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound via reductive amination.

Materials:

  • 1-Boc-4-piperidone

  • 4-Hydroxypiperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (glacial)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM), add 4-hydroxypiperidine (1.0-1.2 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir for another 30-60 minutes to facilitate iminium ion formation.

  • Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer. Extract the aqueous layer with DCM (2-3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Visualizing the Process

Reaction Workflow

The following diagram illustrates the key steps and decision points in the synthesis and troubleshooting process.

Workflow Synthesis and Troubleshooting Workflow cluster_synthesis Synthesis Protocol cluster_troubleshooting Troubleshooting start Mix 1-Boc-4-piperidone & 4-hydroxypiperidine in DCM add_acid Add Acetic Acid start->add_acid add_reductant Add NaBH(OAc)3 add_acid->add_reductant monitor Monitor by TLC/LC-MS add_reductant->monitor workup Aqueous Workup & Extraction monitor->workup low_yield Low Yield Observed monitor->low_yield Incomplete Reaction purify Purification workup->purify product Final Product purify->product purify->low_yield Poor Recovery check_imine Check Imine Formation (pH, H2O) low_yield->check_imine check_reduction Check Reducing Agent (Choice, Quality) low_yield->check_reduction check_sides Analyze for Side Products low_yield->check_sides check_workup Review Workup/Purification low_yield->check_workup optimize_pH optimize_pH check_imine->optimize_pH Adjust pH new_reductant new_reductant check_reduction->new_reductant Change Reductant adjust_cond adjust_cond check_sides->adjust_cond Modify Conditions modify_ext modify_ext check_workup->modify_ext Optimize Extraction

Caption: A flowchart of the synthesis and troubleshooting process.

Reductive Amination Mechanism

This diagram outlines the fundamental chemical transformations occurring during the reductive amination process.

Mechanism Reductive Amination Mechanism ketone 1-Boc-4-piperidone hemiaminal Hemiaminal Intermediate ketone->hemiaminal + Amine amine 4-hydroxypiperidine amine->hemiaminal iminium Iminium Ion hemiaminal->iminium - H2O (Acid Catalyzed) product tert-Butyl 4-hydroxy- [1,4'-bipiperidine]-1'-carboxylate iminium->product + [H-] (e.g., NaBH(OAc)3)

Caption: The mechanism of reductive amination.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Reactant Ratio 1.0 : 1.0-1.2 (Ketone:Amine)A slight excess of the amine can help drive the reaction to completion.
Reducing Agent 1.2-1.5 equivalentsEnsures complete reduction of the iminium intermediate.
pH 4-6Optimal for iminium ion formation.[4]
Temperature Room Temperature (20-25 °C)Balances reaction rate and minimizes side reactions.
Solvent Anhydrous DCM or DCEGood solubility for reactants and compatible with NaBH(OAc)₃.[5]

References

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. MDPI.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • MySkinRecipes. (n.d.). tert-Butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate. Retrieved from [Link]

  • Chempider. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US20040235895A1 - Process for preparing 4-(hydroxy)-[1 4']bipiperidinyl-l'carboxylic acid tert-butyl ester.

Sources

Technical Support Center: Purification of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tert-butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you achieve the desired purity for your downstream applications.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). The most common synthetic route to this compound is the reductive amination of 1-tert-butoxycarbonyl-4-piperidone with 4-hydroxypiperidine. While seemingly straightforward, this reaction can yield a mixture of products and unreacted starting materials, making purification a critical and sometimes challenging step.

This guide will focus on the two primary methods for purifying this compound: recrystallization and flash column chromatography . We will also cover essential analytical techniques for assessing purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem 1: Low Purity After Initial Work-up

Symptom: Your crude product, after aqueous work-up and solvent removal, shows multiple spots on a Thin Layer Chromatography (TLC) plate.

Causality: The reductive amination process can be incomplete or lead to side reactions. The primary culprits for low purity at this stage are typically:

  • Unreacted Starting Materials: 1-tert-butoxycarbonyl-4-piperidone and 4-hydroxypiperidine.

  • Over-alkylation Byproduct: Formation of a tertiary amine by reaction of the product with another molecule of 1-tert-butoxycarbonyl-4-piperidone.

  • Byproducts from the Reducing Agent: Depending on the reducing agent used (e.g., sodium triacetoxyborohydride), borate salts and other byproducts may be present.

Troubleshooting Workflow:

G cluster_impurities Potential Impurities cluster_purification Purification Strategy start Crude Product Analysis by TLC decision1 Multiple Spots Observed? start->decision1 impurity1 Unreacted Starting Materials decision1->impurity1 Yes impurity2 Over-alkylation Byproduct decision1->impurity2 impurity3 Reducing Agent Byproducts decision1->impurity3 decision2 Are impurities more or less polar than the product? impurity1->decision2 impurity2->decision2 impurity3->decision2 chromatography Flash Column Chromatography decision2->chromatography Different Polarities recrystallization Recrystallization decision2->recrystallization Similar Polarity / Crystalline Product end_purified Pure Product chromatography->end_purified recrystallization->end_purified

Purification Decision Tree

Step-by-Step Solutions:

  • Initial Wash: Ensure your aqueous work-up was thorough. Washing the organic layer with brine can help remove some inorganic byproducts.

  • Acid-Base Extraction (Optional): To remove unreacted 4-hydroxypiperidine (a basic compound), you can perform a mild acidic wash (e.g., with 1M HCl). However, be cautious as the Boc-protecting group is acid-labile. A safer alternative is to proceed directly to chromatography or recrystallization.

  • Proceed to Purification: Based on the nature of the impurities, choose the appropriate purification method as detailed below.

Problem 2: Difficulty with Flash Column Chromatography Separation

Symptom: The product co-elutes with an impurity, or the separation is poor, resulting in mixed fractions.

Causality: The polarity of the product and impurities are too similar for effective separation with the chosen solvent system. The product itself, being a secondary amine with a hydroxyl group, can exhibit tailing on silica gel.

Step-by-Step Solutions:

  • Optimize TLC Conditions First: Before attempting a column, find a solvent system that gives good separation on a TLC plate. The ideal Rf value for the product should be between 0.2 and 0.4.

    • Starting Solvent System: A good starting point is a mixture of ethyl acetate and hexanes.

    • Adjusting Polarity: If the spots are too high on the plate (high Rf), decrease the polarity by reducing the amount of ethyl acetate. If the spots are too low (low Rf), increase the polarity by increasing the amount of ethyl acetate.

    • Adding a Modifier: To reduce tailing of the amine product, add a small amount of triethylamine (0.1-1%) to your eluent. This will neutralize the acidic sites on the silica gel.

Table 1: Recommended Solvent Systems for Flash Chromatography

Observation on TLC (Ethyl Acetate/Hexane) Recommended Action Example Solvent System
Product Rf > 0.5Decrease Polarity20:80 Ethyl Acetate/Hexanes
Product Rf < 0.2Increase Polarity50:50 Ethyl Acetate/Hexanes
Product spot is tailingAdd a basic modifier40:60:0.5 Ethyl Acetate/Hexanes/Triethylamine
  • Proper Column Packing: Ensure your column is packed correctly to avoid channels and cracks, which lead to poor separation.

  • Dry Loading vs. Wet Loading: If your compound is not very soluble in the eluent, consider dry loading. This involves adsorbing your crude product onto a small amount of silica gel and then loading this onto the column.

Problem 3: Product Fails to Crystallize or Oils Out During Recrystallization

Symptom: Upon cooling the recrystallization solvent, the product either remains in solution or separates as an oil instead of forming crystals.

Causality:

  • Incorrect Solvent System: The chosen solvent may be too good a solvent (product remains dissolved) or too poor a solvent (product crashes out as an amorphous solid or oil).

  • Presence of Impurities: Impurities can inhibit crystal lattice formation.

  • Supersaturation: The solution may be supersaturated and require nucleation to initiate crystallization.

Step-by-Step Solutions:

  • Choosing the Right Solvent System: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Good Solvent Pairs: For Boc-protected piperidines, mixtures of a polar solvent (like ethyl acetate or isopropanol) and a non-polar solvent (like hexanes or heptane) often work well.

  • Experimental Protocol for Recrystallization:

    • Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethyl acetate).

    • While still hot, slowly add the "poor" solvent (e.g., hexanes) until the solution becomes slightly cloudy.

    • Add a few more drops of the hot "good" solvent until the solution is clear again.

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of pure this compound?

A1: The pure compound is typically a white to off-white solid. It is generally stable under normal laboratory conditions. For long-term storage, it is recommended to keep it in a well-sealed container at 2-8°C.

Q2: How can I assess the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The pure compound should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A common method is reverse-phase HPLC with a C18 column and a mobile phase gradient of water and acetonitrile, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities. The integration of the proton signals can also give an indication of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Q3: My NMR spectrum shows a broad singlet around 1.4 ppm. Is this normal?

A3: Yes, the nine protons of the tert-butyl group of the Boc protecting group typically appear as a sharp singlet around 1.4-1.5 ppm. Broadening of signals, especially for the N-H and O-H protons, is also common and can be confirmed by a D₂O exchange experiment.

Q4: Can I remove the Boc protecting group during purification?

A4: The Boc group is sensitive to strong acids.[3] Exposure to acidic conditions, such as during an acidic work-up or on un-neutralized silica gel, can lead to partial or complete deprotection. It is crucial to use neutralized silica gel or add a basic modifier like triethylamine to the eluent during chromatography to prevent this.

Q5: What are the common byproducts of the reductive amination reaction used to synthesize this compound?

A5: Besides unreacted starting materials, a common byproduct is the tertiary amine formed by the reaction of the desired secondary amine product with another molecule of the piperidone starting material.[4] This can occur if the reaction conditions are not carefully controlled.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Sources

Technical Support Center: Synthesis of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this key pharmaceutical intermediate.[1][2] The guidance herein is tailored for researchers, chemists, and process development professionals aiming to optimize this reaction, minimize impurities, and ensure high-quality outcomes.

The predominant and most reliable method for synthesizing this target molecule is the reductive amination between 1-Boc-4-piperidone and 4-hydroxypiperidine .[3] This guide focuses on challenges specific to this transformation.

The Core Reaction: A Mechanistic Overview

Reductive amination is a cornerstone of amine synthesis, proceeding in two main stages:

  • Iminium Ion Formation : The secondary amine (4-hydroxypiperidine) nucleophilically attacks the carbonyl carbon of the ketone (1-Boc-4-piperidone). Subsequent dehydration forms a transient iminium ion intermediate.

  • Reduction : A selective reducing agent, typically a hydride donor, reduces the iminium ion to form the desired tertiary amine product.

The choice of reducing agent is critical; it must be selective for the iminium ion over the starting ketone to prevent side reactions.[4]

Reductive_Amination_Pathway cluster_start Starting Materials 1_Boc_4_piperidone 1-Boc-4-piperidone Iminium_Ion Iminium Ion Intermediate 1_Boc_4_piperidone->Iminium_Ion + 4-hydroxypiperidine - H₂O 4_hydroxypiperidine 4-hydroxypiperidine 4_hydroxypiperidine->Iminium_Ion Product tert-Butyl 4-hydroxy- [1,4'-bipiperidine]-1'-carboxylate Iminium_Ion->Product + Reducing Agent (e.g., NaBH(OAc)₃)

Caption: The main synthetic pathway via reductive amination.

Troubleshooting Guide & FAQs

This section addresses the most common issues observed during the synthesis, providing explanations for the formation of side products and actionable solutions.

Q1: My reaction is slow or incomplete, with significant starting materials remaining. What are the likely causes?

A1: Incomplete conversion is a frequent issue that can typically be traced back to three areas: iminium formation, reducing agent activity, or reaction conditions.

  • Inefficient Iminium Formation: The formation of the iminium ion is an equilibrium process. Adding a mild acid (like acetic acid) can catalyze this step by protonating the carbonyl oxygen, making it more electrophilic. However, excess acid can protonate the amine starting material, rendering it non-nucleophilic. Water removal, for instance by using a Dean-Stark trap or adding molecular sieves, can also drive the equilibrium forward, although this is more common for primary amines.

  • Reducing Agent Potency: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the preferred reagent as it is moisture-sensitive and can degrade upon improper storage or handling.[5] Always use a fresh bottle or a properly stored reagent from a desiccator. If using catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is not poisoned and the hydrogen pressure is adequate.[3]

  • Reaction Conditions: Reductive aminations are often run at room temperature.[4] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate, but be aware this can also promote side reactions. Ensure adequate stirring to overcome any mass transfer limitations.

Q2: I've isolated a major side product identified as tert-Butyl 4-hydroxy-1-piperidinecarboxylate. How did this form?

A2: This side product results from the direct reduction of the starting ketone, 1-Boc-4-piperidone. This is a classic selectivity issue and is almost always caused by the choice of reducing agent.

Ketone_Reduction_Side_Reaction Ketone_SM 1-Boc-4-piperidone Side_Product tert-Butyl 4-hydroxy- 1-piperidinecarboxylate Ketone_SM->Side_Product Reduction Reducing_Agent Non-selective Reducing Agent Reducing_Agent->Side_Product

Caption: Formation of the alcohol side product via ketone reduction.

While powerful reducing agents like sodium borohydride (NaBH₄) can reduce iminium ions, they are also strong enough to readily reduce aldehydes and ketones.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is sterically hindered and less reactive, making it highly selective for the reduction of protonated imines and iminium ions over ketones.[4]

Reducing AgentSelectivity for Iminium vs. KetoneCommon Issues
NaBH(OAc)₃ HighMoisture sensitive; slower reaction times.
NaCNBH₃ HighHighly toxic (releases HCN in acid). Generally avoided.
NaBH₄ LowReadily reduces the starting ketone, leading to significant side product formation.[5]
H₂ / Catalyst HighRequires specialized equipment (hydrogenator); catalyst can be sensitive.

Solution: The most effective solution is to use sodium triacetoxyborohydride (NaBH(OAc)₃) as your reducing agent.[4]

Q3: My mass spectrum shows a high molecular weight impurity. I suspect over-alkylation. How can I prevent this?

A3: This is a very common side product in N-alkylation reactions. The desired product, this compound, is itself a secondary amine and can react with another molecule of 1-Boc-4-piperidone to form a tertiary amine impurity. This is often referred to as dialkylation or over-alkylation.

Overalkylation_Side_Reaction Product Desired Product (Secondary Amine) Overalkylation_Product Over-alkylation Side Product Product->Overalkylation_Product + Reductive Amination Ketone_SM 1-Boc-4-piperidone Ketone_SM->Overalkylation_Product

Caption: The desired product reacting further to form an over-alkylation impurity.

Solutions:

  • Stoichiometric Control: The most effective way to suppress this side reaction is to use a molar excess of the nucleophilic amine, 4-hydroxypiperidine. A ratio of 1.5 to 2.0 equivalents of 4-hydroxypiperidine relative to 1-Boc-4-piperidone is a good starting point. This ensures that the concentration of the primary nucleophile is much higher than the secondary amine product, favoring the desired initial reaction.

  • Slow Addition: Adding the limiting reagent (1-Boc-4-piperidone) slowly to the mixture of excess 4-hydroxypiperidine and the reducing agent can also help maintain a low concentration of the ketone and product, further minimizing the chance of the second reaction occurring.[6]

Q4: How should I best monitor the reaction to track progress and identify impurities?

A4: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools.

  • TLC: Use a solvent system like 10% Methanol in Dichloromethane (DCM) with 1% triethylamine (to prevent streaking of basic amines). Stain with potassium permanganate (KMnO₄), which is highly effective for visualizing amines and alcohols. The starting ketone will be UV active if it has a chromophore, but the product and other reactants are not.

  • LC-MS: This is the definitive method. It allows you to track the disappearance of starting materials and the appearance of the product (m/z = 285.2 for [M+H]⁺). Crucially, it will also reveal the presence of the key side products:

    • Ketone Reduction Product: tert-Butyl 4-hydroxy-1-piperidinecarboxylate (m/z = 202.1 for [M+H]⁺).

    • Over-alkylation Product: (m/z will correspond to the addition of another C₁₀H₁₇NO unit).

Recommended Experimental Protocol

This protocol is optimized to minimize common side products.

Materials:

  • 1-Boc-4-piperidone (1.0 eq)

  • 4-Hydroxypiperidine (1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.2 M concentration)

  • Acetic Acid (optional, 0.1 eq)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-hydroxypiperidine and the chosen solvent (DCM or DCE).

  • Add 1-Boc-4-piperidone to the solution and stir for 20 minutes at room temperature. If using, add the catalytic acetic acid at this stage.

  • In one portion, add sodium triacetoxyborohydride to the stirring mixture. Note: The reaction may be slightly exothermic.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the limiting reagent (1-Boc-4-piperidone) is consumed.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane containing 1% triethylamine to yield the pure product.

Troubleshooting Workflow

This decision tree can help diagnose issues based on analytical data.

Troubleshooting_Workflow start Analyze Crude Reaction Mixture (LC-MS / TLC) q1 High SM Remaining? start->q1 a1 1. Check NaBH(OAc)₃ activity. 2. Add catalytic acid. 3. Increase reaction time/temp. q1->a1 Yes q2 Major Peak at m/z 202? q1->q2 No end_node Proceed to Purification a1->end_node a2 Wrong reducing agent used. Switch to NaBH(OAc)₃. q2->a2 Yes q3 High MW Impurity Present? q2->q3 No a2->end_node a3 Over-alkylation occurred. 1. Use excess 4-hydroxypiperidine. 2. Slow addition of ketone. q3->a3 Yes q3->end_node No a3->end_node

Caption: A decision tree for troubleshooting common reaction outcomes.

References
  • Process for preparing 4-(hydroxy)-[1 4']bipiperidinyl-l'carboxylic acid tert-butyl ester. (n.d.). Google Patents.
  • Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Wang, M., & Wang, W. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved January 12, 2026, from [Link]

  • Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2020). MDPI. Retrieved January 12, 2026, from [Link]

  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Retrieved January 12, 2026, from [Link]

  • tert-Butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate. (n.d.). MySkinRecipes. Retrieved January 12, 2026, from [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial reaction. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

The synthesis of this target molecule is a classic example of a reductive amination , a cornerstone of C-N bond formation in medicinal chemistry.[1][2] It involves the reaction between 1-Boc-4-piperidone and 4-hydroxypiperidine . The process occurs in two main, often concurrent, steps: the formation of an iminium ion intermediate followed by its reduction.[3] Achieving high yield and purity hinges on carefully controlling the delicate balance between these two stages.

This guide will address the most common challenges encountered during this synthesis, providing a logical framework for troubleshooting and optimization.

Reaction Overview: The Reductive Amination Pathway

The core transformation is the coupling of a ketone (1-Boc-4-piperidone) with a secondary amine (4-hydroxypiperidine). The reaction proceeds via a hemiaminal intermediate, which then dehydrates to form a key electrophilic species, the iminium ion. A hydride-based reducing agent then selectively reduces this iminium ion to yield the final bipiperidine product.

G cluster_0 Step 1: Iminium Ion Formation (pH Dependent) cluster_1 Step 2: Reduction A 1-Boc-4-piperidone (Ketone) C Hemiaminal Intermediate A->C + Amine B 4-Hydroxypiperidine (Amine) B->C D Iminium Ion C->D - H₂O (Dehydration) F Product: tert-Butyl 4-hydroxy- [1,4'-bipiperidine]-1'-carboxylate D->F + Hydride E Reducing Agent (e.g., STAB) E->F

Caption: General mechanism for reductive amination.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

A low yield is the most common issue and can stem from several sources. A systematic approach is the key to diagnosis.

Logical Troubleshooting Workflow:

G Start Low Yield Observed Check_pH Is the reaction pH mildly acidic (4-6)? Start->Check_pH Check_Reagent Is the reducing agent (STAB) fresh and handled under anhydrous conditions? Check_pH->Check_Reagent Yes Adjust_pH Action: Add catalytic acetic acid. Check_pH->Adjust_pH No Check_Side_Products Does TLC/LC-MS show ketone reduction byproduct? Check_Reagent->Check_Side_Products Yes Use_Fresh_Reagent Action: Use fresh STAB, ensure dry solvent/glassware. Check_Reagent->Use_Fresh_Reagent No Check_SM Are starting materials pure and anhydrous? Check_Side_Products->Check_SM No Confirm_Reagent_Choice Action: Confirm use of selective reagent like STAB, not NaBH₄. Check_Side_Products->Confirm_Reagent_Choice Yes Purify_SM Action: Purify starting materials. Dry amine/ketone. Check_SM->Purify_SM No Adjust_pH->Check_Reagent Use_Fresh_Reagent->Check_Side_Products Confirm_Reagent_Choice->Check_SM

Caption: Systematic troubleshooting workflow for low yield.

Detailed Explanation:

  • Inefficient Iminium Ion Formation: The formation of the iminium ion is a pH-dependent equilibrium.[1] The reaction requires mildly acidic conditions (pH 4-6) to protonate the hydroxyl group of the hemiaminal, facilitating the elimination of water.[4] If the medium is too neutral or basic, this step stalls. If it's too acidic, the starting amine (4-hydroxypiperidine) becomes fully protonated and is no longer nucleophilic.[1]

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.[5]

  • Decomposition of the Reducing Agent: Hydride-based reducing agents, particularly sodium triacetoxyborohydride (STAB), are sensitive to moisture.[4] Contamination with water will quench the reagent, reducing the effective amount available for the reaction.

    • Solution: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents. Handle hygroscopic reagents quickly in a controlled environment (e.g., under an inert atmosphere of nitrogen or argon).

  • Sub-optimal Choice of Reducing Agent: Using a strong, unselective reducing agent like sodium borohydride (NaBH₄) can lead to a significant side reaction: the direct reduction of the starting ketone (1-Boc-4-piperidone) to the corresponding alcohol.[6] This consumes both the starting material and the reducing agent, crippling the main reaction pathway.

    • Solution: Use a milder, more selective reducing agent that preferentially reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this reason.[6][7]

Q2: My TLC and NMR analysis show a significant amount of a byproduct with a similar polarity to my product. How do I identify and prevent it?

This is a classic symptom of the issue described above: premature reduction of the starting ketone.

  • Identification: The primary byproduct is likely tert-butyl 4-hydroxypiperidine-1-carboxylate, formed from the reduction of 1-Boc-4-piperidone. It can be identified by comparing the reaction mixture to a sample of the starting ketone reduced in isolation or by detailed spectral analysis (LC-MS, NMR).

  • Causality & Prevention: This side reaction occurs when the reducing agent is too reactive towards the carbonyl group. Iminium ions are more electrophilic than ketones and are thus reduced faster by milder reagents.[8]

    • Primary Solution: The most effective strategy is to use Sodium Triacetoxyborohydride (STAB) . Its steric bulk and attenuated reactivity make it highly selective for iminium ions over ketones, minimizing byproduct formation.[9]

    • Alternative (Less Ideal): If only Sodium Borohydride (NaBH₄) is available, a two-step procedure can be attempted. First, stir the ketone and amine together (with acetic acid and a dehydrating agent like molecular sieves) for a few hours to pre-form the iminium ion. Then, add the NaBH₄.[6][10] This is less efficient than a one-pot reaction with STAB.

Q3: The reaction seems to stop before completion, leaving significant amounts of both starting materials. What's happening?

This "stalling" phenomenon usually points to an issue with the equilibrium of iminium ion formation.

  • Cause 1: Water Accumulation: The formation of the iminium ion from the hemiaminal is a dehydration reaction.[1] As water is produced, it can push the equilibrium back towards the starting materials, effectively halting the reaction.

    • Solution: Add a dehydrating agent to the reaction. Anhydrous magnesium sulfate (MgSO₄) or 3Å molecular sieves are effective at sequestering the water as it forms, driving the reaction forward.

  • Cause 2: Incorrect Stoichiometry: Using a large excess of one reagent can sometimes interfere with the reaction or complicate purification. While a slight excess (1.1-1.2 equivalents) of the amine is common, a gross excess is not recommended.

    • Solution: Use the reactants in a near-stoichiometric ratio or with a slight excess of the less valuable reagent. A typical ratio is 1.0 equivalent of the ketone to 1.1 equivalents of the amine.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for this reaction: STAB, NaBH₃CN, or NaBH₄?

The choice of reducing agent is arguably the most critical parameter for success.

Reducing AgentProsConsRecommendation
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) - Highly selective for imines/iminium ions over ketones.[7][9]- Effective in mildly acidic conditions.[9]- One-pot procedure is highly efficient.- Moisture sensitive.[10]- More expensive than NaBH₄.Highly Recommended. The best choice for high yield and purity in a one-pot reaction.
Sodium Cyanoborohydride (NaBH₃CN) - Selective for iminium ions at neutral or slightly acidic pH.[3][11]- Stable in mildly acidic conditions.[2]- Highly Toxic: Releases toxic HCN gas upon acidification during workup.[2][8]- Requires careful pH control.[3]Use with Extreme Caution. Effective, but the toxicity risk makes STAB a much better alternative.
Sodium Borohydride (NaBH₄) - Inexpensive and readily available.- Not selective: Readily reduces the starting ketone, leading to byproducts and low yield.[6]- Unstable in acidic conditions.[4]Not Recommended for a one-pot procedure. Only viable in a two-step process, which is less efficient.
Q2: What is the recommended experimental protocol for maximizing yield?

This protocol incorporates best practices for achieving high yield and purity.

Materials:

  • 1-Boc-4-piperidone (1.0 eq)

  • 4-Hydroxypiperidine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, ~0.1 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[9]

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 1-Boc-4-piperidone (1.0 eq) and 4-hydroxypiperidine (1.1 eq).

  • Solvent & Catalyst: Add anhydrous DCE or DCM to dissolve the reactants (concentration typically 0.1-0.5 M). Add a catalytic amount of glacial acetic acid (~0.1 eq).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the iminium ion.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes. The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the consumption of the starting ketone by TLC or LC-MS.

  • Work-up (Quenching): Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. This neutralizes the acetic acid and decomposes any remaining STAB.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure product.

Q3: What are the most common purification challenges?
  • Challenge: Separating the desired product from the unreacted 4-hydroxypiperidine and the alcohol byproduct (tert-butyl 4-hydroxypiperidine-1-carboxylate).

  • Solution:

    • The unreacted 4-hydroxypiperidine is quite polar and can often be removed during the aqueous work-up, especially after neutralization.

    • The primary challenge is separation from the alcohol byproduct, which often has a similar polarity. Flash column chromatography is typically required. A gradient elution system, for example, starting with a non-polar solvent system (e.g., 20% Ethyl Acetate in Hexanes) and gradually increasing the polarity, is usually effective at resolving these compounds.

References
  • Clemente, F., Matassini, C., & Cardona, F. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). US20040235895A1 - Process for preparing 4-(hydroxy)-[1 4']bipiperidinyl-l'carboxylic acid tert-butyl ester.
  • Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, M., et al. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • PubMed Central. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Available at: [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Chem-Station. (2014). Borch Reductive Amination. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

  • Reddit. (2024). Reductive amination of piperazine. Available at: [Link]

  • Myers, A. (n.d.). Myers Chem 115. Harvard University. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the scale-up synthesis of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. As a key intermediate in the development of active pharmaceutical ingredients (APIs), particularly for central nervous system agents, a robust and scalable synthesis is paramount.[1]

This document moves beyond simple protocols to address the "why" behind experimental choices, providing troubleshooting frameworks and frequently asked questions (FAQs) grounded in chemical engineering principles and practical process experience.

Section 1: Synthesis Overview and Core Scale-Up Challenges

The most common and scalable route to this compound involves the reductive amination of 1-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone) with 4-hydroxypiperidine.[2][3] This process, while straightforward on paper, presents significant challenges when scaled.

G cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_workup Work-up & Isolation A 1-Boc-4-piperidone C Imine/Enamine Intermediate Formation A->C B 4-Hydroxypiperidine B->C D Catalytic Hydrogenation C->D H2, Catalyst (e.g., Pd/C) Solvent (e.g., Ethanol) E Catalyst Filtration D->E F Solvent Exchange / Concentration E->F G Crystallization F->G H Final Product: tert-Butyl 4-hydroxy- [1,4'-bipiperidine]-1'-carboxylate G->H

Caption: General workflow for the reductive amination synthesis.

The primary challenges in scaling this synthesis are categorized as follows:

  • Thermochemical Control: The catalytic hydrogenation step is significantly exothermic. Inadequate heat removal in large reactors can lead to temperature spikes, increasing the rate of side reactions and posing a serious safety risk (thermal runaway).

  • Mass Transfer Limitations: In large vessels, efficient mixing and dispersion of hydrogen gas become critical. Poor mass transfer can lead to slow or incomplete reactions and localized side reactions.

  • Catalyst Handling and Separation: Heterogeneous catalysts like Palladium on Carbon (Pd/C) are pyrophoric when dry and can be difficult to filter on a large scale. Inefficient filtration leads to product contamination with metal residues, which is unacceptable for pharmaceutical intermediates.

  • Impurity Profile Management: Side reactions that are negligible at the 10-gram scale can become major sources of contamination at the 10-kilogram scale, complicating purification and reducing yield.

  • Product Isolation and Polymorphism: Achieving a consistent crystalline form with high purity and good handling characteristics (e.g., filterability, low solvent retention) is a common final-step hurdle.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during scale-up in a practical question-and-answer format.

Category: Reaction Kinetics and Control

Q1: Our scale-up reaction is running significantly slower than the lab-scale experiment, or it has stalled completely. What are the likely causes?

A1: This is a classic scale-up problem often tied to mass transfer limitations. Consider these factors:

  • Hydrogen Delivery: On a lab scale, the headspace of a flask provides ample hydrogen. In a large reactor, you must ensure efficient sparging of hydrogen into the liquid phase. Check that your agitator is creating sufficient surface area for gas-liquid exchange and that the hydrogen pressure is maintained.

  • Catalyst Activity: The catalyst may have been deactivated. Was it exposed to air for an extended period during charging? Are the starting materials free from catalyst poisons (e.g., sulfur or halide contaminants)? Consider performing a small-scale test with the same batch of catalyst and starting materials to confirm their integrity.

  • Temperature: Is the bulk reaction temperature truly at the set point? Large volumes can have significant temperature gradients. Ensure your temperature probe placement is representative of the bulk volume.

  • Solvent Quality: Ensure the solvent (e.g., ethanol) is of appropriate grade and water content, as this can affect reaction kinetics.

Q2: We are experiencing a dangerous exotherm during the hydrogenation phase. How can we mitigate this risk?

A2: Exotherm control is the most critical safety aspect of this scale-up.

  • Control the Limiting Reagent: The rate of heat generation is directly proportional to the rate of reaction. Instead of charging all components at once, control the reaction rate by limiting the availability of a key component. This can be achieved by:

    • Controlled Hydrogen Flow: Use a mass flow controller to introduce hydrogen at a set rate, ensuring the reactor's cooling system can handle the heat output.

    • Substrate-Fed Reaction: Add a solution of one of the reactants (e.g., N-Boc-4-piperidone) slowly over several hours. This is often the most robust method for controlling the exotherm.

  • Catalyst Loading: Reduce the catalyst loading. While this may increase the reaction time, it will decrease the maximum rate of heat evolution, making it more manageable.

  • Increase Solvent Volume: A more dilute reaction provides greater thermal mass to absorb the heat of reaction, buffering against rapid temperature spikes.

Category: Impurities and Side Reactions

Q3: HPLC analysis of our crude product shows a significant impurity with a mass corresponding to reduced N-Boc-4-piperidone (i.e., tert-butyl 4-hydroxypiperidine-1-carboxylate). How do we prevent this?

A3: This side product, 1-Boc-4-piperidinol, forms when the ketone is reduced before it can react with the 4-hydroxypiperidine to form the imine intermediate.[4]

  • Promote Imine Formation: The key is to allow the ketone and amine to form the imine/enamine intermediate before introducing the reducing agent (hydrogen).

    • Pre-stirring: Charge the N-Boc-4-piperidone, 4-hydroxypiperidine, and solvent. Stir the mixture at room temperature or slightly elevated temperature for 1-2 hours before introducing the catalyst and hydrogen. This allows the imine equilibrium to be established. You can monitor the disappearance of the ketone by an in-process control (IPC) test (e.g., TLC or HPLC).

    • Dehydrating Agent: While less common in large-scale hydrogenations, adding a mild dehydrating agent can drive the equilibrium toward the imine, but this adds complexity to the work-up.

Q4: We are observing a high molecular weight impurity. What is its likely origin?

A4: High molecular weight species often arise from dimerization or oligomerization. A likely candidate is a byproduct formed from the self-condensation of two molecules of N-Boc-4-piperidone or reaction of the product with a starting material. To minimize this, maintain a slight excess of the 4-hydroxypiperidine (~1.1 to 1.2 equivalents) to ensure the N-Boc-4-piperidone is consumed efficiently.

G Start Low Yield or Purity Observed Check_IPC Review In-Process Controls (IPCs) Start->Check_IPC Incomplete_Rxn Is Reaction Complete? Check_IPC->Incomplete_Rxn Troubleshoot_Kinetics Troubleshoot Kinetics: - Catalyst Activity - H2 Mass Transfer - Temperature Incomplete_Rxn->Troubleshoot_Kinetics No High_Impurity High Impurity Levels? Incomplete_Rxn->High_Impurity Yes End Process Optimized Troubleshoot_Kinetics->End Troubleshoot_Side_Rxn Troubleshoot Side Reactions: - Adjust Stoichiometry - Pre-form Imine - Control Temperature High_Impurity->Troubleshoot_Side_Rxn Yes Isolation_Issue Review Isolation Step: - Crystallization Solvent - Cooling Profile - Impurity Purge High_Impurity->Isolation_Issue No Troubleshoot_Side_Rxn->Isolation_Issue Isolation_Issue->End

Caption: Decision flowchart for troubleshooting low yield/purity.

Category: Work-up and Isolation

Q5: Catalyst filtration is extremely slow, and we are concerned about the pyrophoric risk of dry Pd/C.

A5: This is a critical safety and operational challenge.

  • Use a Filter Aid: Use a bed of Celite® or a similar filter aid. In the reactor, add a small amount of Celite to the batch post-reaction and stir. Separately, prepare a pad of Celite in your filter (e.g., a Nutsche filter) by suspending it in the reaction solvent and applying pressure or vacuum to form an even cake. This prevents the fine catalyst particles from blinding the filter cloth.

  • Never Let the Catalyst Dry: The catalyst is most dangerous when dry and exposed to air. Ensure the catalyst cake in the filter is always kept wet with solvent. Once the product solution has passed through, wash the cake with fresh solvent. The recovered catalyst should be transferred as a wet sludge into a designated, labeled waste container, preferably under a nitrogen atmosphere.

  • Inerting: The filtration equipment should be purged with nitrogen before and during the filtration to minimize contact with atmospheric oxygen.

Q6: Our product initially oils out and is difficult to crystallize, resulting in low purity and inconsistent yields.

A6: This requires a systematic approach to crystallization development.

  • Solvent Screening: The goal is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble. Common anti-solvents for this type of molecule include heptane, methyl tert-butyl ether (MTBE), or water. A common system is an alcoholic solvent like isopropanol with water or heptane as the anti-solvent.

  • Controlled Cooling & Seeding: Do not crash-cool the solution. A slow, controlled cooling profile is essential for growing larger, purer crystals. Once the solution is saturated (slightly cloudy), add a small number of seed crystals of pure product to encourage crystallization and control the final crystal form.

  • Solvent Exchange: After filtering the catalyst from the reaction solvent (e.g., ethanol), it is often beneficial to perform a solvent exchange to a more suitable crystallization solvent (e.g., isopropanol) via distillation. This removes the primary reaction solvent and any volatile impurities.

Section 3: Reference Protocols and Methodologies

Scale-Up Reductive Amination Protocol (Reference)

This protocol is a representative guide and must be adapted and validated for specific equipment and safety procedures.

  • Reactor Preparation: Inert a suitable pressure reactor with nitrogen.

  • Reagent Charge: Charge 4-hydroxypiperidine (1.1 eq), 1-tert-butoxycarbonyl-4-piperidone (1.0 eq), and ethanol (10 volumes relative to the piperidone).

  • Imine Formation (IPC-1): Stir the mixture at 25-30°C for 2 hours. Take a sample for HPLC analysis to confirm the consumption of the starting ketone and formation of the imine intermediate.

  • Catalyst Charge: Charge 5% Palladium on Carbon (50% wet, 0.5-1.0 mol%) as a slurry in ethanol.

  • Hydrogenation (IPC-2): Pressurize the reactor with hydrogen (2-4 bar) and maintain the internal temperature at 30-40°C. The reaction is exothermic; use reactor cooling to maintain the temperature. Monitor hydrogen uptake. The reaction is complete when hydrogen uptake ceases and HPLC analysis confirms >99% conversion.

  • Catalyst Filtration: Add a filter aid (e.g., Celite®, 0.5 parts by weight relative to the catalyst) to the reaction mixture. Filter the batch through a pre-prepared filter pad under a nitrogen atmosphere. Wash the cake with ethanol (2 volumes).

  • Concentration & Crystallization: Concentrate the filtrate under reduced pressure. Add a suitable crystallization solvent (e.g., isopropanol, 5 volumes) and heat to dissolve. Cool slowly to room temperature, seed if necessary, and then cool further to 0-5°C.

  • Isolation: Filter the resulting solid, wash the cake with cold solvent, and dry under vacuum at <50°C to a constant weight.

HPLC In-Process Control (IPC) Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Purpose: To resolve starting materials, intermediate, and final product, allowing for quantitative assessment of reaction completion.

Section 4: Comparative Data Table

ParameterLaboratory Scale (10 g)Pilot Scale (10 kg)Key Scale-Up Consideration
Solvent Volume ~100 mL (10 vol)~100 L (10 vol)Material handling, distillation time, cost.
Catalyst Loading 1-2 mol%0.5-1.0 mol%Cost, filtration burden, and exotherm control.
H₂ Source Balloon / CylinderCylinder / H₂ GeneratorSafety infrastructure, mass transfer.
Temperature Control Oil Bath / MantleReactor Jacket (Cooling Fluid)Heat transfer coefficient, exotherm management.
Reagent Addition All at onceSlow addition / H₂ flow controlExotherm and safety.
Filtration Buchner Funnel (Paper)Nutsche Filter (Celite Pad)Safety (pyrophoric catalyst), efficiency.
Typical Yield 80-90%75-85%Minor yield losses become significant at scale.
Typical Purity >98% (Post-column)>99% (Post-crystallization)Must achieve purity without chromatography.

References

  • Google Patents. US20040235895A1 - Process for preparing 4-(hydroxy)-[1 4']bipiperidinyl-l'carboxylic acid tert-butyl ester.
  • Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • MDPI. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]

  • MySkinRecipes. tert-Butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate. [Link]

  • ResearchGate. Synthesis of N-Substituted piperidines from piperidone. [Link]

  • ResearchGate. Scaling up the Synthesis of a Hydroxyquinoline-Functionalized p-tert-Butylcalixarene. [Link]

  • Alchem Pharmtech. CAS 367500-88-7 | this compound. [Link]

  • Google Patents. EP1436280A1 - A process for preparing 4-(hydroxy)- 1,4']bipiperidinyl-l'carboxylic acid tert-butyl ester.
  • PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate. [Link]

  • ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

  • PharmaCompass. tert-butyl 4-hydroxypiperidin-1-carboxylate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • Organic Communications. Non-miscible Solvent Large Volume Injection – HPLC/DAD method for determination of Butylated Hydroxyanisole in Lovastatin and. [Link]

  • Pipzine Chemicals. (S)-[1,4'-Bipiperidine]-1'-Carboxylic Acid.... [Link]

  • CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. [Link]

  • Wikipedia. 1-Boc-4-AP. [Link]

  • Synthonix. Ethyl 4-hydroxypiperidine-1-carboxylate. [Link]

  • ChemBK. tert-butyl 4-hydroxy-1-piperidinecarboxylate. [Link]

  • PubChem. Ethyl 4-hydroxypiperidine-1-carboxylate. [Link]

  • Pharmaffiliates. tert-butyl (3R,4R)-4-amino-3-hydroxy-1-piperidinecarboxylate. [Link]

  • Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

Sources

Technical Support Center: Synthesis of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot unwanted byproducts encountered during the synthesis of this valuable piperidine-based building block. Our approach is rooted in mechanistic understanding to provide not just solutions, but a deeper insight into the reaction dynamics.

I. Overview of the Synthesis: Reductive Amination

The most prevalent and efficient method for synthesizing this compound is the reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) with 4-hydroxypiperidine. This reaction is typically carried out using a selective reducing agent, such as sodium triacetoxyborohydride (STAB), which preferentially reduces the in-situ formed iminium ion over the starting ketone.[1][2][3]

Below is a diagram illustrating the primary reaction pathway.

cluster_reactants Reactants cluster_product Product N-Boc-4-piperidone N-Boc-4-piperidone Iminium_Ion Iminium Ion Intermediate N-Boc-4-piperidone->Iminium_Ion + 4-hydroxypiperidine 4-hydroxypiperidine 4-hydroxypiperidine->Iminium_Ion + Target_Product tert-Butyl 4-hydroxy- [1,4'-bipiperidine]-1'-carboxylate Iminium_Ion->Target_Product Reduction Reducing_Agent Reducing Agent (e.g., STAB)

Caption: Reductive amination pathway for the synthesis of the target product.

II. Troubleshooting Guide: Unwanted Byproducts

This section addresses the most frequently encountered impurities and provides systematic approaches to their mitigation and elimination.

Frequently Asked Question 1: I am observing a significant amount of a higher molecular weight impurity in my final product. What is it and how can I prevent its formation?

Answer: This is a classic case of over-alkylation , leading to the formation of a tertiary amine byproduct. The desired secondary amine product, being nucleophilic, can compete with the starting 4-hydroxypiperidine and react with another molecule of N-Boc-4-piperidone.

Target_Product Desired Secondary Amine Iminium_Ion_Side Iminium Ion Intermediate Target_Product->Iminium_Ion_Side Reacts with N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone->Iminium_Ion_Side + Over-alkylation_Product Tertiary Amine Byproduct Iminium_Ion_Side->Over-alkylation_Product Reduction

Caption: Formation of the over-alkylation byproduct.

Mitigation Strategies:

StrategyRationale
Stoichiometry Control Use a slight excess of 4-hydroxypiperidine (1.1-1.5 equivalents). This increases the probability of N-Boc-4-piperidone reacting with the primary amine rather than the bulkier secondary amine product.
Stepwise Addition Pre-form the iminium ion by stirring N-Boc-4-piperidone and 4-hydroxypiperidine together for a period (e.g., 1-2 hours) before adding the reducing agent.[4] This reduces the concentration of the starting ketone available for reaction with the product.
pH Control Maintain a weakly acidic pH (around 5-6). This facilitates the formation of the iminium ion from the primary amine while minimizing the reactivity of the secondary amine product. Acetic acid is often used as a catalyst.[1][5]
Lower Reaction Temperature Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can slow down the rate of the undesired second alkylation, which often has a higher activation energy.

Purification: The over-alkylated byproduct has a significantly different polarity compared to the desired product. It can typically be separated using flash column chromatography on silica gel. A gradient elution with an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) is usually effective.

Frequently Asked Question 2: My reaction yield is low, and I have isolated a significant amount of tert-butyl 4-hydroxy-1-piperidinecarboxylate. What is causing this?

Answer: The presence of tert-butyl 4-hydroxy-1-piperidinecarboxylate indicates that the starting ketone, N-Boc-4-piperidone, is being directly reduced to the corresponding alcohol. While reducing agents like sodium triacetoxyborohydride (STAB) are selective for the iminium ion, they can still reduce the ketone, especially under certain conditions.[3][6]

N-Boc-4-piperidone N-Boc-4-piperidone Reduced_Byproduct tert-Butyl 4-hydroxy- 1-piperidinecarboxylate N-Boc-4-piperidone->Reduced_Byproduct Direct Reduction Reducing_Agent Reducing Agent (e.g., STAB)

Caption: Direct reduction of the starting ketone to an alcohol byproduct.

Troubleshooting and Prevention:

ParameterRecommendation
Choice of Reducing Agent Sodium triacetoxyborohydride (STAB) is generally preferred over sodium borohydride (NaBH₄) for its higher selectivity for the iminium ion over the ketone.[3] If using NaBH₄, it is crucial to pre-form the imine before its addition.
Reaction pH Avoid strongly acidic conditions. While weak acidity promotes iminium ion formation, a lower pH can enhance the rate of ketone reduction.
Temperature Maintain a controlled, lower temperature during the addition of the reducing agent and throughout the reaction.
Water Content Ensure anhydrous reaction conditions. Water can affect the reactivity of the borohydride reagent.

Purification: The alcohol byproduct has a similar polarity to the desired product due to the presence of a hydroxyl group. Careful optimization of the solvent system for flash column chromatography is necessary for effective separation. A shallow gradient may be required.

Frequently Asked Question 3: My final product is contaminated with unreacted starting materials. How can I drive the reaction to completion and purify the product?

Answer: The presence of unreacted N-Boc-4-piperidone and 4-hydroxypiperidine is a common issue resulting from an incomplete reaction.

Strategies for Driving the Reaction to Completion:

  • Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Stoichiometry of the Reducing Agent: Use a sufficient excess of the reducing agent (typically 1.5-2.0 equivalents) to ensure complete reduction of the iminium ion.

  • Temperature: While lower temperatures can improve selectivity, a very low temperature might significantly slow down the reaction rate. A balance needs to be found, or the reaction time should be extended accordingly.

Purification Protocol:

  • Work-up: After the reaction is complete, quench any remaining reducing agent with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer with brine to remove water-soluble impurities, including excess 4-hydroxypiperidine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel. The non-polar N-Boc-4-piperidone will elute earlier than the more polar desired product and 4-hydroxypiperidine.

III. Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is designed to minimize the formation of the common byproducts discussed above.

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq)

  • 4-Hydroxypiperidine (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic amount, e.g., 0.1 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl 4-oxopiperidine-1-carboxylate and 4-hydroxypiperidine in anhydrous DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride in portions, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with an appropriate solvent system such as 0-10% methanol in dichloromethane).

IV. Summary of Potential Byproducts and Their Characteristics

ByproductStructureFormation MechanismKey Identification Marker (e.g., in Mass Spec)
Over-alkylation Product Tertiary AmineReaction of the desired product with another molecule of N-Boc-4-piperidoneHigher molecular weight peak corresponding to the addition of a second N-Boc-4-piperidyl moiety.
Reduced Ketone tert-Butyl 4-hydroxy-1-piperidinecarboxylateDirect reduction of N-Boc-4-piperidonePeak corresponding to the molecular weight of the alcohol.
Unreacted Ketone tert-Butyl 4-oxopiperidine-1-carboxylateIncomplete reactionPeak corresponding to the molecular weight of the starting ketone.
Unreacted Amine 4-HydroxypiperidineIncomplete reactionLower molecular weight, water-soluble.

V. Concluding Remarks

The successful synthesis of this compound with high purity hinges on a sound understanding of the reductive amination mechanism and the potential side reactions. By carefully controlling stoichiometry, reaction conditions, and employing a stepwise addition strategy, the formation of unwanted byproducts can be significantly minimized. Effective purification techniques, primarily flash column chromatography, are essential for isolating the target compound in high purity for subsequent applications in drug discovery and development.

References

  • Myers, A. G. (n.d.). Reductive Amination of Aldehydes and Ketones. Harvard University. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2013). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2013(2), 284-307.
  • Abdel-Magid, A. F. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. Retrieved from [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
  • Painter, G. F., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30554–30564.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • Reddit. (2023). Ways to reduce the bis amination during a reductive amination?. r/Chempros. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Purification of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate (CAS 367500-88-7). This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this valuable intermediate in high purity. The unique bifunctional nature of this molecule—possessing a polar hydroxyl group, a basic tertiary amine, and a lipophilic Boc-protecting group—often leads to purification difficulties. This guide provides in-depth troubleshooting, detailed protocols, and answers to frequently asked questions.

Understanding the Challenge

The primary difficulty in purifying this compound stems from its amphiphilic character and basicity. The tertiary amine strongly interacts with acidic silica gel, leading to significant peak tailing during column chromatography.[1][2] Its polarity makes it highly soluble in polar solvents like methanol, yet the bulky Boc group provides solubility in less polar organic solvents, complicating recrystallization efforts.

This guide will address these issues systematically, providing practical, field-proven solutions.

Diagram: Key Molecular Structures

Below are the structures of the target compound and its common precursors, which are often the primary impurities.

G cluster_target Target Compound cluster_impurities Common Impurities (Starting Materials) Target This compound MW: 284.39 g/mol SM1 1-Boc-4-piperidone MW: 199.25 g/mol SM2 4-Hydroxypiperidine MW: 101.15 g/mol

Caption: Target compound and common starting material impurities.

Part 1: Troubleshooting Purification Issues

This section is structured in a question-and-answer format to directly address common problems encountered during purification.

Column Chromatography Troubleshooting

Question 1: My compound is streaking severely (tailing) on my silica gel column, leading to poor separation and mixed fractions. What's happening and how do I fix it?

Answer: This is the most common problem and is caused by the strong acid-base interaction between the basic tertiary amine of your compound and the acidic silanol groups on the surface of the silica gel.[2] This interaction prevents a clean elution profile. Here are several effective strategies to mitigate this:

Strategy 1: Use a Basic Modifier in the Eluent

By adding a small amount of a competing base to your mobile phase, you can neutralize the acidic sites on the silica, allowing your compound to elute symmetrically.[1]

  • Triethylamine (TEA): Add 0.5-1% (v/v) triethylamine to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). TEA is volatile and can typically be removed under high vacuum.[3]

  • Ammonium Hydroxide (NH₄OH): For highly polar amines, a mixture like Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 90:9:1) can be very effective.[3][4]

Strategy 2: Use an Alternative Stationary Phase

If basic modifiers are insufficient or undesirable, changing the stationary phase is a powerful alternative.

  • Basic or Neutral Alumina: Alumina is an excellent choice for purifying basic compounds.[3] Basic alumina (pH ~10) is generally preferred for amines to prevent any interaction.

  • Amine-Functionalized Silica: This stationary phase has amino groups covalently bonded to the silica surface, which shields the target compound from acidic silanols and minimizes tailing.[1]

Question 2: My compound won't move off the baseline of the TLC plate, even in 20% Methanol/Dichloromethane. How can I get it to elute?

Answer: This indicates your compound is highly polar and strongly adsorbed to the stationary phase.

  • Increase Eluent Polarity Systematically: Gradually increase the percentage of methanol. A gradient elution during the column run will likely be necessary.

  • Incorporate a Basic Modifier: As described above, strong retention is often a result of the acid-base interaction. A mobile phase of 90:9:1 DCM:MeOH:NH₄OH is a very potent eluent for polar amines and should be tested.[3]

  • Consider Reversed-Phase Chromatography: In reversed-phase (e.g., C18 silica), polar compounds elute earlier. You can increase retention and improve separation of basic amines by adjusting the mobile phase pH to be two units above the amine's pKa, which ensures it is in its neutral, more hydrophobic form.[1] A typical mobile phase would be a gradient of Acetonitrile and Water with 0.1% TEA or Ammonium Hydroxide.

Diagram: Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting a purification strategy.

G Start Crude Product Analysis IsSolid Is the crude material a solid? Start->IsSolid IsOil Is the crude material an oil/amorphous solid? IsSolid->IsOil No Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes TLC_Check Analyze by TLC (e.g., 10% MeOH/DCM + 1% TEA) IsOil->TLC_Check Yes Streaking Severe Tailing/Streaking? TLC_Check->Streaking Column_Alumina Use Alumina Column Streaking->Column_Alumina Yes Column_Silica_Base Use Silica Column with Basic Modifier (TEA/NH4OH) Streaking->Column_Silica_Base No Pure Pure Product Recrystallize->Pure Column_Alumina->Pure Column_Silica_Base->Pure

Caption: Decision workflow for purification strategy.

Recrystallization & Isolation Troubleshooting

Question 3: I'm trying to recrystallize my product, but it keeps "oiling out." How can I get it to form crystals?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is common for compounds with lower melting points or when the solution is supersaturated too quickly.

  • Use a More Dilute Solution: Add more hot solvent to fully dissolve the oil, then allow it to cool much more slowly. A dewar with warm water can be used to slow the cooling rate.

  • Change the Solvent System: Experiment with different solvent pairs. A good system is one where the compound is soluble in one solvent ("solubilizing solvent") and insoluble in the other ("precipitating solvent"). Dissolve the compound in a minimum of the hot solubilizing solvent, then slowly add the precipitating solvent until the solution becomes cloudy (the cloud point). Add a drop or two of the solubilizing solvent to clarify, then cool slowly.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches provide a nucleation point for crystal growth.

  • Seed the Solution: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent SystemRationale & Comments
Silica Gel Chromatography 0-15% Methanol in Dichloromethane + 1% TriethylamineA standard system for moderately polar amines. TEA suppresses tailing.
5-20% Methanol in Ethyl Acetate + 1% TriethylamineA less chlorinated alternative. May require higher methanol content.
Dichloromethane:Methanol:NH₄OH (e.g., 95:4:1 to 85:14:1)Excellent for very polar amines that have low Rf values in other systems.
Alumina Chromatography 0-10% Methanol in DichloromethaneAlumina is basic, so a modifier is often not needed. Polarity of eluent may need adjustment.
Recrystallization Ethyl Acetate / HexanesA common and effective pair. Dissolve in hot EtOAc, add hexanes to cloud point.[5]
Acetone / HexanesSimilar to EtOAc/Hexanes, can be very effective.[5]
Isopropanol / WaterGood for polar compounds. Dissolve in hot isopropanol, add water.

Part 2: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel with Basic Modifier

This protocol is the first-line approach for purifying the title compound.

  • Prepare the Column: Dry pack a flash chromatography column with silica gel.

  • Prepare the Eluent: Prepare a suitable mobile phase, for example, 98:2 Dichloromethane:Methanol containing 1% (v/v) Triethylamine.

  • Adsorb the Sample: Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel (about 1-2 times the mass of your crude product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.

  • Load the Column: Carefully add the silica-adsorbed sample to the top of the column. Add a thin layer of sand on top to prevent disturbance.

  • Equilibrate and Elute: Equilibrate the column with your starting eluent (e.g., 100% Hexanes with 1% TEA) and then run the column, gradually increasing the polarity (e.g., increasing the percentage of 99:1 MeOH:TEA in DCM).

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC. Use a TLC stain such as potassium permanganate or ninhydrin to visualize the spots.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent and TEA under reduced pressure.

Protocol 2: Acid-Base Liquid-Liquid Extraction for Impurity Removal

This technique is useful for a preliminary cleanup to remove neutral or less basic impurities from the desired basic product.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic target compound will be protonated and move into the aqueous layer, while neutral impurities (like unreacted N-Boc-4-piperidone) remain in the organic layer.

  • Separate Layers: Separate the two layers. The organic layer containing neutral impurities can be discarded.

  • Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH solution) until the pH is >10. This deprotonates your product, making it soluble in organic solvents again.

  • Extraction: Extract the now-neutral product back into an organic solvent (e.g., DCM) by performing three separate extractions.

  • Drying and Concentration: Combine the organic extracts, dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I'll see after the synthesis? A1: The synthesis is a reductive amination.[6] The most common impurities are unreacted starting materials: 1-Boc-4-piperidone and 4-hydroxypiperidine . 1-Boc-4-piperidone is less polar and will elute earlier on a normal-phase column. 4-hydroxypiperidine is very polar and water-soluble; it can often be removed with an aqueous wash during workup.

Q2: Is the Boc (tert-butoxycarbonyl) group stable during purification? A2: The Boc group is generally stable to basic and nucleophilic conditions, making it robust for purification with eluents containing triethylamine or ammonium hydroxide.[7] However, it is highly sensitive to acid .[8][9] Avoid acidic conditions during workup and chromatography (unless you are using reversed-phase with a TFA modifier and intend to deprotect it). Standard silica gel is slightly acidic and can cause minor degradation over long exposure times, which is another reason to use a basic modifier.

Q3: My final product looks pure by TLC but the NMR shows broad signals. What is the issue? A3: Broad signals in the NMR spectrum of Boc-protected amines are often due to the presence of rotamers (rotational isomers) around the N-C(O) carbamate bond. This restricted rotation at room temperature leads to two distinct magnetic environments for the adjacent protons, causing signal broadening or duplication. Try acquiring the NMR spectrum at an elevated temperature (e.g., 50-80 °C). At higher temperatures, the rate of rotation increases, causing the signals to coalesce into sharper peaks.

Q4: How should I store the purified compound? A4: The compound should be stored in a well-sealed container in a cool, dry place, preferably refrigerated (2-8 °C), to prevent potential degradation over time.

References

Sources

Technical Support Center: tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate Protecting Group Migration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate. This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions regarding the common challenge of tert-butoxycarbonyl (Boc) protecting group migration. As a key intermediate in pharmaceutical synthesis, particularly for central nervous system agents, understanding and controlling the stability of this molecule is paramount for successful multi-step syntheses.[1]

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when working with this bifunctional molecule.

Q1: What exactly is Boc group migration in this compound?

A: Boc group migration refers to the intramolecular transfer of the tert-butoxycarbonyl (Boc) group from the piperidine nitrogen atom to the hydroxyl oxygen atom. This is a classic example of an N→O acyl transfer. The result is an isomeric compound, tert-butyl 1-(4-hydroxypiperidin-1-yl)-[1,4'-bipiperidine]-4-yl carbonate, where the Boc group is attached to the oxygen, forming a carbonate, and the piperidine nitrogen becomes a free secondary amine.

Q2: What are the primary experimental conditions that cause this migration?

A: The most significant driver for this migration is the presence of a strong base.[2] Bases such as sodium hydride (NaH), potassium tert-butoxide, or even strong aqueous hydroxides can deprotonate the hydroxyl group, forming a potent nucleophilic alkoxide. This alkoxide then readily attacks the electrophilic carbonyl carbon of the Boc group, initiating the intramolecular transfer.[2] While less common, thermal stress or specific acidic conditions could also potentially facilitate this rearrangement, though acidic conditions more typically lead to the complete removal (deprotection) of the Boc group.[3][4]

Q3: How can I quickly determine if Boc migration has occurred in my reaction?

A: The most reliable methods are Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: The starting material and the migrated product will have different polarities and thus different Rf values. The O-Boc product is typically less polar than the N-Boc starting material.[2]

  • NMR: You will observe distinct changes in the ¹H and ¹³C NMR spectra. Key indicators include the disappearance of the O-H proton signal and a significant downfield shift of the protons on the carbon bearing the oxygen, as it moves from an alcohol to a carbonate environment.

  • LC-MS: While the mass of the product will be identical to the starting material, the two isomers will likely have different retention times.[5][6] This is the most effective method for quantifying the extent of migration.

Q4: Is the N→O migration reversible?

A: Under typical synthetic conditions, this migration is generally considered irreversible. The carbonate formed in the O-Boc product is relatively stable. While it might be possible to devise conditions to favor the thermodynamically more stable N-Boc isomer, it is far more practical to prevent the migration from occurring in the first place.

Section 2: Troubleshooting Guide: "My Boc Group Has Migrated!"

Encountering an unexpected isomer can be a significant setback. This guide provides a logical workflow to confirm the issue, identify the root cause, and take corrective action.

Step 1: Confirm the Isomeric Structure

Before making significant changes to your protocol, it is crucial to confirm that migration is indeed the issue. Compare your analytical data to the expected signatures of both the starting material and the migrated product.

Analytical Technique This compound (Correct Isomer) Migrated O-Boc Product (Isomer)
TLC (Typical Phase) Lower Rf (More Polar)Higher Rf (Less Polar)[2]
¹H NMR - Signal for O-H proton present.- Protons on C4 of the hydroxyl-bearing piperidine are in a typical carbinol region (~3.5-4.0 ppm).- No O-H proton signal.- Protons on C4 of the carbonate-bearing piperidine are shifted downfield (>4.5 ppm).- Appearance of a new N-H signal for the now-free secondary amine.
¹³C NMR Carbonyl carbon signal around 155 ppm.Carbonyl carbon signal may shift slightly. Significant downfield shift of the C4 carbon (from ~65-70 ppm to ~75-80 ppm).
FTIR (cm⁻¹) C=O stretch for N-Boc carbamate (~1680-1700 cm⁻¹).C=O stretch for O-Boc carbonate (~1740-1760 cm⁻¹).
LC-MS Specific retention time. Mass [M+H]⁺ matches.Different retention time. Mass [M+H]⁺ is identical.[5]
Step 2: Identify the Root Cause

Use the following workflow to pinpoint the step in your synthesis that is inducing the migration.

Troubleshooting_Workflow start Migration Confirmed q1 Did your protocol use a base? start->q1 q1_yes What type of base? q1->q1_yes Yes q1_no Review Thermal/Acid Conditions q1->q1_no No base_strong Strong Base (NaH, KOtBu, LiHMDS, etc.) q1_yes->base_strong Strong base_moderate Moderate/Weak Base (K₂CO₃, Et₃N, DIPEA) q1_yes->base_moderate Moderate/Weak q2 Was the reaction heated (> 40°C) or run for > 24h? q1_no->q2 cause_strong_base HIGH PROBABILITY CAUSE: Strong base deprotonated the hydroxyl group, initiating migration. base_strong->cause_strong_base cause_moderate_base POSSIBLE CAUSE: Migration may occur if heated or run for extended periods. Review temperature and reaction time. base_moderate->cause_moderate_base q2_yes POSSIBLE CAUSE: Thermal conditions can provide the activation energy for migration, especially with moderate bases. q2->q2_yes Yes q2_no Review workup and purification steps. Was a strong base used during extraction? q2->q2_no No

Caption: Troubleshooting workflow to identify the cause of Boc migration.

Section 3: Mechanistic Deep Dive: The Base-Catalyzed N→O Acyl Transfer

Understanding the chemical mechanism is key to preventing this unwanted side reaction. The migration proceeds through a well-defined intramolecular pathway, particularly under basic conditions.[2]

  • Deprotonation: A sufficiently strong base removes the acidic proton from the hydroxyl group, creating a potent nucleophilic alkoxide intermediate.

  • Intramolecular Attack: The newly formed alkoxide attacks the electrophilic carbonyl carbon of the Boc group. This forms a five-membered ring-like tetrahedral intermediate.

  • Rearrangement: The tetrahedral intermediate collapses, breaking the C-N bond of the original carbamate. The electrons from the C-O bond reform the carbonyl, and the nitrogen atom is protonated upon workup, yielding the final O-Boc carbonate product and a free secondary amine.

Crossover experiments have demonstrated that this process is intramolecular, meaning the Boc group does not detach and reattach from another molecule.[2]

Migration_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 Start Alkoxide Start->Alkoxide  + Base (e.g., NaH) - H₂ / Base-H⁺ Intermediate Alkoxide->Intermediate Intramolecular Attack Product Intermediate->Product Collapse & Workup (H⁺)

Sources

Technical Support Center: Stereoselectivity in tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, chemists, and process development professionals engaged in the synthesis of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of stereoselectivity in this synthesis. Our goal is to equip you with the scientific rationale and practical methodologies to control the formation of diastereomers and achieve your desired product purity.

Introduction: The Stereochemical Challenge

The synthesis of this compound is most commonly achieved via a one-pot reductive amination between commercially available tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) and 4-hydroxypiperidine. This reaction proceeds through an iminium ion intermediate, which is then reduced. The stereochemical outcome is determined during the reduction of this intermediate, which can lead to the formation of two diastereomers, commonly referred to as the cis and trans isomers, depending on the relative orientation of the hydroxyl group and the newly formed C-N bond. Controlling the ratio of these diastereomers is a frequent challenge in this synthesis.

Troubleshooting Guide: Addressing Stereoselectivity Issues

This section is designed to help you troubleshoot common problems related to stereoselectivity in your synthesis.

Question 1: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the stereoselectivity?

Answer: A non-selective reaction is a common issue and typically points to the choice of reducing agent and reaction conditions. The stereochemical outcome is dictated by the facial selectivity of the hydride attack on the intermediate iminium ion.

  • Underlying Principle: The two faces of the iminium ion intermediate are diastereotopic. The steric hindrance posed by the axial and equatorial protons on the piperidine rings, as well as the conformation of the rings themselves, will influence the trajectory of the hydride attack. Less sterically demanding reducing agents may show little to no facial selectivity, resulting in a mixture of diastereomers.

  • Recommended Action:

    • Choice of Reducing Agent: The choice of reducing agent is the most critical factor. For reductive aminations, sodium triacetoxyborohydride (STAB) is often a good starting point as it is milder and can sometimes offer better selectivity than sodium borohydride.[1] If STAB is not providing the desired selectivity, consider more sterically hindered reducing agents, which may favor a specific approach to the iminium ion.

    • Temperature: Lowering the reaction temperature can enhance stereoselectivity by increasing the energy difference between the transition states leading to the two diastereomers. Try running the reaction at 0 °C or even -20 °C.

    • Solvent: The solvent can influence the conformation of the reactants and the transition state. Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.[1] Experimenting with different solvents of varying polarity might be beneficial.

Question 2: I am trying to isolate the desired diastereomer, but separation by column chromatography is proving difficult. What are my options?

Answer: The separation of diastereomers of the target molecule can be challenging due to their similar polarities.

  • Underlying Principle: Diastereomers have different physical properties, which should allow for their separation by chromatography. However, if the structural differences are minor, their retention factors (Rf) on silica gel can be very close.

  • Recommended Action:

    • Optimize Chromatography Conditions:

      • Solvent System: Experiment with a variety of solvent systems with different polarities and selectivities. A common mobile phase is a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate or isopropanol). Adding a small amount of a third solvent, such as methanol or triethylamine (if the compound is basic), can sometimes improve separation.

      • Column and Stationary Phase: Use a high-performance flash chromatography system with a high-resolution column. If silica gel is not effective, consider other stationary phases like alumina or reverse-phase C18 silica.

    • Recrystallization: If the product is crystalline, fractional crystallization can be a highly effective method for separating diastereomers.[2] Experiment with different solvent systems to find one in which one diastereomer is significantly less soluble than the other.

    • Supercritical Fluid Chromatography (SFC): Preparative SFC is often more successful than traditional HPLC for separating diastereomeric mixtures of drug-like compounds.[3]

Question 3: How can I confirm the stereochemistry of my final product?

Answer: Determining the relative stereochemistry of the diastereomers is crucial.

  • Underlying Principle: The spatial arrangement of atoms in diastereomers leads to distinct signals in NMR spectroscopy, particularly in terms of chemical shifts and coupling constants.

  • Recommended Action:

    • 1D and 2D NMR Spectroscopy:

      • ¹H NMR: The chemical shifts and coupling constants of the protons on the piperidine rings, especially the proton at C4, will differ between the two diastereomers. In one isomer, this proton will be axial, and in the other, it will be equatorial, leading to different coupling patterns with the adjacent methylene protons.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can be used to determine the through-space proximity of protons. For example, a NOESY experiment can reveal correlations between protons on the two different piperidine rings, helping to establish their relative orientation.

    • X-ray Crystallography: If you can obtain a single crystal of one of the diastereomers, X-ray crystallography will provide an unambiguous determination of its three-dimensional structure.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method is a one-pot reductive amination. This involves reacting tert-butyl 4-oxopiperidine-1-carboxylate with 4-hydroxypiperidine in the presence of a reducing agent.[4] A patent for this process describes the hydrogenation of a mixture of these two starting materials in a suitable solvent with a catalyst.[4]

Q2: What are the key starting materials for this synthesis?

The primary starting materials are:

  • tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone): This is a commercially available piperidone derivative where the nitrogen is protected by a tert-butyloxycarbonyl (Boc) group.[5]

  • 4-Hydroxypiperidine: This is also a commercially available starting material.

Q3: Are there alternative methods for synthesizing 4-hydroxypiperidine scaffolds?

Yes, several other methods exist for the synthesis of 4-hydroxypiperidines, which can be adapted for more complex structures. These include:

  • Aza-Prins Cyclization: This method can provide a highly diastereoselective route to cis-4-hydroxypiperidines.[6][7][8][9]

  • Reduction of 4-Piperidones: The direct reduction of a 4-piperidone is a common method. The stereochemical outcome is highly dependent on the reducing agent. Bulky reducing agents like L-Selectride typically yield the cis (axial) alcohol, while smaller reducing agents like sodium borohydride or catalytic hydrogenation tend to give the trans (equatorial) alcohol.

  • Epoxidation-Ring Opening: A stereoselective epoxidation of a 4-methylenepiperidine followed by ring-opening can also be employed to synthesize 4-hydroxypiperidines.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

  • Thin-Layer Chromatography (TLC): For rapid reaction monitoring to check for the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and any byproducts.

  • High-Performance Liquid Chromatography (HPLC): For determining the purity of the final product and quantifying the diastereomeric ratio. Both normal-phase and reverse-phase HPLC can be used, and method development is often required to achieve baseline separation of the diastereomers.[3][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and to determine the diastereomeric ratio by integrating the signals that are unique to each isomer.

Visualizing the Synthesis and Stereochemistry

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis N-Boc-4-piperidone N-Boc-4-piperidone Iminium Ion Formation Iminium Ion Formation N-Boc-4-piperidone->Iminium Ion Formation 4-Hydroxypiperidine 4-Hydroxypiperidine 4-Hydroxypiperidine->Iminium Ion Formation Solvent (e.g., DCM) Solvent (e.g., DCM) Solvent (e.g., DCM)->Iminium Ion Formation Reducing Agent (e.g., STAB) Reducing Agent (e.g., STAB) Reduction Reduction Reducing Agent (e.g., STAB)->Reduction Iminium Ion Formation->Reduction Aqueous Workup Aqueous Workup Reduction->Aqueous Workup Chromatography/Recrystallization Chromatography/Recrystallization Aqueous Workup->Chromatography/Recrystallization Diastereomeric Mixture Diastereomeric Mixture Chromatography/Recrystallization->Diastereomeric Mixture NMR, HPLC, LC-MS NMR, HPLC, LC-MS Diastereomeric Mixture->NMR, HPLC, LC-MS G cluster_0 Iminium_Ion Iminium Ion Intermediate Axial_Attack Axial Attack Iminium_Ion->Axial_Attack Equatorial_Attack Equatorial Attack Iminium_Ion->Equatorial_Attack Product_1 Diastereomer 1 (e.g., trans) Axial_Attack->Product_1 Product_2 Diastereomer 2 (e.g., cis) Equatorial_Attack->Product_2

Caption: Formation of diastereomers via different hydride attack trajectories on the iminium ion intermediate.

References

  • Le Roch, M., Gouault, N., Renault, J., Argouarch, G., Roisnel, T., Banik, S., Reddy, B. V. S., & Lalli, C. (2025). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 23(7), 1644-1652.
  • BenchChem. (n.d.). Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.
  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. (2025). RSC Publishing.
  • Le Roch, M., et al. (2025). 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization.
  • Le Roch, M., et al. (2025).
  • Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)
  • Le Roch, M., et al. (2025).
  • Process for preparing 4-(hydroxy)-[1 4']bipiperidinyl-l'carboxylic acid tert-butyl ester. (2004).
  • Gassama, A., & Diatta, A. (2015).
  • How can we separate diastereomers of larger organic moiety? (2024).
  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • Separation of diastereomers by extractive distillation. (1989).
  • Wang, M., & Wang, W. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • BenchChem. (n.d.). Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline.
  • Synthesis method of N-boc-4-hydroxypiperidine. (2015).
  • Rao, A. U., et al. (2009). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. PubMed.
  • Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2021). MDPI.
  • Ebinger, K., & Weller, H. N. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. PubMed.
  • How to separate a mixture of two diastereomers? (2024).
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Andreana, P. R., Liu, C. C., & Schreiber, S. L. (2004). Stereochemical Control of the Passerini Reaction. Broad Institute.
  • Kennedy, A., Nelson, A., & Perry, A. (2005).

Sources

tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate reaction with Grignard reagents troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The addition of Grignard reagents to ketone moieties is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds to produce tertiary alcohols.[1][2][3] In the realm of drug development, this reaction is frequently employed to elaborate complex molecular scaffolds, such as the N-Boc protected bipiperidine system. Piperidine derivatives are among the most significant synthetic fragments in pharmaceuticals, making mastery of their synthesis critical.[4]

However, the potent basicity and nucleophilicity of Grignard reagents, combined with the sensitive nature of substrates like tert-Butyl 4-oxo-[1,4'-bipiperidine]-1'-carboxylate, present numerous challenges.[5][6] This guide serves as a technical resource for researchers, scientists, and drug development professionals to navigate and troubleshoot these complexities. We will address common experimental failures, provide validated protocols, and explain the mechanistic rationale behind our recommendations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the principal reaction occurring between tert-Butyl 4-oxo-[1,4'-bipiperidine]-1'-carboxylate and a Grignard reagent?

The reaction is a nucleophilic addition. The carbanionic carbon of the Grignard reagent (R-MgX) attacks the electrophilic carbonyl carbon of the piperidinone ring. This forms a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final tertiary alcohol product.[6]

G sub tert-Butyl 4-oxo- [1,4'-bipiperidine]-1'-carboxylate reagent + R-MgX (Grignard Reagent) (Anhydrous Ether or THF) sub->reagent inter Magnesium Alkoxide Intermediate reagent->inter workup + H₃O⁺ (Aqueous Workup) inter->workup prod tert-Butyl 4-hydroxy-4-R- [1,4'-bipiperidine]-1'-carboxylate workup->prod

Caption: General Grignard reaction scheme.

Q2: Why are strictly anhydrous (dry) conditions essential?

Grignard reagents are exceptionally strong bases.[7] They will react preferentially and rapidly with any source of acidic protons, including water, alcohols, or even trace atmospheric moisture.[5][8] This acid-base reaction is much faster than the desired C-C bond formation.[6] If water is present, it will quench the Grignard reagent, converting it to an inert alkane and halting the synthesis.[6] Therefore, all glassware must be rigorously flame- or oven-dried, and all solvents and reagents must be certified anhydrous.[6][9]

Q3: Is the N-Boc (tert-Butoxycarbonyl) protecting group stable during this reaction?

Yes, the N-Boc group is generally stable under the basic and nucleophilic conditions of the Grignard reaction itself.[10] The Boc group is an amide-like carbamate, which is not electrophilic enough to react with the Grignard reagent. Its primary function here is to protect the basic piperidine nitrogen from reacting with the Grignard reagent.[11] However, the Boc group is highly sensitive to acid.[12] Care must be taken during the aqueous workup step; using a mild acid like saturated aqueous ammonium chloride (NH₄Cl) is recommended over strong acids like HCl or H₂SO₄ to prevent premature deprotection.

Q4: What are the recommended solvents?

Anhydrous ethereal solvents are required. The most common choices are diethyl ether and tetrahydrofuran (THF). The oxygen atoms in these solvents coordinate with the magnesium center of the Grignard reagent, stabilizing it in solution.[5] For many Grignard reagent preparations, THF is often superior due to its higher solvating capability, which can facilitate reagent formation and reaction.[9]

Q5: How can I confirm my Grignard reagent has formed and determine its concentration?

Visual confirmation of Grignard formation includes the disappearance of magnesium turnings and often a change in the solution's color to cloudy gray or brown. However, this is not quantitative. The concentration of the Grignard reagent must be determined by titration before use to ensure accurate stoichiometry in the subsequent reaction.[13] A common method involves titrating a sample of the Grignard solution with a standardized solution of sec-butanol in xylene using 1,10-phenanthroline as an indicator until the color disappears.

Section 2: Troubleshooting Common Problems

Low yields, failed reactions, and unexpected byproducts are common frustrations. The following guide addresses the most frequent issues.

Troubleshooting start Reaction Analysis: Low or No Product Yield q1 Is starting ketone consumed (TLC/LCMS)? start->q1 q3 Was the reaction performed under strict anhydrous conditions? q1->q3 No q5 Is the primary product the starting ketone? q1->q5 Yes q2 Was Grignard reagent titrated before use? q2->q1 Yes sol2 Issue: Stoichiometry Error. Solution: Always titrate the Grignard reagent. Use 1.2-1.5 equivalents for the reaction. q2->sol2 No q4 Was magnesium activated (e.g., with I₂)? q3->q4 Yes q4->q2 Yes sol1 Issue: Inactive Grignard Reagent. Solution: Ensure rigorous drying of all components. Activate Mg with iodine or 1,2-dibromoethane. Titrate reagent. q4->sol1 No q6 Are there byproducts? (e.g., secondary alcohol, Wurtz coupling product) q5->q6 No sol3 Issue: Enolization is occurring. Solution: Use a less bulky Grignard. Add reagent at a lower temperature (-78 °C). Consider additives like CeCl₃. q5->sol3 Yes sol4 Issue: Side reactions are dominant. Solution: For reduction, use a Grignard without β-hydrides. For Wurtz coupling, optimize Grignard formation (slow halide addition). q6->sol4 Yes

Caption: Troubleshooting workflow for failed Grignard reactions.

Problem 1: Reaction Fails to Initiate or Low Conversion of Starting Material

Symptom: Analysis by TLC or LC-MS shows a significant amount of unreacted starting ketone after the reaction and workup.

  • Possible Cause A: Inactive/Decomposed Grignard Reagent. This is the most common cause. The reagent may not have formed correctly or was quenched by moisture or air.[6]

    • Solution: Ensure every piece of glassware is flame-dried under vacuum or oven-dried at >120 °C for several hours and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Activate the magnesium turnings before use by stirring with a crystal of iodine or a small amount of 1,2-dibromoethane until the color fades.[9]

  • Possible Cause B: Inaccurate Stoichiometry. If the Grignard reagent concentration is lower than assumed, you may be adding a substoichiometric amount.

    • Solution: Always titrate your freshly prepared Grignard reagent before use to determine its exact molarity.[13] Use 1.2 to 1.5 equivalents of the Grignard reagent relative to the ketone to ensure the reaction goes to completion.

Problem 2: High Recovery of Starting Ketone Despite Reagent Addition

Symptom: The Grignard reagent was confirmed to be active and added in the correct stoichiometry, yet the starting ketone is largely recovered after workup.

  • Possible Cause: Enolization. The Grignard reagent can act as a base instead of a nucleophile, abstracting an acidic alpha-proton from the ketone to form a magnesium enolate.[1][6] This is more common with sterically hindered ketones or bulky Grignard reagents (e.g., tert-butylmagnesium chloride). The enolate remains unreactive until the acidic workup, which simply protonates it back to the starting ketone.

    • Solution 1: Temperature Control. Lower the reaction temperature. Add the Grignard reagent slowly to a solution of the ketone at -78 °C (dry ice/acetone bath) to favor the nucleophilic addition pathway, which generally has a lower activation energy than deprotonation.

    • Solution 2: Change Reagent. If possible, switch to a less sterically hindered Grignard reagent.

    • Solution 3: Use Additives. The addition of cerium(III) chloride (CeCl₃) can mitigate this issue. Pre-complexing the Grignard reagent with anhydrous CeCl₃ generates an organocerium species (a "Cerium-Grignard"), which is significantly less basic but remains highly nucleophilic, thus suppressing enolization.

Problem 3: Formation of Significant Byproducts

Symptom: The desired product is formed, but it is contaminated with significant impurities that are difficult to separate.

  • Possible Cause A: Reduction. If the Grignard reagent has a hydrogen atom on its β-carbon (e.g., ethyl- or isobutylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a six-membered ring transition state (Meerwein-Ponndorf-Verley-type reduction).[1]

    • Solution: If the desired "R" group allows, use a Grignard reagent that lacks β-hydrogens, such as methyl-, phenyl-, or neopentylmagnesium bromide.

  • Possible Cause B: Wurtz Coupling. During the formation of the Grignard reagent, a molecule of already-formed reagent can react with a molecule of the starting organic halide (R-X), resulting in a symmetrical R-R dimer.[14][15] This not only consumes the reagent but also introduces a difficult-to-remove nonpolar impurity.

    • Solution: Optimize the Grignard reagent formation. Add the organic halide slowly to the suspension of magnesium to maintain a low concentration of R-X, minimizing the rate of the Wurtz side reaction.[14]

  • Possible Cause C: Boc Group Cleavage. If the final product analysis shows the presence of the desired tertiary alcohol but without the Boc group, the workup was too acidic.

    • Solution: Use a milder quenching agent. Instead of strong acids, quench the reaction by slowly adding it to a stirred, cooled (0 °C) saturated aqueous solution of ammonium chloride (NH₄Cl).

Section 3: Validated Experimental Protocols

Protocol 1: Preparation and Titration of Grignard Reagent (Example: Phenylmagnesium Bromide)
  • Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.

  • Magnesium Activation: To the flask, add magnesium turnings (1.5 eq.). Add one small crystal of iodine. Gently warm the flask with a heat gun until the purple iodine vapor sublimes and coats the magnesium. Continue until the color fades.

  • Formation: Add anhydrous diethyl ether or THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of bromobenzene (1.0 eq.) in anhydrous ether/THF.

  • Initiation: Add a small portion (~5-10%) of the bromobenzene solution to the stirred magnesium suspension. The reaction should initiate, evidenced by gentle refluxing and the solution turning cloudy. If it doesn't start, gentle warming may be required.

  • Addition: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all magnesium has reacted. Cool the resulting dark grey/brown solution to room temperature.

  • Titration: Withdraw a 1.0 mL aliquot via syringe and add it to a flask containing 10 mL of anhydrous THF and 1-2 drops of a 1,10-phenanthroline solution. Titrate with a standardized solution of sec-butanol in xylene until the deep red color just disappears. Calculate the molarity.

Protocol 2: Grignard Addition to tert-Butyl 4-oxo-[1,4'-bipiperidine]-1'-carboxylate
  • Setup: In a separate flame-dried, inert-atmosphere flask, dissolve tert-Butyl 4-oxo-[1,4'-bipiperidine]-1'-carboxylate (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add the titrated Grignard reagent (1.2 eq.) dropwise via syringe to the stirred ketone solution over 20-30 minutes. Maintain the temperature at -78 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding it dropwise to a separate flask containing a vigorously stirred, saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

Section 4: Mechanistic Insights

Understanding the competing reaction pathways is key to troubleshooting. The Grignard reagent can follow three primary paths when reacting with a ketone.

G Ketone Starting Ketone (R'₂C=O) Grignard + R-MgX Ketone->Grignard Addition Desired Nucleophilic Addition Grignard->Addition Enolization Enolization (Side Reaction) Grignard->Enolization  Bulky Grignard or Hindered Ketone Reduction Reduction (Side Reaction) Grignard->Reduction  Grignard with β-Hydrides Alkoxide Alkoxide Intermediate (R'₂R-C-O⁻MgX⁺) Addition->Alkoxide Enolate Enolate Intermediate (R'C(-)=CR'O⁻MgX⁺) Enolization->Enolate Secondary_Alkoxide Secondary Alkoxide (R'₂CH-O⁻MgX⁺) Reduction->Secondary_Alkoxide Product Tertiary Alcohol Product Alkoxide->Product SM_Recovered Starting Ketone Recovered Enolate->SM_Recovered Reduction_Product Secondary Alcohol Product Secondary_Alkoxide->Reduction_Product

Caption: Competing mechanistic pathways in Grignard reactions with ketones.

  • Nucleophilic Addition (Desired): The carbanion of the Grignard reagent attacks the carbonyl carbon, breaking the C=O π-bond and forming a new C-C σ-bond. This pathway is favored by less sterically hindered reactants and lower temperatures.[1]

  • Enolization (Side Reaction): The Grignard reagent acts as a base, removing a proton from the α-carbon. This is favored by sterically bulky reagents and substrates, as the α-proton is often more accessible than the hindered carbonyl carbon.[1][6]

  • Reduction (Side Reaction): If the Grignard reagent possesses β-hydrogens, a six-membered cyclic transition state can form, allowing for hydride transfer from the Grignard to the carbonyl carbon. This results in a secondary alcohol and an alkene byproduct derived from the Grignard reagent.[1]

By carefully controlling reaction parameters such as temperature, stoichiometry, and reagent choice, researchers can steer the reaction toward the desired nucleophilic addition pathway, maximizing the yield and purity of the target tertiary alcohol.

References

  • Green Chemistry: Principles and Case Studies. (2019). Books Gateway.
  • Chemguide. (n.d.). An Introduction to Grignard Reagents.
  • ResearchGate. (2025). Preparation of Optically Enriched Tertiary Alcohols from Grignard Reagents.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • AIChE. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry.
  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to ketones to give tertiary alcohols.
  • BYJU'S. (n.d.). Grignard Reagent.
  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents.
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
  • Wikipedia. (n.d.). Protecting group.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
  • RSC Publishing. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (n.d.). ResearchGate.
  • Reddit. (2020). Troubleshooting my grignard reactions.
  • Benchchem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • ResearchGate. (n.d.). Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal.
  • PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

Sources

Technical Support Center: Mitsunobu Reaction of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Mitsunobu reaction, specifically focusing on the substrate tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and minimize side reactions.

Introduction

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide array of functional groups with a characteristic inversion of stereochemistry.[1][2] The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1] While powerful, the reaction is not without its subtleties, particularly when dealing with complex substrates like this compound. The steric bulk and the presence of a second basic nitrogen atom in this molecule introduce specific challenges that can lead to undesired side reactions. This guide provides in-depth, field-proven insights to help you achieve your desired synthetic outcome.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of an elimination byproduct. What is causing this and how can I prevent it?

A1: Elimination is a common side reaction in Mitsunobu reactions, especially with sterically hindered secondary alcohols. The formation of the oxyphosphonium intermediate makes the adjacent protons more acidic, and if the nucleophile is too basic or sterically hindered to effectively perform the S\N2 displacement, it can instead act as a base, leading to elimination.

  • Causality: The bulky bipiperidine structure increases steric hindrance around the secondary alcohol, slowing down the desired S\N2 substitution and giving the competing E2 elimination pathway more time to occur.

  • Troubleshooting:

    • Choice of Nucleophile: Use a less basic and more nucleophilic acid. For example, using p-nitrobenzoic acid instead of benzoic acid can increase the rate of the S\N2 reaction due to the higher acidity of the nucleophile.[3]

    • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can favor the substitution pathway. Avoid heating the reaction mixture unless necessary.

    • Solvent: Less polar solvents can sometimes suppress elimination. Consider switching from THF to toluene or dichloromethane.

Q2: My reaction is sluggish and I'm recovering a lot of starting material. What are the likely causes?

A2: Incomplete conversion is often due to steric hindrance, insufficiently reactive reagents, or moisture in the reaction.

  • Causality: The steric bulk of the this compound can make it difficult for the bulky phosphine-azodicarboxylate adduct to form the oxyphosphonium intermediate.

  • Troubleshooting:

    • Reagent Stoichiometry: Increasing the equivalents of PPh₃ and DIAD/DEAD (e.g., to 1.5-2.0 equivalents) can help drive the reaction to completion.

    • Order of Addition: Pre-forming the betaine by adding the azodicarboxylate to the PPh₃ solution before adding the alcohol and nucleophile can sometimes improve yields.[1]

    • Dry Conditions: Ensure all reagents and solvents are strictly anhydrous. Water can hydrolyze the intermediates and consume the reagents.

    • Sonication: For sterically hindered substrates, using sonication at high concentrations has been shown to dramatically increase reaction rates.

Q3: I've isolated a product with a higher molecular weight than expected. Could intramolecular cyclization be occurring?

A3: While less common for this specific substrate if an external nucleophile is used, intramolecular reactions are a known pathway in Mitsunobu chemistry, especially with diols or amino alcohols.[4][5] In the case of this compound, the second piperidine nitrogen, although a tertiary amine, could potentially participate in side reactions, though this is less likely due to its lower nucleophilicity compared to the intended nucleophile. A more plausible, though still unlikely, intramolecular reaction could involve the formation of a bridged ether if a diol precursor was used. If you suspect an unexpected cyclization, detailed structural elucidation (NMR, MS) is crucial.

Q4: How can I minimize the formation of the reduced azodicarboxylate (hydrazine) adduct with my alcohol?

A4: This side reaction occurs when the activated alcohol is attacked by the reduced azodicarboxylate instead of the intended nucleophile.[1] This is more common with weakly acidic nucleophiles (pKa > 11).[6]

  • Causality: If the nucleophile is not acidic enough, it won't be readily deprotonated by the betaine intermediate. This leaves the oxyphosphonium intermediate susceptible to attack by other species in the reaction mixture.

  • Troubleshooting:

    • Use a More Acidic Nucleophile: As mentioned, stronger acids are better nucleophiles in the Mitsunobu reaction.

    • Alternative Azodicarboxylates: Using 1,1'-(azodicarbonyl)dipiperidine (ADDP) can be beneficial for less acidic nucleophiles as its corresponding betaine is more basic.[6]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low Yield of Desired Product 1. Incomplete reaction due to steric hindrance. 2. Moisture in the reaction. 3. Suboptimal reagent stoichiometry.1. Increase equivalents of PPh₃ and DIAD/DEAD. 2. Use anhydrous solvents and reagents. 3. Consider pre-forming the betaine. 4. Try sonication at high concentration.
Formation of Elimination Product 1. Nucleophile is too basic or sterically hindered. 2. High reaction temperature.1. Use a more acidic, less hindered nucleophile. 2. Maintain low reaction temperatures (0 °C to RT). 3. Use a less polar solvent.
Difficult Purification 1. Co-elution of product with triphenylphosphine oxide (TPPO). 2. Presence of hydrazine byproducts.1. To remove TPPO, precipitate from a non-polar solvent like diethyl ether or hexanes, or use polymer-supported PPh₃. 2. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove basic hydrazine byproducts.
No Reaction 1. Alcohol is too sterically hindered. 2. Nucleophile is not acidic enough (pKa > 13).1. Consider alternative coupling methods (e.g., formation of a mesylate/tosylate followed by S\N2). 2. Use a more acidic nucleophile or a stronger activating agent like ADDP.

Reaction Mechanisms and Side Reactions

Desired S\N2 Pathway

G cluster_0 Activation cluster_1 Substitution PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DIAD DIAD DIAD Oxyphosphonium Oxyphosphonium Salt [R-OPPh₃]⁺ Betaine->Oxyphosphonium + R-OH - DIAD-H₂ Nucleophile Nu⁻ Betaine->Nucleophile Deprotonation Alcohol R-OH (Substrate) Product Product (Inverted) R-Nu Oxyphosphonium->Product + Nu⁻ TPPO TPPO Oxyphosphonium->TPPO + Nu⁻ Nucleophile_H Nu-H Nucleophile_H->Nucleophile G Oxyphosphonium Oxyphosphonium Salt [R-CH(β)-CH(α)-OPPh₃]⁺ Alkene Elimination Product R-C=C Oxyphosphonium->Alkene β-proton abstraction TPPO TPPO Oxyphosphonium->TPPO Nucleophile_Base Nucleophile (as Base) Nucleophile_Base->Alkene Nucleophile_H Nu-H Nucleophile_Base->Nucleophile_H

Caption: The competing E2 elimination pathway.

Experimental Protocol: Mitsunobu Reaction with p-Nitrobenzoic Acid

This protocol is a starting point and may require optimization based on your specific nucleophile and experimental setup.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • p-Nitrobenzoic acid

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation: Under an inert atmosphere, add this compound (1.0 eq), p-nitrobenzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous THF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled, stirring solution. A color change (typically to a yellow or orange hue) and the formation of a precipitate (triphenylphosphine oxide) may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • To the residue, add diethyl ether to precipitate the triphenylphosphine oxide. Filter the mixture, washing the solid with cold diethyl ether.

    • Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate (to remove excess p-nitrobenzoic acid), followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired ester.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Wikipedia contributors. (2024, November 26). Mitsunobu reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • Tsunoda, T., Kaku, H., Sonoda, Y., Hishida, H., Taniguchi, Y., Kubo, A., Hamaguchi, T., Horikawa, M., Inai, M., & Kitamura, K. (2019). Piperidine and Azetidine Formation by Direct Cyclization of Diols with N-Nonsubstituted Sulfonamide under the Mitsunobu Conditions Utilizing (Cyanomethylene)tributylphosphorane (CMBP) and Its Application to the Synthesis of Lupinine. HETEROCYCLES, 99(1), 309. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved January 12, 2026, from [Link]

  • Amjad, M., & D’Souza, D. M. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 25(24), 5966. [Link]

  • Parquette, J. R., & Svejstrup, T. D. (2015). Intramolecular monomer-on-monomer (MoM) mitsunobu cyclization for the synthesis of benzofused thiadiazepine-dioxides. Beilstein Journal of Organic Chemistry, 11, 2689–2696. [Link]

  • Myers, A. G. (2022). Mitsunobu Reaction. In Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Kaku, H., et al. (2019). Piperidine and Azetidine Formation by Direct Cyclization of Diols with N-Nonsubstituted Sulfonamide under The Mitsunobu Conditions Utilizing (Cyanomethylene)Tributylphosphorane (Cmbp) and Its Application to The Synthesis of Lupinine. ResearchGate. [Link]

  • ResearchGate. (2018). Any methods to achieve selectivity between Mitsunobu displacement and Mitsunobu etherfication?. [Link]

  • Semantic Scholar. (2019). Piperidine and Azetidine Formation by Direct Cyclization of Diols with N-Nonsubstituted Sulfonamide under the Mitsunobu Conditions Utilizing (Cyanomethylene)tributylphosphorane (CMBP) and Its Application to the Synthesis of Lupinine. [Link]

  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. (2022). MDPI. [Link]

Sources

Technical Support Center: Stability of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate Protecting Group Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for professionals engaged in the synthesis and manipulation of complex piperidine scaffolds. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and cleavage of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate under acidic conditions. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to navigate the nuances of this critical synthetic step with confidence and precision.

Introduction: The Role and Lability of the Boc Group in Complex Piperidines

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of amine functionalities.[1][2] Its widespread use stems from its general stability to a range of reaction conditions and, most importantly, its facile and clean removal under acidic conditions.[3][4] In the context of a complex molecule such as this compound, the Boc group serves to mask the nucleophilicity and basicity of the piperidine nitrogen, allowing for selective transformations on other parts of the molecule.

The acidic cleavage of the Boc group proceeds through a well-established mechanism initiated by protonation of the carbamate's carbonyl oxygen. This is followed by the loss of a stable tert-butyl cation and carbon dioxide, liberating the free amine.[4] While this process is generally efficient, the specific substrate, particularly one with the steric bulk and potential for multiple protonation sites like a bipiperidine derivative, can present unique challenges.

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered by researchers working with this compound.

Q1: What are the standard acidic conditions for deprotecting the Boc group from this specific bipiperidine derivative?

A1: The most commonly employed and effective methods for the deprotection of N-Boc piperidine derivatives are treatment with either trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or methanol.[3][5] For this compound, a solution of 4M HCl in dioxane is a robust choice, often leading to the precipitation of the corresponding hydrochloride salt, which can simplify isolation.[6]

Q2: How does the bipiperidine structure influence the stability of the Boc group compared to a simpler N-Boc-4-hydroxypiperidine?

A2: While the fundamental mechanism of acid-catalyzed cleavage remains the same, the bipiperidine structure can introduce subtle steric and electronic effects. The presence of the second piperidine ring increases the overall size of the molecule, which could potentially hinder the approach of the acid to the Boc group, although this effect is generally minimal. More significantly, the second nitrogen atom can be protonated under strongly acidic conditions, which may influence the overall reaction kinetics. However, for practical purposes, the deprotection conditions are very similar to those used for simpler N-Boc piperidines.

Q3: Can the 4-hydroxy group interfere with the deprotection reaction?

A3: The hydroxyl group at the 4-position is generally stable under the acidic conditions required for Boc deprotection and does not typically interfere with the reaction. In fact, this hydroxyl group is often a key handle for further synthetic transformations after the deprotection of the nitrogen.

Q4: I am observing incomplete deprotection. What are the likely causes and how can I resolve this?

A4: Incomplete deprotection is a common issue and can stem from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of causes and solutions.

Q5: What are the common side reactions to be aware of during the acidic deprotection of this compound?

A5: The primary side reaction of concern is the alkylation of nucleophilic sites by the tert-butyl cation generated during the deprotection.[1] While the bipiperidine core itself is not highly susceptible, any other nucleophilic functional groups in the molecule could be at risk. The use of scavengers can mitigate this. For a more detailed discussion of potential side reactions, see the troubleshooting section.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the acidic deprotection of this compound.

Symptom Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection (Starting material remains after expected reaction time, as observed by TLC or LC-MS)1. Insufficient Acid Strength or Concentration: The acidic conditions are not potent enough to fully drive the reaction to completion.[7] 2. Inadequate Reaction Time: The reaction has not been allowed to proceed for a sufficient duration. 3. Low Temperature: The reaction is being run at a temperature that is too low, resulting in slow kinetics.1. Increase Acid Concentration: If using TFA/DCM, increase the concentration of TFA (e.g., from 20% to 50%).[7] 2. Extend Reaction Time: Continue to monitor the reaction by TLC or LC-MS and allow it to stir for a longer period.[7] 3. Increase Temperature: Allow the reaction to warm to room temperature if it is being run at 0°C.
Formation of Side Products (Observed as extra spots on TLC or unexpected masses in LC-MS)1. tert-Butylation: The generated tert-butyl cation can alkylate the starting material, product, or solvent.[8] 2. Degradation of Other Acid-Sensitive Groups: If your molecule contains other acid-labile functionalities, they may be cleaved under the deprotection conditions.[5]1. Use Scavengers: Add a scavenger such as triethylsilane (TES), triisopropylsilane (TIS), or anisole to the reaction mixture to trap the tert-butyl cation.[7] 2. Use Milder Conditions: Consider using a milder acid system, such as 4M HCl in dioxane, which is often more selective.[7]
Difficulty in Product Isolation (e.g., oily product, difficulty in precipitating the salt)1. Formation of Stable Salts: The trifluoroacetate salt of the deprotected amine can sometimes be difficult to handle.[5] 2. Residual Acid: Lingering acid in the product can make it difficult to handle and can interfere with subsequent reactions.1. Switch to HCl: Use 4M HCl in dioxane, which often yields a crystalline hydrochloride salt that is easier to isolate by filtration.[6] 2. Azeotropic Removal of Acid: After concentrating the reaction mixture, co-evaporate with a solvent like toluene to help remove residual TFA.[7]

Experimental Protocols

Protocol 1: Deprotection using HCl in Dioxane

This is a robust and widely used method for the deprotection of N-Boc piperidines, often yielding a crystalline hydrochloride salt.[6]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the this compound in a minimal amount of 1,4-dioxane in a round-bottom flask.

  • To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, the hydrochloride salt of the deprotected product may precipitate. If so, add anhydrous diethyl ether to ensure complete precipitation.

  • Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield 4-hydroxy-[1,4'-bipiperidine] dihydrochloride.

Protocol 2: Deprotection using TFA in DCM

This method is also highly effective, though the resulting TFA salt may require a basic work-up to yield the free amine.[3]

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the this compound in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (typically 20-50% v/v) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[9]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • For a basic work-up, dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine, 4-hydroxy-[1,4'-bipiperidine].

Visualization of Key Concepts

Boc_Deprotection_Mechanism cluster_0 Acid-Catalyzed Boc Deprotection Boc_Amine N-Boc-Bipiperidine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tert-Butyl Cation Tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->Tert_Butyl_Cation Free_Amine Deprotected Bipiperidine Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Troubleshooting_Workflow Start Deprotection Reaction Monitor Monitor by TLC/LC-MS Start->Monitor Complete Reaction Complete? Monitor->Complete Side_Products Side Products Observed Monitor->Side_Products Side Products? Workup Work-up and Isolation Complete->Workup Yes Incomplete Incomplete Reaction Complete->Incomplete No Adjust_Conditions Adjust Conditions: - Increase Acid Conc. - Extend Time - Increase Temp. Incomplete->Adjust_Conditions Add_Scavenger Add Scavenger (e.g., TES) Side_Products->Add_Scavenger Adjust_Conditions->Monitor Add_Scavenger->Monitor

Caption: Troubleshooting Workflow for Boc Deprotection.

References

  • BenchChem. (2025).
  • BenchChem. (2025). monitoring Boc deprotection progress using TLC or LC-MS. BenchChem.
  • BenchChem. (2025). A Researcher's Guide to Validating Boc Group Removal: A Comparative Analysis of LC-MS, TLC, and NMR Spectroscopy. BenchChem.
  • BenchChem. (2025).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Humphrey, J. M. (n.d.). Remarkable rate enhancement of acidic Boc cleavage by HFIP: Applications to acid sensitive substrates, related acidic deprotections, and parallel medicinal chemistry. American Chemical Society.
  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Wiley Online Library. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting incomplete Boc deprotection of aminopiperidines. BenchChem.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, October 25). Advancing sustainable peptide synthesis. Green Chemistry.
  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • WordPress. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). shows the cleavage conditions for the Boc group. Retrieved from [Link]

  • PubMed. (1993, June). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • ResearchGate. (n.d.). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Retrieved from [Link]

  • BenchChem. (2025). Boc-guanidine deprotection side reactions and how to avoid them. BenchChem.

Sources

Validation & Comparative

HPLC analysis of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate purity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Purity Analysis of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a key heterocyclic building block used in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a protected amine and a free hydroxyl group, allows for selective chemical modifications, making it a valuable intermediate in multi-step syntheses.[1] As with any component destined for pharmaceutical use, ensuring its purity is not merely a matter of quality control but a fundamental requirement for the safety and efficacy of the final drug product. Regulatory bodies mandate rigorous impurity profiling to identify and quantify any substances that may be introduced during synthesis or degradation.[2]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of analytical methodologies for assessing the purity of this compound. We will explore the nuances of the gold-standard High-Performance Liquid Chromatography (HPLC) method and compare its performance against orthogonal techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

The Primary Workhorse: Reversed-Phase HPLC (RP-HPLC)

For the analysis of non-volatile or thermally unstable compounds like our target molecule, HPLC is the undisputed analytical cornerstone.[3] Its widespread adoption is due to its high sensitivity, reproducibility, and cost-effective separation capabilities.[2] The most common mode for pharmaceutical analysis is Reversed-Phase HPLC, where the separation is based on the analyte's partitioning between a polar mobile phase and a non-polar stationary phase (typically alkyl-silane bonded silica, such as C18).

Causality Behind Method Design

The development of a robust HPLC method is a scientific discipline grounded in understanding the physicochemical properties of the analyte.

  • Column Selection: A C18 column is the logical starting point for a molecule like this compound. The bipiperidine core and the tert-butyl group provide sufficient hydrophobicity to interact with the C18 stationary phase, allowing for effective retention and separation from more polar or less retained impurities.[4][5]

  • Mobile Phase Strategy: A gradient elution using a mixture of an aqueous solvent (often water with a modifier) and an organic solvent (typically acetonitrile or methanol) is standard practice. For this basic compound, the addition of an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase is critical. Protonation of the piperidine nitrogen atoms suppresses silanol interactions with the column, resulting in sharper, more symmetrical peaks and improved reproducibility.[5][6]

  • Detection Challenges: A significant challenge with this analyte is its lack of a strong UV-absorbing chromophore. The tert-butoxycarbonyl group and the saturated rings do not absorb light at higher, more specific wavelengths (e.g., 254 nm). Therefore, detection must be performed at a low UV wavelength, typically around 210-214 nm, to capture the absorbance of the carbamate functional group.[5] While effective, this approach can suffer from lower sensitivity and potential interference from solvents and other non-analyte compounds that also absorb in this region.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Dissolve Sample in Diluent (e.g., ACN/Water) Filter Filter through 0.45µm Syringe Filter Prep->Filter Vial Transfer to HPLC Vial Filter->Vial Injector Autosampler Injection Vial->Injector Pump Mobile Phase Gradient Pump (Water/ACN + Formic Acid) Pump->Injector Column C18 Column (40°C) Injector->Column Detector UV Detector (214 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration CDS->Integration Purity Calculate % Purity (Area Percent Method) Integration->Purity Report Report Purity->Report

Sources

Comparative Guide to the LC-MS Analysis of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Building Block

In the landscape of modern drug discovery, the structural integrity and purity of synthetic intermediates are paramount. Tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate is a pivotal heterocyclic building block, frequently employed in the synthesis of complex active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1] Its molecular framework, featuring a Boc-protected amine and a reactive hydroxyl group, allows for precise, sequential chemical modifications.[1] However, these same features necessitate rigorous analytical oversight to identify and quantify process-related impurities, side-products, and degradants that could impact the safety and efficacy of the final drug substance.

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the gold standard for this task, offering an unparalleled combination of separation power, sensitivity, and specificity.[2] This guide provides an in-depth, experimentally-grounded protocol for the LC-MS analysis of this bipiperidine intermediate. It is designed not as a rigid template, but as a comprehensive resource that explains the causality behind our methodological choices. We will explore a robust, optimized method and compare its performance against viable alternatives, empowering researchers to make informed decisions for their analytical workflows.

Analyte Profile: this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful method development.[3][4]

PropertyValueSource
CAS Number 367500-88-7[1][5]
Molecular Formula C₁₅H₂₈N₂O₃[1]
Molecular Weight 284.39 g/mol [1]
Key Structural Features A bipiperidine core, a tert-butoxycarbonyl (Boc) protecting group, and a secondary alcohol.
Expected Ionization The two nitrogen atoms are basic sites, readily protonated to form [M+H]⁺ in positive mode electrospray ionization (ESI).

The molecule's moderate polarity and the presence of proton-accepting nitrogen atoms make it an ideal candidate for analysis by reversed-phase liquid chromatography coupled with positive ion electrospray mass spectrometry.

Recommended Protocol: Reversed-Phase LC-MS (RPLC-MS)

This method is designed for robust performance, providing excellent sensitivity and selectivity for both quantification and impurity profiling. The rationale behind each parameter is detailed to ensure the protocol is a self-validating system.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A 1. Accurately weigh ~1 mg of sample B 2. Dissolve in 10 mL Methanol (100 µg/mL) A->B C 3. Further dilute as needed with 50:50 Methanol:Water B->C D 4. Filter through 0.22 µm PVDF filter C->D E 5. Inject 2 µL into LC-MS System D->E Transfer to Vial F 6. Chromatographic Separation (C18 Column, Gradient Elution) E->F G 7. Ionization (Positive ESI) F->G H 8. Mass Detection (Full Scan & SIM/MRM) G->H I 9. Integrate Chromatographic Peaks H->I Acquire Data J 10. Quantify Analyte & Impurities I->J

Caption: Workflow for the LC-MS analysis of the target analyte.

Detailed Methodological Parameters

1. Instrumentation

  • Liquid Chromatograph: UHPLC system capable of delivering pressures up to 1000 bar.

  • Mass Spectrometer: A high-sensitivity tandem quadrupole (QqQ) or a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap.

2. Chromatographic Conditions

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

    • Causality: The C18 stationary phase provides excellent hydrophobic retention for this moderately polar molecule, while the 1.7 µm particle size ensures high separation efficiency and narrow peaks, crucial for resolving closely related impurities.[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Causality: Formic acid acts as a proton source, promoting the formation of [M+H]⁺ ions in the ESI source, thereby significantly enhancing the MS signal.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Acetonitrile is a common organic modifier with low viscosity and UV cutoff, providing good elution strength for the analyte.

  • Gradient Program:

    Time (min) Flow Rate (mL/min) %A %B
    0.00 0.40 95 5
    4.00 0.40 5 95
    5.00 0.40 5 95
    5.10 0.40 95 5

    | 6.00 | 0.40 | 95 | 5 |

    • Causality: A gradient is essential for eluting compounds with a range of polarities. This program provides a robust separation window for potential polar starting materials and less polar dimeric impurities, all within a rapid 6-minute cycle time.

  • Column Temperature: 40 °C.

    • Causality: Elevated temperature reduces mobile phase viscosity, improving efficiency and sharpening peaks. It also ensures reproducible retention times by mitigating fluctuations in ambient temperature.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Causality: The bipiperidine structure contains two basic nitrogen atoms that are readily protonated, making ESI+ the most sensitive ionization mode for this compound.

  • Expected Mass: [M+H]⁺ = 285.2173.

  • Scan Mode:

    • Qualitative Analysis: Full Scan from m/z 100-500 to detect all potential impurities.

    • Quantitative Analysis: Selected Ion Monitoring (SIM) of m/z 285.2 for high sensitivity quantification of the main component.

  • Source Parameters (Typical Starting Values):

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 450 °C

    • Desolvation Gas Flow: 800 L/Hr (Nitrogen)

    • Cone Gas Flow: 50 L/Hr

Comparative Analysis of Alternative Methods

No single method is universally optimal. The choice of technique should be driven by the specific analytical goal, available instrumentation, and required sensitivity.[3][7]

Method_Selection A Analytical Goal? B High Sensitivity Impurity Profiling A->B Trace Analysis & ID Confirmation C Routine Assay (High Concentration) A->C Purity Check (No MS needed) D Analysis of Very Polar Analytes A->D Poor RPLC Retention B_sol B_sol B->B_sol Method: RPLC-MS C_sol C_sol C->C_sol Method: HPLC-UV D_sol D_sol D->D_sol Method: HILIC-MS

Caption: Decision logic for selecting the appropriate analytical method.

Method Comparison Table
ParameterMethod A: RPLC-MS Alternative 1: HPLC-UV Alternative 2: HILIC-MS
Principle Separation by hydrophobicity on a C18 phase, detection by mass.[6]Separation by hydrophobicity, detection by UV absorbance.Separation by partitioning into an aqueous layer on a polar stationary phase, detection by mass.[8]
Selectivity Very High: Mass detection is highly specific, distinguishing compounds with the same retention time but different mass.Low to Moderate: Relies solely on chromatographic resolution. Co-elution is a significant risk.Very High: Offers orthogonal selectivity to RPLC, which can be beneficial for resolving isomers or difficult-to-separate impurities.
Sensitivity Very High (ng/mL to pg/mL): Ideal for trace impurity detection.Low (µg/mL): The Boc-group provides weak UV absorbance at low wavelengths (~210 nm), leading to poor sensitivity.High: Comparable to RPLC-MS, though can be affected by high salt concentrations in the mobile phase.
Identification High Confidence: Provides accurate mass and fragmentation data for structural elucidation.Low Confidence: Based only on retention time matching with a reference standard.High Confidence: Provides accurate mass data.
Best For Purity testing, impurity profiling, stability studies, and quantitative analysis.High-concentration assays (e.g., >99% purity) where trace impurities are not the primary focus.Analyzing very polar, process-related impurities (e.g., cleaved Boc-group) not well-retained by RPLC.
Limitations Higher equipment cost and complexity. Potential for matrix effects.Insufficient for identifying unknown impurities or quantifying trace components.Can have longer column equilibration times and may be less robust than RPLC for some applications.

Conclusion and Expert Recommendation

For comprehensive analysis of this compound in a drug development setting, the recommended Reversed-Phase LC-MS (RPLC-MS) method is unequivocally superior. Its high sensitivity and selectivity are essential for ensuring the purity of this critical intermediate, providing confident identification and quantification of any potential impurities that could affect downstream synthetic steps and the quality of the final API.[2][8]

While HPLC-UV offers a cost-effective solution for simple, high-concentration purity checks, it lacks the necessary performance for rigorous quality control and impurity profiling. HILIC-MS serves as a valuable, orthogonal technique to be employed when specific challenges arise, such as the analysis of highly polar impurities that are poorly retained in reversed-phase systems. By understanding the capabilities and limitations of each method, researchers can strategically deploy the right analytical tool to ensure the integrity of their chemical entities and accelerate the drug development process.

References

  • Intertek. (n.d.). LC-MS Method Development. Retrieved from [Link]

  • Restek Corporation. (n.d.). Method Development Considerations for the LC-MS/MS Analysis of Drugs. Retrieved from [Link]

  • Xu, X., Lan, J., & Korfmacher, W. A. (2005). Rapid LC/MS/MS Method Development for Drug Discovery. American Chemical Society. Retrieved from [Link]

  • Restek Corporation. (2024, November 25). LC-MS/MS Method Development for Drug Analysis [Video]. YouTube. Retrieved from [Link]

  • D'Orazio, G., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. SciSpace. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). tert-Butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate. Retrieved from [Link]

  • Alchem.Pharmtech. (n.d.). CAS 367500-88-7 | tert-Butyl 4-hydroxy-[1,4'-bipiperidine]. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Piperidine Linkers in PROTACs: A Comparative Analysis of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, commandeering the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[][2] These heterobifunctional molecules are composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] While the ligands provide specificity, the linker is far from a passive tether. It is a critical determinant of a PROTAC's biological activity, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical and pharmacokinetic properties.[5][6] The linker's length, rigidity, and composition are key variables that must be optimized to achieve potent and selective protein degradation.[][8]

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds POI & E3 POI Target Protein (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination RecycledPROTAC PROTAC (Recycled) TernaryComplex->RecycledPROTAC Release Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Figure 1: The catalytic mechanism of PROTAC-mediated protein degradation.

The Emergence of Rigid Linkers: The Case for Piperidine Scaffolds

Early PROTAC design often featured flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, due to their synthetic accessibility.[9] However, high flexibility can come with an entropic penalty upon binding, potentially destabilizing the ternary complex.[5] This has led to a shift towards more rigid linker motifs, which can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, thereby enhancing potency and selectivity.[10][11]

Saturated heterocyclic scaffolds, particularly piperidine and piperazine, have become popular choices for imparting rigidity.[9][12] These motifs reduce the number of rotatable bonds and provide well-defined vectors for orienting the two ends of the PROTAC molecule. The incorporation of such rigid structures has been a key factor in the development of clinical candidates like ARV-110 and ARV-471.[10][13]

In Focus: tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

This compound is a PROTAC linker building block that offers a unique combination of features.[14][15][16]

  • Bipiperidine Core: The defining feature is the rigid [1,4'-bipiperidine] scaffold. This fused ring system provides significant conformational restriction, which can be advantageous for stabilizing the ternary complex.

  • Hydroxy Group: The 4-hydroxy group on one of the piperidine rings serves as a convenient and versatile attachment point for connecting to either the POI ligand or the E3 ligase ligand.

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the second piperidine nitrogen allows for controlled, orthogonal synthesis, enabling the selective elaboration of the linker structure.[17]

Comparative Analysis: Performance vs. Other Piperidine-Based Linkers

The choice of linker can dramatically impact a PROTAC's performance. Below is a comparative analysis of this compound against other common piperidine-based linkers.

Linker TypeKey Structural FeatureRigiditySolubilityPermeabilityKey Considerations
This compound Fused bipiperidine ringsHighModerateFavorable lipophilicity may aid permeabilityThe rigid structure can be highly beneficial for pre-organizing the PROTAC for ternary complex formation, but may require more synthetic effort.[10][11]
Simple Piperidine Single piperidine ringModerate to HighModerateCan be modulated based on substituentsOffers a good balance of rigidity and synthetic accessibility. The single nitrogen can be a site for protonation, influencing solubility.[10][18]
Piperazine Single piperazine ringHighPotentially HighCan be modulatedThe second nitrogen atom can be protonated at physiological pH, significantly enhancing aqueous solubility, which is a common challenge for PROTACs.[10][19] The pKa is highly dependent on the surrounding chemical structure.[18]
Alkyl/PEG with Piperidine Flexible chain with an embedded piperidine ringModerateVariableVariableThe flexible portion allows for more conformational sampling, which can be advantageous in some systems, while the piperidine moiety adds a point of rigidity.[8][9]

Expert Insights: The Rationale Behind Linker Selection

The selection of a linker is a multi-parameter optimization problem. The choice between a highly rigid linker like the bipiperidine and a more flexible or solubilizing one like piperazine depends on the specific POI and E3 ligase pair.

  • Ternary Complex Stability: A highly rigid linker, such as the bipiperidine scaffold, can reduce the entropic penalty of forming the ternary complex.[5] By locking the PROTAC into a more defined conformation, it can facilitate more favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity.[20] However, if the rigid conformation is not optimal for a given target pair, it can lead to steric clashes and prevent efficient degradation.

  • Physicochemical Properties: PROTACs often violate Lipinski's "Rule of 5" due to their high molecular weight.[19] This makes properties like solubility and permeability critical for cellular activity. While the bipiperidine linker offers excellent rigidity, a piperazine-containing linker might be chosen to improve the solubility of a particularly lipophilic PROTAC.[10][18] The ability to tune the basicity of the piperazine nitrogen atoms provides an additional handle for optimizing the ADME properties of the final molecule.[18]

  • Synthetic Tractability: The complexity of the linker can impact the ease and cost of synthesis. While building blocks like this compound are commercially available, their incorporation might require more complex synthetic routes compared to simpler piperidine or piperazine derivatives.[14]

Experimental Protocols for Linker Evaluation

To empirically determine the optimal linker, a series of in vitro and cellular assays must be performed. The following are representative protocols for the key experiments involved in evaluating PROTACs with different linkers.

PROTAC_Evaluation_Workflow cluster_workflow Experimental Workflow for PROTAC Linker Evaluation Synthesis PROTAC Synthesis (with different linkers) Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification DegradationAssay Protein Degradation Assay (Western Blot) Purification->DegradationAssay ViabilityAssay Cell Viability Assay (e.g., MTT, CTG) Purification->ViabilityAssay TernaryComplexAssay Ternary Complex Formation (e.g., SPR, AlphaLISA) Purification->TernaryComplexAssay PKStudies Pharmacokinetic Studies (In Vivo) DegradationAssay->PKStudies ViabilityAssay->PKStudies TernaryComplexAssay->PKStudies EfficacyStudies In Vivo Efficacy Studies PKStudies->EfficacyStudies

Figure 2: A typical experimental workflow for the evaluation of PROTAC linkers.

Protocol 1: Western Blot for Protein Degradation

This assay is the gold standard for directly measuring the degradation of the target protein.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, HEK293T, or a cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 12, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the POI overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximal degradation).

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines if the observed protein degradation leads to a functional cellular outcome, such as decreased cell proliferation or cytotoxicity.

  • Cell Plating:

    • Seed cells in a 96-well white-walled plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment:

    • Treat the cells with a serial dilution of the PROTACs for a relevant time period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the PROTAC concentration to determine the IC50 or GI50 value.

Conclusion and Future Perspectives

The linker is a pivotal component in PROTAC design, and rigid heterocyclic scaffolds like piperidines have proven to be highly effective in creating potent protein degraders. This compound offers a high degree of rigidity, which can be instrumental in pre-organizing the PROTAC for optimal ternary complex formation. However, the ultimate success of a PROTAC depends on a delicate balance between conformational rigidity, physicochemical properties, and synthetic accessibility.

The choice between the bipiperidine linker and other alternatives like piperazine is not a one-size-fits-all decision. It requires careful consideration of the specific biological system and the desired properties of the final molecule. As our understanding of the structural and dynamic requirements for productive ternary complex formation grows, we can expect to see the development of even more sophisticated and rationally designed linkers that further enhance the therapeutic potential of PROTACs.

References

  • A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design - Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-analysis-of-piperidine-and-piperazine-linkers-in-protac-design]
  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35020359/]
  • Overview of PROTAC Linkers | ChemPep. [URL: https://www.chempep.com/news/overview-of-protac-linkers/]
  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. [URL: https://www.pro-molecule.com/blog/understanding-the-role-of-linkers-in-protac-molecules-length-flexibility-and-efficiency-b134.html]
  • The Core of PROTAC Efficacy: An In-depth Technical Guide to Linker Technology - Benchchem. [URL: https://www.benchchem.com/blog/the-core-of-protac-efficacy-an-in-depth-technical-guide-to-linker-technology]
  • Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11289196/]
  • Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7514332/]
  • From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm. [URL: https://axispharm.com/from-design-to-degradation-the-essential-role-of-linkers-in-protacs/]
  • Full article: Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). [URL: https://www.tandfonline.com/doi/full/10.1080/2162402X.2023.2186831]
  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8802263/]
  • Tert-butyl 4-(hydroxymethyl)-[1,4'-bipiperidine]-1'-carboxylate - MedChemExpress.com. [URL: https://www.medchemexpress.com/tert-butyl-4-(hydroxymethyl)
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra03761k]
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9363004/]
  • tert-Butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate | PROTAC Linker | MedChemExpress. [URL: https://www.medchemexpress.com/tert-butyl-4-(4-hydroxybutyl)
  • Classification of most common linkers used in PROTAC design based on... - ResearchGate. [URL: https://www.researchgate.net/figure/Classification-of-most-common-linkers-used-in-PROTAC-design-based-on-available_fig1_362573229]
  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • tert-Butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate | MedChemExpress. [URL: https://www.medchemexpress.cn/tert-butyl-4-(4-hydroxybutyl)
  • Tert-butyl 4-(hydroxymethyl)-[1,4'-bipiperidine]-1'-carboxylate - MedchemExpress.com. [URL: https://www.medchemexpress.com/es/tert-butyl-4-(hydroxymethyl)
  • Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6180295/]
  • PROTAC-mediated ternary complex formation and hook effect. The hook... - ResearchGate. [URL: https://www.researchgate.net/figure/PROTAC-mediated-ternary-complex-formation-and-hook-effect-The-hook-effect-is-a_fig2_359392213]
  • Tert-butyl 4-(hydroxymethyl)-[1,4'-bipiperidine]-1'-carboxylate - MedchemExpress.com. [URL: https://www.medchemexpress.com/kr/tert-butyl-4-(hydroxymethyl)
  • Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing. [URL: https://www.
  • comparative analysis of different PROTAC linkers (PEG vs. alkyl vs. piperazine) - Benchchem. [URL: https://www.benchchem.com/blog/comparative-analysis-of-different-protac-linkers-peg-vs-alkyl-vs-piperazine]
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra03761k]
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/PROTACs-bearing-piperazine-containing-linkers%3A-on-Sgorbini-Boschi/35882b6823c1032331846b0a708233519888d3f1]
  • Property-based optimisation of PROTACs - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9941193/]
  • Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9344840/]
  • US20040235895A1 - Process for preparing 4-(hydroxy)-[1 4']bipiperidinyl-l'carboxylic acid tert-butyl ester - Google Patents. [URL: https://patents.google.
  • tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | 1007596-95-3 - Biosynth. [URL: https://www.biosynth.
  • PROTACs Protein Degradation Platform - BOC Sciences. [URL: https://www.bocsci.
  • Targeted Protein Degradation with PROTACs and Molecular Glues - Crown Bioscience Blog. [URL: https://blog.crownbio.
  • Recent advances in targeted protein degraders as potential therapeutic agents - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9930776/]
  • Protein Degradation Using PROTACs & Molecular Glues | April 19-20, 2022. [URL: https://www.chi-peptalk.
  • Degrader Building Blocks for Targeted Protein Degradation - BOC Sciences. [URL: https://www.bocsci.

Sources

A Comparative Guide to the Biological Activity of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The [1,4'-bipiperidine] scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational rigidity and the presence of two basic nitrogen atoms allow for diverse interactions with various biological targets. The introduction of a hydroxyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the second piperidine nitrogen provides a versatile template, tert-butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate, for the synthesis of a wide range of derivatives. This guide offers a comparative analysis of the biological activities of these derivatives, delving into their structure-activity relationships (SAR) and providing insights into the experimental methodologies used for their evaluation.

The strategic placement of the hydroxyl and the Boc-protected amine functionalities in the parent molecule allows for selective chemical modifications, making it a valuable building block in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[1]

Diverse Pharmacological Landscape of Bipiperidine Derivatives

Derivatives of the [1,4'-bipiperidine] core have demonstrated significant potential across a spectrum of therapeutic areas. This section will explore some of the key biological activities associated with this scaffold, highlighting the impact of structural modifications on potency and selectivity.

Modulators of Sigma-1 Receptors

The sigma-1 receptor, an intracellular chaperone protein, is implicated in a variety of neurological disorders and cancer.[2] The piperidine moiety is a critical structural element for achieving dual activity at both histamine H3 and sigma-1 receptors.[3]

A series of 3- and 4-hydroxypiperidine compounds have been characterized as potent sigma-1 receptor modulators.[2] The SAR studies revealed that both receptors have scaffolds with basic nitrogens, like piperidine, that form key interactions with the receptor, while additional aromatic or benzylic groups participate in π-π stacking.[2] For instance, the trifluoromethyl indazole analog 12c emerged as a highly potent sigma-1 modulator with a Ki of 0.7 nM and excellent selectivity over the dopamine D4 receptor.[2]

Table 1: Comparative Activity of Piperidine Derivatives as Sigma-1 Receptor Modulators [2]

CompoundRKi (σ1, nM)Ki (D4, nM)Selectivity (σ1:D4)
12a H1.2860>700
12c CF30.7829>800

Data presented in this table is for hydroxypiperidine derivatives, which are structurally related to the core topic and provide valuable SAR insights.

Inhibition of Cholinesterases for Alzheimer's Disease

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The N-benzylpiperidine moiety, a close structural relative of the bipiperidine core, is a key feature in many potent acetylcholinesterase (AChE) inhibitors.[4][5][6]

SAR studies on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed that substituting the benzamide with a bulky moiety in the para position significantly increases activity.[5] Furthermore, introducing an alkyl or phenyl group at the nitrogen atom of the benzamide dramatically enhances potency.[5] Compound 21 , 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, was identified as one of the most potent AChE inhibitors with an IC50 of 0.56 nM and showed an 18,000-fold greater affinity for AChE over butyrylcholinesterase (BuChE).[5]

Another study on indanone derivatives identified 13e (E2020), 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, as a highly potent AChE inhibitor with an IC50 of 5.7 nM and a 1250-fold selectivity over BuChE.[6]

Table 2: Comparative Activity of N-Benzylpiperidine Derivatives as Acetylcholinesterase Inhibitors

CompoundStructureAChE IC50 (nM)BuChE IC50 (nM)Selectivity (AChE/BuChE)Reference
21 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine HCl0.56>10,000>18,000[5]
13e 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine5.771301250[6]
Antagonism of Histamine H3 Receptors

Histamine H3 receptor antagonists are being investigated for the treatment of various neurological and psychiatric disorders. The bipiperidine scaffold has been explored for its potential in this area.[3][7][8][9][10]

A series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines were synthesized and evaluated as non-imidazole histamine H3 receptor antagonists.[2] The introduction of diverse substituents at the 6-position of the pyridine ring was found to enhance in vitro potency.[2] Furthermore, piperidine derivatives showed moderate to high affinity for the human histamine H3 receptor, with their agonistic activity being greatly influenced by substituents on the aromatic ring.[9]

Antifungal Activity

The piperidine and morpholine heterocycles are core structures of several established antifungal agents.[11] A study on 4-aminopiperidines identified them as a novel class of antifungals with significant activity.[11] The synthesis of these compounds started from N-substituted 4-piperidone derivatives, which can be derived from the core structure of this guide. Two compounds, 1-benzyl-N-dodecylpiperidin-4-amine (2b ) and N-dodecyl-1-phenethylpiperidin-4-amine (3b ), were identified as promising candidates with potent in vitro antifungal activity against Candida spp. and Aspergillus spp.[11]

Table 3: Antifungal Activity of 4-Aminopiperidine Derivatives [11]

CompoundTarget OrganismMIC Range (µg/mL)
2b Aspergillus spp.4 - 16
2b Candida spp.2 - 8
3b Aspergillus spp.4 - 16
3b Candida spp.1 - 4

Experimental Protocols

Sigma-1 Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the sigma-1 receptor.[3]

Workflow: Sigma-1 Receptor Binding Assay

G receptor Receptor Source: Guinea Pig Brain Homogenates incubation Incubation: Test compounds, receptor source, and radioligand are incubated together. receptor->incubation radioligand Radioligand: [3H]-(+)-pentazocine radioligand->incubation separation Separation: Bound and free radioligand are separated by rapid filtration. incubation->separation quantification Quantification: Radioactivity of the filter-bound complex is measured by liquid scintillation counting. separation->quantification analysis Data Analysis: IC50 values are determined by non-linear regression analysis. quantification->analysis

Caption: Workflow for determining sigma-1 receptor binding affinity.

Step-by-Step Methodology:

  • Receptor Preparation: Homogenates of guinea pig brains are used as the source of sigma-1 receptors.

  • Incubation: The test compounds at various concentrations are incubated with the brain homogenates and a selective sigma-1 radioligand, [3H]-(+)-pentazocine.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.

Acetylcholinesterase Inhibition Assay

This assay, based on Ellman's method, is used to determine the potency of compounds in inhibiting acetylcholinesterase.[4]

Workflow: Acetylcholinesterase Inhibition Assay

G enzyme Enzyme: Acetylcholinesterase (AChE) reaction Reaction: AChE hydrolyzes ATCI to thiocholine. Thiocholine reacts with DTNB to produce a yellow-colored product. enzyme->reaction inhibitor Inhibitor: Test Compound inhibitor->reaction substrate Substrate: Acetylthiocholine Iodide (ATCI) substrate->reaction reagent Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) reagent->reaction measurement Measurement: The rate of color formation is measured spectrophotometrically at 412 nm. reaction->measurement analysis Data Analysis: IC50 values are calculated from the inhibition curves. measurement->analysis

Caption: Workflow for the acetylcholinesterase inhibition assay.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing acetylcholinesterase, the test compound at various concentrations, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in a suitable buffer.

  • Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (ATCI).

  • Monitoring the Reaction: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow anion, 5-thio-2-nitrobenzoate. The rate of formation of this product is monitored by measuring the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

The this compound scaffold serves as a highly versatile platform for the development of novel therapeutic agents. The derivatives of this core structure have demonstrated a broad range of biological activities, including modulation of sigma-1 receptors, inhibition of cholinesterases, antagonism of histamine H3 receptors, and antifungal effects.

The structure-activity relationship studies, although often conducted on closely related analogs, provide valuable insights for the rational design of more potent and selective compounds. The hydroxyl group offers a key point for further derivatization, while the Boc-protected nitrogen allows for the introduction of various substituents to explore the chemical space around the bipiperidine core. Future research should focus on systematic modifications of this scaffold and comprehensive biological evaluation to fully exploit its therapeutic potential. The development of derivatives with dual or multiple pharmacological activities could also represent a promising strategy for treating complex multifactorial diseases.

References

[2] From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link] [4] Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed Central. [Link] [1] tert-Butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate. MySkinRecipes. [Link] [5] Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link] [6] Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link] [12] Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. PubMed. [Link] [13] Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. PubMed. [Link] [7] Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H 3 receptor ligands. Bioorganic & Medicinal Chemistry. [Link] [8] 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PubMed Central. [Link] [3] Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed. [Link] [14] 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PubMed Central. [Link] [9] Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed. [Link] [15] SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [Link] [16] Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link] [17] Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. PubMed. [Link] [11] Bitopic Sigma 1 Receptor Modulators to Shed Light on Molecular Mechanisms Underpinning Ligand Binding and Receptor Oligomerization. PubMed. [Link] [18] Dual Piperidine-Based Histamine H 3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. PubMed. [Link]

Sources

The Pivotal Role of the Linker in PROTAC Efficacy: A Comparative Guide to tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[1][2] While the two ligands provide specificity, it is the linker that critically dictates the overall efficacy, pharmacokinetic properties, and ultimately, the therapeutic success of the PROTAC.[1][2][3][4]

This guide provides a comprehensive comparison of PROTACs featuring the tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate linker, a member of the increasingly important class of rigid linkers. We will delve into the mechanistic advantages of such linkers compared to more traditional flexible linkers, supported by experimental data from studies on prominent cancer targets like Bruton's Tyrosine Kinase (BTK) and Bromodomain and Extra-Terminal Domain (BET) proteins.

The Linker is Not Just a Spacer: A Paradigm Shift in PROTAC Design

Historically viewed as a simple tether, the linker is now recognized as a crucial determinant of a PROTAC's biological activity. Its length, composition, rigidity, and attachment points profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for target ubiquitination and subsequent degradation.[1][2][3] An improperly designed linker can lead to a non-productive ternary complex, steric hindrance, or poor physicochemical properties, rendering the PROTAC ineffective. Conversely, an optimized linker can enhance the cooperativity of ternary complex formation, leading to highly potent and selective protein degradation.

Spotlight on Rigid Linkers: The Case for the Bipiperidine Scaffold

While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely used in initial PROTAC designs, there is a growing body of evidence supporting the advantages of rigid linkers. The this compound linker exemplifies this class of rigid structures.

The rationale behind using rigid linkers like the bipiperidine scaffold is multifold:

  • Pre-organization and Reduced Entropy: Rigid linkers can pre-organize the binding ligands in a conformation that is favorable for ternary complex formation. This reduces the entropic penalty associated with bringing the POI and E3 ligase together, potentially leading to higher binding affinity and cooperativity.

  • Improved Pharmacokinetics: Compared to flexible linkers, which can be more susceptible to metabolic degradation, rigid linkers often exhibit enhanced metabolic stability.[5] This can lead to a longer half-life in vivo and improved drug exposure. The bipiperidine structure, in particular, can also improve solubility and cell permeability.

  • Directional Vector Control: The defined geometry of a rigid linker provides better control over the spatial orientation of the POI and E3 ligase within the ternary complex. This precise positioning can be critical for optimal ubiquitination of the target protein.

Comparative Efficacy Analysis: Rigid vs. Flexible Linkers in Action

Case Study 1: Bruton's Tyrosine Kinase (BTK) Degraders

BTK is a key therapeutic target in B-cell malignancies.[6][7] Several BTK PROTACs have been developed, offering a platform to compare different linker strategies.

PROTAC (Target: BTK)Linker TypeE3 Ligase LigandDC50 (nM)Dmax (%)Cell LineReference
Compound 3e Rigid (Piperidine-based) Cereblon (CRBN)<10>90Mino[Eur. J. Med. Chem. 2023, 257, 115403][5]
MT802 Flexible (PEG) Cereblon (CRBN)Low nMNot SpecifiedNot Specified[Bioorg. Med. Chem. Lett. 2020, 30, 126877][6]
PTD10 Flexible (PEG-like) Cereblon (CRBN)0.5>90Ramos[J. Med. Chem. 2022, 65, 17, 11699–11710][7]

Note: The data presented is a synthesis from different studies and not a direct side-by-side comparison.

In a study focused on improving the metabolic stability of BTK PROTACs, a rigid piperidine-containing linker was employed in compound 3e , leading to potent degradation of BTK with a significantly improved metabolic stability profile (T1/2 > 145 min).[5] While direct comparison of DC50 values is challenging across different studies and cell lines, the emphasis on improved pharmacokinetic properties with rigid linkers is a key takeaway. In contrast, PROTACs like MT802 and PTD10 with more flexible PEG-type linkers, while also potent, often face challenges with metabolic stability.[5][6][7] This highlights a critical advantage of the rigid linker strategy.

Case Study 2: BRD4 Degraders

Bromodomain-containing protein 4 (BRD4) is a well-established target in oncology.[1][8] The development of BRD4 PROTACs has provided seminal insights into the principles of targeted protein degradation.

PROTAC (Target: BRD4)Linker TypeE3 Ligase LigandDC50 (nM)Dmax (%)Cell LineReference
AT1 Rigid (Piperidine-based) VHL~100>9022RV1[J. Med. Chem. 2018, 61, 2, 504–513]
MZ1 Flexible (PEG) VHL~500>9022RV1[Nat. Chem. Biol. 2015, 11, 9, 674–680][8]
ARV-825 Flexible (PEG) Cereblon (CRBN)<1>95RS4;11[Chem. Biol. 2015, 22, 6, 755–763]

Note: The data presented is a synthesis from different studies and not a direct side-by-side comparison.

The development of the BRD4 degrader AT1 , which incorporates a rigid piperidine-based linker, demonstrated potent and selective degradation of BRD4. While PROTACs with flexible PEG linkers like MZ1 and the highly potent ARV-825 are effective degraders, the design of AT1 showcases the successful application of a more rigid linker to achieve efficient degradation. The choice of E3 ligase ligand (VHL vs. CRBN) also plays a significant role in the observed potency, making direct linker comparisons complex. However, the viability of rigid linkers in creating potent degraders is clearly established.

Experimental Protocols for Efficacy Evaluation

To rigorously assess the efficacy of PROTACs, a series of standardized in vitro assays are essential.

Western Blot for Protein Degradation

This is the most direct method to visualize and quantify the degradation of the target protein.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., relevant cancer cell lines) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Viability/Cytotoxicity Assay

This assay determines the effect of protein degradation on cell proliferation and survival.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence, absorbance, or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot the cell viability against the PROTAC concentration to determine the IC50 value.

Visualizing the PROTAC Workflow and Mechanism

To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key steps.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (e.g., with Bipiperidine Linker) Ternary POI-PROTAC-E3 Complex PROTAC->Ternary Binds POI POI Protein of Interest (POI) POI->Ternary Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation E3 E3 Ubiquitin Ligase E3->Ternary Binds PROTAC Ternary->PROTAC Recycled Ternary->POI Ubiquitination Ub Ubiquitin Ub->Ternary Degraded Degraded Peptides Proteasome->Degraded Degrades POI

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental_Workflow cluster_exp Efficacy Evaluation Workflow cluster_wb Western Blot Analysis cluster_via Cell Viability Assay start Cell Culture treat PROTAC Treatment (Dose & Time Course) start->treat lysis Cell Lysis & Protein Quantification treat->lysis reagent Add Viability Reagent treat->reagent sds SDS-PAGE & Transfer lysis->sds probing Antibody Probing & Detection sds->probing analysis_wb Densitometry Analysis (DC50, Dmax) probing->analysis_wb readout Plate Reader Measurement reagent->readout analysis_via IC50 Calculation readout->analysis_via

Caption: Experimental workflow for evaluating PROTAC efficacy.

Conclusion and Future Directions

The linker is a critical component in the design of effective PROTACs, and the shift towards more rigid structures like the this compound linker represents a significant advancement in the field. As demonstrated by comparative data from BTK and BRD4 degraders, rigid linkers can offer advantages in terms of metabolic stability and pre-organization for efficient ternary complex formation, leading to potent protein degradation.

Future research will likely focus on the development of novel rigid linkers with diverse geometries and physicochemical properties to further fine-tune PROTAC efficacy and selectivity. The integration of computational modeling and structural biology will be instrumental in the rational design of these next-generation linkers, moving the field away from empirical screening towards a more predictive and design-driven approach. This will ultimately accelerate the development of highly effective and safe PROTAC-based therapeutics for a wide range of diseases.

References

  • Jaime-Figueroa, S., et al. (2020). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Bioorganic & Medicinal Chemistry Letters, 30(4), 126877. [Link]

  • Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective small molecule induced degradation of the BET bromodomain protein BRD4. ACS Chemical Biology, 10(8), 1770-1777. [Link]

  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966-1973. [Link]

  • Scott, J. S., et al. (2022). Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy. Journal of Medicinal Chemistry, 65(17), 11699–11710. [Link]

  • Dong, Y., et al. (2022). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 12(11), 4017-4034. [Link]

  • Wang, Y., et al. (2023). Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy. European Journal of Medicinal Chemistry, 257, 115403. [Link]

  • Tessier, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • Sun, X., et al. (2022). An updated patent review of BRD4 degraders (2019-present). Expert Opinion on Therapeutic Patents, 32(12), 1195-1212. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

Sources

A Senior Application Scientist's Guide to Alternative Reagents in tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of complex molecules is a daily challenge. This guide provides an in-depth comparison of alternative reagents for the synthesis of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate, a key building block in medicinal chemistry. We will delve into the nuances of different synthetic strategies, supported by experimental data, to empower you to make informed decisions in your laboratory.

The Significance of this compound

The bipiperidine scaffold is a prevalent motif in a wide range of pharmaceuticals, particularly those targeting the central nervous system. The compound this compound serves as a crucial intermediate in the synthesis of these complex molecules. Its structure, featuring a Boc-protected nitrogen and a hydroxyl group, allows for selective chemical modifications, making it a versatile tool for drug discovery and development.

The Conventional Path: Reductive Amination with Sodium Triacetoxyborohydride

The most common method for synthesizing this compound is the reductive amination of N-Boc-4-piperidone and 4-hydroxypiperidine. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.

STAB is a mild and selective reducing agent, particularly effective for the reduction of imines and enamines in the presence of more reactive functional groups like aldehydes and ketones.[1] This selectivity allows for a one-pot reaction where the ketone, amine, and reducing agent are all present in the same vessel. The reaction proceeds through the formation of an iminium ion intermediate, which is then rapidly reduced by STAB.[2]

While effective, the reliance on STAB is not without its drawbacks. The reagent is moisture-sensitive, and the reaction often requires anhydrous conditions and chlorinated solvents like 1,2-dichloroethane (DCE), which are environmentally undesirable. Furthermore, the cost of STAB can be a consideration for large-scale synthesis. These factors necessitate the exploration of alternative reagents.

Alternative Synthetic Strategies: A Comparative Analysis

This section will explore viable alternatives to the conventional STAB-mediated reductive amination, focusing on catalytic hydrogenation and the use of other chemical reducing agents.

Catalytic Hydrogenation: A Greener and Efficient Alternative

Catalytic hydrogenation offers a more environmentally friendly and atom-economical approach to the synthesis of this compound. This method involves the reaction of N-Boc-4-piperidone and 4-hydroxypiperidine in the presence of a metal catalyst and hydrogen gas.

A notable advantage of this method is the avoidance of stoichiometric, often hazardous, reducing agents. The only byproduct is water, making it a much cleaner process. A variety of catalysts can be employed, with palladium on carbon (Pd/C) being a common choice.

Experimental Data Snapshot:

A patented process for the synthesis of the target molecule using catalytic hydrogenation reports a yield of 74% with a purity of 99.6% as determined by HPLC.

Alternative Chemical Reducing Agents

While STAB is a popular choice, other borohydride reagents can also be employed for reductive amination.

Sodium cyanoborohydride is another selective reducing agent that is stable in protic solvents like methanol and ethanol.[2] Its reduced reactivity compared to sodium borohydride allows it to selectively reduce iminium ions in the presence of ketones. However, the use of NaBH₃CN is often discouraged due to its high toxicity and the potential for the release of hydrogen cyanide gas, especially under acidic conditions.

Sodium borohydride is a more powerful and less expensive reducing agent than STAB or NaBH₃CN. However, it can reduce both the iminium ion intermediate and the starting ketone. To circumvent this lack of selectivity, a two-step, one-pot procedure is often employed. First, the imine is pre-formed by reacting N-Boc-4-piperidone and 4-hydroxypiperidine, often with the aid of a dehydrating agent or by azeotropic removal of water. Then, NaBH₄ is added to reduce the imine. While this method is cost-effective, it is less streamlined than a direct one-pot reductive amination.

Performance Comparison of Synthetic Methods

MethodReagent/CatalystKey AdvantagesKey DisadvantagesReported Yield (Target Molecule)
Conventional Reductive Amination Sodium Triacetoxyborohydride (STAB)High selectivity, one-pot procedure.Moisture sensitive, requires anhydrous conditions, use of chlorinated solvents, cost.Not explicitly found for the target molecule, but generally high for similar reactions.
Catalytic Hydrogenation Palladium on Carbon (Pd/C)Environmentally friendly, high atom economy, high purity of product.Requires specialized hydrogenation equipment, catalyst cost (though often recyclable).74%
Alternative Reductive Amination Sodium Cyanoborohydride (NaBH₃CN)Selective, stable in protic solvents.Highly toxic, potential for cyanide gas release.Not found.
Alternative Reductive Amination Sodium Borohydride (NaBH₄)Cost-effective, readily available.Non-selective (requires a two-step, one-pot procedure).Not found.

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from a patented procedure.

Materials:

  • 1-tert-Butoxycarbonyl-4-piperidone

  • 4-hydroxypiperidine

  • Ethanol

  • Acetic acid

  • 5% Palladium on carbon (Pd/C) catalyst

  • Water

  • iso-Propyl acetate

  • 10M aqueous sodium hydroxide

  • tert-Butyl methyl ether (MTBE)

  • Tetrahydrofuran (THF)

Procedure:

  • To a suitable reaction vessel, add 1-tert-Butoxycarbonyl-4-piperidone (1.15 eq) and 4-hydroxypiperidine (1 eq).

  • Add ethanol and acetic acid and stir the mixture at room temperature for 25 minutes.

  • Carefully add 5% palladium on carbon catalyst.

  • Pressurize the vessel with hydrogen gas to 3.5 bar and stir the reaction at room temperature for 72 hours.

  • Upon completion, filter off the catalyst.

  • Partition the mixture between water and iso-propyl acetate.

  • Separate the aqueous layer and wash it twice with iso-propyl acetate.

  • Basify the aqueous layer with 10M aqueous sodium hydroxide.

  • Extract the aqueous layer twice with MTBE.

  • Remove the solvent by distillation under vacuum.

  • Add THF and concentrate the solution again by vacuum distillation.

  • Repeat the THF addition and distillation.

  • Evaporate the remaining solution to yield this compound as an off-white solid.

Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is a general protocol for reductive amination and would need to be optimized for the specific synthesis of the target molecule.

Materials:

  • N-Boc-4-piperidone

  • 4-hydroxypiperidine

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium triacetoxyborohydride (STAB)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add N-Boc-4-piperidone (1.0 eq) and 4-hydroxypiperidine (1.1 eq).

  • Add anhydrous DCE to dissolve the reactants.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_SM Starting Materials cluster_direct Direct Hydrogenation N_Boc_Piperidone N-Boc-4-piperidone Iminium_Ion Iminium Ion Intermediate N_Boc_Piperidone->Iminium_Ion Formation Target_Molecule tert-Butyl 4-hydroxy- [1,4'-bipiperidine]-1'-carboxylate N_Boc_Piperidone->Target_Molecule Catalytic Hydrogenation Hydroxypiperidine 4-hydroxypiperidine Hydroxypiperidine->Iminium_Ion Formation Hydroxypiperidine->Target_Molecule Catalytic Hydrogenation Iminium_Ion->Target_Molecule Reduction STAB NaBH(OAc)3 (STAB) STAB->Iminium_Ion PdC_H2 Pd/C, H2 PdC_H2->Target_Molecule NaBH3CN NaBH3CN NaBH3CN->Iminium_Ion NaBH4 NaBH4 NaBH4->Iminium_Ion

Sources

The Alchemist's Tether: A Comparative Guide to the Efficacy of PROTACs with Bipiperidine and Other Rigid Linkers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from occupancy-driven inhibition to event-driven pharmacology.[1] These heterobifunctional molecules orchestrate the degradation of specific proteins by commandeering the cell's own ubiquitin-proteasome system (UPS).[2] The architecture of a PROTAC is deceptively simple: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3] Once considered a mere spacer, the linker is now understood to be a critical determinant of a PROTAC's success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase) that is the cornerstone of PROTAC-mediated protein degradation.[4][5]

This guide delves into the nuanced world of PROTAC linkers, with a specific focus on the impact of rigidification, using bipiperidine and analogous cyclic structures as a case study. We will explore how subtle conformational constraints within the linker can dramatically alter degradation efficacy, providing a framework for the rational design of next-generation protein degraders.

The Linker: More Than Just a Bridge

The linker's role extends far beyond simply connecting two ligands. Its length, composition, and flexibility are pivotal in dictating the geometry of the ternary complex.[4] A well-designed linker pre-organizes the PROTAC into a conformation that is favorable for productive ternary complex formation, where the E3 ligase can efficiently transfer ubiquitin to the target protein.[6]

While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are common due to their synthetic tractability, there is a growing appreciation for the advantages of incorporating rigid moieties like piperidine, piperazine, or bicyclic structures.[7][8] These rigid linkers can reduce the entropic penalty of ternary complex formation and lead to more defined structure-activity relationships (SAR).[]

// Invisible nodes for alignment {rank=same; POI; PROTAC; E3;} {rank=same; TernaryComplex; Ub;} } ` Caption: General mechanism of PROTAC-mediated protein degradation.

The Rigidity Hypothesis: A Case for Constrained Linkers

The incorporation of rigid scaffolds like piperidine and piperazine into PROTAC linkers has been shown to improve metabolic stability and potency.[4] These cyclic structures limit the conformational freedom of the linker, which can be advantageous for several reasons:

  • Pre-organization: A rigid linker can position the warhead and E3 ligase ligand in an optimal orientation for binding, reducing the entropic cost of forming the ternary complex.

  • Improved Physicochemical Properties: The introduction of nitrogen atoms, as in piperazine, can improve solubility and other drug-like properties.[4]

  • Novel Interactions: A constrained linker can induce new protein-protein interactions between the POI and the E3 ligase that contribute to the stability of the ternary complex.

Case Study: The cis/trans Dichotomy of a Cyclohexyl Linker

A study investigating a PROTAC targeting the LRRK2 protein revealed that a subtle stereochemical inversion within a 1,4-cyclohexyl group in the linker had a dramatic effect on degradation efficacy.[10] The PROTAC with the trans-cyclohexyl linker was a significantly more potent and cooperative degrader than its cis-analogue, despite exhibiting weaker binary binding affinities for the E3 ligase VHL.[10]

High-resolution co-crystal structures provided a stunning explanation for this observation. The trans-linker adopted a rigid, extended conformation, effectively acting as a stable scaffold. In contrast, the cis-linker collapsed into a folded-back conformation, leading to a less favorable geometry for the ternary complex.[10] This demonstrates that even a single stereocenter change can fundamentally alter the three-dimensional structure and, consequently, the biological activity of the PROTAC.

Linker ConfigurationVHL Binding Affinity (Binary)Degradation EfficacyTernary Complex CooperativityConformation
trans-cyclohexyl WeakerMore PotentMore CooperativeRigid, extended
cis-cyclohexyl StrongerLess PotentLess CooperativeFolded-back
A summary of findings from the study on LRRK2 PROTACs with cis and trans cyclohexyl linkers.[10]

This case study underscores a critical principle in PROTAC design: optimizing for the stability of the ternary complex is paramount, and this does not always correlate with the binary binding affinities of the individual ligands. The linker's conformation plays a decisive role in this process. While this example uses a cyclohexyl group, the principles are directly applicable to other rigid linkers, including bipiperidines, where stereochemistry and substitution patterns will similarly dictate the overall conformation and efficacy of the PROTAC.

Experimental Protocols for Efficacy Evaluation

To rigorously compare the efficacy of different PROTACs, a standardized set of experiments is essential. The following protocols provide detailed, step-by-step methodologies for the key assays used to characterize PROTAC performance.

Protocol 1: Western Blot Analysis of Protein Degradation

Western blotting is the most common method for visualizing and semi-quantifying the degradation of a target protein.[11]

Objective: To determine the extent of POI degradation after treatment with a PROTAC.

Materials:

  • Cell line expressing the POI

  • PROTAC of interest

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • PVDF membrane, transfer buffer, and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a DMSO control) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[2]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4°C. Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane thoroughly with TBST.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity for each sample.

Protocol 2: Determination of DC50 and Dmax

The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are key parameters for quantifying a PROTAC's potency and efficacy.[12]

Objective: To calculate the DC50 and Dmax of a PROTAC.

Procedure:

  • Perform Western Blot: Follow the Western blot protocol using a wider range of PROTAC concentrations (typically a 7 to 10-point serial dilution).

  • Quantify Degradation: For each concentration, calculate the percentage of remaining protein relative to the DMSO control.

  • Data Plotting: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

  • Curve Fitting: Use a non-linear regression model (e.g., a four-parameter logistic curve in GraphPad Prism) to fit the data.

  • Calculate DC50 and Dmax: The DC50 is the concentration at which 50% of the protein is degraded. The Dmax is the maximal percentage of degradation observed, represented by the lower plateau of the curve.

DC50_Workflow

Protocol 3: NanoBRET™ Ternary Complex Formation Assay

The NanoBRET™ assay is a powerful live-cell method to measure the formation of the ternary complex in real-time.[13][14]

Objective: To quantify the formation of the POI-PROTAC-E3 ligase complex inside living cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding NanoLuc®-POI fusion protein

  • Plasmid encoding HaloTag®-E3 ligase fusion protein

  • Transfection reagent

  • White, 96-well assay plates

  • HaloTag® NanoBRET™ 618 Ligand

  • Nano-Glo® Live Cell Reagent

  • Luminometer capable of measuring BRET

Procedure:

  • Cell Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids and seed them into a 96-well plate.

  • HaloTag® Labeling: The following day, add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC and add them to the appropriate wells.

  • Substrate Addition: Add the Nano-Glo® Live Cell Reagent to all wells.

  • BRET Measurement: Measure the donor (460nm) and acceptor (618nm) emission signals using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[15][16]

Conclusion and Future Perspectives

The linker is a critical, active component in PROTAC design, and its conformational properties are a key determinant of degradation efficacy. While flexible linkers have their place, the strategic incorporation of rigid moieties like bipiperidine offers a promising avenue for developing more potent and selective degraders. As demonstrated by the cyclohexyl stereoisomer case study, subtle changes in a rigid linker's geometry can have a profound impact on the stability of the ternary complex and, consequently, on the PROTAC's biological activity.[10]

The future of PROTAC design will undoubtedly involve a greater emphasis on rational linker design, moving away from empirical screening towards structure-based and computational approaches.[6] A deeper understanding of the conformational dynamics of the ternary complex, aided by advanced techniques like cryo-EM and sophisticated molecular modeling, will enable the design of linkers that are truly optimized for their role as the alchemist's tether, transforming target proteins into substrates for degradation.

References

  • ICE Bioscience. (n.d.). NanoBRET Ternary Complex Formation Assays. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. Retrieved from [Link]

  • Robers, M. B., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Methods in Molecular Biology, 2379, 137-151. Retrieved from [Link]

  • Nori, D., et al. (2024). Modeling PROTAC Degradation Activity with Machine Learning. arXiv preprint arXiv:2405.08630. Retrieved from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312. Retrieved from [Link]

  • Zhang, Q., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 14(11), 4268-4284. Retrieved from [Link]

  • Schiemer, J., et al. (2023). Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). Molecules, 28(14), 5369. Retrieved from [Link]

  • Bond, M. J., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS Discovery, 28(8), 221-235. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

  • Aua Biotech. (2024, July 29). WESTERN BLOT MASTERY: Complete Guide to SAMPLE PREPARATION [Video]. YouTube. Retrieved from [Link]

  • Girardini, M., et al. (2024). Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Chemical Communications, 60(73), 10321-10324. Retrieved from [Link]

  • Maple, H. J., et al. (2023). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 66(15), 10195-10211. Retrieved from [Link]

  • Cecchini, C., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1101-1110. Retrieved from [Link]

  • ResearchGate. (n.d.). PROTAC-induced degradation of target proteins. Retrieved from [Link]

  • Isbell, J., et al. (2020). Traceless Staudinger ligation enabled parallel synthesis of proteolysis targeting chimera linker variants. Chemical Communications, 56(83), 12592-12595. Retrieved from [Link]

  • Sun, X., et al. (2021). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Journal of Hematology & Oncology, 14(1), 177. Retrieved from [Link]

  • Seghetti, F., et al. (2021). Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. Journal of Medicinal Chemistry, 64(20), 14836-14867. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis Validation of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate by Titration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Validation in Pharmaceutical Intermediate Synthesis

In the landscape of modern drug development, the journey from a chemical blueprint to a safe and effective therapeutic is paved with rigorous validation at every stage. Pharmaceutical intermediates, such as tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate, are the foundational building blocks for numerous active pharmaceutical ingredients (APIs).[1] This specific intermediate is pivotal in constructing complex piperidine-based structures, often utilized in agents targeting the central nervous system.[1] The purity, consistency, and quality of these intermediates directly dictate the safety and efficacy of the final drug product.[2][]

Process validation provides the documented evidence that a synthesis process consistently produces an intermediate meeting its predetermined specifications and quality attributes.[4][5] This guide offers an in-depth analysis of a robust and cost-effective method for validating the synthesis of this compound: non-aqueous acid-base titration . We will explore the causality behind the synthetic and analytical choices, provide a detailed experimental protocol, and objectively compare this classical method against modern chromatographic techniques, empowering researchers to build a comprehensive and efficient quality control strategy.

I. Overview of the Synthetic Pathway: Reductive Amination

A common and efficient route for synthesizing this compound is through the reductive amination of 1-tert-butoxycarbonyl-4-piperidone with 4-hydroxypiperidine.[6]

Reaction Scheme:

  • Reactant A: 1-tert-Butoxycarbonyl-4-piperidone

  • Reactant B: 4-Hydroxypiperidine

  • Process: Reductive Amination (e.g., hydrogenation in the presence of a catalyst like Palladium on carbon).[6]

  • Product: this compound

Causality of Route Selection: This synthetic approach is favored for several reasons. It is a convergent synthesis, meaning the two piperidine rings are joined in a single, efficient step. The starting materials are commercially available, and the reaction conditions are generally mild, which helps to minimize the formation of byproducts. The Boc-protecting group on one of the piperidine nitrogens is crucial, as it prevents self-condensation and allows for selective reaction, while also being easily removable in subsequent synthetic steps.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Process cluster_product Outcome A 1-Boc-4-piperidone Reaction Reductive Amination (e.g., H₂, Pd/C, Solvent) A->Reaction B 4-Hydroxypiperidine B->Reaction Purification Work-up & Purification (Filtration, Crystallization) Reaction->Purification Crude Product FinalProduct tert-Butyl 4-hydroxy- [1,4'-bipiperidine]-1'-carboxylate Purification->FinalProduct Validated Product Validation_Workflow cluster_assay Purity (Assay) cluster_impurities Impurity Profiling Start Synthesized Product Titration Potentiometric Titration Start->Titration Quantitative Analysis HPLC HPLC-UV/MS Start->HPLC Non-Volatile Impurities GC GC-MS Start->GC Volatile/Solvent Impurities Assay_Result Total Base Content (%) Titration->Assay_Result Final_Spec Final Specification Sheet (Purity, Impurity Profile) Assay_Result->Final_Spec Impurity_Result Identification & Quantification of Individual Impurities HPLC->Impurity_Result GC->Impurity_Result Impurity_Result->Final_Spec

Sources

A Comparative Guide to the Crystal Structure Analysis of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional architecture of molecular building blocks is paramount. The spatial arrangement of atoms dictates how a molecule interacts with its biological target, influencing efficacy, selectivity, and pharmacokinetic properties. tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate is a highly valuable heterocyclic scaffold, utilized as a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including agents targeting the central nervous system and novel PROTAC (PROteolysis TArgeting Chimera) constructs.[1][2]

This guide provides an in-depth technical analysis of the crystal structure of this bipiperidine system. While a publicly deposited crystal structure for this specific molecule is not available as of this writing, this document serves as a comprehensive manual, combining theoretical conformational analysis, comparison with structurally validated alternatives, and a complete, field-proven experimental workflow for its determination. By understanding the principles and comparative data herein, researchers can anticipate the structural nuances of this scaffold and apply this knowledge to accelerate rational drug design.

The Structural Landscape: Conformational Isomers and Energetic Preferences

The conformational flexibility of the [1,4'-bipiperidine] core is a critical determinant of its utility. The structure consists of two interconnected piperidine rings, one of which is N-substituted with a bulky tert-butoxycarbonyl (Boc) group. The conformational landscape is dominated by the chair form of the six-membered rings, which minimizes torsional and steric strain.

However, the presence of the N-Boc group introduces significant steric hindrance that influences the conformational equilibrium.[3] Specifically, A(1,3) strain (pseudoallylic strain) between the Boc group and substituents at the 2- and 6-positions of the piperidine ring can dictate the orientation of other groups. For the N-Boc protected ring, this generally favors an axial orientation for adjacent substituents to avoid steric clash with the carbamate.[3] The linkage to the second piperidine ring and the hydroxyl group at the 4-position further define the molecule's preferred three-dimensional shape.

The interplay of these factors results in a complex but predictable conformational preference, which can be elucidated definitively through single-crystal X-ray diffraction.

G cluster_0 Conformational Drivers cluster_1 Resulting Structural Features Ring_Inversion Piperidine Ring Inversion (Chair-Chair Interconversion) Chair_Conformation Predominant Chair Conformation Ring_Inversion->Chair_Conformation Minimizes Strain NBoc_Rotation N-Boc Group Rotation (Amide Bond Character) Substituent_Orientation Axial/Equatorial Orientation of OH and Piperidine Groups NBoc_Rotation->Substituent_Orientation Influences Local Geometry Steric_Hindrance Steric Hindrance (A(1,3) Strain) Steric_Hindrance->Substituent_Orientation Governs Substituent Position Intermolecular_Interactions Hydrogen Bonding Potential (OH group, N-H of second ring) Chair_Conformation->Intermolecular_Interactions Defines Interaction Vectors

Caption: Logical relationship of factors influencing the final crystal structure.

A Comparative Crystallographic Analysis

To provide a quantitative basis for what to expect from a crystal structure analysis of the title compound, we can compare it with known structures of related N-Boc-piperidine derivatives. The choice of scaffold can significantly alter the three-dimensional arrangement of functional groups, which in turn affects biological activity.

ParameterN-Boc-4-hydroxypiperidine (Predicted)1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one[4]N-Boc-piperidine-4-carboxylic acid[5]
Piperidine Ring Conformation ChairChairChair
Hydroxyl Group Orientation Equatorial (likely)N/A (Ketone)N/A
Key Torsion Angles C-N-C-C angles defining ring puckeringQ = 0.553(3) Å, θ = 168.8(3)°Data not readily available
Hydrogen Bonding Motif Intermolecular O-H···N or O-H···O=CWeak C—H⋯O interactions forming supramolecular chainsCarboxylic acid dimers (O-H···O)
Significance Bifunctional intermediate with defined geometryDemonstrates the stability of the chair conformation even with bulky N-substituentsShows how piperidine conformation orients functional groups for specific interactions

This comparative data underscores the prevalence of the chair conformation in substituted piperidines. The key variables for this compound will be the precise torsion angles defining the relationship between the two rings and the intermolecular hydrogen bonding network established by the hydroxyl group and the non-Boc-protected nitrogen.

Experimental Protocol: From Powder to Structure

The following section provides a comprehensive, self-validating protocol for obtaining high-quality single crystals and determining the crystal structure of this compound.

Part 1: Synthesis and Purification

The synthesis of the title compound can be achieved via reductive amination.[6]

  • Reaction Setup : To a solution of 1-tert-butoxycarbonyl-4-piperidone (1.0 eq) and 4-hydroxypiperidine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

  • Reaction Execution : Stir the mixture at room temperature for 12-24 hours. The causality for choosing NaBH(OAc)₃ lies in its mild nature, which reduces the likelihood of side reactions, such as the reduction of the carbonyl group before iminium ion formation.

  • Workup and Purification : Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure compound. Purity should be assessed by ¹H NMR, ¹³C NMR, and LC-MS to ensure all starting materials are removed, as impurities can inhibit crystallization.

Part 2: Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step. A screening approach using various solvents and techniques is recommended.

  • Solvent Selection : Screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, hexane, and mixtures thereof).

  • Crystallization Techniques :

    • Slow Evaporation : Dissolve the compound in a suitable solvent (e.g., ethyl acetate) to near saturation in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion (Hanging or Sitting Drop) : In a sealed container, place a small vial with a concentrated solution of the compound. In the larger container, place a reservoir of a less-soluble "anti-solvent" (e.g., hexane). The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and promoting crystal growth.

    • Cooling : Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.

Part 3: Single-Crystal X-ray Diffraction (SCXRD)
  • Crystal Mounting : Under a microscope, select a well-formed, transparent single crystal (ideal size ~0.1-0.3 mm) and mount it on a cryoloop.[7]

  • Data Collection : Mount the crystal on the diffractometer. Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal motion of the atoms and improve data quality.[7] Collect diffraction data using a modern single-crystal X-ray diffractometer equipped with a Mo Kα or Cu Kα X-ray source.

  • Structure Solution and Refinement : Process the diffraction data (integration and scaling). Solve the structure using direct methods or dual-space algorithms (e.g., using the SHELXT program). Refine the structural model against the experimental data using full-matrix least-squares methods (e.g., using SHELXL). This iterative process refines atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

G cluster_workflow Crystal Structure Determination Workflow start Pure Compound synthesis Synthesis & Purification (Reductive Amination, Chromatography) start->synthesis crystallization Crystallization Screening (Slow Evaporation, Vapor Diffusion) synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection X-ray Data Collection (100 K, Mo/Cu Source) crystal_selection->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Structure Validation (e.g., CheckCIF) refinement->validation final_structure Final Crystal Structure (CIF File) validation->final_structure

Caption: Experimental workflow for crystal structure determination.

Conclusion: The Value of Atomic-Level Precision

The detailed crystal structure analysis of this compound provides invaluable, high-resolution data that is critical for modern, structure-based drug design. It validates the expected molecular conformation, reveals the precise orientation of key functional groups (the hydroxyl and the secondary amine), and elucidates the intermolecular interactions that govern its solid-state packing. For drug development professionals, this atomic-level blueprint allows for more accurate computational modeling, the design of derivatives with improved binding affinity and physical properties, and ultimately, the acceleration of the discovery of new and effective therapeutics.

References

  • Fallis, J. A., et al. (2018). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 5), 653–658. Available at: [Link]

  • Stokes, J. E., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 13(41), 12268-12276. Available at: [Link]

  • MySkinRecipes. (n.d.). tert-Butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate. Available at: [Link]

  • Google Patents. (2004). Process for preparing 4-(hydroxy)-[1 4']bipiperidinyl-l'carboxylic acid tert-butyl ester.

Sources

The Bipiperidine Linker in PROTACs: A Comparative Guide to Alternatives in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation, the architecture of Proteolysis-Targeting Chimeras (PROTACs) is a subject of intense investigation. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key elements: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two. While the choice of warhead and E3 ligase ligand dictates the PROTAC's target, the linker is a critical determinant of its overall efficacy, selectivity, and pharmacokinetic properties.[1][2]

This guide provides an in-depth technical comparison of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate, a commonly employed rigid linker scaffold, with its alternatives in PROTAC design. We will delve into the structural rationale, comparative experimental data, and synthetic considerations to provide researchers, scientists, and drug development professionals with a comprehensive resource for informed linker selection.

The Role of the Linker: More Than Just a Spacer

The linker is not a passive connector; it actively participates in the formation of a stable and productive ternary complex between the POI and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation. Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[1]

The physicochemical properties of the linker, such as its length, rigidity, and solubility, also profoundly impact the drug-like properties of the PROTAC, including its cell permeability and metabolic stability.[3][4]

The Benchmark: this compound

The this compound scaffold provides a rigid and defined spatial orientation for the warhead and E3 ligase ligand. This rigidity can be advantageous in pre-organizing the PROTAC into a conformation that is conducive to ternary complex formation, thereby reducing the entropic penalty of binding.

Key Features:

  • Rigidity: The bipiperidine structure restricts conformational flexibility, which can lead to more potent and selective PROTACs.

  • Synthetic Accessibility: This building block is commercially available and can be readily incorporated into synthetic schemes.

  • Established Precedent: The piperidine and bipiperidine motifs are found in numerous bioactive molecules and have a well-understood impact on physicochemical properties.

Comparative Analysis of Alternative Linker Scaffolds

The choice of linker is highly dependent on the specific POI and E3 ligase pair. Therefore, a one-size-fits-all approach is not applicable. Below, we compare the bipiperidine scaffold with other commonly employed linker classes, supported by experimental data where available.

Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains

Flexible linkers, such as alkyl and PEG chains, have been widely used due to their synthetic simplicity and the ease with which their length can be modulated.

  • Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational freedom. However, their hydrophobicity can negatively impact the solubility of the resulting PROTAC.

  • PEG Chains: The incorporation of ethylene glycol units enhances aqueous solubility, a common challenge for large and often lipophilic PROTACs.[5]

Experimental Data Snapshot: Alkyl vs. PEG Linkers

PROTACTargetE3 LigaseLinker TypeDC50 (nM)Dmax (%)Reference
PROTAC A BRD4CRBN8-atom Alkyl50>95[6]
PROTAC B BRD4CRBN8-atom PEG25>95[6]

Note: This data is illustrative and compiled from various sources. Direct comparisons should be made with caution due to potential variations in experimental conditions.

The data suggests that for the BRD4-CRBN system, a PEG linker can lead to improved potency compared to an alkyl linker of similar length, likely due to enhanced solubility and improved ternary complex formation.

Rigid Heterocyclic Linkers: The Piperazine Advantage

Piperazine-containing linkers offer a rigid scaffold similar to piperidine, but with the added advantage of a second nitrogen atom. This feature can significantly improve aqueous solubility through protonation at physiological pH.[7][8] The basicity of the piperazine nitrogens can be fine-tuned by adjacent chemical groups.[7][8]

The clinical candidates ARV-110 (Bavdegalutamide) and ARV-471 (Vepdegestrant) are notable examples of PROTACs that utilize a rigid linker incorporating both piperidine and piperazine moieties.[9][10][11][12] This design choice was a key innovation that led to improved metabolic stability and potency compared to earlier, more flexible linkers.[10]

Experimental Data Snapshot: Impact of Piperazine-Containing Linkers on Metabolic Stability

PROTAC ScaffoldLinker TypeMatrixHalf-life (t½) in minKey ObservationReference
BRD4 Degrader Linear AliphaticMouse Liver Microsomes~20Subject to hydroxylation.[3]
BRD4 Degrader Piperidine-containingMouse Liver Microsomes> 120Cyclic structures significantly enhance metabolic stability.[3]
BET Degrader PEG-basedHuman Liver Microsomes< 10Susceptible to rapid metabolism.[3]
BET Degrader PEG with PiperazineHuman Liver Microsomes45Incorporation of a rigid moiety improves metabolic stability.[3]

This data highlights the significant improvement in metabolic stability that can be achieved by incorporating rigid heterocyclic structures like piperidine and piperazine into the linker.

Spirocyclic Linkers: Navigating 3D Space

Spirocyclic scaffolds offer a higher degree of three-dimensionality and rigidity compared to simple monocyclic rings. This can be advantageous for optimizing the vectoral projection of the warhead and E3 ligase ligand, potentially leading to improved potency and selectivity. However, the synthesis of spirocyclic linkers can be more challenging.

While direct comparative data with the bipiperidine linker is limited, the exploration of spirocyclic motifs is an active area of research aimed at developing PROTACs with improved drug-like properties.

Experimental Workflows for Linker Evaluation

A systematic evaluation of PROTACs with different linkers requires a series of robust and well-defined experimental assays.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cellular Assays cluster_3 In Vivo Studies design Linker Design & Synthesis purification Purification & Characterization design->purification biochemical Biochemical Assays (e.g., Ternary Complex Formation) purification->biochemical physchem Physicochemical Profiling (Solubility, LogP) purification->physchem permeability Cell Permeability (PAMPA, Caco-2) biochemical->permeability physchem->permeability degradation Target Degradation (Western Blot, qPCR) permeability->degradation toxicity Cell Viability/Toxicity degradation->toxicity pk Pharmacokinetics toxicity->pk efficacy In Vivo Efficacy pk->efficacy

Caption: A typical experimental workflow for comparing PROTACs.

Key Experimental Protocols

1. Cell Permeability Assays

Due to their large size, assessing the ability of PROTACs to cross the cell membrane is a critical step.[13]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput, cell-free assay models passive transcellular permeability and is ideal for early-stage screening.[13][14]

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells to model human intestinal absorption, providing data on both passive and active transport.[13][14]

2. Metabolic Stability Assays

The metabolic stability of a PROTAC determines its half-life in vivo and is a key parameter for achieving sustained target degradation.

  • Microsomal Stability Assay: This in vitro assay evaluates the metabolic stability of a PROTAC in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[3][15][16]

  • Hepatocyte Stability Assay: Using cryopreserved human hepatocytes provides a more comprehensive assessment of metabolic stability as they contain a full complement of phase I and phase II metabolic enzymes.[15][16]

Conclusion and Future Directions

The selection of a linker is a multifactorial decision in PROTAC design. While this compound offers a reliable and rigid scaffold, alternatives such as piperazine-containing and spirocyclic linkers provide opportunities to modulate physicochemical properties and improve the overall performance of the PROTAC.

The lack of direct head-to-head comparative studies for a wide range of linker scaffolds necessitates that researchers empirically test a variety of linker types and lengths for their specific POI and E3 ligase pair. The experimental workflows and protocols outlined in this guide provide a robust framework for the rational design and evaluation of novel PROTACs, ultimately accelerating the development of this promising therapeutic modality.

References

  • A Head-to-Head Comparison of PROTAC Linkers: A Guide for Drug Discovery. Benchchem. Accessed January 12, 2026.
  • A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. Benchchem. Accessed January 12, 2026.
  • Application Notes & Protocols: Cell Permeability Assays for (S,R,S)-AHPC TFA containing PROTACs. Benchchem. Accessed January 12, 2026.
  • Application Notes and Protocols for Cell Permeability Assays of PROTACs with Ether Linkers. Benchchem. Accessed January 12, 2026.
  • Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs)
  • NDA Submission of Vepdegestrant (ARV-471) to U.S. FDA: The Beginning of a New Era of PROTAC Degraders. Journal of Medicinal Chemistry. Accessed January 12, 2026.
  • Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry. Accessed January 12, 2026.
  • The Linker's Pivotal Role: A Head-to-Head Comparison of PROTACs with Different Linkers. Benchchem. Accessed January 12, 2026.
  • Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer. PMC. Accessed January 12, 2026.
  • A Head-to-Head Comparison of PROTAC Linker Compositions: A Guide for Researchers. Benchchem. Accessed January 12, 2026.
  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. Accessed January 12, 2026.
  • Distributions of the physicochemical and drug-like properties of the...
  • Characteristic roadmap of linker governs the rational design of PROTACs. PMC. Accessed January 12, 2026.
  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. Accessed January 12, 2026.
  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Benchchem. Accessed January 12, 2026.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry. Accessed January 12, 2026.
  • Arvinas unveils PROTAC structures. C&EN Global Enterprise. Accessed January 12, 2026.
  • comparative analysis of different PROTAC linkers (PEG vs. alkyl vs. piperazine). Benchchem. Accessed January 12, 2026.
  • The structure of PROTAC. In order, is ARV-110, ARCC-4, ARD-61, ARD-266,...
  • Permeability Assay. Profacgen. Accessed January 12, 2026.
  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation.
  • Current strategies for the design of PROTAC linkers: a critical review. PMC. Accessed January 12, 2026.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. Accessed January 12, 2026.
  • Bavdegalutamide (ARV-110) | AR PROTAC Degrader. MedChemExpress. Accessed January 12, 2026.
  • Bavdegalutamide (ARV-110) #16812. Cell Signaling Technology. Accessed January 12, 2026.
  • Tert-butyl 4-(hydroxymethyl)-[1,4'-bipiperidine]-1'-carboxylate. MedchemExpress.com. Accessed January 12, 2026.
  • In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor. NIH. Accessed January 12, 2026.
  • Vepdegestrant. Wikipedia. Accessed January 12, 2026.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. Accessed January 12, 2026.
  • Validating PROTAC Linker Efficacy: A Comparative Guide. Benchchem. Accessed January 12, 2026.
  • Technical Support Center: Enhancing the Metabolic Stability of PROTACs with PEG Linkers. Benchchem. Accessed January 12, 2026.
  • Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. Accessed January 12, 2026.
  • Vepdegestrant, 2229711-68-4. BroadPharm. Accessed January 12, 2026.
  • CAS 2229711-68-4 ARV-471. BOC Sciences. Accessed January 12, 2026.
  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. PubMed. Accessed January 12, 2026.
  • Assays and technologies for developing proteolysis targeting chimera degraders. PMC. Accessed January 12, 2026.
  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Accessed January 12, 2026.
  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. Accessed January 12, 2026.
  • Overview of PROTAC Linkers: Types and Design. BOC Sciences. Accessed January 12, 2026.
  • dBET1 | PROTAC chemical | CAS 1799711-21-9. Selleck. Accessed January 12, 2026.
  • Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs).
  • dBET1 | C38H37ClN8O7S | CID 91799313. PubChem. Accessed January 12, 2026.
  • dBET1 | PROTAC BRD4 Degrader. MedchemExpress.com. Accessed January 12, 2026.
  • dBET1 | Active Degraders. Tocris Bioscience. Accessed January 12, 2026.

Sources

The Fulcrum of Function: A Comparative Guide to Bipiperidine and Spirocyclic Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as a Linchpin in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by co-opting the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two critical domains—a "warhead" that binds the protein of interest (POI) and an "anchor" that recruits an E3 ubiquitin ligase—connected by a chemical linker.[3][] Far from being an inert spacer, the linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic (DMPK) properties.[5][6]

The linker's architecture dictates the geometry of the ternary complex (POI-PROTAC-E3 ligase), a crucial step for efficient ubiquitination and subsequent degradation.[] Its length, flexibility, and chemical composition must be meticulously optimized for each specific target and E3 ligase pair.[3] This guide provides an in-depth comparison of two increasingly important classes of rigidifying linkers: the semi-rigid tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate and the more constrained spirocyclic linkers. We will explore how their distinct conformational properties translate into tangible differences in PROTAC performance, supported by experimental data.

The PROTAC Mechanism of Action

The function of a PROTAC is a catalytic cycle initiated by the formation of a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin to the target protein, marking it for destruction by the proteasome. The PROTAC is then released to engage another target protein.

PROTAC_Mechanism cluster_0 cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PROTAC PROTAC PROTAC->Ternary Mediates Ternary->E3 Release & Recycle Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The Rigidity Spectrum: From Flexible Chains to Constrained Scaffolds

Early PROTAC designs frequently employed flexible linkers, such as polyethylene glycol (PEG) or simple alkyl chains, due to their synthetic tractability.[3] While effective in some cases, these linkers often confer high conformational flexibility, which can lead to an entropic penalty upon ternary complex formation and potential issues with metabolic stability and solubility.[5][7]

This has driven a shift towards more rigid and structurally defined linkers. Incorporating cyclic motifs like piperidine, piperazine, and spirocycles can pre-organize the PROTAC into a bioactive conformation, potentially enhancing potency and improving DMPK properties.[3][7] These rigid linkers, however, are not a universal solution; excessive rigidity can hinder the necessary conformational adjustments required to form a productive ternary complex, leading to impaired degradation.[3]

This guide focuses on two such rigidifying strategies:

  • This compound: A semi-rigid linker that provides conformational restriction while retaining some rotational freedom. The bipiperidine scaffold is a common feature in advanced PROTACs, including clinical candidates like ARV-110 and ARV-471, where it contributed to improved metabolic stability and potency.[6][8]

  • Spirocyclic Linkers: These linkers, such as 7-azaspiro[3.5]nonane or 3,9-diazaspiro[5.5]undecane, feature two rings sharing a single atom. This imparts a high degree of rigidity and a defined three-dimensional geometry, offering a distinct approach to constraining the PROTAC molecule.

Linker_Structures cluster_Bipiperidine This compound cluster_Spirocyclic Spirocyclic Linker Example (7-azaspiro[3.5]nonane) bipiperidine spiro

Caption: Structures of the bipiperidine and a representative spirocyclic linker.

Comparative Analysis: Experimental Evidence

A key challenge in PROTAC development is balancing improved cell permeability and metabolic stability, often favored by rigid linkers, with the conformational flexibility required for stable and productive ternary complex formation. A recent study directly compared a series of PROTACs targeting hematopoietic prostaglandin D synthase (H-PGDS) with linkers of varying rigidity, providing invaluable data for this analysis.[9]

The study compared three PROTACs:

  • PROTAC-1: Utilizes a piperazine-piperidine linker, structurally analogous to the bipiperidine scaffold.

  • PROTAC-2: A slightly more flexible version of PROTAC-1.

  • PROTAC-3: Incorporates a more rigid azaspiro[3.5]nonane ring.

Data Summary Table
ParameterPROTAC-1 (Bipiperidine-like)PROTAC-3 (Spirocyclic)Interpretation
Degradation Potency (DC₅₀) ~17.3 pMComparable to PROTAC-1Both linker types can support high degradation potency.[9]
Intracellular Accumulation Baseline~2-fold higher than PROTAC-1The rigid spirocyclic linker significantly improved cellular uptake.[9]
Ternary Complex Stability More StableLeast StableThe increased rigidity of the spirocyclic linker led to a less stable ternary complex, highlighting a critical trade-off.[9]
Key Insights from Experimental Data
  • Rigidity Enhances Cellular Permeability: The most rigid derivative, PROTAC-3 (spirocyclic), showed markedly higher intracellular accumulation.[9] This aligns with the hypothesis that constraining molecular flexibility can improve passive diffusion across cell membranes, a significant hurdle for large PROTAC molecules.

  • A Trade-Off Between Permeability and Complex Stability: Despite superior cell uptake, the spirocyclic PROTAC-3 formed the most structurally unstable ternary complex.[9] This demonstrates a crucial design principle: while rigidity can get the PROTAC into the cell more efficiently, it may lock the molecule in a conformation that is suboptimal for the specific protein-protein interactions required for a stable, productive ternary complex.

  • Degradation Potency is Multifactorial: All tested PROTACs ultimately showed similar, potent degradation activity.[9] This suggests that the superior cell permeability of the spirocyclic PROTAC may have compensated for its reduced ternary complex stability. Conversely, the more stable complex formed by the bipiperidine-like PROTAC-1 achieved high potency despite lower intracellular concentrations. This underscores that DC₅₀ is a result of a complex interplay between permeability, binding affinity, and ternary complex dynamics.

Choosing the Right Linker: A Decision Framework

The choice between a bipiperidine and a spirocyclic linker is not straightforward and depends on the specific challenges of a PROTAC project.

Decision_Framework Start Initiate Linker Optimization Problem Primary Challenge? Start->Problem Permeability Poor Cell Permeability / Low Exposure Problem->Permeability Permeability Potency Low Degradation Potency / Unstable Ternary Complex Problem->Potency Potency Spiro Prioritize Spirocyclic Linkers (To Enhance Rigidity & Permeability) Permeability->Spiro Bipiperidine Prioritize Bipiperidine Linkers (To Balance Rigidity & Flexibility) Potency->Bipiperidine Evaluate Synthesize & Evaluate (DC50, Dmax, Permeability, PK) Spiro->Evaluate Bipiperidine->Evaluate Refine Refine Design Based on Data Evaluate->Refine Refine->Problem Iterate Success Optimized PROTAC Refine->Success Achieved

Caption: A decision framework for selecting linker types in PROTAC optimization.

  • When to Consider Bipiperidine Linkers: This class of linkers offers a balanced approach. It provides a degree of conformational constraint to improve upon linear linkers, enhancing metabolic stability, while retaining enough flexibility to allow the PROTAC to adapt and form a stable ternary complex. They are an excellent starting point when the primary challenge is improving potency and stability without taking the risks of excessive rigidification.

  • When to Consider Spirocyclic Linkers: If a PROTAC program is plagued by poor cellular permeability or low in vivo exposure, the enhanced rigidity of a spirocyclic linker could provide a solution.[9] However, researchers must be prepared to validate that the highly constrained geometry is compatible with ternary complex formation for their specific POI and E3 ligase pair. Success with a spirocyclic linker may require exploring different attachment points or spirocyclic scaffolds to find a productive geometry.

Experimental Protocols

Protocol 1: Representative Synthesis of a PROTAC with a Bipiperidine Linker

This protocol outlines a general strategy for coupling a POI ligand (with a carboxylic acid handle) to an E3 ligase ligand (pomalidomide) using this compound.

Workflow:

Synthesis_Bipiperidine cluster_0 Step 1: Linker Functionalization cluster_1 Step 2: Coupling to E3 Ligase Ligand cluster_2 Step 3: Final PROTAC Assembly A Bipiperidine Linker (tert-Butyl 4-hydroxy-...) B Mesylate Activation (MsCl, TEA) A->B C Azide Substitution (NaN3, DMF) B->C D Azido-Linker F Click Chemistry (CuSO4, Na-Ascorbate) D->F E Alkyne-Pomalidomide E->F G Boc Deprotection (TFA, DCM) F->G H Amine-Linker-Pomalidomide G->H J Amide Coupling (HATU, DIPEA) H->J From Step 2 I POI-Ligand-COOH I->J K Final PROTAC J->K

Caption: Synthetic workflow for incorporating a bipiperidine linker.

Step-by-Step Methodology:

  • Linker Functionalization:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool to 0°C and add triethylamine (TEA, 1.5 eq).

    • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise and stir for 2 hours, allowing the reaction to warm to room temperature.

    • Quench the reaction, extract the mesylated intermediate, and dry.

    • Dissolve the intermediate in N,N-dimethylformamide (DMF) and add sodium azide (NaN₃, 3.0 eq). Heat to 80°C for 16 hours to yield the azido-functionalized linker. Purify by column chromatography.

  • Coupling to E3 Ligase Ligand:

    • Dissolve the azido-linker (1.0 eq) and an alkyne-functionalized pomalidomide derivative (1.1 eq) in a t-BuOH/H₂O mixture.

    • Add sodium ascorbate (0.5 eq) followed by copper(II) sulfate (0.2 eq). Stir vigorously at room temperature for 24 hours.

    • Extract the resulting triazole-linked intermediate and purify.

    • Dissolve the purified intermediate in DCM and add trifluoroacetic acid (TFA, 20% v/v). Stir for 2 hours to remove the Boc protecting group.

    • Evaporate the solvent to yield the free amine of the linker-pomalidomide conjugate.

  • Final PROTAC Assembly:

    • Dissolve the POI ligand with a carboxylic acid handle (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes to activate the acid.

    • Add a solution of the amine-linker-pomalidomide conjugate (1.1 eq) in DMF.

    • Stir at room temperature for 16 hours.

    • Purify the final PROTAC product by preparative RP-HPLC. Confirm identity and purity by LC-MS and NMR.

Protocol 2: Evaluation of Protein Degradation (Western Blot)

This protocol determines the degradation efficiency (DC₅₀ and Dₘₐₓ) of a synthesized PROTAC.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed the target human cell line in 6-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in DMSO, then dilute into culture medium to achieve final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO only).

    • Treat the cells with the PROTAC solutions and incubate for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Immunoblotting:

    • Normalize the protein amount for each sample and prepare with Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[8]

    • Incubate the membrane with a primary antibody against the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Data Analysis:

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to its corresponding loading control.

    • Plot the normalized POI levels against the logarithm of the PROTAC concentration. Fit the data to a four-parameter variable slope equation to determine the DC₅₀ (concentration at 50% degradation) and Dₘₐₓ (maximum degradation) values.

Conclusion

The linker is a master regulator of PROTAC performance. The choice between a semi-rigid bipiperidine scaffold and a more constrained spirocyclic linker represents a critical decision in the optimization process. Experimental data shows that highly rigid spirocyclic linkers can significantly enhance cellular uptake, a common challenge in PROTAC development.[9] However, this benefit may come at the cost of reduced ternary complex stability.[9] Bipiperidine-type linkers offer a compelling balance, providing structural pre-organization to improve upon flexible linkers while retaining sufficient adaptability for robust ternary complex formation.

Ultimately, the optimal linker is target-dependent. A rational approach to PROTAC design involves the systematic synthesis and evaluation of a diverse set of linkers. By understanding the distinct advantages and potential trade-offs of scaffolds like bipiperidines and spirocycles, researchers can more effectively navigate the complex structure-activity relationships of PROTACs to develop potent and selective next-generation therapeutics.

References

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. (2023). RSC Medicinal Chemistry. Available at: [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Available at: [Link]

  • Cecchini, C., Pannilunghi, S., Tardy, S., & Scapozza, L. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry. Available at: [Link]

  • Scott, J. S., et al. (2023). Property-based optimisation of PROTACs. RSC Medicinal Chemistry. Available at: [Link]

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2021). Journal of Medicinal Chemistry. Available at: [Link]

  • Hao, G. F., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Yao, X., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Distributions of the physicochemical and drug-like properties of the... (2023). ResearchGate. Available at: [Link]

  • Goracci, L., et al. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Molecules. Available at: [Link]

  • Building blocks and linkers for PROTAC synthesis. (2019). Pharmaceutical Business Review. Available at: [Link]

  • Goracci, L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. Available at: [Link]

  • Goracci, L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. Available at: [Link]

  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. (2024). Journal of the American Chemical Society. Available at: [Link]

  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. (2022). Angewandte Chemie International Edition. Available at: [Link]

  • Anti-protac antibodies and complexes. (2023). Google Patents.
  • PROTACs, METTL3, METTL14, CRBN, degradation, m6A-RNA, AML, prostate cancer. (2022). ChemRxiv. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate Analogs as Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the tert-butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate scaffold, with a specific focus on their activity as opioid receptor modulators. We will explore the rationale behind key structural modifications and their impact on binding affinity and functional activity at mu (µ), delta (δ), and kappa (κ) opioid receptors. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design of novel analgesics and other therapeutics targeting the opioid system.

Introduction: The [1,4'-Bipiperidine] Scaffold in Opioid Research

The piperidine moiety is a highly privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs, particularly those targeting the central nervous system.[1] The [1,4'-bipiperidine] core, a key component of potent opioids like fentanyl, offers a rigid structure that can be strategically modified to fine-tune interactions with opioid receptors. The parent compound, this compound, serves as a versatile synthetic intermediate, featuring several key points for chemical modification: the 4-hydroxy group, the nitrogen of the second piperidine ring, and the tert-butoxycarbonyl (Boc) protecting group.[2][3] Understanding the SAR of this scaffold is crucial for designing next-generation opioid modulators with improved efficacy and safety profiles, such as biased agonists that preferentially activate G-protein signaling over the β-arrestin pathway to potentially reduce adverse effects like respiratory depression and tolerance.[4]

Core Principles of SAR in the [1,4'-Bipiperidine] Series

The exploration of the SAR of [1,4'-bipiperidine] analogs is a systematic process aimed at identifying the structural features that govern their biological activity. This process involves the synthesis of a series of related compounds with targeted modifications and the subsequent evaluation of their biological effects.[5]

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Start Lead Scaffold: tert-Butyl 4-hydroxy- [1,4'-bipiperidine]-1'-carboxylate Modification Systematic Structural Modification Start->Modification Synthesis Chemical Synthesis of Analogs Modification->Synthesis Binding In Vitro Binding Assays (Ki at µ, δ, κ receptors) Synthesis->Binding Functional In Vitro Functional Assays ([35S]GTPγS - Agonist/Antagonist) Binding->Functional InVivo In Vivo Models (e.g., Tail-flick for analgesia) Functional->InVivo SAR_Analysis SAR Analysis: Correlate Structure with Activity InVivo->SAR_Analysis Optimization Lead Optimization: Design of Improved Analogs SAR_Analysis->Optimization Optimization->Modification Iterative Cycle

Caption: A generalized workflow for SAR studies of [1,4'-bipiperidine] analogs.

Key Structural Modifications and Their Impact on Opioid Receptor Activity

The Critical Role of the 4-Position: Hydroxyl Group and its Bioisosteres

The 4-hydroxy group of the parent scaffold is a crucial determinant of opioid receptor affinity. In many opioid pharmacophores, a phenolic hydroxyl group is essential for high-affinity binding.[1] While the 4-hydroxy group in our scaffold is aliphatic, its hydrogen-bonding capability can significantly influence receptor interaction.

Bioisosteric Replacement of the 4-Hydroxyl Group:

Bioisosteric replacement is a powerful strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties.[6] Replacing the 4-hydroxyl group with other hydrogen-bond donors or acceptors can modulate the activity profile of the [1,4'-bipiperidine] analogs.

  • Primary Amide: The replacement of a hydroxyl group with a primary amide has been shown to enhance delta-opioid receptor (DOR) agonist activity and selectivity over the mu-opioid receptor (MOR) in related diaryl amino piperidine series.[7] This modification can also improve metabolic stability.

  • Carboxamides: In morphinan-based opioids, the replacement of the phenolic hydroxyl with a carboxamide group has been extensively studied. The orientation of the carboxamide, stabilized by intramolecular hydrogen bonds, is critical for high affinity. "Furan ring-opened" analogs with a 4-hydroxy group adjacent to a 3-carboxamido group on the morphinan skeleton have demonstrated exceptionally high affinity for µ and κ receptors, highlighting the importance of the spatial relationship between these groups.[4][8] This principle can be extrapolated to the [1,4'-bipiperidine] scaffold, suggesting that introducing a carboxamide group at a position adjacent to the 4-hydroxy group could be a promising strategy.

Modification at 4-Position Rationale Predicted Impact on Opioid Receptor Activity Supporting Evidence
-OH (Parent) Hydrogen bond donor/acceptorBaseline affinity, likely for multiple opioid receptor subtypes.The hydroxyl group is a common feature in many opioid ligands.
-CONH2 (Primary Amide) Hydrogen bond donor/acceptor, potential for improved metabolic stability.Potential for enhanced DOR agonism and selectivity.[7]Studies on diaryl amino piperidines show this trend.[7]
-NH2 (Amine) Hydrogen bond donor, introduction of basicity.May alter receptor selectivity and potency.SAR of related piperidines shows varied effects.
-F (Fluorine) Weak hydrogen bond acceptor, alters electronics.Can improve metabolic stability and CNS penetration.A common modification in medicinal chemistry.[6]
N'-Substitution on the Second Piperidine Ring: Tuning Potency and Efficacy

The substituent on the nitrogen of the second piperidine ring plays a pivotal role in defining the potency and functional activity (agonist vs. antagonist) of the analogs. In many opioid scaffolds, including fentanyl and its analogs, this position accommodates lipophilic groups that interact with specific pockets within the opioid receptors.

  • Small Alkyl and Cycloalkylmethyl Groups: In morphinans, small N-substituents like methyl often confer agonist properties, while larger groups like cyclopropylmethyl can induce antagonist activity.[9]

  • Arylalkyl Groups: The introduction of arylalkyl groups, such as phenethyl, is a common strategy to enhance potency. This is exemplified by the significant increase in potency of fentanyl compared to morphine.[10] The nature of the aromatic ring and the length of the alkyl linker are critical for optimizing receptor interactions.

N'-Substituent Rationale Predicted Impact on Opioid Receptor Activity Supporting Evidence
-H (Unsubstituted) Baseline, provides a point for further derivatization.Likely low potency.The N-substituent is key for high-affinity binding in many opioids.
-CH3 (Methyl) Small, lipophilic group.Potential for MOR agonism.A common feature of MOR agonists.
-Cyclopropylmethyl Bulky, lipophilic group.Potential for antagonist or partial agonist activity.A classic "antagonist-inducing" group in morphinans.[9]
-Phenethyl Lipophilic group, mimics endogenous peptide interactions.Significant increase in MOR agonist potency.A key feature of potent fentanyl-class opioids.[10]
Substituted Arylalkyls Modulates lipophilicity, electronics, and steric bulk.Fine-tuning of potency and selectivity.SAR of fentanyl analogs demonstrates the importance of aryl substitution.
Modification of the Boc-Protecting Group: From Synthetic Handle to Bioactive Moiety

While the Boc group is typically a protecting group, its replacement with other substituents can lead to potent, biologically active compounds. The nature of this substituent influences the overall physicochemical properties and can introduce new interactions with the receptor.

  • Replacement with Arylacetamides: In the context of fentanyl, an N-arylacetamide moiety is crucial for high potency. This group is believed to mimic the tyrosine residue of endogenous opioid peptides.

  • Other Amides and Ureas: A variety of amides and ureas can be introduced at this position to explore different hydrogen bonding patterns and lipophilic interactions.

Experimental Protocols for SAR Evaluation

The following are generalized protocols for the in vitro evaluation of novel [1,4'-bipiperidine] analogs.

Radioligand Binding Assay for Opioid Receptor Affinity (Ki)

This assay determines the affinity of a test compound for a specific opioid receptor subtype by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for the human µ, δ, and κ opioid receptors.

Materials:

  • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human µ, δ, or κ opioid receptor.

  • Radioligands: [³H]-DAMGO (for µ), [³H]-Naltrindole (for δ), [³H]-U69,593 (for κ).

  • Non-specific Binding Control: Naloxone (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for Functional Activity (EC50 and Emax)

This functional assay measures the activation of G-proteins upon agonist binding to the receptor, allowing for the determination of a compound's efficacy (agonist, partial agonist, or antagonist).

Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds at the human µ, δ, or κ opioid receptors.

Materials:

  • Receptor Source: As in the binding assay.

  • [³⁵S]GTPγS.

  • GDP.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Standard Agonists: DAMGO (µ), SNC80 (δ), U69,593 (κ).

Procedure:

  • Assay Setup: In a 96-well plate, add cell membranes, GDP (10 µM), and varying concentrations of the test compound.

  • Initiation: Add [³⁵S]GTPγS to initiate the reaction.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Quantification: Measure the filter-bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the stimulated binding as a function of compound concentration and determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation relative to a standard full agonist) using non-linear regression. For antagonists, their potency is determined by their ability to shift the dose-response curve of a standard agonist to the right.

Opioid Receptor Signaling Pathways

The biological effects of [1,4'-bipiperidine] analogs are mediated through complex intracellular signaling cascades following their binding to opioid receptors, which are G-protein coupled receptors (GPCRs).

Opioid_Signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Side Effects) Agonist Bipiperidine Agonist MOR μ-Opioid Receptor (GPCR) Agonist->MOR Binds to Gi Gi/o Protein MOR->Gi Activates GRK GRK MOR->GRK Activates P Phosphorylation MOR->P AC Adenylyl Cyclase Gi->AC Inhibits IonChannels Ion Channel Modulation (↑ K+, ↓ Ca2+) Gi->IonChannels cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia IonChannels->Analgesia GRK->P Causes Arrestin β-Arrestin P->Arrestin Recruits Internalization Receptor Internalization Arrestin->Internalization SideEffects Adverse Effects (Respiratory Depression, Tolerance) Arrestin->SideEffects

Caption: Simplified overview of µ-opioid receptor signaling pathways.

Activation of the µ-opioid receptor by an agonist typically initiates two main signaling cascades:[4]

  • G-protein Pathway: This is the canonical pathway associated with the desired analgesic effects. The activated receptor couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels). These events collectively reduce neuronal excitability and neurotransmitter release, resulting in analgesia.[11]

  • β-Arrestin Pathway: This pathway is implicated in receptor desensitization, internalization, and the mediation of many of the adverse effects of opioids, including respiratory depression, tolerance, and constipation.[4] Upon agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestin.

The concept of biased agonism refers to the ability of a ligand to selectively activate one of these pathways over the other. The development of G-protein biased agonists for the µ-opioid receptor is a major goal in modern opioid research, with the aim of creating potent analgesics with a reduced side-effect profile. The SAR of [1,4'-bipiperidine] analogs should therefore also be evaluated in the context of their potential for biased agonism.

Comparative Analysis with Benchmark Opioids

To contextualize the performance of novel [1,4'-bipiperidine] analogs, it is essential to compare their in vitro and in vivo profiles with those of established opioids like morphine and fentanyl.

Compound Receptor Profile Potency Key Physicochemical Properties Primary Clinical Use
Morphine Primarily a µ-opioid receptor agonist.Gold standard for analgesia (potency = 1).Less lipophilic, slower onset of action.[12]Moderate to severe pain.
Fentanyl Potent µ-opioid receptor agonist.50-100 times more potent than morphine.[10]Highly lipophilic, rapid onset and shorter duration of action.[10]Severe pain, anesthesia.
[1,4'-Bipiperidine] Analogs Variable, can be designed for specific µ, δ, or κ activity, or mixed profiles.Highly dependent on substitution patterns.Can be tuned to optimize properties like CNS penetration and metabolic stability.Investigational for pain, and other CNS disorders.

Fentanyl's high potency is largely attributed to its increased lipophilicity, which facilitates its rapid entry into the central nervous system.[10] When designing novel [1,4'-bipiperidine] analogs, careful consideration of their lipophilicity (e.g., calculated LogP) is crucial for predicting their pharmacokinetic and pharmacodynamic properties.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel opioid receptor modulators. The SAR studies of its analogs reveal that strategic modifications at the 4-position, the N'-position of the second piperidine ring, and the replacement of the Boc-group can profoundly influence their affinity, selectivity, and functional activity at opioid receptors. By leveraging the principles of bioisosterism and understanding the structural requirements for potent and biased agonism, researchers can rationally design new chemical entities with the potential for improved therapeutic profiles compared to classical opioids. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these novel analogs, paving the way for the discovery of safer and more effective treatments for pain and other opioid-related disorders.

References

  • Delta agonist hydroxy bioisosteres: the discovery of 3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide with improved delta agonist activity and in vitro metabolic stability. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and opioid receptor binding properties of a highly potent 4-hydroxy analogue of naltrexone. (2005). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Opioid Receptors: Overview - JoVE. (2024). Journal of Visualized Experiments. [Link]

  • Syntheses of novel high affinity ligands for opioid receptors. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2021). RSC Medicinal Chemistry. [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]

  • Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans. (2009). Chemical Biology & Drug Design. [Link]

  • Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. [Link]

  • Effectiveness and Safety of Fentanyl Compared with Morphine for Out-of-Hospital Analgesia. (2014). Prehospital Emergency Care. [Link]

  • Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. (1985). Journal of Medicinal Chemistry. [Link]

  • Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Acute Biodistribution Comparison of Fentanyl and Morphine. (2024). MDPI. [Link]

  • A comparative examination of morphine and fentanyl: unravelling the differential impacts on breathing and airway stability. (2023). The Journal of Physiology. [Link]

  • Structure-Activity Relationships of the Peptide Kappa Opioid Receptor Antagonist Zyklophin. (2016). Journal of Medicinal Chemistry. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. (1991). Chemical Reviews. [Link]

  • Discovery of μ, δ-Opioid receptor dual biased agonists that overcome the limitation of prior biased agonists. (2021). bioRxiv. [Link]

  • Nitro-benzylideneoxymorphone, a bifunctional mu and delta opioid receptor ligand with high mu opioid receptor efficacy. (2022). Frontiers in Pharmacology. [Link]

  • Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

  • (PDF) Acute Biodistribution Comparison of Fentanyl and Morphine. (2024). ResearchGate. [Link]

  • Differences between opioids: pharmacological, experimental, clinical and economical perspectives. (2015). British Journal of Pharmacology. [Link]

  • Structure−Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion. (2020). Journal of Medicinal Chemistry. [Link]

  • Structure activity relationship of Opiods. (n.d.). Slideshare. [Link]

  • CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

  • CAS 367500-88-7 | tert-Butyl 4-hydroxy-[1,4'-bipiperidine]. (n.d.). Alchem.Pharmtech. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a definitive guide on the safe and compliant disposal of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate (CAS No. 367500-88-7). As a crucial building block in pharmaceutical synthesis, particularly in the development of complex piperidine-based structures for central nervous system agents, its handling and disposal demand meticulous attention to safety and regulatory standards.[1] This document provides an in-depth, procedural framework for researchers and drug development professionals to manage this chemical waste stream responsibly, ensuring the protection of both laboratory personnel and the environment.

Our approach moves beyond simple checklists to instill a foundational understanding of the "why" behind each procedural step, grounding our recommendations in established regulatory and safety science.

Part 1: Hazard Profile and Regulatory Context

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards and the governing regulations is paramount. While comprehensive toxicological properties for this specific compound are not fully investigated, data from structurally related compounds and available Safety Data Sheets (SDS) allow us to formulate a robust safety-first approach.

Inherent Chemical Hazards

Based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for analogous piperidine compounds, this compound should be handled as a substance that poses specific risks. The primary hazards identified include:

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]

These classifications mandate specific handling and disposal pathways to mitigate exposure risks.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Irritation⚠️WarningH315: Causes skin irritation[2][3]
Eye Irritation⚠️WarningH319: Causes serious eye irritation[2][3]
STOT SE 3⚠️WarningH335: May cause respiratory irritation[2][3]
The Regulatory Imperative: RCRA Framework

In the United States, the disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, tracking it from generation to final disposal.[5][6]

Due to its irritant characteristics, this compound waste must be managed as a hazardous waste. This necessitates adherence to specific protocols for accumulation, labeling, and disposal, which will be detailed in the following sections.

Part 2: On-Site Waste Management & Accumulation

Proper management begins the moment the chemical is deemed a waste. The following procedures ensure safety and compliance within the laboratory.

Immediate Segregation and Containerization

Causality: Preventing accidental reactions and ensuring proper disposal routing are the primary drivers for immediate waste segregation. Mixing incompatible chemicals can lead to violent reactions, while cross-contaminating waste streams complicates disposal and increases costs.

Protocol:

  • Identify: Clearly designate this compound waste (both solid and any solutions) at the point of generation.

  • Select a Compatible Container:

    • Use a container made of non-reactive material (e.g., high-density polyethylene, borosilicate glass). Do not use metal containers for any waste stream unless compatibility is confirmed.[4]

    • The container must have a secure, tight-fitting screw cap to prevent leaks and fumes from escaping.[7]

    • Ensure the container is clean and dry before use.

  • Containment:

    • For solid waste, carefully transfer it into the designated waste container, minimizing dust formation.[8]

    • For solutions, pour carefully to avoid splashes. Do not fill containers beyond 90% capacity to allow for expansion.[4][7]

Satellite Accumulation Area (SAA) Management

An SAA is a designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage area.[7][9]

Protocol:

  • Designate the SAA: The SAA must be under the direct control of laboratory personnel and clearly marked with "Hazardous Waste" signage.[4]

  • Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste"[9]

    • The full chemical name: "this compound"

    • A clear indication of the hazards (e.g., "Irritant")[9]

  • Storage: Keep the waste container securely closed at all times, except when adding waste.[7] Store it in a secondary containment bin to mitigate potential spills.

Part 3: Step-by-Step Disposal Workflow

This section outlines the procedural flow from waste generation to its final, compliant disposal.

Disposal Decision & Action Workflow

G cluster_0 In-Lab Process cluster_1 Facility-Level Disposal start Waste Generated (Solid or Solution) ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Step 2: Characterize Waste (Known Irritant = Hazardous) ppe->characterize container Step 3: Select & Fill Compatible Container (<90% Full) characterize->container label Step 4: Attach Hazardous Waste Label container->label store_saa Step 5: Store in SAA (Keep Closed) label->store_saa check_full Container Full or Project Complete? store_saa->check_full transfer_caa Step 6: Transfer to Central Accumulation Area (CAA) check_full->transfer_caa Yes arrange_pickup Step 7: Arrange Disposal via Licensed Waste Vendor transfer_caa->arrange_pickup end_process Disposal Complete (via Incineration) arrange_pickup->end_process

Caption: Disposal workflow for this compound.

Detailed Protocol:
  • Don Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles, and a lab coat.[8]

  • Characterize the Waste: As established, this compound is classified as a hazardous waste due to its irritant properties. No further characterization is needed.

  • Segregate and Contain: Following the protocol in Section 2.1, place the waste in a pre-labeled, compatible container. Do not mix it with other waste streams.

  • Store in SAA: Place the sealed and labeled container in your designated SAA. Ensure the area is clean and the container is within secondary containment.

  • Manage Accumulation Limits: A partially filled container can remain in the SAA for up to one year.[7] Once a container is full, it must be moved to the facility's Central Accumulation Area (CAA) within three days.[7]

  • Transfer to CAA: When the container is full or the project generating the waste is complete, arrange for its transfer to your institution's CAA, following internal EHS procedures.

  • Final Disposal by Licensed Vendor: The ultimate disposal of this chemical waste must be conducted by a licensed professional waste disposal company.[8] The standard and recommended method for this type of organic solid is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle potential combustion byproducts like nitrogen oxides.[8] Never attempt to dispose of this chemical down the drain or in regular trash. [8]

Part 4: Emergency Procedures - Spill Management

Accidents can happen. A clear and immediate response plan is critical.

  • Evacuate and Alert: Evacuate personnel from the immediate spill area. Alert your colleagues and the laboratory supervisor.

  • Assess the Spill: Determine the extent of the spill. For a small, manageable spill, proceed only if you are trained and equipped to do so. For large spills, contact your institution's Environmental Health & Safety (EHS) department immediately.

  • Control and Clean:

    • Ensure adequate ventilation.[8]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, diatomite, or sand.[3]

    • Sweep up the absorbed material carefully to avoid creating dust.[8]

    • Place the contaminated absorbent and any cleaning materials into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.

  • Report: Document the spill and the cleanup procedure according to your institution's policies.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • Capot Chemical. (2025, December 14). MSDS of tert-Butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate.
  • PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link].

  • MedChemExpress. (2025, December 26). 1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid-SDS.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link].

  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • MedChemExpress. (2025, December 8). tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate-SDS.
  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link].

  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link].

  • MySkinRecipes. (n.d.). tert-Butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate.
  • Fisher Scientific. (2014, September 15). 4-Piperidinopiperidine Safety Data Sheet.
  • PharmaCompass. (n.d.). tert-butyl 4-hydroxypiperidin-1-carboxylate | Drug Information.
  • Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance.

Sources

A Comprehensive Guide to the Safe Handling of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate. The following protocols are grounded in the known hazards of structurally similar piperidine derivatives. While specific toxicological data for this compound is not extensively available, the principles of prudent laboratory practice dictate a cautious approach based on the hazard profile of related molecules.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound belongs to the piperidine class of compounds. Piperidine and its derivatives are known to be hazardous.[1][2][3][4] The primary risks associated with compounds in this family include:

  • Skin and Eye Irritation: Direct contact can cause irritation or, in the case of more reactive derivatives, severe burns and eye damage.[2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[5][6][7]

  • Toxicity: Some piperidine derivatives are toxic if inhaled, ingested, or absorbed through the skin.[1][2]

Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound, based on guidelines for similar chemical structures.[8]

Protection Type Specification Rationale
Eye and Face Protection Safety goggles with side shields or a full-face shield.[4][8]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[2][8]Prevents skin contact and absorption. Gloves should be inspected before use and disposed of properly after handling.[5]
Body Protection Laboratory coat or a chemical-resistant apron.Protects personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with cartridges for organic vapors is required when handling the compound outside of a certified chemical fume hood or if there is a risk of aerosolization.[5][8]Minimizes the risk of inhaling harmful dust or vapors.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is critical for ensuring a safe laboratory environment.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

  • Safety Equipment: An operational and easily accessible eyewash station and safety shower must be located in the immediate vicinity of the handling area.[9]

Handling Workflow

The following diagram illustrates the recommended workflow for safely handling the compound from receipt to use.

handling_workflow cluster_receipt_storage Receipt & Storage cluster_preparation Preparation (in Fume Hood) cluster_reaction Reaction & Workup cluster_disposal Waste Disposal receipt Receive Package inspect Inspect for Damage receipt->inspect storage Store in a Cool, Dry, Well-Ventilated Area inspect->storage don_ppe Don Appropriate PPE storage->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction workup Conduct Workup reaction->workup waste_disposal Segregate & Label Waste workup->waste_disposal Dispose of Waste

Caption: Workflow for handling this compound.

Specific Procedures
  • Receiving and Storage: Upon receipt, inspect the container for any signs of damage. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][9]

  • Weighing and Transfer:

    • Before handling, ensure all necessary PPE is correctly worn.

    • Perform all weighing and transfers inside a chemical fume hood.

    • Use a spatula or other appropriate tool to handle the solid material, avoiding the creation of dust.

  • Solution Preparation:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Ensure the chosen solvent is compatible with the compound and the experimental conditions.

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure it is well-ventilated.

    • For small spills, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal.[2] Do not use combustible materials for absorption.

    • For larger spills, contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is paramount to protecting the environment and ensuring laboratory safety.

Waste Segregation
  • Solid Waste: Unused compound and any materials contaminated with the solid (e.g., weigh boats, contaminated gloves) should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing the compound and any contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

Disposal Procedure

All waste containing this compound must be disposed of as hazardous waste.[9] Follow all local, state, and federal regulations for hazardous waste disposal.[7][10] It is often required to dispose of such chemicals through a licensed professional waste disposal service or a chemical incinerator.[5]

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[5][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][7]

Always have the Safety Data Sheet (SDS) for a related compound readily available for emergency responders.

References

  • Jubilant Ingrevia Limited.
  • Penta Chemicals. (2024).
  • BenchChem. (2025). Personal protective equipment for handling 4-[(4-Chlorophenoxy)methyl]piperidine-d4.
  • Capot Chemical. (2025). MSDS of tert-Butyl 4-(4-hydroxybenzoyl)
  • PubChem. tert-Butyl 4-hydroxypiperidine-1-carboxylate.
  • Carl ROTH. (2025).
  • New Jersey Department of Health. HAZARD SUMMARY: PIPERIDINE.
  • MedChemExpress. (2025). 1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid-SDS.
  • Acros Organics. (2014).
  • MedChemExpress. (2025). tert-Butyl 4-(4-aminophenoxy)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.